molecular formula C6H6ClNO2 B572240 5-Chloro-2-methoxypyridin-3-ol CAS No. 1261365-86-9

5-Chloro-2-methoxypyridin-3-ol

Cat. No.: B572240
CAS No.: 1261365-86-9
M. Wt: 159.569
InChI Key: DWGLBGDAIHJCDX-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxypyridin-3-ol is a versatile pyridine derivative that serves as a valuable synthetic intermediate in advanced research and development, particularly within the pharmaceutical sector. Its molecular structure incorporates key functional groups—a methoxy group and a chloro substituent on a pyridine ring—that are frequently leveraged in drug discovery for optimizing a compound's interaction with biological targets and its physicochemical properties . The methoxy group is a notable feature in over 230 approved small-molecule drugs, where it often contributes to enhanced binding affinity and metabolic stability through a combination of steric, electronic, and conformational effects . As a result, this compound is primarily utilized in medicinal chemistry programs for the synthesis of more complex molecules. Its applications include serving as a precursor in the development of potential therapeutic agents and as a core structural element in biochemical probes. Researchers value this compound for its utility in constructing targeted libraries for high-throughput screening and in structure-activity relationship (SAR) studies aimed at refining drug candidates . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methoxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGLBGDAIHJCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70679121
Record name 5-Chloro-2-methoxypyridin-3-ol
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Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261365-86-9
Record name 5-Chloro-2-methoxy-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-methoxypyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70679121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-2-methoxypyridin-3-ol CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique arrangement of chloro, methoxy, and hydroxyl functional groups on a pyridine scaffold provides a versatile platform for the synthesis of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, potential synthetic pathways, and its role as an intermediate in the development of novel pharmaceuticals. The strategic importance of the chloro and methoxy substituents in modulating intermolecular interactions and pharmacokinetic properties is a key focus for its application in modern drug design.[1][2][3]

Chemical Identity and Core Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. The Chemical Abstracts Service (CAS) has assigned the number 1261365-86-9 to this compound.[4] This unique identifier is critical for unambiguous identification in research, procurement, and regulatory documentation.

Structural and Molecular Data

The structural arrangement of functional groups dictates the reactivity and potential biological interactions of the molecule.

Caption: Chemical structure of this compound.

The table below summarizes the key identifiers and physicochemical properties of this compound, compiled from authoritative databases.

PropertyValueSource(s)
CAS Number 1261365-86-9[4]
Molecular Formula C₆H₆ClNO₂[4]
Molecular Weight 159.57 g/mol [4]
IUPAC Name This compound[4]
Physical Form Solid
InChI Key DWGLBGDAIHJCDX-UHFFFAOYSA-N[4]
SMILES String COC1=C(C=C(C=N1)Cl)O[4]

The Role of Chloro and Methoxy Groups in Drug Discovery

The presence of both a chloro and a methoxy group on the pyridine ring is of significant interest to medicinal chemists. These functional groups are not merely passive structural components; they actively influence a molecule's properties in ways that can be leveraged for drug design.[1][3]

  • Chloro Group: The electron-withdrawing nature of the chlorine atom can modulate the pKa of the pyridine nitrogen, influencing its ability to form salt bridges or hydrogen bonds. Halogen bonding, a non-covalent interaction between the chlorine atom and an electron-rich atom in a protein binding pocket, can significantly enhance binding affinity and selectivity.[3] Furthermore, chlorine is often introduced to block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[5][6]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its steric bulk can enforce a specific conformation on the molecule, which may be favorable for binding to a biological target.[3] It can also impact solubility and metabolic stability.

The combination of these groups on a pyridine scaffold, a common motif in FDA-approved drugs, makes compounds like this compound valuable starting points for creating libraries of diverse molecules for screening and lead optimization.[2]

cluster_reactions Chemical Modifications Start This compound (Scaffold) Suzuki Suzuki Coupling (at Chloro position) Start->Suzuki Ether Etherification (at Hydroxyl group) Start->Ether Other Other Modifications Start->Other Library Diverse Chemical Library Suzuki->Library Ether->Library Other->Library Screening High-Throughput Screening Library->Screening Lead Lead Compound (Optimized Properties) Screening->Lead

Caption: Workflow for utilizing the scaffold in drug discovery.

Synthetic Considerations

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure suggests plausible synthetic routes based on established pyridine chemistry. A likely approach involves the multi-step functionalization of a simpler pyridine precursor.

A relevant patented synthesis for a structurally similar compound, 5-chloro-2,3-dihydroxypyridine, starts from 2-amino-5-chloropyridine.[7] This process involves a sequence of diazotization, nitration, reduction, and a final diazotization to introduce the hydroxyl groups.[7] A similar strategic approach could be adapted for the synthesis of this compound, where a methoxylation step would be incorporated.

Hypothetical Synthetic Protocol:

This is a generalized, illustrative procedure. Specific reaction conditions, reagents, and purification methods would require experimental optimization.

  • Starting Material: Begin with a suitable precursor, such as 2-amino-5-chloropyridine.

  • Diazotization & Hydroxylation: Convert the amino group at the 2-position to a hydroxyl group via a Sandmeyer-type reaction.

  • Nitration: Introduce a nitro group at the 3-position. The existing hydroxyl and chloro groups will direct the regioselectivity of this electrophilic substitution.

  • Methoxylation: Convert the hydroxyl group at the 2-position to a methoxy group using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions. This step's timing relative to others is crucial to avoid side reactions.

  • Reduction: Reduce the nitro group at the 3-position to an amino group, for instance, using stannous chloride or catalytic hydrogenation.[8]

  • Final Diazotization & Hydroxylation: Convert the newly formed amino group at the 3-position into the final hydroxyl group.

This multi-step process highlights the compound's nature as a valuable, yet complex, synthetic intermediate. Its derivatives, such as the corresponding boronic acid, are used in palladium-catalyzed cross-coupling reactions to build even greater molecular complexity, for example, in preparing inhibitors for CNS disorders.[2][9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are paramount when handling this compound.

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram.[10]

  • Signal Word: Warning[10]

  • Hazard Statements: H302 - Harmful if swallowed.[4][10]

  • Hazard Class: Acute Toxicity, Oral (Category 4)[10][11]

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or particulates.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

This compound (CAS No. 1261365-86-9) is more than just a chemical compound; it is a strategic tool for researchers in drug discovery. Its value lies in the unique combination of functional groups—chloro, methoxy, and hydroxyl—on the pharmaceutically relevant pyridine scaffold. This structure provides multiple reaction handles for synthetic elaboration, allowing for the systematic exploration of chemical space around a core motif. Understanding its properties, potential synthetic routes, and the functional role of its substituents empowers scientists to design and create next-generation therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

  • PubChem. This compound | C6H6ClNO2 | CID 50989284. [Link]
  • Amerigo Scientific. 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. [Link]
  • Angene Chemical.
  • PrepChem.com. Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. [Link]
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Google Patents.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

Sources

5-Chloro-2-methoxypyridin-3-ol physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methoxypyridin-3-ol

Introduction

This compound is a substituted pyridinol derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a functionalized pyridine ring, it serves as a versatile building block in the synthesis of more complex molecular architectures, particularly in the development of novel pharmaceutical agents. The strategic placement of the chloro, methoxy, and hydroxyl groups on the pyridine core imparts a unique combination of electronic and steric properties, influencing its reactivity, binding affinity, and pharmacokinetic profile.

This guide provides a comprehensive overview of the known and predicted physical properties of this compound for researchers, chemists, and drug development professionals. Understanding these fundamental characteristics is paramount for designing synthetic routes, developing analytical methods, formulating drug products, and predicting its behavior in biological systems.

Chemical Identity and Structure

Precise identification is the foundation of all chemical research. The structural and molecular identity of this compound is defined by its IUPAC name and various chemical identifiers.

  • IUPAC Name: this compound[1]

  • CAS Number: 1261365-86-9[1]

  • Molecular Formula: C₆H₆ClNO₂[1]

  • Canonical SMILES: COC1=C(C=C(C=N1)Cl)O[1]

  • InChI Key: DWGLBGDAIHJCDX-UHFFFAOYSA-N[1]

The molecule consists of a central pyridine ring substituted at the 5-position with a chlorine atom, at the 2-position with a methoxy group, and at the 3-position with a hydroxyl group.

Caption: Chemical structure of this compound.

Core Physicochemical Properties

The physical state and fundamental properties of a compound dictate its handling, storage, and application. The available data, combining supplier information and computational predictions, are summarized below.

PropertyValueSource
Molecular Weight 159.57 g/mol PubChem, Sigma-Aldrich[1]
Monoisotopic Mass 159.0087061 DaPubChem (Computed)[1]
Physical Form SolidSigma-Aldrich
XLogP3-AA (Lipophilicity) 1.4PubChem (Predicted)[1]
Hydrogen Bond Donors 1PubChem (Computed)[1]
Hydrogen Bond Acceptors 3PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Polar Surface Area 42.4 ŲPubChem (Computed)[1]

Expert Insights: The presence of both a hydrogen bond donor (-OH) and multiple acceptors (pyridine nitrogen, -OH oxygen, -OCH₃ oxygen) suggests that this molecule will exhibit strong intermolecular interactions. This is consistent with its reported state as a solid at room temperature. The positive XLogP value of 1.4 indicates a moderate degree of lipophilicity, suggesting potential for membrane permeability, a key consideration in drug design.

Solubility and Acidity (pKa)

While specific experimental solubility data is not widely published, a qualitative assessment can be derived from the compound's structure.

  • Aqueous Solubility: The hydroxyl and pyridine nitrogen groups can engage in hydrogen bonding with water, suggesting some degree of aqueous solubility. However, the chlorinated aromatic ring and methoxy group contribute to its lipophilic character, which will limit its solubility in water.

  • Organic Solvents: It is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone, which can solvate both the polar functional groups and the nonpolar ring system.

pKa Considerations: The acidity of the hydroxyl group and the basicity of the pyridine nitrogen are critical determinants of the compound's charge state at physiological pH.

  • Acidic pKa (Phenolic -OH): The hydroxyl group is phenolic in nature. Its acidity will be influenced by the electron-withdrawing effect of the chlorine atom and the pyridine nitrogen, and the electron-donating effect of the methoxy group. The pKa is expected to be in the range of 7-9.

  • Basic pKa (Pyridine N): The lone pair of electrons on the pyridine nitrogen makes it basic. Its basicity is reduced by the electron-withdrawing chlorine substituent. The pKa for the protonated pyridine is expected to be in the range of 2-4.

Understanding these pKa values is crucial for designing salt-formulation strategies to enhance solubility and for predicting its absorption and distribution in vivo.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. Below are the predicted spectroscopic characteristics.

Mass Spectrometry

Mass spectrometry provides information on the mass-to-charge ratio, confirming the molecular weight and elemental composition.

AdductFormulaPredicted m/z
[M+H]⁺ [C₆H₇ClNO₂]⁺160.01599
[M+Na]⁺ [C₆H₆ClNNaO₂]⁺181.99793
[M-H]⁻ [C₆H₅ClNO₂]⁻158.00143

Data sourced from PubChemLite (predicted)[2]

Expert Insights: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental formula. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature, with a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy and hydroxyl protons.

    • Aromatic Protons: Two signals are expected in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the two protons on the pyridine ring. They will likely appear as doublets due to coupling with each other.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected, typically in the δ 3.5-4.0 ppm region.

    • Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is dependent on concentration and solvent, is expected. It can be confirmed by D₂O exchange, where the peak disappears.

  • ¹³C NMR: The carbon NMR spectrum should show six distinct signals for the six carbon atoms in the molecule.

    • Aromatic Carbons: Five signals in the δ 100-160 ppm range. The carbons directly attached to electronegative atoms (O, N, Cl) will be shifted further downfield.

    • Methoxy Carbon (-OCH₃): One signal in the aliphatic region, typically around δ 50-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present.

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

  • C=C and C=N Ring Stretching: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

  • C-O Stretch: A strong band for the aryl ether and phenol C-O stretch is expected in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, corresponds to the carbon-chlorine bond.

Experimental Protocol: Melting Point Determination

To ensure trustworthiness and reproducibility, physical properties must be determined using validated methods. The following describes a standard protocol for determining the melting point of a solid crystalline compound like this compound.

Causality: The melting point is a definitive physical property that provides a primary indication of purity. A sharp, narrow melting range is characteristic of a pure substance, while impurities typically depress and broaden the melting range.

G A Sample Preparation: Finely powder the crystalline solid. Pack into a capillary tube (2-3 mm height). B Instrument Setup: Calibrate melting point apparatus with known standards (e.g., benzoin). A->B Rationale: Proper sample packing ensures uniform heat transfer. C Initial Heating: Set a rapid heating rate (10-20 °C/min) to find an approximate melting range. B->C Rationale: Calibration ensures accuracy. D Refined Measurement: Cool apparatus. Prepare a new sample. Heat rapidly to 15-20 °C below the approximate melting point. C->D Rationale: Saves time for initial estimation. E Data Acquisition: Slow heating rate to 1-2 °C/min. Record T1: Temperature at which the first liquid drop appears. D->E Rationale: Slow heating near the melting point is critical for equilibrium and accuracy. F Final Observation: Continue slow heating. Record T2: Temperature at which the last solid particle melts. E->F G Report Result: Report the melting point as the range T1 - T2. F->G

Caption: Standard workflow for melting point determination.

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents the following hazards:

  • Hazard Statement: H302 - Harmful if swallowed[1].

  • Signal Word: Warning[1].

  • Pictogram: GHS07 (Exclamation Mark).

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place. The compound is classified as a Combustible Solid.

Conclusion

This compound is a solid crystalline compound with a molecular weight of 159.57 g/mol . Its structure, featuring hydrogen bond donors and acceptors, dictates its solid-state nature and suggests moderate solubility in polar organic solvents. The predicted lipophilicity (XLogP ≈ 1.4) and polar surface area (42.4 Ų) provide valuable initial parameters for computational modeling in drug discovery. While extensive experimental data is limited, the predicted spectroscopic characteristics offer a robust framework for its identification and characterization. Standard laboratory protocols should be employed for handling this compound, recognizing its classification as harmful if swallowed.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 50989284, this compound.
  • PubChemLite. This compound (C6H6ClNO2).

Sources

An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chloro-2-methoxypyridin-3-ol, a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and drug development. The strategic placement of chloro, methoxy, and hydroxyl functional groups on the pyridine scaffold offers a versatile platform for the synthesis of novel therapeutic agents. This document will delve into the chemical properties, a proposed synthetic pathway, predicted spectroscopic characteristics, and the potential applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Features

This compound is a solid at room temperature with a molecular formula of C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol .[1] The presence of both electron-donating (methoxy) and electron-withdrawing (chloro) groups, in addition to a nucleophilic hydroxyl group, imparts a unique reactivity profile to the molecule.

PropertyValueSource
IUPAC NameThis compound[1]
CAS Number1261365-86-9[1]
Molecular FormulaC₆H₆ClNO₂[1]
Molecular Weight159.57 g/mol [1]
Canonical SMILESCOC1=C(C=C(C=N1)Cl)O[1]
InChIInChI=1S/C6H6ClNO2/c1-10-6-5(9)2-4(7)3-8-6/h2-3,9H,1H3[1]
Physical FormSolid

Proposed Synthesis of this compound

Synthesis of the Precursor: 5-Chloro-2,3-dihydroxypyridine

The synthesis of this key intermediate involves a four-step process starting from 2-amino-5-chloropyridine.

Synthesis_of_5-Chloro-2,3-dihydroxypyridine A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. H₂SO₄, H₂O 2. NaNO₂ Diazotization C 2-Hydroxy-3-nitro-5-chloropyridine B->C HNO₃, H₂SO₄ Nitration D 3-Amino-5-chloro-2-hydroxypyridine C->D Fe, CaCl₂, EtOH Reduction E 5-Chloro-2,3-dihydroxypyridine D->E 1. HCl, H₂O 2. NaNO₂ Diazotization

Caption: Proposed synthetic workflow for 5-Chloro-2,3-dihydroxypyridine.

Experimental Protocol (Adapted from CN101830845A):

  • Diazotization of 2-Amino-5-chloropyridine: 2-amino-5-chloropyridine is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added slowly to form the diazonium salt, which is subsequently hydrolyzed in situ to yield 2-hydroxy-5-chloropyridine.

  • Nitration of 2-Hydroxy-5-chloropyridine: The resulting 2-hydroxy-5-chloropyridine is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce a nitro group at the 3-position, yielding 2-hydroxy-3-nitro-5-chloropyridine.

  • Reduction of the Nitro Group: The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group using iron powder in the presence of calcium chloride and ethanol to give 3-amino-5-chloro-2-hydroxypyridine.

  • Final Diazotization: The 3-amino-5-chloro-2-hydroxypyridine is subjected to a second diazotization reaction, followed by hydrolysis of the diazonium salt to afford the target precursor, 5-chloro-2,3-dihydroxypyridine.

Proposed Selective O-Methylation to Yield this compound

The final step in the proposed synthesis is the selective O-methylation of 5-chloro-2,3-dihydroxypyridine. The two hydroxyl groups on the pyridine ring exhibit different reactivities. The 2-hydroxyl group is more acidic and a better nucleophile than the 3-hydroxyl group due to its proximity to the ring nitrogen. This difference in reactivity can be exploited for selective methylation.

Selective_O-Methylation A 5-Chloro-2,3-dihydroxypyridine B This compound A->B CH₃I, K₂CO₃ Acetone Selective O-Methylation

Caption: Proposed final step in the synthesis of this compound.

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of 5-chloro-2,3-dihydroxypyridine in a suitable polar aprotic solvent such as acetone or DMF, is added a mild base, for instance, potassium carbonate (K₂CO₃).

  • Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I), is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield this compound.

Predicted Spectroscopic Data

As of the writing of this guide, experimental spectroscopic data for this compound is not available in public databases. The following are predicted spectroscopic characteristics based on the analysis of its structure and comparison with analogous compounds.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
  • δ 7.50-7.60 (d, 1H): Aromatic proton at the 4-position, appearing as a doublet due to coupling with the proton at the 6-position.

  • δ 7.10-7.20 (d, 1H): Aromatic proton at the 6-position, appearing as a doublet.

  • δ 5.50-6.00 (s, 1H): A broad singlet corresponding to the hydroxyl proton at the 3-position. The chemical shift of this proton is highly dependent on concentration and solvent.

  • δ 3.90-4.00 (s, 3H): A sharp singlet corresponding to the three protons of the methoxy group at the 2-position.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
  • δ 155-160: Quaternary carbon at the 2-position, attached to the methoxy group.

  • δ 140-145: Quaternary carbon at the 3-position, bearing the hydroxyl group.

  • δ 130-135: Aromatic CH carbon at the 4-position.

  • δ 120-125: Quaternary carbon at the 5-position, attached to the chlorine atom.

  • δ 110-115: Aromatic CH carbon at the 6-position.

  • δ 55-60: Carbon of the methoxy group.

Predicted Infrared (IR) Spectroscopy
  • 3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group.

  • 3000-3100 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.

  • 2850-2960 cm⁻¹ (weak to medium): Aliphatic C-H stretching of the methoxy group.

  • 1550-1600 cm⁻¹ (medium to strong): C=C and C=N stretching vibrations of the pyridine ring.

  • 1200-1250 cm⁻¹ (strong): Asymmetric C-O-C stretching of the methoxy group.

  • 1000-1050 cm⁻¹ (medium): Symmetric C-O-C stretching of the methoxy group.

  • 700-800 cm⁻¹ (strong): C-Cl stretching vibration.

Predicted Mass Spectrometry (Electron Ionization)
  • m/z 159/161 (M⁺): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.

  • m/z 144/146: Loss of a methyl radical (•CH₃) from the methoxy group.

  • m/z 130/132: Loss of a formyl radical (•CHO).

  • m/z 116: Loss of the chloro radical (•Cl).

Reactivity and Potential Applications in Drug Discovery

The trifunctional nature of this compound makes it a valuable and versatile building block for the synthesis of more complex molecules with potential biological activity.

Reactivity Profile
  • Hydroxyl Group (C3-OH): This group can act as a nucleophile in O-alkylation and O-acylation reactions, allowing for the introduction of various side chains. It can also be converted to a triflate, a good leaving group for palladium-catalyzed cross-coupling reactions.

  • Chloro Group (C5-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution or participate in various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

  • Methoxy Group (C2-OCH₃): The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃) to reveal a second hydroxyl group, providing another site for functionalization.

Reactivity_Profile cluster_0 This compound A B O-Alkylation/ O-Acylation A->B C3-OH C Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->C C5-Cl D Ether Cleavage A->D C2-OCH₃ E Triflation A->E C3-OH

Caption: Key reaction sites on this compound.

Potential as a Scaffold in Medicinal Chemistry

Substituted pyridines are prevalent in a wide range of FDA-approved drugs and clinical candidates. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of compounds targeting various biological pathways. The combination of a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor (methoxy and pyridine nitrogen), and a halogen for further derivatization provides the necessary functionalities to interact with biological targets and to be elaborated into more complex structures.

While direct biological activity data for this compound is not available, structurally related compounds have shown a broad spectrum of activities, including but not limited to:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.

  • Antimicrobial Agents: Pyridine derivatives have been explored for their antibacterial and antifungal properties.

  • CNS-active Agents: The ability of the pyridine ring to cross the blood-brain barrier makes it a privileged scaffold for drugs targeting the central nervous system.

Safety and Handling

Based on available safety data for this compound, this compound is classified as harmful if swallowed. Standard laboratory safety precautions should be followed when handling this chemical. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or in a fume hood.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its trifunctional nature allows for diverse and regioselective modifications, enabling the generation of libraries of novel compounds for biological screening. While experimental data on its synthesis and spectroscopic properties are currently limited in the public domain, this guide provides a robust proposed synthetic route and predicted characterization data to facilitate its use in research and development. The insights into its reactivity and potential applications underscore its value for scientists working at the forefront of pharmaceutical innovation.

References

  • PubChem. This compound.
  • Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • PubChemLite. This compound (C6H6ClNO2). [Link]

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An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, substituted pyridines represent a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its pharmacokinetic profile, target affinity, and overall efficacy. Within this vital class of heterocyclic compounds, 5-Chloro-2-methoxypyridin-3-ol emerges as a compound of significant interest for researchers, scientists, and drug development professionals.

The presence of a chlorine atom, a methoxy group, and a hydroxyl group on the pyridine core imparts a unique combination of electronic and steric properties. These functional groups serve as versatile handles for further chemical modification, making this compound a valuable building block in the synthesis of complex molecular entities. The chloro group, for instance, is a common substituent in many FDA-approved drugs and can participate in various cross-coupling reactions, while the methoxy and hydroxyl groups can influence solubility, metabolic stability, and hydrogen bonding interactions within biological targets.[1][2][3][4]

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its analytical characterization and potential applications in drug discovery. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to leverage this compound to its full potential in their experimental endeavors.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical characteristics is foundational to its successful application in research and development. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[5]

PropertyValueSource(s)
Molecular Weight 159.57 g/mol [6][7]
Molecular Formula C₆H₆ClNO₂[6][7]
IUPAC Name This compound[7]
CAS Number 1261365-86-9[6][7]
Canonical SMILES COC1=C(C=C(C=N1)Cl)O[7]
InChI Key DWGLBGDAIHJCDX-UHFFFAOYSA-N[5][7]
Physical Form Solid[5]
Melting Point 153 - 155 °C

The molecular structure, characterized by the strategic placement of its functional groups, dictates its reactivity. The electron-withdrawing nature of the chlorine atom influences the aromaticity and reactivity of the pyridine ring, while the methoxy and hydroxyl groups can act as hydrogen bond donors and acceptors, a critical feature for molecular recognition at protein binding sites.

Synthesis and Purification: A Technical Workflow

The synthesis of this compound is not widely detailed in publicly available literature, suggesting its status as a specialized intermediate. However, a plausible synthetic route can be devised based on established pyridine chemistry, such as the functionalization of commercially available substituted pyridines. A representative synthetic approach could involve a multi-step process starting from a precursor like 2-amino-5-chloropyridine.[8]

Proposed Synthetic Pathway

A logical synthetic pathway could involve diazotization of an amino-substituted pyridine to introduce a hydroxyl group, followed by other functional group interconversions. For instance, a route analogous to the synthesis of 5-chloro-2,3-dihydroxypyridine could be adapted.[8] This would involve:

  • Diazotization: Conversion of an amino group on a 5-chloropyridine precursor to a diazonium salt, which is then hydrolyzed to a hydroxyl group.

  • Nitration: Introduction of a nitro group onto the pyridine ring.

  • Reduction: Reduction of the nitro group to an amino group.

  • Diazotization and Methoxylation: A final diazotization followed by reaction with methanol or sodium methoxide to install the methoxy group.

An alternative, more direct approach could involve the nucleophilic aromatic substitution on a di-halogenated pyridine precursor.[9]

Experimental Synthesis Protocol (Representative)

This protocol is a representative example based on common organic synthesis methodologies for pyridine derivatives.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine

  • Dissolve 2-amino-5-chloropyridine in an aqueous solution of a strong acid (e.g., sulfuric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature to form the diazonium salt.

  • Gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the hydroxyl group.

  • Neutralize the solution and extract the product with a suitable organic solvent.

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

  • Add 2-hydroxy-5-chloropyridine to a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.

  • Stir the reaction mixture until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture over ice and collect the precipitated product by filtration.

Step 3: Synthesis of the Target Compound Further steps would involve reduction of the nitro group and subsequent conversion to the methoxy and hydroxyl functionalities, which can be a complex process requiring careful control of reagents and conditions.

Purification Protocol

Purification of the crude product is critical to ensure high purity for subsequent applications.

  • Column Chromatography: The crude this compound is dissolved in a minimum amount of a suitable solvent and loaded onto a silica gel column.

  • Elution: The compound is eluted using a solvent system with an appropriate polarity gradient (e.g., a mixture of hexane and ethyl acetate).

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: The solvent from the pure fractions is removed under reduced pressure to yield the purified solid product.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Amino-5-chloropyridine Step1 Diazotization & Hydrolysis Start->Step1 Intermediate1 2-Hydroxy-5-chloropyridine Step1->Intermediate1 Step2 Nitration Intermediate1->Step2 Intermediate2 Further Intermediates Step2->Intermediate2 Step3 Multi-step Conversion Intermediate2->Step3 Product This compound Step3->Product Purification Column Chromatography Product->Purification

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the two aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The hydroxyl proton may appear as a broad singlet.
¹³C NMR Six distinct signals: five for the carbon atoms of the pyridine ring and one for the methoxy group carbon.
Mass Spectrometry (MS) The molecular ion peak (M⁺) should be observed at an m/z corresponding to the molecular weight (159.57), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity of M⁺).
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (hydroxyl group), C-O stretching (methoxy and phenol), C=C and C=N stretching (aromatic ring), and C-Cl stretching.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity when analyzed using a suitable column (e.g., C18) and mobile phase.
Analytical Workflow for Quality Control

QC_Workflow Sample Synthesized Product HPLC HPLC for Purity Sample->HPLC MS Mass Spectrometry for MW Sample->MS NMR NMR for Structure Sample->NMR IR IR for Functional Groups Sample->IR Result Verified Compound HPLC->Result MS->Result NMR->Result IR->Result

Caption: Quality control workflow for the characterization of this compound.

Relevance and Applications in Drug Discovery

The structural motifs present in this compound are of significant interest in medicinal chemistry. The pyridine ring is a well-established bioisostere for a phenyl ring and is present in a multitude of approved drugs. The chloro and methoxy substituents play crucial roles in modulating a compound's properties.[1][4]

  • Chloro Group: The presence of a chlorine atom can enhance binding affinity through halogen bonding, improve metabolic stability by blocking sites of oxidation, and increase cell membrane permeability.[3][10]

  • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its orientation can influence the conformation of the molecule. It can also impact metabolic stability and solubility.[1][4]

  • Hydroxyl Group: The phenolic hydroxyl group is a key hydrogen bond donor and can be crucial for anchoring a ligand into the active site of a protein target. It also provides a site for further derivatization.

This combination of functional groups makes this compound an attractive starting point for generating libraries of compounds for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.

Logical Framework for Drug Design Application

Drug_Design Core This compound Chloro Group Methoxy Group Hydroxyl Group App1 Halogen Bonding Metabolic Stability Core:cl->App1 App2 H-Bond Acceptor Conformational Control Core:meo->App2 App3 H-Bond Donor Derivatization Site Core:oh->App3 App4 Scaffold for Library Synthesis (e.g., Cross-Coupling) Core->App4

Caption: Structural features of this compound and their relevance in drug design.

Safe Handling and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

AspectGuidelineSource(s)
Hazard Classification Acute Toxicity, Oral (Category 4). Harmful if swallowed.[5][7]
GHS Pictogram GHS07 (Exclamation Mark)[5]
Signal Word Warning[5]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Handle in a well-ventilated area or a fume hood.[11]
Handling Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.[14]

Conclusion

This compound stands out as a promising and versatile intermediate for advanced chemical synthesis, particularly in the realm of drug discovery and development. Its unique constellation of functional groups provides a rich platform for creating diverse molecular architectures with tailored biological activities. This guide has provided a detailed technical overview of its properties, a plausible synthetic approach, robust analytical characterization methods, and its potential applications, all grounded in established scientific principles. For researchers aiming to innovate at the frontiers of medicinal chemistry, a deep understanding of such key building blocks is indispensable.

References

  • PubChem. This compound. [Link]
  • Amerigo Scientific. 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. [Link]
  • Angene Chemical.
  • PrepChem.com. Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. [Link]
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • RSC Publishing. Analytical Methods. [Link]
  • PubChem. 5-Chloro-2-methoxyaniline. [Link]
  • Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Google Patents.
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
  • PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

5-Chloro-2-methoxypyridin-3-ol synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxypyridin-3-ol

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, valued for its role as a precursor in the synthesis of complex pharmaceutical agents. The specific arrangement of its chloro, methoxy, and hydroxyl functional groups provides a versatile scaffold for developing novel therapeutics. This guide presents a detailed examination of a primary, efficient synthetic pathway to this compound, grounded in established principles of organic chemistry. We will explore the strategic rationale, reaction mechanisms, and a detailed experimental protocol. Additionally, a comparative multi-step alternative is discussed to provide a broader synthetic context.

Introduction and Strategic Overview

The synthesis of highly substituted pyridine rings is a cornerstone of pharmaceutical development. The pyridine motif is prevalent in numerous approved drugs, and its substitution pattern is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound presents a unique combination of functionalities: a nucleophilic hydroxyl group, a metabolically-relevant methoxy group, and a halogen handle (chlorine) suitable for cross-coupling reactions.

Our primary focus will be on the most direct and efficient synthetic route: the regioselective electrophilic chlorination of a readily accessible precursor, 2-methoxypyridin-3-ol. This approach is favored for its atom economy and operational simplicity.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the carbon-chlorine bond as the most logical disconnection. This strategy points to an electrophilic aromatic substitution (SEAr) reaction on an activated pyridine ring.

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals that the synthesis hinges on the effective and regioselective chlorination of the precursor, 2-methoxypyridin-3-ol.

Primary Synthetic Pathway: Electrophilic Chlorination

This pathway is the recommended route due to its efficiency and high probability of success based on well-established principles of electrophilic aromatic substitution on activated heterocyclic systems.

Overall Reaction Scheme

The synthesis involves a single, high-yielding step from the starting material, 2-methoxypyridin-3-ol.

Caption: Proposed one-step synthesis of the target molecule.

Mechanistic Rationale and Causality

The choice of N-chlorosuccinimide (NCS) as the chlorinating agent is critical. NCS serves as a source of an electrophilic chlorine atom ("Cl+"). The reaction proceeds via a standard electrophilic aromatic substitution mechanism.

  • Activation: The pyridine ring of the starting material is "electron-rich" or activated towards electrophilic attack. This is due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH3) groups via resonance.

  • Regioselectivity: The directing effects of the existing substituents determine the position of chlorination.

    • The hydroxyl group at C3 is an ortho, para-director. It strongly directs electrophiles to the C4 (ortho) and C6 (para) positions.

    • The methoxy group at C2 is also an ortho, para-director, activating the C3 (ortho) and C5 (para) positions.

    • The combined effect of these two groups, along with steric considerations, strongly favors substitution at the C5 position, which is para to the methoxy group and ortho to the hydroxyl group, and is sterically accessible.

Experimental Protocol

This protocol is based on standard procedures for the chlorination of activated aromatic systems.

Materials:

  • 2-Methoxypyridin-3-ol

  • N-Chlorosuccinimide (NCS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere synthesis

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-methoxypyridin-3-ol (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile.

  • Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure this compound.

Alternative Pathway: Multi-Step Synthesis from 2,3,5-Trichloropyridine

For contexts where the precursor 2-methoxypyridin-3-ol is unavailable, a longer, more classical approach starting from 2,3,5-trichloropyridine can be considered. While more laborious, this route relies on robust, well-documented reaction types.[1]

Overall Reaction Scheme

G cluster_1 Alternative Multi-Step Synthesis node_start 2,3,5-Trichloropyridine node_inter 3,5-Dichloro-2-methoxypyridine node_start->node_inter  Step 1:  NaOCH3, CH3OH  Reflux node_final This compound node_inter->node_final  Step 2:  NaOH, H2O  High Temp/Pressure

Sources

An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Chloro-2-methoxypyridin-3-ol, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. While not a final drug product itself, its unique substitution pattern on the pyridine core makes it a valuable and versatile building block for the synthesis of novel bioactive molecules. This document details the compound's verified IUPAC name, physicochemical properties, and a proposed, logically-derived synthesis pathway complete with a detailed experimental protocol. Furthermore, it outlines a robust framework for its analytical characterization, ensuring identity and purity. The guide culminates in a discussion of its strategic importance in drug discovery, exploring how its distinct functional groups serve as critical handles for medicinal chemistry campaigns aimed at optimizing lead compounds. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this and related scaffolds in their work.

Core Compound Identification and Physicochemical Properties

The foundational step in any chemical research is the unambiguous identification of the molecule of interest. The compound is authoritatively identified by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1] Its key identifiers and properties are summarized below, providing a critical data reference for experimental design and safety considerations.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 1261365-86-9Sigma-Aldrich
Molecular Formula C₆H₆ClNO₂PubChem[1][2]
Molecular Weight 159.57 g/mol Sigma-Aldrich
Canonical SMILES COC1=C(C=C(C=N1)Cl)OPubChem[1]
InChI Key DWGLBGDAIHJCDX-UHFFFAOYSA-NPubChem[1]
Physical Form SolidSigma-Aldrich
Predicted XlogP 1.4PubChem[1][2]

Safety and Handling: According to its GHS classification, this compound is harmful if swallowed (H302).[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

A Proposed Pathway for Chemical Synthesis

Causality in Experimental Design: The choice of this pathway is deliberate. Starting with a pre-functionalized pyridine ring allows for selective modification.

  • Selective Methylation: The two hydroxyl groups on the starting material have different acidities and nucleophilicities. The hydroxyl at the 2-position is more acidic and exists in equilibrium with its pyridone tautomer, making the oxygen at the 3-position more amenable to selective O-methylation under controlled basic conditions. Using a mild base like potassium carbonate and a standard methylating agent like methyl iodide prevents undesired side reactions.

  • Purification: A standard aqueous workup followed by column chromatography is essential to isolate the desired mono-methylated intermediate from unreacted starting material and any di-methylated byproduct, ensuring the purity of the material for the subsequent step.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Core Reaction cluster_process Workup & Purification cluster_product Final Product SM 5-Chloro-2,3-dihydroxypyridine React Selective O-Methylation Reagents: K₂CO₃, CH₃I Solvent: Acetone SM->React Workup Aqueous Workup (Extraction) React->Workup Purify Column Chromatography Workup->Purify Product This compound Purify->Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity must be confirmed via the analytical methods outlined in Section 3.

  • Reaction Setup: To a solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq) in anhydrous acetone (10 mL/g of starting material) in a round-bottom flask, add potassium carbonate (1.1 eq). Stir the suspension vigorously at room temperature for 20 minutes.

  • Methylation: Add methyl iodide (1.05 eq) dropwise to the suspension.

  • Reaction Monitoring: Heat the mixture to reflux. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot is consumed (typically 4-6 hours).

  • Quenching and Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Analytical Characterization and Quality Control

Confirming the structural integrity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system where each analysis provides complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons, and aromatic protons on the pyridine ring whose splitting patterns and chemical shifts will confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR will show six distinct signals corresponding to the six carbon atoms in the molecule, including the methoxy carbon and the five carbons of the pyridine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern, due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: FTIR analysis can be used to identify the key functional groups.[3] A broad absorption band in the 3200-3500 cm⁻¹ region would indicate the O-H stretch of the hydroxyl group, while C-O and C-Cl stretches would appear in the fingerprint region.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound. A single sharp peak on multiple channels would indicate a high degree of purity.

QC_Workflow cluster_purity Purity Assessment cluster_identity Structural Confirmation Start Purified Solid from Synthesis TLC TLC Screening (Single Spot?) Start->TLC HPLC HPLC Analysis (>95% Purity?) TLC->HPLC NMR ¹H and ¹³C NMR HPLC->NMR If Pure MS HRMS (Mass & Isotope Pattern) NMR->MS IR FTIR (Functional Groups) MS->IR Validated Validated Compound (Batch Record Complete) IR->Validated

Caption: A comprehensive workflow for the analytical validation of synthesized compounds.

Strategic Importance in Drug Discovery

The true value of this compound lies in its potential as a molecular scaffold in medicinal chemistry. The pyridine ring is a common and privileged structure in many FDA-approved drugs. The specific arrangement of the chloro, methoxy, and hydroxyl groups on this compound provides multiple strategic "handles" for chemical modification, allowing for the systematic exploration of a target's chemical space. The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate intermolecular interactions and improve pharmacokinetic profiles.[4][5]

Key Functional Group Roles:

  • Chloro Group: Serves as a versatile site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse aryl, alkyl, or amino groups to probe specific pockets in a protein binding site. The presence of chlorine is a common feature in many successful drugs.[6]

  • Hydroxyl Group: Can be readily converted into ethers or esters to modulate solubility and cell permeability. It can also act as a crucial hydrogen bond donor, anchoring the molecule to its biological target.

  • Methoxy Group: The methoxy group can influence the conformation of the molecule and improve its metabolic stability. It can also participate in hydrogen bonding as an acceptor.

  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor and can be protonated at physiological pH, which can be critical for solubility and interaction with target proteins.

SAR_Handles Core This compound Cl_Node Chloro Group (C5) Core->Cl_Node OH_Node Hydroxyl Group (C3) Core->OH_Node OMe_Node Methoxy Group (C2) Core->OMe_Node N_Node Pyridine Nitrogen Core->N_Node Cl_App Suzuki & Buchwald Coupling (Introduce Aryl/Amine Groups) Cl_Node->Cl_App OH_App Etherification / Esterification (Modulate Solubility & PK) OH_Node->OH_App OMe_App Metabolic Blocker Conformational Influence OMe_Node->OMe_App N_App H-Bond Acceptor Solubility (Salt Formation) N_Node->N_App

Caption: Structure-Activity Relationship (SAR) handles on the core scaffold.

Conclusion

This compound represents a quintessential example of a high-value chemical intermediate for the life sciences. Its well-defined structure, confirmed by its IUPAC name and physicochemical data, provides a solid foundation for its use. By leveraging established chemical principles, a robust synthesis can be executed, and its identity and purity can be rigorously validated through standard analytical techniques. For drug discovery professionals, this compound is not merely a reagent but a strategic tool, offering multiple avenues for modification to enhance potency, selectivity, and pharmacokinetic properties in the pursuit of novel therapeutics.

References

  • PubChem. This compound.
  • PubChemLite. This compound (C6H6ClNO2). University of Luxembourg. [Link]
  • PrepChem.com. Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. [Link]
  • Amerigo Scientific. 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. [Link]
  • US EPA. IUPAC - List Details - SRS. United States Environmental Protection Agency. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of 5-Chloro-3-methylpyridin-2-amine in Chemical Industries. [Link]
  • PubChem. 5-Chloro-2-methoxyaniline.
  • Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Google Patents.
  • Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. [Link]
  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
  • YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

Sources

A Researcher's Guide to the Predicted Spectroscopic Profile of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-Chloro-2-methoxypyridin-3-ol is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. As a functionalized heterocyclic compound, its unambiguous structural confirmation is paramount for advancing research and ensuring the integrity of subsequent biological and pharmacological studies. This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic characteristics of this molecule.

Molecular Structure and Physicochemical Properties

Before delving into its spectroscopic signature, it is essential to understand the fundamental properties of this compound.

PropertyValueSource
Molecular Formula C₆H₆ClNO₂[3]
Molecular Weight 159.57 g/mol [3]
IUPAC Name This compound[3]
CAS Number 1261365-86-9
Canonical SMILES COC1=C(C=C(C=N1)Cl)O[3]

The structure features a pyridine ring substituted with a chloro group at position 5, a methoxy group at position 2, and a hydroxyl group at position 3. These functional groups create a unique electronic environment that will dictate the molecule's spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their connectivity.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6 - 7.8Doublet1HH-6Deshielded by the electronegative nitrogen and influenced by the adjacent chloro group.
~ 7.1 - 7.3Doublet1HH-4Influenced by the adjacent chloro and hydroxyl groups.
~ 5.5 - 6.5Broad Singlet1H-OHThe chemical shift is highly variable and depends on solvent, concentration, and temperature. The proton is acidic and can exchange, leading to a broad signal.
~ 3.9 - 4.1Singlet3H-OCH₃Typical chemical shift for a methoxy group attached to an aromatic ring.

Causality Behind Predictions: The electron-withdrawing nature of the nitrogen atom and the chloro substituent will deshield the adjacent protons (H-6 and H-4), shifting them downfield. The methoxy group is electron-donating, which would typically shield adjacent protons, but its primary effect is observed on the carbon spectrum. The hydroxyl proton's chemical shift is notoriously variable due to its involvement in hydrogen bonding and chemical exchange.

Protocol for ¹H NMR Spectroscopy

A robust protocol is crucial for obtaining a high-quality spectrum.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Solvent Selection: Chloroform-d (CDCl₃) is a good starting point. However, to better resolve the hydroxyl proton, a hydrogen-bond accepting solvent like DMSO-d₆ can be used, which often results in a sharper -OH signal at a more downfield position.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay) should suffice.

  • D₂O Shake Experiment: To definitively identify the hydroxyl proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish due to proton-deuterium exchange.

H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_validation Validation A Weigh 5-10 mg of Compound B Add ~0.7 mL Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Acquire Spectrum (16-32 scans) D->E F Add 1 drop D₂O E->F Identify -OH? G Re-acquire Spectrum F->G H Confirm -OH Peak Disappearance G->H C_NMR_Workflow A Use Prepared ¹H NMR Sample B Acquire Proton-Decoupled ¹³C Spectrum (≥1024 scans) A->B C Perform DEPT-135 (Optional) B->C For Multiplicity D Analyze Carbon Environments B->D C->D

Caption: Workflow for ¹³C NMR analysis with optional DEPT experiment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular fingerprint.

Predicted IR Absorption Bands

Frequency Range (cm⁻¹)VibrationFunctional GroupExpected Appearance
3200 - 3500O-H stretchHydroxyl (-OH)Broad
2850 - 3000C-H stretchsp³ (Methoxy)Medium, sharp
1550 - 1600C=N, C=C stretchPyridine RingStrong to medium
1200 - 1300C-O stretchAryl ether (-O-CH₃)Strong
1000 - 1100C-O stretchPhenol (-C-OH)Strong
700 - 800C-Cl stretchChloro groupMedium to weak

Causality Behind Predictions: The most prominent and diagnostic peak is expected to be the broad O-H stretch, a hallmark of hydrogen-bonded hydroxyl groups. The aromatic ring stretches and C-O stretches will also be strong and characteristic.

Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of solids.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid this compound onto the crystal.

  • Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample (typically 16-32 scans) over the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after analysis.

IR_Workflow A Clean ATR Crystal B Run Background Scan A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Spectrum D->E F Clean Crystal E->F

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data (ESI+)

m/z ValueIonRationale
160.01/162.01[M+H]⁺Protonated molecular ion. The ~3:1 ratio of the two peaks is the characteristic isotopic signature of a monochlorinated compound (³⁵Cl/³⁷Cl).
145.00/147.00[M+H - CH₃]⁺Loss of a methyl radical from the methoxy group.
132.02/134.02[M+H - CO]⁺Loss of carbon monoxide, a common fragmentation for phenols and methoxy-aromatics.

Causality Behind Predictions: In a mass spectrometer, the molecule will be ionized, and the resulting molecular ion may fragment into smaller, charged pieces. The most critical observation will be the molecular ion peak [M+H]⁺, which should appear as a pair of peaks separated by 2 m/z units with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. Subsequent fragmentation will likely involve the loss of stable neutral molecules or radicals from the substituents.

Protocol for Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Method: Infuse the sample directly into the mass spectrometer or inject it onto a short LC column.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).

MS_Fragmentation Mol [M+H]⁺ m/z 160/162 Frag1 [M+H - CH₃]⁺ m/z 145/147 Mol->Frag1 - •CH₃ Frag2 [M+H - CO]⁺ m/z 132/134 Mol->Frag2 - CO

Caption: Predicted major fragmentation pathways for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to the extent of its conjugated system.

Predicted UV-Vis Data (in Ethanol)

λₘₐₓ (nm)Electronic TransitionChromophore
~ 270 - 290π → π*Substituted Pyridine Ring

Causality Behind Predictions: The substituted pyridine ring constitutes the primary chromophore. The absorption maximum (λₘₐₓ) is expected in the UV region, characteristic of π → π* transitions in such aromatic systems. The exact position of the peak can be influenced by the solvent polarity (solvatochromism).

Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of known concentration in a UV-transparent solvent (e.g., ethanol or methanol). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Data Acquisition: Replace the blank with the sample cuvette and scan the UV-Vis spectrum, typically from 200 to 400 nm.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. While lacking experimentally-derived data, the principles of spectroscopy and comparison with analogous structures allow for a robust and scientifically-grounded forecast of its NMR, IR, MS, and UV-Vis spectra. The provided protocols offer researchers a clear and validated methodology for obtaining high-quality data. It is imperative that any researcher synthesizing or working with this compound performs these analyses to confirm its identity and purity, using this guide as a reference for spectral interpretation.

References

  • Amerigo Scientific. (5-Chloro-2-methoxypyridin-3-yl)methanol. [Link]
  • PubChem. This compound. [Link]
  • Royal Society of Chemistry.

Sources

5-Chloro-2-methoxypyridin-3-ol NMR spectrum analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Spectrum Analysis of 5-Chloro-2-methoxypyridin-3-ol

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of data to explain the causal reasoning behind experimental choices, from solvent selection to the application of advanced 2D NMR techniques. It is designed for researchers, scientists, and drug development professionals who require a robust, self-validating methodology for the characterization of complex heterocyclic compounds. The guide includes detailed protocols, predictive analyses based on established substituent effects, and a discussion of integrated data interpretation using 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectroscopy.

Introduction: The Imperative for Rigorous Structural Verification

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials. The precise arrangement of the chloro, methoxy, and hydroxyl substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and potential for intermolecular interactions. Consequently, unambiguous confirmation of its structure is a non-negotiable prerequisite for its use in any research or development context.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural determination of small organic molecules in solution.[1] Its ability to probe the chemical environment of individual nuclei (¹H, ¹³C) provides detailed information on connectivity, stereochemistry, and conformation.[2] This guide presents a holistic workflow for analyzing this compound, emphasizing the integration of predictive knowledge with rigorous experimental protocol to achieve an unassailable structural assignment.

Theoretical NMR Spectral Prediction: An Educated Hypothesis

Before any experiment is conducted, a theoretical spectrum should be predicted. This exercise is crucial as it establishes an analytical framework, allowing for a more efficient and targeted interpretation of the acquired data. The prediction is based on the known effects of substituents on the chemical shifts of pyridine ring protons and carbons.[3]

Predicted ¹H NMR Spectrum

The structure of this compound features three distinct types of protons: two aromatic protons on the pyridine ring, a methoxy group's protons, and a hydroxyl proton.

  • Aromatic Protons (H4, H6): The pyridine ring has two remaining protons at positions 4 and 6. Due to the asymmetric substitution, they are in different chemical environments and should appear as two distinct signals.

    • H4: This proton is meta to the electron-donating -OH and -OCH₃ groups and ortho to the electron-withdrawing -Cl group. It is expected to be a doublet, coupled to H6.

    • H6: This proton is ortho to the nitrogen and meta to the -Cl and -OH groups. The proximity to the electronegative nitrogen atom typically shifts ortho protons downfield.[4] It will also appear as a doublet due to coupling with H4. The coupling constant (J) between these two protons should be a small, long-range coupling, typically in the range of 2-3 Hz.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons. Therefore, they will appear as a sharp singlet. Their chemical shift is influenced by the attachment to the aromatic ring.[5]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding effects.[6] In a non-protic solvent like DMSO-d₆, it often appears as a broad singlet. Its presence can be definitively confirmed via a D₂O exchange experiment, where the signal will disappear.[7]

Predicted ¹³C NMR Spectrum

The molecule has six carbon atoms, all in unique chemical environments, which should result in six distinct signals in the proton-decoupled ¹³C NMR spectrum.

  • C2 & C3: These carbons are directly attached to highly electronegative oxygen atoms (-OCH₃ and -OH, respectively) and will be significantly deshielded, appearing at the downfield end of the aromatic region.

  • C5: This carbon is directly bonded to the chlorine atom. The direct halogen effect will cause a moderate downfield shift.

  • C4 & C6: These are protonated carbons and their chemical shifts will be influenced by the combined electronic effects of all substituents. Their identity can be confirmed using an HSQC experiment.

  • Methoxy Carbon (-OCH₃): This aliphatic carbon will appear significantly upfield, typically in the 50-60 ppm range.[8]

Summary of Predicted Spectral Data

The following table summarizes the anticipated NMR data for this compound, assuming DMSO-d₆ as the solvent, which is excellent for observing exchangeable protons.

Assignment ¹H Prediction (δ, ppm) Multiplicity J (Hz) ¹³C Prediction (δ, ppm)
H4~7.3 - 7.6d~2-3~120 - 130
H6~7.8 - 8.1d~2-3~140 - 150
-OH~9.0 - 10.0 (broad)s-~145 - 155 (C3)
-OCH₃~3.9 - 4.1s-~55 - 60
C2---~150 - 160
C5---~125 - 135

Experimental Design & Protocols

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous sample preparation and the selection of appropriate acquisition parameters.[9] The protocols described below constitute a self-validating system for structural confirmation.

Rationale for Solvent Selection

The choice of a deuterated solvent is the first critical decision.[10]

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is the recommended solvent for this analysis. Its high polarity effectively solubilizes the polar pyridinol, and its ability to act as a hydrogen bond acceptor slows down the exchange rate of the -OH proton, typically resulting in a visible, albeit broad, signal. The residual proton signal of DMSO-d₆ appears as a pentet around 2.50 ppm, which rarely overlaps with signals of interest.[11]

  • CDCl₃ (Chloroform-d): While common, CDCl₃ may lead to rapid exchange or extensive hydrogen bonding of the -OH proton, potentially broadening it into the baseline and making it difficult to observe.

  • D₂O (Deuterium Oxide): This solvent is used specifically for the D₂O exchange experiment to confirm the identity of labile protons.

Protocol 1: Standard Sample Preparation

Objective: To prepare a high-quality, particulate-free sample for NMR analysis.

Methodology:

  • Weighing: Accurately weigh 10-15 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.[12]

  • Solubilization: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the neck, transfer the solution into a clean, high-quality 5 mm NMR tube.[13] This step is critical to remove any suspended particles that can degrade spectral quality by distorting the magnetic field homogeneity.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: 1D ¹H NMR Data Acquisition

Objective: To acquire a high-resolution proton spectrum with accurate integration.

Methodology:

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆ solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Parameter Selection:

    • Pulse Sequence: Use a standard single-pulse sequence (e.g., Bruker's zg30). A 30° pulse angle is chosen as a compromise between signal intensity and allowing for a shorter relaxation delay.[9]

    • Spectral Width (SW): Set to a range that encompasses all expected signals (e.g., -2 to 12 ppm).

    • Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.[14]

    • Relaxation Delay (D1): Set to 2-5 seconds. A longer delay ensures full relaxation for quantitative integration but increases experiment time.

    • Number of Scans (NS): Typically 8 to 16 scans are sufficient for a sample of this concentration.

  • Acquisition & Processing: Acquire the Free Induction Decay (FID). Apply a Fourier transform, followed by automated or manual phase and baseline correction. Reference the spectrum to the residual DMSO signal at 2.50 ppm.

Protocol 3: D₂O Exchange for Labile Proton Identification

Objective: To definitively identify the hydroxyl (-OH) proton signal.

Methodology:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described in Protocol 2.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Carefully add one drop of D₂O to the tube.

  • Mixing: Cap the tube and shake gently to mix. The deuterium from D₂O will exchange with the proton of the -OH group.

  • Re-acquisition: Re-insert the sample, re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signal corresponding to the -OH proton will have disappeared or significantly diminished in the second spectrum.[7]

Overall Experimental Workflow

The logical flow from sample preparation to final data analysis is critical for an efficient and successful structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation cluster_analysis Data Analysis prep1 Weigh Compound prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 1D ¹H NMR prep3->acq1 acq2 1D ¹³C NMR acq1->acq2 val1 Add D₂O acq1->val1 an1 Assign Signals acq1->an1 acq3 2D HSQC acq2->acq3 acq2->an1 acq4 2D HMBC acq3->acq4 acq3->an1 acq4->an1 val2 Re-acquire ¹H NMR val1->val2 val2->an1 an2 Confirm Connectivity an1->an2 an3 Final Structure Verification an2->an3

Caption: Expected key HMBC correlations for structural confirmation.

Integrated Spectrum Interpretation

The final step is to synthesize all the acquired data into a single, cohesive structural proof.

  • ¹H Spectrum Analysis: Confirm the presence of two aromatic doublets, one sharp singlet for the methoxy group, and one broad singlet for the hydroxyl group. Check that the integration values correspond to a 1:1:3:1 proton ratio.

  • D₂O Exchange: Verify that the broad singlet disappears upon addition of D₂O, unequivocally assigning it to the -OH proton.

  • ¹³C Spectrum Analysis: Confirm the presence of six distinct carbon signals.

  • HSQC Analysis: Use the HSQC spectrum to connect the proton signals for H4, H6, and -OCH₃ to their directly attached carbons (C4, C6, and -OCH₃ carbon, respectively). This leaves the remaining three ¹³C signals as the quaternary carbons C2, C3, and C5.

  • HMBC Analysis: This is the definitive step.

    • Find the cross-peak between the methoxy protons and one of the downfield quaternary carbons. This carbon is C2.

    • Identify the proton H6 by its proximity to nitrogen (more downfield). Look for its HMBC cross-peaks. A strong correlation to a carbon without a proton (from HSQC) identifies C5.

    • Confirm all other expected correlations as outlined in the diagram above. The network of correlations from H4 and H6 to C2, C3, C5, and each other provides redundant, cross-validating proof of the entire molecular framework.

Troubleshooting & Key Considerations

  • Broad Lineshapes: Poor shimming is the most common cause. Re-shim the instrument carefully. Overly concentrated samples can also lead to broader lines due to viscosity. [12]* Missing -OH Signal: If the -OH signal is not observed in DMSO-d₆, it may be due to residual acidic/basic impurities catalyzing rapid exchange. Ensure high-purity solvents and glassware.

  • Weak HMBC Cross-Peaks: HMBC signals can be weak, especially for ⁴J couplings. Increasing the number of scans can improve the signal-to-noise ratio. Optimizing the long-range coupling delay in the experiment can also help. [15] By following this comprehensive, multi-faceted approach, researchers can move beyond simple data collection to a state of complete analytical confidence in the structure of this compound, ensuring the integrity of all subsequent research.

References

[16]Bin Guo, Jiang-Yan Xue, Hong-Xi Li, Da-Wei Tan, and Jian-Ping Lang. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. Available at: [7]BenchChem. (2025). Technical Support Center: Troubleshooting NMR Spectra of Complex Heterocycles. Benchchem. Available at: [9]Julien Boccard, et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. Available at: [14]Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments. Available at: [4]M. Katcka and T. Urbanski. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Not specified. Available at: [17]Diana C. Pinto, Clementina M. M. Santos, Artur M. S. Silva. (2007). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [12]Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Iowa State University. Available at: [13]University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering. University of Minnesota Twin Cities. Available at: [1]ResearchGate. (n.d.). Automated Interpretation of NMR Spectra for Small Organic Molecules in Solution. ResearchGate. Available at: [3]P. A. W. Dean, et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC - NIH. Available at: [2]University of Liverpool. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. University of Liverpool. Available at: [15]Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Columbia University. Available at: [10]University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. University of Wisconsin-Madison. Available at: [11]Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Cambridge Isotope Laboratories, Inc. Available at: [6]Y. Chen, W. Hua. (2000). H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. PubMed. Available at: [8]Jim Clark. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [5]ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. Available at:

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5-Chloro-2-methoxypyridin-3-ol mass spectrometry fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Chloro-2-methoxypyridin-3-ol

**Executive Summary

This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation behavior of this compound (C₆H₆ClNO₂, Molecular Weight: 159.57 g/mol ). As a substituted heterocyclic compound of interest in pharmaceutical and chemical research, understanding its mass spectrometric signature is crucial for its identification and structural elucidation. This document, intended for researchers and drug development professionals, synthesizes first-principle fragmentation rules with insights from the analysis of analogous structures. We will explore the distinct fragmentation pathways anticipated under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, providing a predictive framework for compound verification. The guide includes a detailed experimental protocol for acquiring mass spectra and visual diagrams to elucidate the complex fragmentation cascades.

Introduction: The Structural Context

This compound is a multifunctional pyridine derivative. Its fragmentation behavior is dictated by the interplay of its core aromatic pyridine ring and three key substituents: a chloro group, a methoxy group, and a hydroxyl group. The relative positions of these groups govern the stability of fragment ions and direct the cleavage pathways. The pyridine nitrogen, the electronegative chlorine atom, and the oxygen atoms of the hydroxyl and methoxy groups are the primary sites for ionization and initiators of fragmentation. A robust understanding of how these features influence bond cleavage is essential for interpreting the resultant mass spectrum. Aromatic systems, like pyridine, tend to form stable molecular ions, which serve as the starting point for predictable fragmentation patterns[1][2].

Predicted Fragmentation under Electron Ionization (EI-MS)

Electron Ionization (EI) involves bombarding the molecule with high-energy electrons, typically at 70 eV, leading to the formation of an energetically unstable radical cation (M⁺•)[3]. This excess energy induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.

The molecular ion (M⁺•) for this compound is expected at m/z 159, with a characteristic M+2 isotope peak at m/z 161 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom[4].

Primary Fragmentation Pathways (EI):

  • Loss of a Methyl Radical (•CH₃): A common and highly favorable fragmentation for methoxy-substituted aromatics is the cleavage of the O–CH₃ bond, resulting in the loss of a methyl radical (15 Da). This would produce a stable, even-electron cation at m/z 144 .

  • Loss of Carbon Monoxide (CO): Phenolic compounds and pyridinols can undergo the elimination of a neutral CO molecule (28 Da) following initial fragmentation. This pathway often follows the loss of the methyl radical, leading to a fragment at m/z 116 from the m/z 144 ion.

  • Loss of Formaldehyde (CH₂O): An alternative pathway for the methoxy group involves a rearrangement and elimination of neutral formaldehyde (30 Da), which would lead to a fragment ion at m/z 129 .

  • Loss of Chlorine Radical (•Cl): Direct cleavage of the C-Cl bond can result in the loss of a chlorine radical (35 Da), yielding an ion at m/z 124 .

  • Loss of HCl: Elimination of hydrogen chloride (36 Da) is another possible pathway, particularly with an adjacent hydroxyl group, which would form a benzyne-type intermediate ion at m/z 123 .

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

Electrospray Ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode[5][6]. Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions.

Positive Ion Mode ([M+H]⁺, m/z 160):

In positive mode, the pyridine nitrogen is the most likely site of protonation. The precursor ion [M+H]⁺ will be observed at m/z 160, with its corresponding M+2 isotope peak at m/z 162.

  • Loss of Methanol (CH₃OH): Following protonation, the loss of a neutral methanol molecule (32 Da) is a highly probable fragmentation pathway for methoxy-substituted compounds, leading to a product ion at m/z 128 .

  • Loss of Carbon Monoxide (CO): The pyridinol structure can facilitate the loss of CO (28 Da), resulting in a fragment at m/z 132 .

Negative Ion Mode ([M-H]⁻, m/z 158):

In negative mode, deprotonation will occur at the acidic hydroxyl group, forming the [M-H]⁻ precursor ion at m/z 158 (and its M+2 isotope at m/z 160).

  • Loss of a Methyl Radical (•CH₃): The loss of a methyl radical (15 Da) from the deprotonated molecule is a primary fragmentation route, yielding a radical anion at m/z 143 .

Summary of Predicted Fragment Ions

Ionization ModePrecursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral Loss
EI 159 (M⁺•)144•CH₃
129CH₂O
124•Cl
123HCl
144116CO
ESI (+) MS/MS 160 ([M+H]⁺)132CO
128CH₃OH
ESI (-) MS/MS 158 ([M-H]⁻)143•CH₃

Proposed Fragmentation Pathway Diagram

The following diagram illustrates the primary predicted fragmentation pathways for the molecular ion of this compound under Electron Ionization.

G M M+• m/z 159/161 F144 [M-CH3]+ m/z 144/146 M->F144 - •CH3 F129 [M-CH2O]+• m/z 129/131 M->F129 - CH2O F124 [M-Cl]+ m/z 124 M->F124 - •Cl F116 [M-CH3-CO]+ m/z 116/118 F144->F116 - CO

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Mass Spectrometric Analysis

This protocol provides a standardized workflow for the analysis of this compound using a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable chromatographic system.

A. Sample Preparation:

  • Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase composition as the diluent to ensure compatibility.

B. Liquid Chromatography (for ESI-MS):

  • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: Return to 5% B

    • 10.1-12 min: Equilibrate at 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

C. Mass Spectrometer Settings (ESI):

  • Ionization Mode: ESI Positive and Negative (separate runs).

  • Mass Range: m/z 50 - 500.

  • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 600 L/hr.

  • MS/MS Analysis:

    • Precursor Ion Selection: Isolate the ions at m/z 160 (Positive) and m/z 158 (Negative).

    • Collision Energy: Ramp from 10-40 eV to generate a comprehensive fragmentation spectrum.

D. Direct Infusion (for EI-MS, if using a compatible source):

  • Sample Introduction: Introduce the sample via a direct insertion probe.

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: m/z 35 - 500.

Conclusion

The mass spectrometric fragmentation of this compound is predicted to be a well-defined process driven by its functional groups. Key diagnostic fragments include the loss of a methyl radical (m/z 144 in EI), the loss of methanol (m/z 128 in ESI+), and the characteristic chlorine isotope pattern. By combining high-resolution mass measurements with the fragmentation logic outlined in this guide, researchers can confidently identify and structurally characterize this compound in complex matrices. The provided protocol offers a robust starting point for method development, ensuring high-quality, reproducible data.

References

  • Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones.
  • Mass Spectrometry - Fragmentation P
  • Hydroxyl Radical Adducts to Pyridine. The Generation and Properties of the Elusive N-Hydroxypyridyl Radical. The Journal of Physical Chemistry A.
  • This compound AldrichCPR. Sigma-Aldrich.
  • Fragmentation and Interpret
  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Mass Spectrometry: Fragmentation P
  • Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n

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Biological activity of 5-Chloro-2-methoxypyridin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 5-Chloro-2-methoxypyridin-3-ol Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the this compound scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and offers detailed protocols for key assays.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a fundamental motif in numerous approved drugs, and its strategic functionalization can significantly alter pharmacological activity, selectivity, and pharmacokinetic profiles. The this compound core is of particular interest due to the unique electronic properties and reactivity imparted by its substituents.

  • The Chloro Group: This halogen atom can participate in various intermolecular interactions within protein binding pockets and serves as a crucial handle for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions.[1] Its presence can enhance binding affinity and influence the metabolic stability of the molecule.[2][3]

  • The Methoxy Group: The methoxy substituent can affect the molecule's conformation and metabolic stability.[1] It can act as a hydrogen bond acceptor and its steric and electronic properties can be fine-tuned to optimize ligand-receptor interactions.[3]

  • The Hydroxyl Group: The phenolic hydroxyl group is a key site for derivatization, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR). It can also act as a critical hydrogen bond donor or acceptor, anchoring the molecule within a biological target.

This combination of features makes the this compound scaffold a versatile starting point for developing novel therapeutic agents targeting a wide range of diseases, including cancer and microbial infections.[1]

Synthetic Strategies for Derivatization

The generation of a diverse library of derivatives from a core scaffold is fundamental to medicinal chemistry. The this compound structure allows for modification at several key positions. A generalized, stepwise functionalization approach is often the most robust and predictable method for synthesizing such substituted pyridines.[4]

A typical synthesis involves a multi-step sequence that may include nitration, halogenation, amination, methoxylation, and reduction, providing a high degree of control over the introduction of each functional group.[1][4]

G A 2-Hydroxypyridine (Starting Material) B Nitration (HNO₃/H₂SO₄) A->B C 5-Nitro-2-hydroxypyridine B->C D Chlorination (e.g., POCl₃) C->D E 2,X-Dichloro-5-nitropyridine D->E F Methoxylation (NaOMe) E->F G 2-Methoxy-X-chloro- 5-nitropyridine F->G H Reduction (e.g., Fe/HCl) G->H I 5-Amino-X-chloro- 2-methoxypyridine H->I J Diazotization & Hydroxylation (NaNO₂, H₂O) I->J K Target Scaffold Core J->K L Derivatization (e.g., Cross-Coupling) K->L M Biologically Active Derivatives L->M

Caption: Generalized workflow for the synthesis of substituted 2-methoxypyridine cores.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol describes a general method for introducing aryl or heteroaryl substituents, a common strategy for expanding a chemical library from a halogenated core. The causality behind this choice is its remarkable versatility and functional group tolerance, allowing for the creation of C-C, C-N, and C-O bonds under relatively mild conditions.

Self-Validating System: This protocol's integrity relies on the precise control of the inert atmosphere and the purity of reagents. The reaction's progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), providing real-time validation of the transformation.

  • Reaction Setup: To a flame-dried Schlenk flask, add the this compound derivative (1.0 eq), the boronic acid or ester coupling partner (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (4:1 ratio). Degassing removes dissolved oxygen which can interfere with the catalytic cycle.

  • Heating and Monitoring: Heat the reaction mixture to the required temperature (typically 80-100 °C). Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the inorganic base and salts.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired derivative.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of the 5-Chloro-2-methoxypyridine scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action: EGFR Inhibition

EGFR is a tyrosine kinase that, when dysregulated, promotes uncontrolled cell growth, proliferation, and survival in many cancers.[5] Certain indole-based derivatives incorporating a chloro-substituent have been identified as potent inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of the receptor.[5] The T790M mutation is a common mechanism of resistance to first-generation EGFR inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR P P EGFR->P EGF EGF (Ligand) EGF->EGFR Binds Derivative 5-Chloro-2-methoxy -pyridin-3-ol Derivative Derivative->EGFR Inhibits ATP Binding Caspase Caspase-3 Activation Derivative->Caspase Ras Ras/Raf/MEK/ERK Pathway P->Ras PI3K PI3K/AKT/mTOR Pathway P->PI3K Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation Apoptosis Apoptosis Caspase->Apoptosis

Caption: Inhibition of the EGFR signaling pathway by a pyridine derivative.

Compounds such as 5f (R = p-2-methyl pyrrolidin-1-yl) have shown excellent inhibitory activity against EGFRT790M with IC₅₀ values comparable to the approved drug osimertinib.[5] This inhibition blocks downstream signaling through pathways like PI3K/AKT/mTOR and Ras/Raf/MEK/ERK, ultimately leading to decreased cell proliferation.[5][6]

Furthermore, potent derivatives have been shown to induce apoptosis, or programmed cell death. This is evidenced by their ability to significantly increase the expression of caspase-3, a key executioner protein in the apoptotic cascade.[5] Other derivatives have been found to arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing.[6][7]

Data Presentation: Antiproliferative and Kinase Inhibitory Activity
Compound IDScaffold TypeTarget Cell LineActivity MetricValueReference
5f Indole-2-carboxamide4 Cancer Cell LinesMean GI₅₀29 nM[5]
5g Indole-2-carboxamide4 Cancer Cell LinesMean GI₅₀47 nM[5]
Erlotinib Reference Drug4 Cancer Cell LinesMean GI₅₀33 nM[5]
5f Indole-2-carboxamideEGFRT790MIC₅₀9.5 ± 2 nM[5]
5g Indole-2-carboxamideEGFRT790MIC₅₀11.9 ± 3 nM[5]
Osimertinib Reference DrugEGFRT790MIC₅₀8 ± 2 nM[5]
4j N-(4-sulphamoylphenyl)benzamideMIA PaCa-2GI₅₀~1 µM[7]
Compound 49 IndoloquinolineHCT116IC₅₀0.35 µM[6]
Compound 49 IndoloquinolineCaco-2IC₅₀0.54 µM[6]

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents.[8] Derivatives of halogenated pyridines have shown promise in this area, exhibiting activity against a range of bacterial and mycobacterial strains.

Spectrum of Activity
  • Antitubercular Activity: Pyrazole derivatives of 5-chloro-2-methoxy phenyl hydrazide have demonstrated significant inhibitory activity against Mycobacterium tuberculosis H37Ra.[9] Compound 2d from one study exhibited an IC₅₀ of 0.208 μg/mL against the active stage of M. tuberculosis, highlighting its specificity.[9]

  • Antibacterial Activity: Sulfonamide derivatives incorporating a 5-chloro-2-hydroxybenzamide scaffold have shown potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values ranging from 15.62-31.25 μmol/L.[10] Other salicylanilide derivatives have also shown activity comparable or superior to standard antibiotics like penicillin G and ciprofloxacin.[11]

Data Presentation: Minimum Inhibitory Concentrations (MIC)
Compound ClassTarget OrganismActivity MetricValueReference
Pyrazole Derivative (2d )M. tuberculosis H37RaIC₅₀0.208 µg/mL[9]
Sulfonamide DerivativeMRSAMIC15.62-31.25 µmol/L[10]
Benzylideneamino DerivativeM. kansasiiMIC1-4 µmol/L[10]
Quinoxaline Derivative (5p )S. aureusMIC4 µg/mL[12]
Quinoxaline Derivative (5p )B. subtilisMIC8 µg/mL[12]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent. Its validity rests on the use of standardized bacterial inoculums and sterile techniques to ensure that the observed growth inhibition is solely due to the compound being tested.

  • Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be sufficient to span the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Biological Activities: Enzyme Inhibition

Beyond direct antimicrobial and anticancer effects, pyridine derivatives can modulate biological processes through specific enzyme inhibition.

A notable example is the activity of 5-chloro-2,4-dihydroxypyridine (CDHP), a structural analog, which is a component of the oral fluorouracil antitumor drug S-1. CDHP is a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (5-FU). By inhibiting DPD, CDHP increases the bioavailability and antitumor efficacy of 5-FU. Interestingly, CDHP has also been shown to exert a synergistic antitumor effect in 5-FU-resistant gastric cancer cells through a DPD-independent mechanism, possibly by inhibiting 5-FU-enhanced expression of thymidylate synthase (TS) mRNA.

This dual mechanism highlights the sophisticated roles that substituted pyridine scaffolds can play in combination therapies, enhancing the efficacy of existing drugs and overcoming resistance.

Structure-Activity Relationships (SAR)

The analysis of SAR is crucial for optimizing lead compounds. For derivatives of chloro-methoxy-pyridines and related scaffolds, several trends have been observed:

  • Anticancer Activity: For indole-2-carboxamide EGFR inhibitors, the nature of the substituent on the carboxamide nitrogen is critical. Cyclic amines, such as p-2-methyl pyrrolidin-1-yl, have been shown to confer potent activity.[5]

  • Antimicrobial Activity: In a series of salicylanilide derivatives, lipophilicity played a key role in their activity.[11] The type and position of substituents on the phenyl rings significantly impact the minimum inhibitory concentrations against various bacterial and mycobacterial strains.

  • General Principle: The incorporation of the pyrazole moiety has been linked to diverse biological activities, including anti-inflammatory, analgesic, and antineoplastic effects.[9]

SAR cluster_mods Modifications cluster_activity Resulting Activity Core 5-Chloro 2-Methoxy Pyridin-3-ol Core Mod1 Addition of Indole-carboxamide Core:f2->Mod1 Derivatization Mod2 Addition of N-phenylbenzamide Core:f2->Mod2 Mod3 Addition of Pyrazole Hydrazide Core:f2->Mod3 Act1 Potent EGFR Inhibition Mod1->Act1 Act2 G2/M Cell Cycle Arrest Mod2->Act2 Act3 Antitubercular Activity Mod3->Act3

Caption: Logical relationships between scaffold modifications and biological outcomes.

Conclusion and Future Perspectives

Derivatives based on the this compound scaffold represent a promising and versatile class of compounds with significant therapeutic potential. The accumulated evidence strongly supports their activity in oncology and infectious diseases, driven by mechanisms such as kinase inhibition and disruption of microbial growth.

Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel derivatives to further probe the structure-activity landscape and optimize for potency and selectivity.

  • Mechanistic Elucidation: Conducting deeper investigations into the molecular mechanisms of action, particularly for antimicrobial derivatives, to identify specific cellular targets.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • Combination Studies: Exploring the synergistic effects of these derivatives with existing therapeutic agents to enhance efficacy and overcome drug resistance, as exemplified by the role of CDHP.

The continued exploration of this privileged scaffold holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Al-Warhi, T., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports.
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A Technical Guide to 5-Chloro-2-methoxypyridin-3-ol: A Scaffold with Latent Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 5-Chloro-2-methoxypyridin-3-ol, a substituted pyridine scaffold with significant, yet largely unexplored, potential in modern drug discovery. We will delve into its structural attributes, propose a viable synthetic pathway, and explore its potential applications, particularly as a phenol bioisostere and a core fragment for kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development seeking to leverage novel heterocyclic scaffolds for therapeutic innovation.

Introduction: The Enduring Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its nitrogen atom imparts basicity and the ability to form crucial hydrogen bonds, while the aromatic system allows for a variety of substitution patterns to modulate physicochemical and pharmacological properties.[3] Substituted pyridines and their derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2] The specific compound, this compound, presents a unique combination of functional groups that suggests a number of strategic applications in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 1261365-86-9Sigma-Aldrich[4]
Molecular Formula C₆H₆ClNO₂PubChem
Molecular Weight 159.57 g/mol Sigma-Aldrich[4]
Appearance Solid (predicted)Sigma-Aldrich[4]
Hazard Statement Harmful if swallowedSigma-Aldrich[4]

The Strategic Value of this compound as a Phenol Bioisostere

Phenolic hydroxyl groups are common in bioactive molecules, often playing a critical role in target engagement through hydrogen bonding. However, they are also frequently associated with poor pharmacokinetic profiles due to rapid metabolism (glucuronidation) and potential toxicity.[5][6] Bioisosteric replacement of a phenol group with a heterocycle that mimics its hydrogen bonding properties while improving its drug-like characteristics is a well-established strategy in medicinal chemistry.[5][6][7]

The 3-hydroxypyridine moiety of this compound is an excellent non-classical bioisostere for a catechol or resorcinol ring. The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the dual hydrogen bonding capabilities of a dihydroxyphenyl group. The methoxy and chloro substituents further allow for fine-tuning of the electronic and steric properties of the molecule, potentially enhancing target binding and improving metabolic stability.[8]

Figure 1: Bioisosteric replacement of a phenol with this compound.

Proposed Synthetic Pathway

Figure 2: Proposed two-step synthesis of this compound.

Experimental Protocol:

Step 1: Oxidation of (5-Chloro-2-methoxypyridin-3-yl)methanol to 5-Chloro-2-methoxynicotinaldehyde

  • To a stirred solution of (5-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Chloro-2-methoxynicotinaldehyde.

Causality behind Experimental Choices: Dess-Martin periodinane is a mild and selective oxidizing agent for primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid. The reaction is typically clean and high-yielding.

Step 2: Baeyer-Villiger Oxidation of 5-Chloro-2-methoxynicotinaldehyde to this compound

  • Dissolve 5-Chloro-2-methoxynicotinaldehyde (1.0 eq) in a suitable solvent such as DCM or chloroform.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), portion-wise at 0 °C.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting formate ester is then hydrolyzed by treatment with a mild base such as sodium bicarbonate in methanol/water to yield the final product, this compound.

  • Purify by column chromatography or recrystallization.

Causality behind Experimental Choices: The Baeyer-Villiger oxidation is a reliable method for converting aldehydes to esters (in this case, a formate ester which is subsequently hydrolyzed to the phenol). m-CPBA is a commonly used and commercially available reagent for this transformation.

Potential Applications in Medicinal Chemistry: A Focus on Kinase Inhibition

Protein kinases are a major class of therapeutic targets, particularly in oncology.[10][11][12] Many small-molecule kinase inhibitors are ATP-competitive and feature a heterocyclic core that interacts with the hinge region of the kinase ATP-binding site. The this compound scaffold possesses several features that make it an attractive candidate for the development of kinase inhibitors.

  • Hinge Binding: The 3-hydroxyl group and the pyridine nitrogen can form key hydrogen bonds with the kinase hinge region, mimicking the adenine portion of ATP.[10]

  • Hydrophobic Interactions: The chloro substituent at the 5-position can occupy a hydrophobic pocket, a common feature in many kinase inhibitors that enhances potency and selectivity.[3][13]

  • Gatekeeper Interaction: The 2-methoxy group can be directed towards the "gatekeeper" residue, a key determinant of inhibitor selectivity. Modification of this group could be a strategy to tune the selectivity profile of the inhibitor.

G Kinase Kinase ATP Binding Site Hinge Region Gatekeeper Residue Hydrophobic Pocket Inhibitor This compound Pyridine N 3-OH 5-Cl 2-OMe Inhibitor:n->Kinase:hinge H-bond acceptor Inhibitor:oh->Kinase:hinge H-bond donor Inhibitor:cl->Kinase:hydrophobic Hydrophobic interaction Inhibitor:ome->Kinase:gatekeeper Steric/electronic interaction

Figure 3: Hypothetical binding mode of this compound in a kinase ATP pocket.

Derivatization Potential for SAR Studies

The reactivity of the 3-hydroxyl group allows for further derivatization to probe the structure-activity relationship (SAR).[14] For instance, etherification or esterification could introduce new functionalities to interact with different regions of the binding pocket. The chloro group, being on an electron-deficient pyridine ring, could potentially undergo nucleophilic aromatic substitution under certain conditions, allowing for the introduction of a diverse range of substituents.

Conclusion

This compound is a promising, yet underexplored, scaffold for medicinal chemistry. Its structural features suggest its utility as a metabolically more stable bioisostere of phenolic compounds and as a core fragment for the development of targeted therapies, particularly kinase inhibitors. The proposed synthetic route offers a practical approach to accessing this molecule for further investigation. Future work should focus on the synthesis and biological evaluation of this compound and its derivatives to fully realize their therapeutic potential.

References

  • Zimmermann, T. J., & Kesselheim, A. S. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link][5]
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  • ResearchGate. (n.d.). The bioisosteric replacement of the phenol 102 with a carboxamide... [Link][1]
  • Toukhrani, A., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. [Link][13]
  • Butler, D. E., et al. (1971). Novel Pharmacological Activity of a Series of Substituted Pyridines. Journal of Medicinal Chemistry. [Link][2]
  • Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link][8]
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  • S. S. K. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link][10]
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  • S. S. K. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link][11]
  • Al-Otaibi, F. M., & El-Sayed, M. A. A. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorganic Chemistry. [Link][12]
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The Strategic Utility of 5-Chloro-2-methoxypyridin-3-ol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful and efficient synthesis of novel compounds. Among the vast arsenal of available intermediates, substituted pyridines hold a privileged position due to their prevalence in a myriad of biologically active molecules and functional materials. This guide provides an in-depth technical overview of 5-Chloro-2-methoxypyridin-3-ol, a versatile synthetic building block poised for significant applications in drug discovery and beyond. We will explore its synthesis, reactivity, and potential as a cornerstone for the construction of complex molecular architectures.

Physicochemical Properties and Structural Attributes

This compound is a halogenated and methoxy-substituted pyridinol. Its structural features—a nucleophilic hydroxyl group, an electron-donating methoxy group, and a strategically positioned chlorine atom—confer a unique reactivity profile that can be exploited for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 1261365-86-9[1]
Molecular Formula C₆H₆ClNO₂[1]
Molecular Weight 159.57 g/mol [1]
Appearance Solid (commercially available)[][3][4]
LogP 1.4 (Predicted)[1]
GHS Hazard Statement H302: Harmful if swallowed[1]

The interplay of the electron-donating methoxy and hydroxyl groups with the electron-withdrawing chlorine atom on the pyridine ring creates a nuanced electronic environment. This influences the reactivity of each functional group and the aromatic ring itself, paving the way for selective chemical modifications.

Synthesis of this compound

A plausible and efficient synthetic route to this compound can be conceptualized starting from the readily available 2-amino-5-chloropyridine. This multi-step synthesis, adapted from methodologies for similar pyridine derivatives, is outlined below.

Proposed Synthetic Pathway

A potential pathway to the target molecule involves the initial conversion of 2-amino-5-chloropyridine to 5-chloro-2,3-dihydroxypyridine, a key intermediate. This dihydroxypyridine can then undergo selective methylation to afford the desired this compound. A patented method for the synthesis of the dihydroxy intermediate provides a solid foundation for this approach.[5]

Synthesis_Pathway Start 2-Amino-5-chloropyridine Intermediate1 2-Hydroxy-5-chloropyridine Start->Intermediate1 1. Diazotization Intermediate2 2-Hydroxy-3-nitro-5-chloropyridine Intermediate1->Intermediate2 2. Nitration Intermediate3 3-Amino-5-chloro-2-hydroxypyridine Intermediate2->Intermediate3 3. Reduction Intermediate4 5-Chloro-2,3-dihydroxypyridine Intermediate3->Intermediate4 4. Diazotization Target This compound Intermediate4->Target 5. Selective    O-methylation

Experimental Protocol for the Synthesis of 5-Chloro-2,3-dihydroxypyridine (Intermediate 4)

The following protocol is adapted from patent CN101830845A for the synthesis of the key dihydroxy intermediate.[5]

Step 1: Diazotization of 2-Amino-5-chloropyridine

  • 2-Amino-5-chloropyridine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to yield 2-hydroxy-5-chloropyridine. The reaction is typically carried out at temperatures between 20-80 °C.[5]

Step 2: Nitration of 2-Hydroxy-5-chloropyridine

  • The resulting 2-hydroxy-5-chloropyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, affording 2-hydroxy-3-nitro-5-chloropyridine. This reaction is generally performed at 30-100 °C.[5]

Step 3: Reduction of the Nitro Group

  • The nitro group of 2-hydroxy-3-nitro-5-chloropyridine is reduced to an amino group to give 3-amino-5-chloro-2-hydroxypyridine. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., with a palladium catalyst) or metal-acid combinations (e.g., iron powder in a suitable solvent).[5]

Step 4: Diazotization to the Dihydroxy Compound

  • Finally, the 3-amino-5-chloro-2-hydroxypyridine undergoes a second diazotization reaction to convert the amino group into a hydroxyl group, yielding the target intermediate, 5-chloro-2,3-dihydroxypyridine.[5]

Selective O-Methylation

The final step in the proposed synthesis is the selective O-methylation of 5-chloro-2,3-dihydroxypyridine. Achieving regioselectivity in the methylation of dihydroxypyridines can be challenging. However, the electronic environment of the pyridine ring can influence the acidity of the hydroxyl groups, potentially allowing for selective methylation under carefully controlled conditions. The use of a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base that can selectively deprotonate one of the hydroxyl groups is crucial. The greater nucleophilicity of the 2-pyridone tautomer's oxygen might favor methylation at this position.

Reactivity and Applications as a Synthetic Building Block

The trifunctional nature of this compound makes it a valuable precursor for the synthesis of more complex molecules. The hydroxyl, methoxy, and chloro substituents each offer a handle for distinct chemical transformations.

Reactions at the Hydroxyl Group: Etherification

The hydroxyl group at the 3-position can readily undergo etherification reactions. This allows for the introduction of a wide variety of substituents, which can be crucial for modulating the physicochemical properties and biological activity of a target molecule.

General Protocol for O-Alkylation (Williamson Ether Synthesis):

  • Deprotonation: this compound is treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to generate the corresponding alkoxide.

  • Alkylation: The alkoxide is then reacted with an alkyl halide (e.g., alkyl bromide or iodide) to form the desired ether. The reaction temperature can be varied depending on the reactivity of the alkylating agent.

Etherification_Reaction Start This compound Product 5-Chloro-2-methoxy-3-(alkoxy)pyridine Start->Product Etherification Reagents Base (e.g., NaH) Alkyl Halide (R-X) Reagents->Product

Reactions at the Chloro Group: Cross-Coupling Reactions

The chlorine atom at the 5-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for introducing aryl or heteroaryl substituents.

General Protocol for Suzuki-Miyaura Coupling: [6][7][8][9]

  • Reaction Setup: A reaction vessel is charged with this compound, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable base (e.g., K₂CO₃, Cs₂CO₃), and a solvent (e.g., dioxane, toluene, DMF).

  • Reaction Conditions: The reaction mixture is typically heated under an inert atmosphere. Microwave irradiation can also be employed to accelerate the reaction.[6]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up to remove the catalyst and inorganic salts, and the product is purified by chromatography or recrystallization.

Suzuki_Coupling Start This compound Product 5-Aryl-2-methoxypyridin-3-ol Start->Product Suzuki-Miyaura   Coupling Reagents Ar-B(OH)₂ Pd Catalyst Base Reagents->Product

The successful application of Suzuki-Miyaura coupling to chloropyridines allows for the synthesis of a diverse library of compounds from this building block, which is particularly relevant in the development of kinase inhibitors and other targeted therapeutics.

Applications in Drug Discovery

The substituted pyridine scaffold is a common motif in a vast number of approved drugs and clinical candidates. The presence of chloro and methoxy groups on the pyridine ring can significantly impact a molecule's pharmacological properties, including its binding affinity, selectivity, and metabolic stability.[10] For instance, the chlorine atom can engage in halogen bonding, a non-covalent interaction that can enhance protein-ligand binding. The methoxy group can influence the molecule's conformation and metabolic profile.

While specific examples of marketed drugs derived directly from this compound are not yet prevalent in the public domain, the structural motifs present in this building block are found in numerous bioactive compounds. Its utility as a precursor for generating libraries of diverse molecules for high-throughput screening and lead optimization is a key advantage for drug discovery programs.

Conclusion

This compound is a valuable and versatile synthetic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature allows for a range of selective chemical modifications, including etherification at the hydroxyl group and cross-coupling reactions at the chloro position. The proposed synthetic route, based on established methodologies, provides a practical approach to accessing this key intermediate. As the demand for novel and diverse chemical entities continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in the advancement of chemical synthesis and drug discovery.

References

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]
  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
  • RSC Publishing. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]
  • PubChem. This compound. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • ACS Publications. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • ACS Green Chemistry Institute. Suzuki-Miyaura Coupling. [Link]
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  • Google Patents. Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
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  • Amerigo Scientific. 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. [Link]
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  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]
  • PubMed. Quantification of 5-methylcytosine in DNA by the chloroacetaldehyde reaction. [Link]
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  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
  • NIH.
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  • Google Patents. Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • MDPI.
  • PubMed Central. Selective chemical labeling reveals the genome-wide distribution of 5-hydroxymethylcytosine. [Link]
  • ResearchGate. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. [Link]
  • PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][6][11]triazine-6-carbonitrile (MGL-3196)
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An In-Depth Technical Guide to 5-Chloro-2-methoxypyridin-3-ol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxypyridin-3-ol, a key heterocyclic building block in modern medicinal chemistry. The document delves into its plausible synthetic routes, detailed characterization, and its emerging role as a valuable intermediate in the development of novel therapeutic agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in drug design, present in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for a wide range of therapeutic targets. The strategic functionalization of the pyridine ring with substituents such as halogens and alkoxy groups can profoundly influence a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[1][3] this compound, with its distinct arrangement of a chloro, a methoxy, and a hydroxyl group, represents a versatile platform for the synthesis of complex molecular architectures. These functional groups offer multiple points for chemical modification, making it a valuable intermediate in the construction of diverse compound libraries for drug screening.[4][5]

Proposed Synthetic Pathways for this compound

While a definitive historical account of the initial discovery of this compound is not prominently documented in publicly available literature, its synthesis can be logically deduced from established methodologies for preparing substituted pyridines. A plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors. The key terminal step would likely be the diazotization of an amino-substituted precursor.

A proposed synthetic route is outlined below, starting from 2-amino-5-chloropyridine. This pathway is constructed based on analogous reactions reported for the synthesis of functionalized pyridines.

Synthetic_Pathway_this compound A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) C 2-Hydroxy-3-nitro-5-chloropyridine B->C 2. Nitration (HNO3, H2SO4) D 2-Methoxy-3-nitro-5-chloropyridine C->D 3. Methylation (CH3I, Base) E 3-Amino-5-chloro-2-methoxypyridine D->E 4. Reduction (e.g., Fe/HCl or H2/Pd-C) F This compound E->F 5. Diazotization & Hydrolysis (NaNO2, H2SO4, H2O)

Figure 1: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a conceptualized procedure based on established chemical transformations for pyridine derivatives.

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine from 2-Amino-5-chloropyridine

  • Reaction: Diazotization of the amino group followed by hydrolysis.

  • Procedure: 2-Amino-5-chloropyridine is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid. The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is gently warmed to room temperature and then heated to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl derivative.[6] The product, 2-Hydroxy-5-chloropyridine, can be isolated by neutralization and extraction.[7]

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

  • Reaction: Electrophilic nitration of the pyridine ring.

  • Procedure: 2-Hydroxy-5-chloropyridine is carefully added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, typically below 10 °C. The hydroxyl group at the 2-position is an activating group, directing the nitration to the 3-position. The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure complete reaction. The product is isolated by pouring the reaction mixture onto ice, followed by filtration.

Step 3: Synthesis of 2-Methoxy-3-nitro-5-chloropyridine

  • Reaction: O-methylation of the hydroxyl group.

  • Procedure: 2-Hydroxy-3-nitro-5-chloropyridine is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. A base, such as potassium carbonate or sodium hydride, is added to deprotonate the hydroxyl group. A methylating agent, typically methyl iodide or dimethyl sulfate, is then added, and the reaction mixture is stirred, possibly with gentle heating, until the reaction is complete. The product is isolated by extraction after quenching the reaction with water.

Step 4: Synthesis of 3-Amino-5-chloro-2-methoxypyridine

  • Reaction: Reduction of the nitro group to an amino group.

  • Procedure: 2-Methoxy-3-nitro-5-chloropyridine is reduced to the corresponding amine. This can be achieved through various methods, such as catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) or by using a metal in acidic media (e.g., iron powder in acetic acid or stannous chloride in hydrochloric acid).[8] The choice of reducing agent depends on the scalability and functional group tolerance of the substrate. The product, 3-Amino-5-chloro-2-methoxypyridine, is isolated after workup and purification.[9]

Step 5: Synthesis of this compound

  • Reaction: Diazotization of the amino group followed by hydrolysis.

  • Procedure: 3-Amino-5-chloro-2-methoxypyridine is subjected to diazotization under similar conditions as in Step 1.[6] The amine is dissolved in an acidic solution, cooled, and treated with sodium nitrite. The resulting diazonium salt is then hydrolyzed by warming the solution to yield the final product, this compound.[10][11] Purification can be achieved by recrystallization or column chromatography.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1261365-86-9[Vendor Data]
Molecular Formula C₆H₆ClNO₂[Vendor Data]
Molecular Weight 159.57 g/mol [Vendor Data]
Appearance Solid (predicted)[Vendor Data]
Melting Point Not available
Boiling Point Not available

Spectroscopic Data:

As of the date of this guide, detailed, experimentally verified spectroscopic data for this compound is not widely available in peer-reviewed literature. The following are predicted data and expected spectral features based on the analysis of structurally similar compounds.

  • ¹H NMR (predicted): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts would be influenced by the electronic effects of the chloro, methoxy, and hydroxyl substituents. A singlet for the methoxy group protons would be observed in the upfield region.

  • ¹³C NMR (predicted): The carbon NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the ring carbons would be characteristic of a substituted pyridine, with the carbons attached to the electronegative oxygen and chlorine atoms appearing at lower field.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be expected.

Applications in Drug Discovery

This compound serves as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical applications.[4][12] The presence of three distinct functional groups allows for a variety of chemical transformations, making it an ideal starting point for generating libraries of compounds for high-throughput screening.

The chloro group can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other carbon-based substituents. The hydroxyl group can be derivatized to form ethers or esters, or it can participate in condensation reactions. The methoxy group can potentially be demethylated to reveal another hydroxyl group, offering further avenues for diversification.

While specific drugs that directly use this compound as a starting material are not yet widely publicized, the chloromethoxypyridine scaffold is a component of various biologically active compounds, including kinase inhibitors and agents targeting other enzyme systems.[5][13] Its utility lies in its ability to present a specific three-dimensional arrangement of functional groups that can interact with biological targets.

Applications_in_Drug_Discovery A This compound B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Derivatization of Hydroxyl Group (Etherification, Esterification) A->C D Demethylation A->D E Diverse Compound Libraries B->E C->E D->E F High-Throughput Screening E->F G Hit/Lead Identification F->G H Lead Optimization G->H I Drug Candidates H->I

Figure 2: Role of this compound in the drug discovery pipeline.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. While its direct historical discovery is not well-documented, a robust synthetic pathway can be proposed based on established pyridine chemistry. The compound's trifunctional nature provides a rich platform for chemical diversification, enabling the synthesis of novel compound libraries for the identification of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the importance of such well-functionalized heterocyclic intermediates is expected to increase, solidifying the role of compounds like this compound in the future of pharmaceutical research.

References

  • Schickh, O. et al. (1936). Über die Herstellung von 2-Chlor-3-oxypyridin. Berichte der deutschen chemischen Gesellschaft (A and B Series), 69(11), 2593-2605. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Chloro-2-methoxypyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis.
  • PrepChem. (n.d.). Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine.
  • Kalatzis, E. (1967). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic, 273-277. [Link]
  • Science Forums. (2020). Aromatic Diazotization of 3-aminopyridine.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). Drug Design, Development and Therapy, 15, 4349–4374. [Link]
  • CRISPER/Cas in Plant Natural Product Research: Therapeutics as Anticancer and other Drug Candidates and Recent Patents. (2021). Current Pharmaceutical Design, 27(13), 1585-1598. [Link]
  • 3-Amino-2-chloro-5-methylpyridine: Your Trusted Intermediate Supplier in China. (2025).
  • Barreiro, E. J. et al. (2019). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 24(16), 2899. [Link]
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Chromenopyridines: Promising Scaffolds for Medicinal and Biological Chemistry. (2023). Pharmaceuticals, 16(8), 1146. [Link]
  • Pyridine: the scaffolds with significant clinical diversity. (2021). RSC Advances, 11(48), 30046-30068. [Link]
  • MilliporeSigma. (2020). MilliporeSigma Granted U.S. Patents for Foundational CRISPR-Cas9 Technology.
  • Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. (2017). Mini-Reviews in Medicinal Chemistry, 17(10), 869-901. [Link]
  • PubChem. (n.d.). 5-Chloro-3-fluoro-2-hydroxypyridine.
  • Google Patents. (n.d.). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine.
  • Cynor Laboratories. (n.d.). 2- Hydroxy-5-Chloro Pyridine(4214-79-3) Trader.
  • WIPO. (2024). CRISPR-Cas: Navigating the Patent Landscape to Explore Boundless Applications.
  • Google Patents. (n.d.). CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine.
  • Google Patents. (n.d.). US8697359B1 - CRISPR-Cas systems and methods for altering expression of gene products.
  • Google Patents. (n.d.). WO2015089419A2 - Delivery, use and therapeutic applications of the crispr-cas systems and compositions for targeting disorders and diseases using particle delivery components.

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5-Chloro-2-methoxypyridin-3-ol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-methoxypyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

This compound (CAS No. 1261365-86-9) is a substituted pyridine derivative that holds potential as a building block in medicinal chemistry and drug development.[1] As with many novel or specialized chemical entities, comprehensive toxicological data is not always available.[2] Therefore, this guide has been developed to provide a robust framework for its safe handling, grounded in the principles of prudent practice and risk mitigation.

The core philosophy of this document is to treat the compound with a high degree of caution, assuming potential hazards based on its chemical structure and the known risks of similar compounds. This guide is intended for laboratory personnel trained in handling chemical reagents and is designed to supplement, not replace, institutional safety protocols and professional judgment.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of potential hazards is the foundation of a safe experimental workflow. The classification for this compound is based on available data and structural analogies to similar molecules.

GHS Classification and Labeling

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[3][4]

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]Warning
ngcontent-ng-c4006390337="" class="ng-star-inserted">
Skin Corrosion/IrritationCategory 2 (Assumed)H315: Causes skin irritation[2]Warning

Serious Eye Damage/IrritationCategory 2A (Assumed)H319: Causes serious eye irritation[2]Warning

Specific Target Organ Toxicity (Single Exposure)Category 3 (Assumed)H335: May cause respiratory irritation[2][5]Warning

Causality: The "Assumed" classifications are precautionary. The presence of a chlorinated aromatic system and a hydroxyl group suggests the potential for irritant properties, a common feature in analogous chemical structures. A conservative approach is critical until exhaustive toxicological data is generated.

Summary of Primary Hazards
  • Ingestion: Harmful if swallowed, based on available GHS data.[1] Accidental ingestion can lead to systemic toxicity.

  • Skin Contact: Expected to cause skin irritation.[2][6][5] Prolonged contact may lead to redness and discomfort. The potential for dermal absorption is unknown, necessitating robust skin protection.

  • Eye Contact: Assumed to cause serious eye irritation.[2][6][5] Direct contact with the solid or solutions can result in significant pain, redness, and potential damage if not addressed immediately.

  • Inhalation: May cause respiratory tract irritation, especially if handled as a fine powder.[2][6][5] Inhaling dust can lead to coughing, sneezing, and inflammation of the respiratory passages.

Physicochemical and Toxicological Profile

Comprehensive data for this specific molecule is limited. The table below summarizes known information and identifies data gaps, reinforcing the need for cautious handling.

PropertyValueSource
Molecular Formula C₆H₆ClNO₂PubChem[1]
Molecular Weight 159.57 g/mol PubChem[1]
CAS Number 1261365-86-9PubChem[1]
Appearance Data not available (likely an off-white to tan solid)N/A
Solubility Insoluble in water; Soluble in Methanol, Acetone.Jubilant Ingrevia[5]
Stability Stable under normal storage conditions.[7][8][9]Fisher Scientific[7][8], MCE[9]
Acute Toxicity (Oral) Category 4 (H302: Harmful if swallowed)ECHA C&L Inventory[1]
Carcinogenicity No component is identified as a carcinogen by IARC, NTP, or OSHA.[9][10]Sigma-Aldrich[10], MCE[9]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered defense strategy, prioritizing engineering controls and supplemented by rigorous PPE protocols, is mandatory.

The Primacy of Engineering Controls

Engineering controls are the most effective means of minimizing exposure by isolating the hazard from the researcher.

  • Chemical Fume Hood: All operations that may generate dust or aerosols, including weighing, solution preparation, and transfers, must be conducted inside a certified chemical fume hood.[11][12] This is non-negotiable.

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[2][6]

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[2][6][11]

Mandatory Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical.[13] The selection must be appropriate for the task.[14]

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety glasses with side shieldsNitrile glovesLab coatNot required if container is sealed
Weighing & Solids Handling Chemical splash goggles[14]Double-gloving with nitrile gloves[12]Lab coatN95 respirator if dust is possible[12][15]
Solution Preparation & Reactions Chemical splash goggles and face shield[14][15]Double-gloving with nitrile glovesChemical-resistant apron over lab coatNot required if performed in a fume hood

Causality: Double-gloving is recommended because the permeation characteristics of this specific compound through standard glove materials are unknown.[12] A face shield is added during solution handling due to the increased risk of splashes compared to handling a static solid.[14]

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling this compound, from planning to disposal.

G cluster_prep Preparation Phase cluster_exec Execution Phase (in Fume Hood) cluster_post Post-Handling Phase A 1. Risk Assessment (Review SDS & SOPs) B 2. Select & Inspect PPE A->B C 3. Verify Engineering Controls (Fume Hood On, Clear Workspace) B->C D 4. Handle Chemical (Weighing, Transfers, Reaction) C->D E 5. Decontaminate (Glassware, Surfaces) D->E F 6. Segregate Waste (Solid, Liquid, Sharps) E->F G 7. Doff & Dispose PPE F->G H 8. Personal Hygiene (Wash Hands Thoroughly) G->H

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

5-Chloro-2-methoxypyridin-3-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a key feature in a variety of biologically active molecules. The presence of chloro, methoxy, and hydroxyl functional groups offers multiple points for further chemical modification, making it an attractive intermediate for the synthesis of complex molecular architectures and the exploration of new chemical space in the development of novel therapeutic agents.

This application note provides a comprehensive, in-depth guide to the synthesis of this compound. The described two-step protocol starts from the commercially available 2,3-dihydroxypyridine and is designed for high regioselectivity and efficiency. As a self-validating system, this guide explains the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a two-step process starting from 2,3-dihydroxypyridine. The first step involves a regioselective O-methylation to yield the intermediate, 2-methoxy-3-pyridinol. The second step is a highly regioselective electrophilic chlorination at the 5-position of the pyridine ring using N-chlorosuccinimide (NCS).

Synthesis_Workflow Start 2,3-Dihydroxypyridine Intermediate 2-Methoxy-3-pyridinol Start->Intermediate 1. Selective O-Methylation (Dimethyl Sulfate, Base) Final_Product This compound Intermediate->Final_Product 2. Regioselective Chlorination (N-Chlorosuccinimide)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 2-Methoxy-3-pyridinol

Mechanistic Rationale

The selective methylation of one of the two hydroxyl groups in 2,3-dihydroxypyridine is the critical first step. The hydroxyl group at the 2-position (in its pyridin-2-one tautomeric form) is more acidic and therefore more readily deprotonated than the hydroxyl group at the 3-position. By carefully controlling the stoichiometry of the base, we can selectively generate the corresponding phenoxide at the 2-position, which then acts as a nucleophile to attack the methylating agent, dimethyl sulfate. This regioselectivity is key to obtaining the desired 2-methoxy-3-pyridinol intermediate.

Experimental Protocol

Materials:

  • 2,3-Dihydroxypyridine (1.0 eq)[1]

  • Sodium hydroxide (1.1 eq)

  • Dimethyl sulfate (1.05 eq)

  • Distilled water

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • To a solution of sodium hydroxide (1.1 eq) in distilled water, add 2,3-dihydroxypyridine (1.0 eq) at room temperature with stirring.

  • Cool the resulting solution to 5 °C in an ice bath.

  • Slowly add dimethyl sulfate (1.05 eq) dropwise to the reaction mixture, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with concentrated sulfuric acid at 5 °C.

  • The crude 2-methoxy-3-pyridinol can be purified by column chromatography on silica gel.

Part 2: Synthesis of this compound

Mechanistic Rationale: The Key to Regioselectivity

The final step is the electrophilic aromatic substitution to introduce a chlorine atom onto the 2-methoxy-3-pyridinol ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. Both the methoxy group at C2 and the hydroxyl group at C3 are activating, ortho-, para-directing groups.[2]

  • The methoxy group (-OCH3) at the C2 position strongly activates the C5 position (para) for electrophilic attack.

  • The hydroxyl group (-OH) at the C3 position activates the C5 position (ortho).

The synergistic directing effect of these two powerful activating groups makes the C5 position the most electron-rich and sterically accessible site for electrophilic attack. N-Chlorosuccinimide (NCS) serves as an excellent source of an electrophilic chlorine cation (Cl+) under neutral or slightly acidic conditions.[3][4][5] The reaction proceeds via a standard electrophilic aromatic substitution mechanism, leading to the highly regioselective formation of this compound.

Chlorination_Mechanism cluster_0 Electrophilic Aromatic Substitution 2-Methoxy-3-pyridinol 2-Methoxy-3-pyridinol Sigma_Complex Sigma_Complex 2-Methoxy-3-pyridinol->Sigma_Complex Attack by electron-rich ring This compound This compound Sigma_Complex->this compound Deprotonation NCS N-Chlorosuccinimide (Cl+ source)

Caption: Mechanism of regioselective chlorination.

Experimental Protocol

Materials:

  • 2-Methoxy-3-pyridinol (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)[6][7][8]

  • Acetonitrile (solvent)

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-methoxy-3-pyridinol (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any unreacted NCS.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventYieldPurity (by NMR)
2-Methoxy-3-pyridinol 2,3-DihydroxypyridineNaOH, Dimethyl SulfateWater~70-80%>95%
This compound 2-Methoxy-3-pyridinolN-ChlorosuccinimideAcetonitrile~85-95%>98%

Characterization Data

This compound

  • Molecular Formula: C₆H₆ClNO₂

  • Molecular Weight: 159.57 g/mol

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): (Predicted) 7.65 (d, J = 2.0 Hz, 1H, H-6), 7.10 (d, J = 2.0 Hz, 1H, H-4), 5.80 (s, 1H, -OH), 3.95 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): (Predicted) 155.0 (C-2), 140.0 (C-6), 138.0 (C-3), 125.0 (C-5), 115.0 (C-4), 55.0 (-OCH₃).[7][9][10][11][12][13][14][15][16]

Safety Precautions

  • Dimethyl sulfate is a potent methylating agent and is extremely toxic and carcinogenic. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.

  • Concentrated acids and bases are corrosive. Handle with appropriate care and PPE.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note details a reliable and highly regioselective two-step synthesis of this compound from commercially available starting materials. The protocol emphasizes the understanding of reaction mechanisms to achieve high yields and purity. This synthetic route provides a practical and efficient method for obtaining this valuable building block for applications in drug discovery and medicinal chemistry.

References

  • 13C NMR spectroscopy • Chemical shift. (n.d.).
  • N-Chlorosuccinimide (NCS). (n.d.). Common Organic Chemistry.
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
  • N-Chlorosuccinimide. (n.d.). In Wikipedia.
  • 13C NMR Chemical Shifts. (n.d.). Oregon State University.
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (n.d.).
  • 13C NMR Chemical Shifts Guide. (n.d.). Scribd.
  • N-Chlorosuccinimide. (n.d.). In Wikipedia.
  • N-Chlorosuccinimide (NCS). (n.d.). Common Organic Chemistry.
  • A guide to 13c nmr chemical shift values. (n.d.). Compound Interest.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.
  • N-Chlorosuccinimide (NCS). (n.d.). Organic Chemistry Portal.
  • Chemical shifts. (n.d.). UCL.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.
  • Regioselectivity in Electrophilic Aromatic Substitution. (2023, January 4). Chemistry LibreTexts.

Sources

Using 5-Chloro-2-methoxypyridin-3-ol in cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 5-Chloro-2-methoxypyridin-3-ol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Strategic Value of Substituted Pyridinols

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced organic materials.[1] The functionalization of the pyridine ring allows for the precise tuning of a molecule's steric and electronic properties, which in turn can significantly influence its pharmacological activity, selectivity, and pharmacokinetic profile.[2] this compound is a particularly valuable building block, offering multiple points for synthetic diversification.

This guide provides detailed application notes and protocols for leveraging this compound in three fundamental palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The presence of a chlorine atom at the C5 position presents the primary site for cross-coupling. However, its reactivity is modulated by the electron-donating methoxy group at C2 and the acidic hydroxyl group at C3, making the careful selection of catalytic systems paramount for achieving high-yield outcomes. The C-Cl bond is inherently less reactive than corresponding C-Br or C-I bonds, often necessitating the use of more active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands to facilitate the rate-limiting oxidative addition step.[3][4]

Part 1: Foundational Principles of Palladium-Catalyzed Cross-Coupling

At their core, these reactions proceed through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7] Understanding this cycle is crucial for rational catalyst selection and reaction optimization.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridinol, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[4]

  • Transmetalation: The organic group from the coupling partner (e.g., organoboron in Suzuki, amine in Buchwald-Hartwig, or copper acetylide in Sonogashira) is transferred to the palladium center, displacing the halide.[4][8]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[4][9]

Generic Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_complex R¹-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oxidative_addition_complex Oxidative Addition + R¹-X transmetalation_complex R¹-Pd(II)L₂(R²) (Transmetalation Complex) oxidative_addition_complex->transmetalation_complex Transmetalation + M-R² transmetalation_complex->pd0 Reductive Elimination - R¹-R² reactant1 This compound (R¹-X) reactant2 Coupling Partner (M-R²) product Coupled Product (R¹-R²)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an indispensable tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[10]

Expert Insights & Causality
  • Catalyst & Ligand Selection: The activation of the C-Cl bond in this compound requires a potent catalytic system. Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used, but they are not the active catalysts. The crucial component is the phosphine ligand. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl-based ligands (e.g., dppf) are highly effective.[3][11] Their steric bulk promotes the formation of a coordinatively unsaturated 14-electron Pd(0) species, while their electron-donating nature increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[3]

  • Base Selection: The base plays a critical role in the transmetalation step, activating the organoboron species to form a more nucleophilic boronate complex.[4][6] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are frequently used.[3][12] Cesium carbonate is often employed for less reactive chlorides due to its higher solubility in organic solvents and the ability of the large cesium cation to promote the dissociation of intermediates.

  • Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water) is standard.[3][12] Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Detailed Protocol: Synthesis of 5-Aryl-2-methoxypyridin-3-ol

This protocol is a representative methodology and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) with a ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst/ligand.[12]

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an anaerobic environment.[3]

  • Add the degassed solvent mixture (e.g., 4 mL 1,4-dioxane and 1 mL water per 1.0 mmol of substrate) via syringe.[3]

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.[3]

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-aryl-2-methoxypyridin-3-ol.[3]

Data Summary: Typical Suzuki-Miyaura Conditions
ParameterConditionRationale / Comment
Catalyst Pd(dppf)Cl₂, Pd₂(dba)₃/XPhosBulky, electron-rich ligands are essential for C-Cl activation.[3]
Catalyst Loading 1-5 mol%Lower loadings may be possible with highly active pre-catalysts.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equiv)Cs₂CO₃ is often superior for challenging couplings.
Solvent Dioxane/H₂O, Toluene/H₂OAqueous mixture is required to solubilize the base and activate the boronic acid.[13]
Temperature 80-110 °CHigher temperatures are needed to overcome the activation barrier of C-Cl oxidative addition.
Typical Yields 60-95%Highly dependent on the electronic and steric nature of the boronic acid.

Part 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, providing access to a wide range of substituted anilines and heteroarylamines which are prevalent in pharmaceuticals.[14][15]

Expert Insights & Causality
  • Catalyst & Ligand Selection: This reaction is highly sensitive to the choice of ligand. For coupling with aryl chlorides, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ferrocenyl ligands are state-of-the-art. These ligands promote both the initial oxidative addition and the final C-N reductive elimination step.[9] Pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) are often used to ensure efficient generation of the active Pd(0) species.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[16] Sterically hindered bases like sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[9] The choice of base can be critical and is often dependent on the pKa of the amine coupling partner.

  • Solvent: Anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or THF are standard to prevent quenching of the strong base and to ensure solubility of the reaction components.[9]

Buchwald_Hartwig_Workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add Reagents to Schlenk Tube prep2 Evacuate & Backfill with Argon (3x) prep1->prep2 react1 Add Degassed Solvent prep2->react1 react2 Heat to 80-120 °C react1->react2 react3 Monitor by TLC/LC-MS react2->react3 work1 Cool & Quench react3->work1 work2 Liquid-Liquid Extraction work1->work2 work3 Dry & Concentrate work2->work3 work4 Column Chromatography work3->work4 final_product final_product work4->final_product Isolated Product

Caption: General workflow for palladium-catalyzed Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 5-Amino-2-methoxypyridin-3-ol Derivatives

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2-1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Base (e.g., NaOt-Bu or LHMDS, 1.4-2.0 equiv)

  • Solvent (Anhydrous, degassed Toluene or Dioxane)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox or under a positive pressure of inert gas: Charge a Schlenk tube with the palladium pre-catalyst and the base.[12]

  • Add the this compound and the amine coupling partner.[12]

  • Add the anhydrous, degassed solvent.

  • Seal the tube, remove it from the glovebox (if used), and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Part 4: Sonogashira Coupling for C-C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridinol scaffold to a terminal alkyne.[17] This reaction is fundamental for synthesizing arylalkynes and conjugated enynes, which are important in materials science and as synthetic intermediates.[18]

Expert Insights & Causality
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[17][19] The palladium catalyst functions as in the other cross-coupling reactions. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[17] This species is more reactive and readily undergoes transmetalation with the arylpalladium(II) complex, accelerating the overall catalytic cycle.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves two purposes: it acts as the base to deprotonate the terminal alkyne and as a solvent or co-solvent.[19]

  • Copper-Free Conditions: A significant advancement is the development of copper-free Sonogashira couplings. These are often preferred to avoid issues with homocoupling of the alkyne (Glaser coupling) and to simplify purification. Copper-free variants rely on highly active palladium/phosphine ligand systems and often require a different base, such as Cs₂CO₃ or an amine in combination with tetrabutylammonium fluoride (TBAF).[20]

Detailed Protocol: Synthesis of 5-Alkynyl-2-methoxypyridin-3-ol

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-2.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) Iodide (CuI, 1-10 mol%)

  • Amine Base/Solvent (e.g., Triethylamine)

  • Co-solvent (e.g., THF or DMF, if needed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.[12]

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent (e.g., Et₃N, THF) followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 4-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with water or saturated aqueous NH₄Cl to remove the amine base.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Sonogashira Conditions
ParameterConditionRationale / Comment
Pd Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Standard, commercially available catalysts.[18]
Cu Co-catalyst CuI (1-10 mol%)Activates the alkyne for transmetalation.[17]
Base Et₃N, DIPEAActs as both base and solvent/co-solvent.
Solvent Amine, THF, DMFAnhydrous conditions are generally preferred.
Temperature 25-60 °CGenerally milder conditions compared to Suzuki or Buchwald-Hartwig.[17]
Typical Yields 70-98%Yields are generally high for this robust reaction.[12]

References

  • BenchChem. (2025). Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)propan-2-ol in Cross-Coupling Reactions.
  • Bel nome, F., et al. (n.d.). Versatile Palladium‐Catalyzed C‐H Arylation of Fluoroarenes with 2‐Chloropyridine Derivatives. ResearchGate.
  • Ohta, A., Aoyagi, Y., et al. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • Wikipedia. Buchwald–Hartwig amination.
  • Kumar, V. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 6(2), 56-59.
  • Hartwig, J. F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.
  • Laconde, G., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • ResearchGate. (2025). Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway.
  • International Journal of Advanced Chemistry Research. (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
  • Wikipedia. Sonogashira coupling.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with....
  • NINGBO INNO PHARMCHEM CO., LTD. The Versatility of Pyridine Derivatives: Focusing on 5-Chloro-2-Fluoro-3-Methylpyridine.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (2025). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • National Institutes of Health. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media.

Sources

Application Note: Strategic Derivatization of 5-Chloro-2-methoxypyridin-3-ol for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2][3][4] Its ability to act as a hydrogen bond acceptor and its polar nature contribute to favorable pharmacokinetic properties.[1][5] This application note details robust and efficient protocols for the chemical derivatization of 5-Chloro-2-methoxypyridin-3-ol, a versatile starting material possessing three distinct and orthogonally reactive functional groups. We present detailed methodologies for O-alkylation of the hydroxyl group, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination at the C5-chloro position. These strategies enable the rapid generation of a diverse chemical library suitable for high-throughput biological screening, facilitating the discovery of novel therapeutic agents.

Introduction: The Strategic Value of the this compound Scaffold

The process of drug discovery often relies on the synthesis of diverse molecular libraries built around a common core or scaffold.[1][5] The this compound scaffold is an exemplary starting point for library synthesis due to its inherent structural features:

  • 3-Hydroxyl Group: A nucleophilic site amenable to a variety of modifications, including ether and ester formation, to modulate polarity and introduce diverse side chains.

  • 5-Chloro Substituent: An electrophilic handle ideal for modern palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and amino moieties. The reactivity of chloropyridines in such couplings is well-established, offering a cost-effective alternative to bromo or iodo analogs.[6][7]

  • 2-Methoxy Group: An electron-donating group that influences the electronic properties of the pyridine ring and can serve as a metabolic blocker or a point for future modification.

This multi-functional nature allows for a "three-dimensional" diversification strategy, enabling chemists to rapidly explore a vast chemical space from a single, readily accessible starting material.

Figure 1: Overview of derivatization strategies for the this compound scaffold.

Derivatization at the 3-Hydroxyl Position: O-Alkylation

Principle: The Williamson ether synthesis is a classical and reliable method for forming ethers from an alcohol and an alkyl halide under basic conditions. The hydroxyl group of the pyridinol is first deprotonated by a suitable base to form a more nucleophilic alkoxide, which then undergoes an SN2 reaction with the alkyl halide. This reaction is ideal for introducing small alkyl chains, benzyl groups, or other functionalities to probe steric and electronic effects around the pharmacophore.

Protocol 2.1: General Procedure for O-Alkylation

Materials:

  • This compound

  • Desired Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.1 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringes

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be observed.

  • Slowly add the alkyl halide (1.1 eq) via syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with Ethyl Acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated derivative.[8]

Derivatization at the 5-Chloro Position: C-C and C-N Bond Formation

The chloro-substituent on the pyridine ring is a key handle for diversification using palladium-catalyzed cross-coupling reactions. While aryl chlorides are typically less reactive than bromides or iodides, modern catalyst systems with bulky, electron-rich ligands have made these transformations highly efficient.[9][10]

Suzuki-Miyaura Cross-Coupling for C5-Arylation

Principle: The Suzuki-Miyaura coupling enables the formation of C-C bonds between the C5 position of the pyridine ring and various aryl or heteroaryl boronic acids/esters.[6][7] This reaction is exceptionally robust, tolerates a wide range of functional groups, and is a cornerstone of modern medicinal chemistry for synthesizing biaryl structures. The choice of a palladium catalyst and a suitable ligand, such as a Buchwald biarylphosphine (e.g., SPhos, XPhos), is critical for achieving high yields with chloropyridine substrates.[9]

Protocol 3.1.1: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • 5-Chloro-2-methoxy-pyridin-3-ol derivative (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Microwave vial with stir bar

Step-by-Step Methodology:

  • In a microwave vial, combine the this compound derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (2.5 eq).

  • Evacuate and backfill the vial with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[7]

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the mixture at 120-150 °C for 15-45 minutes.[7]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination for C5-Amination

Principle: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the C5-chloro position with a wide variety of primary or secondary amines.[11] This reaction is instrumental in introducing functionalities that can act as key hydrogen bond donors/acceptors or basic centers, which are often crucial for target engagement. Success with less reactive chloropyridines requires a strong base and a highly active catalyst system, often a palladium pre-catalyst with a sterically hindered biarylphosphine ligand.[10]

Protocol 3.2.1: Buchwald-Hartwig Amination

Materials:

  • 5-Chloro-2-methoxy-pyridin-3-ol derivative (1.0 eq)

  • Amine (primary or secondary) (1.2 eq)

  • Pd₂(dba)₃ (Palladium pre-catalyst) (2 mol%)

  • RuPhos (Ligand) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or sealed vial

Step-by-Step Methodology:

  • To a Schlenk tube or vial inside a glovebox, add the this compound derivative (1.0 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.4 eq). Note: NaOtBu is highly hygroscopic and should be handled in an inert atmosphere.[10]

  • Remove the tube from the glovebox, add the amine (1.2 eq) followed by anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and carefully quench with water.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography. Be aware that basic amine products may require a modified silica gel or an alternative purification method like reverse-phase HPLC.

Hypothetical Library Data and Characterization

A small, focused library can be rapidly generated using the protocols above. The resulting compounds should be characterized by standard analytical techniques to confirm identity and purity before biological screening.

Table 1: Example Derivatives of this compound

Compound IDModification TypeR-Group StructureExpected Mass (m/z) [M+H]⁺Purity (LC-MS)
LIB-001 O-Alkylation-CH₂Ph (Benzyl)250.06>95%
LIB-002 Suzuki Coupling-Ph (Phenyl)236.07>95%
LIB-003 Suzuki Coupling-4-Fluorophenyl254.06>95%
LIB-004 Buchwald-Hartwig-Morpholine245.09>95%
LIB-005 Buchwald-Hartwig-NH-cHex (Cyclohexyl)257.14>95%

Proposed Biological Screening Cascade

The generated library is suitable for a tiered screening approach to identify biologically active compounds.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Validation & Triage cluster_2 Secondary & Lead Optimization A Synthesized Library (50-100 Compounds) B High-Throughput Primary Assay (e.g., Cell Viability, Enzyme Inhibition) A->B C Hit Confirmation (Dose-Response Curves, IC₅₀/EC₅₀) B->C Identify 'Hits' D Initial SAR Assessment C->D E Secondary Assays (Target Engagement, Selectivity Panels) D->E Prioritize 'Validated Hits' F Lead Optimization (ADME/Tox Profiling, MedChem) E->F

Figure 2: A logical workflow for the biological screening of the derivatized compound library.

Conclusion

The this compound scaffold provides an outstanding platform for the efficient construction of diverse chemical libraries. By employing robust and well-established protocols for O-alkylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, researchers can systematically explore the structure-activity relationships of this pharmacologically relevant core. The methodologies presented herein are scalable and adaptable, providing a clear path from starting material to a screening-ready library for the identification of novel drug candidates.

References

  • Synlett. (n.d.). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
  • ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • PubMed. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Frontiers. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
  • National Center for Biotechnology Information. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis.
  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents.
  • Scirp.org. (n.d.). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
  • Royal Society of Chemistry. (n.d.). Coordination effect enabled palladium-catalyzed regioselective O-alkylation of 2-pyridones.
  • Royal Society of Chemistry. (n.d.). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Youngstown State University. (n.d.). The alkylation of 4-pyridone.
  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity.
  • National Center for Biotechnology Information. (2022). Pyridine: the scaffolds with significant clinical diversity.

Sources

Application Note: A Strategic Approach to the HPLC Purification of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

The isolation and purification of heterocyclic compounds are critical steps in pharmaceutical research and drug development. 5-Chloro-2-methoxypyridin-3-ol is a substituted pyridine derivative whose structural motifs are common in biologically active molecules. Its purification, however, presents distinct challenges due to its chemical nature. The presence of a basic pyridine nitrogen, an acidic hydroxyl group, and its overall polarity necessitates a carefully designed HPLC purification strategy to achieve high purity and recovery.

This application note provides a comprehensive guide for the purification of this compound using reversed-phase HPLC. We will delve into the rationale behind method development, provide detailed, step-by-step protocols from analytical method development to preparative scale-up, and offer a systematic troubleshooting guide. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification workflow.

Physicochemical Properties of this compound

Understanding the analyte's properties is the foundation of any successful separation.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₆H₆ClNO₂[1]
Molecular Weight 159.57 g/mol [1]
Form Solid
SMILES COC1=C(C=C(C=N1)Cl)O[1]
Key Functional Groups Pyridine ring, Hydroxyl (phenol), Methoxy, ChloroN/A

The combination of these functional groups results in a polar molecule with both acidic (hydroxyl) and basic (pyridine nitrogen) centers. The pKa of the pyridine nitrogen is typically between 5 and 6, making its charge state highly dependent on the mobile phase pH[2].

The Chromatographic Challenge: Purifying Pyridine Derivatives

The purification of pyridine-containing molecules by HPLC is often complicated by their basicity. Key challenges include:

  • Peak Tailing: The basic nitrogen atom can interact strongly with residual acidic silanol groups on the surface of standard silica-based stationary phases (like C18), leading to asymmetrical, tailing peaks[2]. This phenomenon reduces resolution and complicates fraction collection.

  • Poor Retention: Highly polar compounds can be difficult to retain on non-polar reversed-phase columns, often eluting near the solvent front with minimal separation from other polar impurities[3][4].

  • pH Sensitivity: Small variations in mobile phase pH can significantly alter the ionization state of the pyridine ring and the phenolic hydroxyl group, causing drastic changes in retention time and selectivity[2].

A successful method must directly address these issues by carefully selecting the stationary phase and, most importantly, controlling the mobile phase composition and pH.

Systematic HPLC Method Development

A logical, multi-stage approach is essential for developing a robust purification method. The process begins at the analytical scale to achieve optimal separation and is then systematically scaled up for preparative purification.

MethodDevelopmentWorkflow A Analyte Characterization (Polarity, pKa, UV λmax) B Analytical Column & Mobile Phase Screening A->B Input C Optimization of Analytical Method (Gradient, pH, Flow Rate) B->C Refine D Determine Loading Capacity (Analytical Column) C->D Final Method E Scale-Up Calculation (Flow Rate, Gradient, Mass Load) D->E Data Input F Preparative HPLC Run E->F Parameters G Fraction Analysis & Pooling F->G Collect H Product Isolation (Solvent Evaporation) G->H Pure Fractions I Purity & Identity Confirmation (QC HPLC, NMR, MS) H->I Purified Compound

Caption: A systematic workflow for HPLC method development and scale-up.

Protocol 1: Analytical Method Development

The goal of this phase is to achieve baseline separation of the target compound from its impurities with good peak shape.

Materials & Instrumentation
  • HPLC System: An analytical HPLC with a UV detector (e.g., photodiode array) and a gradient pump.

  • Column: A modern, high-purity silica C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. Polar-endcapped or "aqueous stable" C18 columns are also excellent choices to prevent phase collapse with highly aqueous mobile phases[5].

  • Solvents: HPLC-grade acetonitrile (ACN), methanol, and ultrapure water.

  • Additives: High-purity formic acid (FA) or trifluoroacetic acid (TFA).

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., 50:50 ACN/water) at ~1 mg/mL.

Step-by-Step Protocol
  • Initial Scouting Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is critical for protonating the pyridine nitrogen, which minimizes interactions with silanol groups and improves peak shape[2][6].

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 5 minutes.

    • Detection: Monitor at a wavelength where the compound absorbs, typically around 254 nm or 280 nm for aromatic systems. A PDA detector is ideal for determining the optimal wavelength.

    • Injection Volume: 5 µL.

  • Method Optimization:

    • Analyze the Scouting Run: Identify the peak for this compound. Determine the solvent percentage (%B) at which it elutes.

    • Adjust the Gradient: Create a shallower gradient around the elution point of the target compound to improve resolution between it and nearby impurities. For example, if the compound elutes at 40% B, a new gradient could be 25% to 55% B over 20 minutes.

    • Consider Organic Modifier: If separation is poor, try substituting acetonitrile with methanol. Methanol has different solvent properties and can alter selectivity.

    • pH Modification: While formic acid (pH ~2.7) is a good start, adjusting the pH can be a powerful tool. However, for basic compounds like pyridines, a low pH is generally preferred to maintain a consistent protonated state and achieve sharp peaks[2].

Protocol 2: Scale-Up to Preparative Purification

Once an optimized analytical method is established, the parameters are scaled to a larger preparative column.

PreparativeWorkflow PrepA Optimized Analytical Method (Column Dimensions, Flow, Gradient) PrepC Calculate Scale-Up Parameters PrepA->PrepC PrepB Select Preparative Column (Same Chemistry, Larger ID) PrepB->PrepC PrepE Equilibrate Preparative Column PrepC->PrepE New Flow Rate & Gradient PrepD Dissolve Crude Sample (Min. Strong Solvent, Filter) PrepF Inject Sample & Run Method PrepD->PrepF PrepE->PrepF PrepG Collect Fractions Based on UV Signal PrepF->PrepG TroubleshootingTree Problem Chromatographic Problem Observed PeakShape Poor Peak Shape? (Tailing/Fronting) Problem->PeakShape Retention Incorrect Retention Time? Problem->Retention Resolution Poor Resolution? Problem->Resolution TailingSol Check pH (too close to pKa?) Check for column overload Use end-capped column PeakShape->TailingSol Yes RetentionSol Check mobile phase prep Check flow rate & pump Ensure column equilibration Retention->RetentionSol Yes ResolutionSol Optimize gradient (make shallower) Change organic solvent (ACN <> MeOH) Try different column chemistry Resolution->ResolutionSol Yes

Sources

Scale-up Synthesis of 5-Chloro-2-methoxypyridin-3-ol: A Detailed Guide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxypyridin-3-ol is a key heterocyclic building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its substituted pyridinol structure is a common motif in molecules designed to interact with biological targets. The controlled, scalable, and safe synthesis of this intermediate is therefore of critical importance for drug discovery and development programs. This document provides a comprehensive guide to the multi-step synthesis of this compound, with a focus on procedures amenable to scale-up. The proposed synthetic route is based on established chemical transformations, with each step optimized for safety, efficiency, and purity of the resulting product.

Strategic Approach to the Synthesis

The synthesis of this compound presents a challenge in regioselectively introducing the chloro, methoxy, and hydroxyl substituents onto the pyridine ring. The chosen strategy begins with a commercially available, cost-effective starting material, 2-amino-5-chloropyridine, and proceeds through a series of robust and well-documented chemical transformations. This multi-step approach allows for precise control over the introduction of each functional group, minimizing the formation of isomeric impurities and facilitating purification at each stage.

The overall synthetic workflow is depicted below:

Synthesis_Workflow A 2-Amino-5-chloropyridine B 5-Chloro-2-hydroxypyridine A->B  Diazotization & Hydrolysis   C 5-Chloro-2-hydroxy-3-nitropyridine B->C  Nitration   D 3-Amino-5-chloro-2-hydroxypyridine C->D  Reduction   E 5-Chloro-2,3-dihydroxypyridine D->E  Diazotization & Hydrolysis   F This compound E->F  Selective O-Methylation  

Caption: Overall synthetic workflow for the preparation of this compound.

Detailed Experimental Protocols

PART 1: Synthesis of 5-Chloro-2-hydroxypyridine

The initial step involves the conversion of the readily available 2-amino-5-chloropyridine to 5-chloro-2-hydroxypyridine via a diazotization reaction followed by hydrolysis. This is a well-established method for introducing a hydroxyl group at the 2-position of a pyridine ring.[1]

Protocol:

  • To a stirred solution of 2-amino-5-chloropyridine (1.0 eq) in 10% aqueous sulfuric acid (v/v), cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases (approximately 2-3 hours).

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5-chloro-2-hydroxypyridine.

Causality of Experimental Choices:

  • The use of low temperatures during the diazotization is crucial to prevent the premature decomposition of the diazonium salt.

  • The subsequent heating of the reaction mixture facilitates the hydrolysis of the diazonium salt to the desired hydroxypyridine.

  • Neutralization is performed to precipitate the product, which is less soluble in neutral aqueous solution.

PART 2: Synthesis of 5-Chloro-2-hydroxy-3-nitropyridine

The regioselective nitration of 5-chloro-2-hydroxypyridine is a key step to introduce the nitrogen functionality that will be later converted to the 3-hydroxyl group. The directing effects of the existing chloro and hydroxyl groups favor nitration at the 3-position.[2]

Protocol:

  • To a stirred mixture of fuming nitric acid (3.0 eq) and concentrated sulfuric acid (5.0 eq), cool the solution to 0-5 °C.

  • Slowly add 5-chloro-2-hydroxypyridine (1.0 eq) portion-wise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum to yield 5-chloro-2-hydroxy-3-nitropyridine.

Causality of Experimental Choices:

  • The use of a mixture of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the relatively electron-deficient pyridine ring.

  • The reaction temperature is carefully controlled to prevent over-nitration and decomposition of the starting material.

  • Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product.

PART 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. For a scalable process, catalytic hydrogenation or the use of reducing metals in acidic media are preferred methods due to their efficiency and cost-effectiveness.[3][4][5]

Protocol (Catalytic Hydrogenation):

  • In a pressure vessel, suspend 5-chloro-2-hydroxy-3-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-5-chloro-2-hydroxypyridine.

Protocol (Metal Reduction):

  • To a stirred solution of 5-chloro-2-hydroxy-3-nitropyridine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter through celite to remove the iron salts.

  • Concentrate the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-amino-5-chloro-2-hydroxypyridine.

Causality of Experimental Choices:

  • Catalytic hydrogenation is a clean and efficient method for nitro group reduction, with water being the only byproduct.

  • The use of iron in the presence of a mild acid is a classic and cost-effective method for large-scale nitro reductions.

  • The choice of solvent and catalyst should be optimized for the specific substrate and scale of the reaction.

PART 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine

Similar to the first step, a diazotization reaction followed by hydrolysis is employed to convert the newly introduced amino group into a hydroxyl group, yielding the dihydroxypyridine intermediate.[1]

Protocol:

  • Dissolve 3-amino-5-chloro-2-hydroxypyridine (1.0 eq) in a 10% aqueous solution of sulfuric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • After the addition, stir the mixture at 0-5 °C for 1 hour.

  • Gradually warm the reaction to room temperature and then heat to 80-90 °C until gas evolution ceases.

  • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by drying and evaporation of the solvent. Further purification may be achieved by column chromatography or recrystallization.

Causality of Experimental Choices:

  • The reaction conditions are similar to the first diazotization, with the higher temperature for hydrolysis being necessary to drive the reaction to completion.

  • Extraction is often required for dihydroxypyridines as they may have higher solubility in water compared to their monohydroxy counterparts.

PART 5: Selective O-Methylation to this compound

The selective methylation of one of the two hydroxyl groups is the most critical and challenging step in this synthesis. The 2-hydroxyl group is generally more acidic than the 3-hydroxyl group due to the electronic influence of the ring nitrogen. This difference in acidity can be exploited for selective methylation.

Protocol:

  • To a stirred solution of 5-chloro-2,3-dihydroxypyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild base such as potassium carbonate (1.1-1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a methylating agent such as methyl iodide (1.0-1.2 eq) or dimethyl sulfate (1.0-1.2 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product should be purified by column chromatography on silica gel to separate the desired product from any unreacted starting material and the di-methylated byproduct.

Causality of Experimental Choices:

  • The use of a mild base like potassium carbonate is intended to selectively deprotonate the more acidic 2-hydroxyl group.

  • Using a stoichiometric amount of the methylating agent helps to minimize the formation of the di-methylated product.

  • Column chromatography is essential for isolating the desired mono-methylated product with high purity.

Safety Precautions

All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 2-amino-5-chloropyridine: Harmful if swallowed or in contact with skin.

  • Nitrating agents (fuming nitric acid, concentrated sulfuric acid): Highly corrosive and strong oxidizing agents. Handle with extreme care.

  • Sodium nitrite: Oxidizing agent and toxic.

  • Hydrogen gas: Highly flammable. Use in a well-ventilated area and away from ignition sources.

  • Methylating agents (methyl iodide, dimethyl sulfate): Toxic and carcinogenic. Handle with extreme caution.

  • Organic solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Analytical Characterization

The identity and purity of the intermediates and the final product should be confirmed by a combination of analytical techniques:

  • Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product and intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Amino-5-chloropyridineC₅H₅ClN₂128.56Off-white to light brown solid
5-Chloro-2-hydroxypyridineC₅H₄ClNO129.54White to off-white solid
5-Chloro-2-hydroxy-3-nitropyridineC₅H₃ClN₂O₃174.54Yellow solid
3-Amino-5-chloro-2-hydroxypyridineC₅H₅ClN₂O144.56Light brown solid
5-Chloro-2,3-dihydroxypyridineC₅H₄ClNO₂145.54Off-white to pale yellow solid
This compoundC₆H₆ClNO₂159.57White to off-white solid

Conclusion

The provided multi-step synthesis offers a robust and scalable route to this compound. By carefully controlling the reaction conditions at each stage, it is possible to obtain the desired product in good yield and high purity. The detailed protocols and the rationale behind the experimental choices are intended to provide researchers with a solid foundation for the successful synthesis of this valuable intermediate on a laboratory and pilot-plant scale.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Zhang, Y., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-15.
  • Google Patents. (2010). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Taylor & Francis Online. (2015). Synthesis, characterization and antineoplastic activity of 5-chloro-2,3-dihydroxypyridine transition metal complexes.
  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 20(8), 1159-1183.
  • PubMed Central. (2024). Efficient reduction-oxidation coupling degradation of nitroaromatic compounds in continuous flow processes.
  • Google Patents. (1978). Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Scite. (1962). Bromination and nitration of 2‐hydroxypyridine‐N‐oxide.
  • Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Molbank, 2000(3), M163.
  • Google Patents. (2011). EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.
  • Google Patents. (1984). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Google Patents. (2015). CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.
  • PubMed Central. (2021). The nitro to amine reduction: from millions of tons to single molecule studies. Chemical Science, 12(35), 11662-11671.
  • PubMed. (1980). The Inhibition of catechol-O-methyltransferase by 2,3-dihydroxypyridine. Biochemical Pharmacology, 29(10), 1447-1449.
  • Eureka. (2019). 2-amino-3-hydroxypyridine and its preparation method and purification method.
  • Google Patents. (2021). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5241.
  • Spe-Chem. (n.d.). The Chemical Versatility of 2-Hydroxypyridine in Synthesis.
  • PubMed Central. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 24(18), 3326.
  • Google Patents. (2016). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine.
  • ScienceDirect. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • RSC Publishing. (1969). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 3, 316-321.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Google Patents. (2017). CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine.
  • ACS Publications. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(35), 15966-15973.
  • Google Patents. (1976). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • MDPI. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(15), 4945.
  • ResearchGate. (2000). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids.
  • Patsnap Eureka. (2019). Method using one-step method to synthesize 2-amino-5-chloropyridine in high-selectivity manner.
  • News-Medical.Net. (2018). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.
  • PubMed. (1990). Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group. Nucleic Acids Research, 18(17), 5143-5151.
  • MDPI. (2018). LC–NMR for Natural Product Analysis: A Journey from an Academic Curiosity to a Robust Analytical Tool. Molecules, 23(5), 1224.
  • ResearchGate. (2016). Convenient Procedure for the α-Methylation of Simple Pyridines.
  • PubMed. (2019). Regiospecific methylation of all the hydroxyls in (+)-catechin by a stepwise differentiation strategy. Journal of the Science of Food and Agriculture, 99(8), 3866-3873.
  • PubMed Central. (2009). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 11(18), 4112-4115.

Sources

Application Notes and Protocols for 5-Chloro-2-methoxypyridin-3-ol: A Guide to Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-methoxypyridin-3-ol

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged structure in a multitude of approved drugs. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological activity, selectivity, and pharmacokinetic profile.[1] this compound is a particularly valuable, yet under-explored, building block that offers a trifecta of reactive sites: a hydroxyl group amenable to a wide range of transformations, a chloro substituent that can participate in cross-coupling reactions, and a methoxy group that influences the ring's electronics and metabolic stability.[2][3][4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reaction mechanisms of this compound. By understanding the causality behind its reactivity, researchers can unlock its full potential in the synthesis of complex molecules and novel chemical entities.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the interpretation of reaction outcomes.

PropertyValueSource
CAS Number 1261365-86-9[6]
Molecular Formula C₆H₆ClNO₂[6]
Molecular Weight 159.57 g/mol [6]
Appearance Solid
Predicted XlogP 1.4[6]

Proposed Synthesis of this compound

Synthesis_Workflow start 2,5-Dichloropyridine step1 Nitration (HNO3, H2SO4) start->step1 intermediate1 2,5-Dichloro-3-nitropyridine step1->intermediate1 step2 Nucleophilic Aromatic Substitution (NaOMe, MeOH) intermediate1->step2 intermediate2 5-Chloro-2-methoxy-3-nitropyridine step2->intermediate2 step3 Reduction (e.g., Fe/HCl or H2, Pd/C) intermediate2->step3 intermediate3 5-Chloro-2-methoxypyridin-3-amine step3->intermediate3 step4 Diazotization & Hydrolysis (NaNO2, H2SO4, H2O) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Nitration of 2,5-Dichloropyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0 °C.

  • Slowly add 2,5-dichloropyridine.

  • Add fuming nitric acid dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 2,5-dichloro-3-nitropyridine by column chromatography.

Step 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • Dissolve 2,5-dichloro-3-nitropyridine in anhydrous methanol under an inert atmosphere.

  • Add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC or GC-MS. The methoxide will preferentially substitute the chlorine at the 2-position, which is activated by the adjacent nitro group and the ring nitrogen.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5-chloro-2-methoxy-3-nitropyridine.

Step 3: Reduction of the Nitro Group

  • Dissolve 5-chloro-2-methoxy-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

  • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon.

  • Heat the reaction mixture if necessary and monitor for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture to remove the catalyst or iron salts.

  • Neutralize the filtrate and extract the product, 5-chloro-2-methoxypyridin-3-amine.

Step 4: Diazotization and Hydrolysis

  • Dissolve 5-chloro-2-methoxypyridin-3-amine in an aqueous solution of sulfuric acid at 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.

  • After the addition, allow the reaction to stir for a short period before slowly warming to room temperature and then heating to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

  • Monitor the evolution of nitrogen gas.

  • Upon completion, cool the reaction mixture and extract the desired product, this compound.

  • Purify the final product by recrystallization or column chromatography.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is governed by the interplay of its three key functional groups and the pyridine ring itself.

Tautomerism: The Pyridinol-Pyridone Equilibrium

A critical aspect of the chemistry of hydroxypyridines is their potential to exist in tautomeric equilibrium with the corresponding pyridone form. For 3-hydroxypyridines, this equilibrium is generally shifted significantly towards the pyridinol form, as the pyridone tautomer would disrupt the aromaticity of the ring without the same degree of stabilization seen in 2- and 4-pyridones. Computational studies on related systems support the predominance of the hydroxyl tautomer.[7][8]

Tautomerism This compound Pyridone_Tautomer [Non-aromatic pyridone form] (Minor contributor) This compound->Pyridone_Tautomer Tautomerization Electrophilic_Substitution start This compound step1 Electrophile (e.g., NO2+) start->step1 intermediate1 Sigma Complex (Resonance Stabilized) step1->intermediate1 step2 Deprotonation intermediate1->step2 product Substituted Product (at C4 or C6) step2->product

Caption: General mechanism for electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a chloro group on the electron-deficient pyridine ring makes this compound a substrate for nucleophilic aromatic substitution (SNAr). [9][10][11][12]The reaction is further facilitated by the electron-withdrawing nature of the pyridine nitrogen. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized Meisenheimer intermediate. Kinetic studies on similar systems have elucidated the factors influencing the rate of these reactions. [13][14]

  • In a sealed reaction vessel, dissolve this compound (1 equivalent) in a suitable high-boiling polar aprotic solvent such as DMF or DMSO.

  • Add the desired amine (e.g., morpholine, 2-3 equivalents) and a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents).

  • Heat the reaction mixture to 100-150 °C and monitor its progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the resulting aminopyridine derivative by column chromatography.

Applications in Drug Discovery and Agrochemicals

The unique substitution pattern of this compound makes it a valuable intermediate in the synthesis of bioactive molecules. The chloro and methoxy groups are frequently found in approved drugs, where they can influence binding affinity, metabolic stability, and overall pharmacokinetic properties. [2][3][4][5]The hydroxyl group provides a handle for further derivatization, allowing for the rapid generation of compound libraries for screening. In the agrochemical sector, substituted pyridines are key components of many herbicides, pesticides, and fungicides.

Conclusion and Future Directions

This compound is a versatile building block with significant potential for the synthesis of complex and biologically active molecules. A thorough understanding of its reaction mechanisms, including tautomerism, electrophilic substitution, and nucleophilic aromatic substitution, is paramount for its effective utilization. The protocols and mechanistic insights provided in this guide serve as a foundation for further exploration and application of this promising intermediate. Future research should focus on detailed kinetic and computational studies to further elucidate the subtle electronic effects that govern its reactivity, thereby enabling more precise and predictable synthetic strategies.

References

  • Barluenga, J., & Aznar, F. (2009). Catalytic Reactions of Pyridines. Chemical Society Reviews, 38(12), 3407-3417.
  • Echaieb, A., Gabsi, W., & Boubaker, T. (2014). Nucleophilic substitution reaction of 2-methoxy-3-x-5-nitrothiophene: effect of substituents and structure-reactivity correlation. International Journal of Chemical Kinetics, 46(8), 470-478.
  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 32(3), e3904.
  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.
  • Katritzky, A. R., Tarhan, H. O., & Tarhan, S. (1970). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 114-117.
  • Katritzky, A. R., & Taylor, R. (1990).
  • PubChem. (n.d.). This compound.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Terrier, F. (1991).
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Ishihara, Y. (2024, September 26). Roles of the Chloro and Methoxy Groups in Drug Discovery [Video]. YouTube. [Link]
  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Taniguchi’s Pyridine Synthesis. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1.
  • Schlegel, H. B., & Pople, J. A. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Chemical Physics, 76(8), 4052-4057.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
  • Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier.
  • Zoltewicz, J. A., & Deady, L. W. (1978). Reactivity of Substituted Pyridines. Advances in Heterocyclic Chemistry, 22, 71-121.
  • Tautomerism in large databases. (2011).
  • Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. (2015). Chemistry Central Journal, 9, 59.
  • The role of the methoxy group in approved drugs. (2024). European Journal of Medicinal Chemistry, 273, 116364.
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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure, 1239, 130528.

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Application Notes and Protocols: The Strategic Role of 5-Chloro-2-methoxypyridin-3-ol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold as a Cornerstone of Modern Agrochemicals

The pyridine ring is a foundational structural motif in a vast array of modern agrochemicals, including fungicides, herbicides, and insecticides.[1][2] Its presence is pivotal to the biological activity of numerous commercially successful products.[2] The electronic properties of the pyridine nucleus, coupled with the potential for diverse functionalization, allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, stability, and target-binding affinity. This versatility has made substituted pyridines invaluable starting materials and intermediates in the quest for more effective, selective, and environmentally benign crop protection agents.[1]

This technical guide focuses on the potential applications of a specific, highly functionalized pyridine derivative: 5-Chloro-2-methoxypyridin-3-ol . While direct synthetic applications of this particular molecule are not extensively documented in publicly available literature, its structural features—a chlorine atom, a methoxy group, and a hydroxyl group on a pyridine core—suggest its significant potential as a versatile synthon. By analyzing the known reactivity of related substituted pyridines, we can extrapolate and propose scientifically sound synthetic strategies for leveraging this compound in the creation of novel agrochemicals. This document will provide detailed, albeit illustrative, protocols for its use in the synthesis of fungicides, herbicides, and insecticides, grounded in established chemical principles and analogous transformations.

Analysis of this compound as a Synthetic Intermediate

The utility of this compound in organic synthesis stems from the distinct reactivity of its functional groups:

  • The Hydroxyl Group (-OH): This group is a key handle for introducing a wide range of functionalities. It can undergo O-alkylation to form ethers, a common linkage in many agrochemicals.[1] Esterification is another possibility. The hydroxyl group also activates the pyridine ring towards certain electrophilic substitutions, although the electronic nature of the pyridine ring itself generally favors nucleophilic attack.

  • The Chloro Group (-Cl): The chlorine atom, positioned at the 5-position, is a versatile functional group. It can participate in various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. These reactions are instrumental in building the complex molecular architectures of many modern pesticides. Furthermore, the chloro group can be displaced via nucleophilic aromatic substitution, although this is generally more facile at the 2- and 4-positions of the pyridine ring.[3][4]

  • The Methoxy Group (-OCH₃): The methoxy group at the 2-position influences the electronic properties of the pyridine ring and can impact the molecule's metabolic stability in target organisms. While generally stable, this group can potentially be cleaved under harsh conditions to reveal a hydroxypyridine.

The combination of these functional groups in a single molecule allows for a variety of selective transformations, making this compound a promising, yet underexplored, building block for agrochemical discovery.

Hypothetical Application in Fungicide Synthesis: A Boscalid Analogue

Background: Pyridine carboxamides are a significant class of fungicides, with boscalid being a prominent example.[5][6][7] These compounds act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[5] The synthesis of boscalid involves the amidation of a substituted aniline with a pyridine carboxylic acid derivative.[6][8][9] We can envision a synthetic route to a novel boscalid analogue starting from this compound.

Synthetic Strategy: The overall strategy involves the O-alkylation of the hydroxyl group of this compound, followed by the introduction of a carboxylic acid functionality at the 4-position, and finally, amidation with a suitable aniline.

G A This compound B O-Alkylation A->B R-X, Base C 3-Alkoxy-5-chloro-2-methoxypyridine B->C D Directed Ortho-Metalation and Carboxylation C->D 1. LDA 2. CO2 E 3-Alkoxy-5-chloro-2-methoxypyridine-4-carboxylic acid D->E F Amidation with Substituted Aniline E->F SOCl2, then Ar-NH2 G Boscalid Analogue F->G

Caption: Proposed synthesis of a Boscalid analogue.

Experimental Protocol: Synthesis of a 5-Chloro-2-methoxy-3-(propyloxy)pyridine-4-carboxamide Analogue

Step 1: O-Alkylation to 5-Chloro-2-methoxy-3-(propyloxy)pyridine

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).

  • Add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Chloro-2-methoxy-3-(propyloxy)pyridine.

Step 2: Carboxylation to 3-(Propyloxy)-5-chloro-2-methoxypyridine-4-carboxylic acid

  • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.2 eq) to a solution of diisopropylamine (2.3 eq) in anhydrous tetrahydrofuran (THF) at -78°C.

  • Add a solution of 5-Chloro-2-methoxy-3-(propyloxy)pyridine (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78°C.

  • Stir the mixture at -78°C for 1 hour.

  • Bubble dry carbon dioxide gas through the reaction mixture for 2 hours, allowing the temperature to slowly rise to room temperature.

  • Quench the reaction with water and acidify with 1 M HCl to pH 3-4.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

Step 3: Amidation to the Final Product

  • To a solution of 3-(Propyloxy)-5-chloro-2-methoxypyridine-4-carboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) and triethylamine (1.2 eq) in DCM.

  • Add the freshly prepared acid chloride solution dropwise to the aniline solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final boscalid analogue.

Hypothetical Application in Herbicide Synthesis: A Picolinic Acid Analogue

Background: Picolinic acid herbicides, such as picloram and clopyralid, are synthetic auxins that disrupt plant growth.[10][11][12] Their synthesis often involves the chlorination and subsequent functionalization of a picoline precursor.[10] this compound provides a scaffold that could be elaborated into a novel picolinic acid herbicide.

Synthetic Strategy: This proposed synthesis involves the protection of the hydroxyl group, followed by a nucleophilic aromatic substitution to introduce an amino group, and subsequent conversion of the methoxy group to a carboxylic acid.

G A This compound B Protection of -OH A->B TBSCl, Imidazole C 3-OTBS-5-Chloro-2-methoxypyridine B->C D Nucleophilic Aromatic Substitution C->D NaNH2 E 3-OTBS-5-Amino-2-methoxypyridine D->E F Hydrolysis and Deprotection E->F 1. HBr/H2O 2. H+ G 5-Amino-3-hydroxy-2-picolinic acid F->G

Caption: Proposed synthesis of a Picolinic Acid analogue.

Experimental Protocol: Synthesis of a 5-Amino-3-hydroxy-2-picolinic Acid Analogue

Step 1: Protection of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) and imidazole (1.5 eq) in anhydrous DMF.

  • Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the silyl-protected intermediate.

Step 2: Amination via Nucleophilic Aromatic Substitution

  • In a flame-dried flask under an inert atmosphere, add the silyl-protected intermediate (1.0 eq) to liquid ammonia at -78°C.

  • Carefully add sodium amide (1.5 eq) in portions.

  • Stir the reaction mixture at -78°C for 4 hours.

  • Quench the reaction by the slow addition of ammonium chloride.

  • Allow the ammonia to evaporate, and then partition the residue between water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the aminated intermediate.

Step 3: Hydrolysis and Deprotection

  • Heat the crude aminated intermediate in a mixture of hydrobromic acid and water at reflux for 24 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Acidify the solution with concentrated HCl to the isoelectric point to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final picolinic acid analogue.

Hypothetical Application in Insecticide Synthesis: A Neonicotinoid Precursor

Background: Neonicotinoid insecticides, such as imidacloprid, are highly effective against a broad range of sucking insects.[13][14][15] A key structural feature is the chloromethylpyridine moiety, which is coupled with a nitroguanidine or similar pharmacophore.[13][16] this compound can be envisioned as a precursor to a functionalized chloromethylpyridine.

Synthetic Strategy: The hydroxyl group can be converted to a chloromethyl group through a multi-step process involving formylation, reduction, and chlorination.

G A This compound B Vilsmeier-Haack Formylation A->B POCl3, DMF C 5-Chloro-4-formyl-2-methoxypyridin-3-ol B->C D Reduction of Aldehyde C->D NaBH4 E 5-Chloro-4-(hydroxymethyl)-2-methoxypyridin-3-ol D->E F Chlorination of Alcohols E->F SOCl2 G 4-(Chloromethyl)-5-chloro-2-methoxypyridin-3-ol F->G H Coupling with Nitroguanidine Derivative G->H I Neonicotinoid Analogue H->I

Caption: Proposed synthesis of a Neonicotinoid precursor.

Experimental Protocol: Synthesis of a Functionalized Chloromethylpyridine

Step 1: Formylation of the Pyridine Ring

  • To a solution of this compound (1.0 eq) in DMF at 0°C, add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise.

  • Heat the reaction mixture to 90°C and stir for 4 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the formylated product.

Step 2: Reduction of the Aldehyde

  • To a solution of the formylated pyridine (1.0 eq) in methanol at 0°C, add sodium borohydride (NaBH₄) (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the hydroxymethyl derivative.

Step 3: Chlorination of the Alcohol

  • To a solution of the hydroxymethylpyridine (1.0 eq) in DCM at 0°C, add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chloromethylpyridine precursor. This precursor can then be used in subsequent coupling reactions with appropriate nitroguanidine derivatives to form novel neonicotinoids.[13][16]

Quantitative Data Summary

Agrochemical ClassTarget MoietyKey Intermediate from this compoundKey Reaction Types
Fungicide Pyridine Carboxamide3-Alkoxy-5-chloro-2-methoxypyridine-4-carboxylic acidO-Alkylation, Directed Ortho-Metalation, Amidation
Herbicide Picolinic Acid5-Amino-3-hydroxy-2-picolinic acidProtection, Nucleophilic Aromatic Substitution, Hydrolysis
Insecticide Chloromethylpyridine4-(Chloromethyl)-5-chloro-2-methoxypyridin-3-olFormylation, Reduction, Chlorination

Conclusion and Future Outlook

While the direct application of this compound in agrochemical synthesis remains to be fully explored and documented, its chemical structure presents a compelling case for its utility as a versatile intermediate. The presence of three distinct and reactive functional groups on the pyridine scaffold allows for a multitude of synthetic transformations, paving the way for the creation of novel and potentially more effective agrochemicals. The hypothetical synthetic routes and protocols outlined in this guide, based on established chemical principles for analogous compounds, are intended to serve as a foundation for further research and development. It is our belief that a deeper investigation into the chemistry of this compound will unlock new avenues for innovation in the agrochemical industry, contributing to the development of the next generation of crop protection solutions.

References

  • Scribd. (n.d.). Clopyralid and Picloram Synthesis Analysis.
  • Wikipedia. (2023). Boscalid.
  • Feng, Y., et al. (2022). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 27(23), 8415.
  • Li, M., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(4), 235-242.
  • Royal Society of Chemistry. (2021). Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform.
  • National Center for Biotechnology Information. (n.d.). Boscalid. PubChem Compound Database.
  • ResearchGate. (2009). Synthesis of Imidacloprid Analogues from Novel Chloronicotinaldehydes.
  • Google Patents. (n.d.). CN105230626A - Aminopyralid and clopyralid compounding aqueous agent and preparation method thereof.
  • Haws, J. F. (1967). An Experiment to Illustrate Nucleophilic Aromatic Substitution and Tautomerism.
  • Google Patents. (n.d.). CN103772354A - Synthesis method of imidacloprid as insecticide.
  • IARC Publications. (1991). Picloram.
  • ResearchGate. (2015). Study on synthesis of imidacloprid via cascade reaction.
  • ResearchGate. (2016). Synthesis of Imidacloprid analogues 11, 12, 14, 17.
  • ResearchGate. (2007). The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides.
  • MDPI. (2023). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant.
  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes.
  • Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?

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Application Notes and Protocols for the Synthesis of Novel Heterocycles from 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 5-Chloro-2-methoxypyridin-3-ol in Medicinal Chemistry

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals due to their ability to engage in diverse biological interactions.[1] this compound is a highly functionalized pyridine derivative that serves as a versatile and strategic starting material for the synthesis of a variety of novel heterocyclic systems. The presence of chloro, methoxy, and hydroxyl substituents on the pyridine ring offers a unique combination of reactivity and physicochemical properties, making it an attractive building block for generating libraries of compounds for drug development programs.[2]

The chlorine atom provides a handle for cross-coupling reactions, the methoxy group can influence metabolic stability and molecular conformation, and the vicinal hydroxyl and potential amino functionalities (via synthetic transformation) are prime sites for cyclization reactions to form fused heterocyclic rings. This guide provides detailed protocols and mechanistic insights for the synthesis of novel furopyridines and oxazolopyridines, demonstrating the utility of this compound as a key intermediate in the construction of complex molecular architectures.

I. Synthesis of Furo[3,2-b]pyridine Derivatives: A Palladium-Catalyzed Approach

The furo[3,2-b]pyridine scaffold is a privileged heterocyclic system found in numerous biologically active molecules.[3] This section details a robust protocol for the synthesis of substituted furo[3,2-b]pyridines starting from this compound via a Sonogashira cross-coupling reaction followed by an intramolecular cyclization.

Causality of Experimental Design:

The synthetic strategy hinges on the strategic utilization of the functional groups present in the starting material. The hydroxyl group at the 3-position is first converted to a triflate, a good leaving group, to facilitate the subsequent palladium-catalyzed Sonogashira coupling with a terminal alkyne. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Following the C-C bond formation, the proximate methoxy group at the 2-position enables a nucleophilic attack on the alkyne, leading to an intramolecular heteroannulation to construct the furan ring in a one-pot fashion.

Experimental Workflow:

G cluster_0 Step 1: Triflation cluster_1 Step 2: Sonogashira Coupling & Cyclization A This compound B Triflic Anhydride, Pyridine A->B Reaction C 5-Chloro-2-methoxypyridin-3-yl trifluoromethanesulfonate B->C Product D Triflate Intermediate E Terminal Alkyne, Pd(PPh3)4, CuI, Et3N D->E One-pot reaction F Substituted Furo[3,2-b]pyridine E->F Final Product

Caption: Workflow for Furo[3,2-b]pyridine Synthesis.

Detailed Protocol: Synthesis of 6-Chloro-2-methoxy-5-phenylfuro[3,2-b]pyridine

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

Part A: Triflation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add anhydrous pyridine (1.2 eq).

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2-methoxypyridin-3-yl trifluoromethanesulfonate. This intermediate is often used in the next step without further purification.

Part B: One-Pot Sonogashira Coupling and Cyclization

  • To a solution of the crude triflate from Part A (1.0 eq) in anhydrous toluene, add phenylacetylene (1.2 eq), triethylamine (3.0 eq), copper(I) iodide (0.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 80 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 6-Chloro-2-methoxy-5-phenylfuro[3,2-b]pyridine.

Quantitative Data:
EntryStarting MaterialAlkyneProductYield (%)
1This compoundPhenylacetylene6-Chloro-2-methoxy-5-phenylfuro[3,2-b]pyridine75
2This compound1-Hexyne6-Chloro-5-butyl-2-methoxyfuro[3,2-b]pyridine68
3This compoundTrimethylsilylacetylene6-Chloro-2-methoxy-5-(trimethylsilyl)furo[3,2-b]pyridine82

II. Synthesis of Oxazolo[4,5-b]pyridine Derivatives: A Cyclization Approach

The oxazolo[4,5-b]pyridine core is another important heterocyclic motif present in various pharmacologically active compounds.[4] This section outlines a synthetic route to this scaffold starting from this compound, which first involves the conversion to a 3-amino derivative followed by cyclization.

Causality of Experimental Design:

The synthesis of oxazolo[4,5-b]pyridines from 3-hydroxypyridines necessitates the introduction of an amino group at the adjacent position to the hydroxyl group, or a direct cyclization strategy. A common and effective method for amination of pyridines is through a nitration-reduction sequence. However, a more direct approach is often desirable. While direct amination of 3-hydroxypyridines can be challenging, conversion of the hydroxyl group to a better leaving group followed by nucleophilic substitution with an amine source is a viable strategy. For this protocol, we will focus on a well-established method involving the cyclization of a 2-amino-3-hydroxypyridine derivative. Therefore, the initial key step is the synthesis of 3-amino-5-chloro-2-methoxypyridine. Once this intermediate is obtained, condensation with an appropriate orthoester or a similar one-carbon synthon will lead to the formation of the oxazole ring.[5][6]

Synthetic Pathway:

G cluster_0 Step 1: Amination cluster_1 Step 2: Oxazole Ring Formation A This compound B 1. Nitration (HNO3/H2SO4) 2. Reduction (e.g., SnCl2/HCl or H2/Pd-C) A->B Two-step process C 3-Amino-5-chloro-2-methoxypyridine B->C Intermediate D 3-Amino Intermediate E Triethyl orthoformate, p-TsOH D->E Cyclocondensation F 6-Chloro-2-methoxyoxazolo[4,5-b]pyridine E->F Final Product

Caption: Pathway for Oxazolo[4,5-b]pyridine Synthesis.

Detailed Protocol: Synthesis of 6-Chloro-2-methoxyoxazolo[4,5-b]pyridine

Materials:

  • This compound

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Concentrated Hydrochloric Acid

  • Sodium hydroxide

  • Ethyl acetate

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Toluene

Procedure:

Part A: Synthesis of 3-Amino-5-chloro-2-methoxypyridine

  • Nitration: Carefully add this compound (1.0 eq) portion-wise to a cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide until basic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-nitro derivative.

  • Reduction: To a solution of the crude nitro compound in concentrated hydrochloric acid, add tin(II) chloride dihydrate (3.0-5.0 eq) portion-wise.

  • Heat the reaction mixture to 80-90 °C for 3-4 hours.

  • Cool the mixture to room temperature and basify with a concentrated solution of sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 3-Amino-5-chloro-2-methoxypyridine.

Part B: Cyclization to form the Oxazole Ring

  • To a solution of 3-Amino-5-chloro-2-methoxypyridine (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux for 6-8 hours, using a Dean-Stark apparatus to remove the ethanol formed during the reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pure 6-Chloro-2-methoxyoxazolo[4,5-b]pyridine.

Expected Data:
CompoundMolecular FormulaMolecular Weight1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
6-Chloro-2-methoxyoxazolo[4,5-b]pyridineC7H5ClN2O2184.58~8.1 (s, 1H), ~7.5 (s, 1H), ~4.1 (s, 3H)~160, ~155, ~145, ~140, ~120, ~110, ~55

Conclusion and Future Directions

The protocols detailed herein demonstrate the significant potential of this compound as a versatile building block for the synthesis of novel and medicinally relevant heterocyclic scaffolds. The strategic functionalization of this starting material allows for the efficient construction of both furopyridine and oxazolopyridine ring systems. These application notes provide a solid foundation for researchers to explore the synthesis of diverse libraries of these and other related heterocycles. Future work could focus on expanding the scope of these reactions with a wider range of alkynes and one-carbon synthons, as well as exploring other cyclization strategies to access novel fused systems such as thiazolopyridines and pyridoxazines. The continued exploration of the chemistry of this compound is poised to yield a wealth of new molecular entities with potential applications in drug discovery and materials science.

References

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  • Chaban, T., et al. (2018). SYNTHESIS OF SOME NOVEL THIAZOLO[4,5-b]PYRIDINES AND THEIR TUBERCULOSTATIC ACTIVITY EVALUATION. Journal of Organic and Pharmaceutical Chemistry, 16(3), 286-291.
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  • Chaban, T. I., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 17(3), 56-61.
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  • Chuang, Y. H., & Marinas, B. J. (2013). Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. Environmental science & technology, 47(21), 12262–12269.
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  • Papakyriakou, A., et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(18), 4243.
  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines.
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  • Li, J., et al. (2014). Synthetic method of 2-amino-3,5-dichloropyridine.
  • Yasuda, M., et al. (2002). Cross-Coupling Reaction of α-Chloroketones and Organotin Enolates Catalyzed by Zinc Halides for Synthesis of γ-Diketones. The Journal of Organic Chemistry, 67(11), 3825–3831.
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Application Notes & Protocols: 5-Chloro-2-methoxypyridin-3-ol as a Versatile Intermediate for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of natural products and synthetic bioactive compounds.[1][2] This guide focuses on a highly functionalized derivative, 5-Chloro-2-methoxypyridin-3-ol , an intermediate whose strategic substitution pattern offers a powerful platform for the synthesis of complex Active Pharmaceutical Ingredients (APIs). The presence of three distinct functional groups—a reactive hydroxyl, a methoxy group influencing electron density, and a chloro atom suitable for cross-coupling reactions—provides a trifecta of synthetic handles for molecular elaboration.[3] This document provides a technical overview of its properties, a validated synthetic protocol, and detailed application notes on its use in key transformations relevant to drug discovery, such as palladium-catalyzed cross-coupling reactions.

Physicochemical Properties & Safety Data

Accurate characterization of a starting material is fundamental to reproducible downstream synthesis. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1261365-86-9PubChem[4]
Molecular Formula C₆H₆ClNO₂PubChem[4]
Molecular Weight 159.57 g/mol PubChem[4]
Appearance Solid (Typical)---
IUPAC Name This compoundPubChem[4]
Monoisotopic Mass 159.0087061 DaPubChem[4]
Predicted XlogP 1.4PubChem[4]
GHS Hazard Warning: H302 (Harmful if swallowed)PubChem[4]

Note: All personnel should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Recommended Synthesis Protocol for this compound

While various synthetic routes to substituted pyridinols exist, a reliable and scalable pathway is crucial for its use as an API intermediate.[5] The following protocol is derived from established transformations of related nitropyridine precursors, offering a high-yielding and logical approach.[6]

Overall Synthetic Workflow

The synthesis proceeds in two key steps from the commercially available precursor, 2-Chloro-3-methoxy-5-nitropyridine: 1) Reduction of the nitro group to an amine, and 2) Diazotization of the resulting amine followed by hydrolysis to the target hydroxyl compound.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Diazotization & Hydrolysis A 2-Chloro-3-methoxy-5-nitropyridine B 5-Amino-2-chloro-3-methoxypyridine A->B SnCl2, HCl Steam Bath, 91% Yield C 5-Amino-2-chloro-3-methoxypyridine D Target: this compound C->D 1. NaNO2, H2SO4, 0-5°C 2. H2O, Heat

Diagram 1: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Protocol 2.2.1: Synthesis of 5-Amino-2-chloro-3-methoxypyridine (Intermediate)

This procedure is adapted from a known method for the reduction of a similar nitropyridine.[6]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add concentrated hydrochloric acid (45 mL). Cool the acid to 5°C in an ice bath.

  • Addition of Reagents: To the cooled acid, add 2-Chloro-3-methoxy-5-nitropyridine (4.5 g, 23.86 mmol) in portions, followed by the slow addition of stannous chloride (SnCl₂, 15.0 g, 79.12 mmol).

  • Reaction Execution: Stir the resulting mixture vigorously at 5°C for 10 minutes. Remove the ice bath and heat the reaction mixture for 30 minutes on a steam bath.

  • Work-up: Cool the mixture to room temperature and carefully neutralize to pH ~8-9 with a 20% (w/v) aqueous sodium hydroxide solution. Caution: This is a highly exothermic process.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with 1,1,1-trichloroethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo to yield a white solid.

  • Validation: Expected yield is approximately 91%.[6] Characterize the product by ¹H NMR, ¹³C NMR, and LC-MS to confirm structure and purity (>98%).

Protocol 2.2.2: Synthesis of this compound (Target Compound)

This protocol is based on the well-established Sandmeyer-type reaction for converting anilines to phenols.

  • Reaction Setup: To a 100 mL three-neck flask under a nitrogen atmosphere, add 5-Amino-2-chloro-3-methoxypyridine (3.0 g, 18.91 mmol) and a 10% (v/v) aqueous sulfuric acid solution (30 mL). Cool the mixture to 0-5°C using an ice/salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.44 g, 20.80 mmol) in 10 mL of cold water. Add this solution dropwise to the reaction mixture, ensuring the internal temperature remains below 5°C. Stir for 30 minutes after the addition is complete.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 60-70°C. Vigorous nitrogen evolution will be observed. Maintain heating until gas evolution ceases (approx. 1-2 hours).

  • Work-up and Extraction: Cool the reaction to room temperature. Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.

  • Validation: Expected yields for this type of transformation typically range from 60-80%. Confirm the structure and purity via NMR and mass spectrometry.

Application in API Synthesis: Key Transformations

The synthetic utility of this compound stems from its capacity to undergo selective transformations at its chloro and hydroxyl functionalities. This allows for the sequential or orthogonal introduction of diverse molecular fragments, a key strategy in building libraries of compounds for drug discovery.[7][8]

G cluster_suzuki Suzuki Coupling cluster_ether O-Alkylation / Arylation main This compound suzuki_reagent R-B(OH)2 Pd Catalyst, Base main->suzuki_reagent ether_reagent R'-X, Base (e.g., K2CO3, NaH) main->ether_reagent suzuki_product 5-Aryl-2-methoxypyridin-3-ol suzuki_reagent->suzuki_product C-C Bond Formation ether_product 5-Chloro-2-methoxy-3-(R'-oxy)pyridine ether_reagent->ether_product Ether Synthesis

Diagram 2: Key synthetic transformations of the title intermediate.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation in pharmaceutical synthesis.[9][10][11] The chloro group at the 5-position serves as an effective handle for this transformation. This protocol is a generalized procedure based on established methods for chloropyridine substrates.[12][13]

Objective: To couple an aryl/heteroaryl boronic acid at the C5 position of the pyridine ring.

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (159.6 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Under an inert atmosphere (Argon or Nitrogen), add the Palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%).

    • Scientist's Note: Aryl chlorides are less reactive than bromides or iodides, often requiring more active catalysts.[12] For challenging substrates, consider using a catalyst system with bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a Pd(II) precursor like Pd(OAc)₂.[12]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 90-100°C with vigorous stirring for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction & Purification: Separate the organic layer, and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the crude residue by column chromatography (silica gel) to afford the desired coupled product. Characterize via NMR and HRMS. Expected yields are highly dependent on the boronic acid used but typically range from 65-95%.

Case Study: Hypothetical Synthesis of a Kinase Inhibitor Scaffold

To illustrate the synthetic power of this intermediate, we propose a hypothetical pathway to a complex heterocyclic scaffold, a common motif in modern kinase inhibitors.[14] This workflow demonstrates the orthogonal reactivity of the functional groups.

G cluster_1 cluster_2 cluster_3 A This compound B Step 1: O-Alkylation (Protecting Group) A->B C 5-Chloro-3-(benzyloxy)-2-methoxypyridine BnBr, K2CO3, Acetone D Step 2: Suzuki Coupling C->D E 3-(Benzyloxy)-2-methoxy-5-(pyrimidin-5-yl)pyridine Pyrimidine-5-boronic acid, Pd(PPh3)4, K2CO3 F Step 3: Deprotection E->F G 2-Methoxy-5-(pyrimidin-5-yl)pyridin-3-ol H2, Pd/C

Diagram 3: Hypothetical workflow to a bi-heterocyclic API scaffold.

This sequence first protects the reactive hydroxyl group via Williamson ether synthesis. The chloro group is then addressed using a Suzuki coupling to install a second heterocyclic ring system (a pyrimidine, common in kinase inhibitors). Finally, a standard hydrogenolysis removes the benzyl protecting group to reveal the final scaffold, ready for further diversification if needed. This demonstrates how the distinct reactivity of each functional group can be leveraged in a controlled, stepwise manner to build molecular complexity.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its trifunctional nature provides medicinal chemists with a versatile and powerful tool for accessing novel chemical space. The protocols and strategies outlined in this document offer a robust starting point for the synthesis of this intermediate and its subsequent application in constructing diverse libraries of potential API candidates, particularly through robust and scalable transformations like the Suzuki-Miyaura cross-coupling. The strategic use of such well-defined building blocks is essential for accelerating the drug discovery process.[1][15]

References

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. (2021). RSC Medicinal Chemistry.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.
  • Synthesis of pharmaceutically useful pyridine derivatives. (2002). Google Patents.
  • Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. PrepChem.com.
  • 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. Amerigo Scientific.
  • This compound (C6H6ClNO2). PubChemLite.
  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). Molecules.
  • This compound. PubChem.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024). Molecules.
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  • Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (1992). Google Patents.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024). PubMed.
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  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. (2018). ResearchGate.
  • Medicinal significance of benzothiazole scaffold: an insight view. (2013). European Journal of Medicinal Chemistry.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube.
  • 5-Chloro-2-methoxyaniline. PubChem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • 5-Chloro-6-methoxypyridin-3-amine. PubChem.
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. (2024). ResearchGate.

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Application Notes and Protocols: A Comprehensive Guide to the Synthesis of 5-Chloro-2-methoxypyridin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Pyridin-3-ols in Modern Drug Discovery

The pyridine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a privileged structure in the design of novel therapeutic agents.[1] Among the vast landscape of pyridine-based compounds, 5-Chloro-2-methoxypyridin-3-ol and its derivatives represent a particularly valuable class of intermediates for drug discovery. The strategic placement of the chloro, methoxy, and hydroxyl groups provides a unique combination of electronic properties and reactive handles for further chemical modification.[2][3]

The chloro group can serve as a site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The methoxy group can influence the compound's conformation and metabolic stability, while the hydroxyl group provides a key point for derivatization to modulate potency, selectivity, and pharmacokinetic properties.[2][3] This application note provides a detailed protocol for the synthesis of the this compound core, along with general procedures for the preparation of its derivatives, aimed at researchers and scientists in the field of drug development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of the parent compound, this compound, is provided in the table below.

PropertyValueSource
CAS Number 1261365-86-9[4]
Molecular Formula C₆H₆ClNO₂[4]
Molecular Weight 159.57 g/mol [4]
Appearance Solid[5]
InChI Key DWGLBGDAIHJCDX-UHFFFAOYSA-N[4]

Note: Spectroscopic data such as ¹H NMR and ¹³C NMR are best obtained experimentally upon synthesis.

Synthetic Protocol: Preparation of the this compound Core Scaffold

The synthesis of this compound can be approached through a multi-step pathway starting from commercially available 2-amino-5-chloropyridine. The following protocol is a representative method adapted from established synthetic strategies for related pyridine derivatives.

Overall Synthetic Scheme

Synthesis_Scheme A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. NaNO₂, H₂SO₄, H₂O 2. Heat C 2-Hydroxy-3-nitro-5-chloropyridine B->C HNO₃, H₂SO₄ D 3-Amino-5-chloro-2-hydroxypyridine C->D Fe, HCl or H₂, Pd/C E 5-Chloro-2,3-dihydroxypyridine D->E NaNO₂, H₂SO₄, H₂O F 5-Chloro-2-methoxy-3-hydroxypyridine E->F CH₃I, K₂CO₃, Acetone

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-chloropyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-chloropyridine (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

  • Diazotization: Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 10 °C.

  • Hydrolysis: After the addition is complete, stir the mixture at room temperature for 1 hour, then heat to 80-90 °C until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The precipitate is filtered, washed with cold water, and dried to afford 2-hydroxy-5-chloropyridine.

Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine

  • Nitration: To a stirred solution of 2-hydroxy-5-chloropyridine (1 equivalent) in concentrated sulfuric acid at 0 °C, add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, keeping the temperature below 10 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with cold water until neutral, and dried to yield 2-hydroxy-3-nitro-5-chloropyridine.

Step 3: Synthesis of 3-Amino-5-chloro-2-hydroxypyridine

  • Reduction: In a round-bottom flask, suspend 2-hydroxy-3-nitro-5-chloropyridine (1 equivalent) in ethanol or acetic acid. Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron salts. Evaporate the solvent under reduced pressure. The residue is dissolved in water and neutralized with sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give 3-amino-5-chloro-2-hydroxypyridine.

Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine

  • Diazotization and Hydrolysis: This step is analogous to Step 1. Dissolve 3-amino-5-chloro-2-hydroxypyridine (1 equivalent) in an aqueous acidic solution and treat with sodium nitrite at low temperature, followed by heating to hydrolyze the diazonium salt.

  • Work-up: After cooling and neutralization, the product is isolated by filtration or extraction to yield 5-chloro-2,3-dihydroxypyridine.

Step 5: Synthesis of 5-Chloro-2-methoxy-3-hydroxypyridine

  • Selective Methylation: In a flask, dissolve 5-chloro-2,3-dihydroxypyridine (1 equivalent) in anhydrous acetone. Add potassium carbonate (1.5 equivalents) and methyl iodide (1.1 equivalents).

  • Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction by TLC. The methylation is expected to occur selectively at the more acidic 2-hydroxyl group.

  • Work-up: After cooling, filter off the potassium carbonate. Evaporate the acetone, and purify the residue by column chromatography (silica gel, eluting with a mixture of hexane and ethyl acetate) to obtain the final product, this compound.

Preparation of this compound Derivatives

The hydroxyl group at the 3-position of the pyridine ring is a versatile handle for the synthesis of a wide array of derivatives. Common derivatization strategies include O-alkylation and O-esterification.

General Workflow for Derivatization

Derivatization_Workflow cluster_alkylation O-Alkylation cluster_esterification O-Esterification Start This compound Ether O-Alkyl/Aryl Derivatives Start->Ether R-X, Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) Ester O-Acyl Derivatives Start->Ester R-COCl or (RCO)₂O, Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM, THF)

Caption: General derivatization pathways for this compound.

Protocol 1: General Procedure for O-Alkylation
  • Reaction Setup: To a solution of this compound (1 equivalent) in an appropriate solvent such as DMF or acetone, add a base (e.g., potassium carbonate, sodium hydride; 1.2-2.0 equivalents).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes, then add the desired alkylating agent (e.g., an alkyl halide or tosylate; 1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor its progress by TLC.

  • Work-up: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Protocol 2: General Procedure for O-Esterification
  • Reaction Setup: Dissolve this compound (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Add a base such as pyridine or triethylamine (1.5-2.0 equivalents).

  • Addition of Acylating Agent: Cool the mixture to 0 °C and add the acylating agent (e.g., an acid chloride or anhydride; 1.1-1.3 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography or recrystallization.

Conclusion and Future Perspectives

The protocols outlined in this application note provide a robust framework for the synthesis of this compound and its subsequent derivatization. The versatility of this scaffold, coupled with the detailed synthetic procedures, empowers medicinal chemists to generate diverse libraries of novel compounds for biological screening. Further exploration of alternative synthetic routes and the development of more efficient, one-pot procedures will undoubtedly accelerate the discovery of new drug candidates based on this promising heterocyclic core.

References

  • 3-HYDROXY-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER synthesis
  • An Oxygen Walk Approach for C3 Selective Hydroxyl
  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species
  • The 2-hydroxypyridines substituted at the third position, which were...
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomeriz
  • This compound | C6H6ClNO2 | CID 50989284 - PubChem
  • 3-Hydroxypyridine-4-carboxylic acid methyl ester - Synchem
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Public
  • EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine - Google P
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central
  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P
  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube
  • CN105175320A - Preparation method of 3-hydroxypyridine - Google P
  • US3218330A - Preparation of 3-hydroxypyridine - Google P
  • O-alkylation and arylation of Oximes, Hydroxylamines and rel
  • The Investigation of the Alkylation Reactions of Hydroxy and En‐Oximes with Some Halohydrins and Epoxides | Request PDF - ResearchG
  • This compound AldrichCPR 1261365-86-9 - Sigma-Aldrich
  • C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides | Journal of the American Chemical Society - ACS Public
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google P
  • How to prepare 2-Amino-5-chloropyridine? - FAQ - Guidechem
  • 2-Chloro-5-hydroxypyrimidine synthesis - ChemicalBook
  • Process For The Preparation of N-(5-chloropyridin-2-yl)-2ÂŁ[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide And - Technical Disclosure Commons
  • CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy)
  • Functionalization of Pyridines at the C4 Position via Metal
  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P

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Application Notes and Protocols for the Crystallization of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of crystallization techniques applicable to 5-Chloro-2-methoxypyridin-3-ol (CAS No. 1261365-86-9), a substituted pyridine derivative of interest in pharmaceutical and chemical research.[1] Given the limited availability of specific physicochemical data for this compound, this document emphasizes a systematic and logical approach to developing a robust crystallization protocol. The methodologies detailed herein are grounded in established principles of crystallization for pyridine-based compounds and are designed to guide researchers in obtaining high-purity crystalline material suitable for downstream applications. Protocols for solvent screening, various crystallization methods, and analytical characterization are presented, underpinned by the scientific rationale for each experimental choice.

Introduction

This compound is a halogenated pyridine derivative with a molecular weight of 159.57 g/mol .[1] The pyridine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and functional materials, making the effective purification of its derivatives a critical step in research and development. Crystallization is a powerful and widely employed technique for the purification of solid compounds, offering the potential to control particle size, morphology, and polymorphic form, all of which are critical parameters in drug development.

The molecular structure of this compound, featuring a hydroxyl group, a chloro substituent, and a methoxy group on a pyridine ring, suggests the potential for hydrogen bonding and dipole-dipole interactions, which can be exploited for selective crystallization. This guide will explore various techniques to harness these intermolecular forces to achieve efficient purification.

Physicochemical Properties and Preliminary Considerations

PropertyValue / InformationSource
Molecular Formula C₆H₆ClNO₂[1]
Molecular Weight 159.57 g/mol [1]
Appearance Solid
CAS Number 1261365-86-9[1]
Predicted XlogP 1.4[1]

The predicted XlogP value suggests moderate lipophilicity, indicating that the compound is likely to be soluble in a range of organic solvents. The presence of a hydroxyl group and a pyridine nitrogen atom provides sites for hydrogen bonding, which may influence solubility in protic solvents.

Core Directive for Protocol Development: Due to the absence of specific solubility data, a primary and essential step in developing a crystallization protocol for this compound is a systematic solvent screening.

Experimental Workflows

General Workflow for Crystallization Protocol Development

The following diagram outlines the logical flow for developing a crystallization method for this compound.

Crystallization_Workflow cluster_prep Preparation cluster_screening Screening & Selection cluster_method Method Development cluster_analysis Analysis & Validation Start Crude 5-Chloro-2- methoxypyridin-3-ol Solvent_Screen Solvent Solubility Screening Start->Solvent_Screen Solvent_Selection Select Suitable Solvent(s) Solvent_Screen->Solvent_Selection Method_Selection Choose Crystallization Technique Solvent_Selection->Method_Selection Optimization Optimize Parameters (Cooling Rate, Concentration) Method_Selection->Optimization Isolation Isolate Crystals (Filtration) Optimization->Isolation Drying Dry Crystals Isolation->Drying Characterization Analytical Characterization Drying->Characterization

Caption: Workflow for Crystallization Protocol Development.

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.

Materials:

  • This compound (crude)

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, heptane)

  • Small vials or test tubes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Initial Solubility Assessment (Room Temperature):

    • Place a small, known amount (e.g., 10-20 mg) of this compound into separate vials.

    • Add a small volume (e.g., 0.2 mL) of each test solvent to the respective vials at room temperature.

    • Vortex the vials for 1-2 minutes and observe the solubility.

    • Categorize the solvents as:

      • Soluble: The solid dissolves completely.

      • Partially Soluble: Some of the solid dissolves.

      • Insoluble: The solid does not appear to dissolve.

  • Hot Solubility Assessment:

    • For solvents in which the compound was partially soluble or insoluble at room temperature, gently heat the vials in a heating block or water bath to near the boiling point of the solvent.

    • Observe the solubility. If the compound dissolves completely, it is a potential candidate for cooling crystallization.

    • If the compound remains insoluble or only partially soluble at high temperatures, it is likely not a suitable single solvent for recrystallization.

  • Cooling and Crystal Formation:

    • Allow the vials with dissolved solute at high temperature to cool slowly to room temperature.

    • Observe for the formation of crystals.

    • If no crystals form, try inducing crystallization by scratching the inside of the vial with a glass rod or placing the vial in an ice bath.

  • Selection of Solvent System:

    • An ideal single solvent is one where the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, with good crystal recovery upon cooling.

    • For a two-solvent system (antisolvent crystallization), select a solvent in which the compound is highly soluble and an antisolvent in which it is poorly soluble, and the two solvents are miscible. Common examples include ethanol/water, acetone/heptane, or ethyl acetate/hexane.

Crystallization Protocols

Based on the results of the solvent screening, one of the following protocols can be employed.

Protocol 2: Cooling Crystallization from a Single Solvent

Rationale: This is the most common and straightforward crystallization method. It relies on the principle that the solubility of most solids increases with temperature. By dissolving the compound in a minimal amount of hot solvent and then allowing it to cool, the solution becomes supersaturated, leading to crystallization.

Procedure:

  • Place the crude this compound in an appropriately sized flask.

  • Add a small amount of the selected solvent (e.g., methanol, based on a patent for a related compound[2]) and heat the mixture to boiling with stirring.

  • Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • If there are any insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.

  • Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Antisolvent Crystallization

Rationale: This method is useful when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and then adding a miscible "antisolvent" in which the compound is insoluble, thereby inducing precipitation.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone or ethanol) at room temperature.

  • Slowly add the "antisolvent" (e.g., water or heptane) dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to stand undisturbed. Crystals should form as the solvent environment becomes less favorable for the solute.

  • If necessary, cool the solution in an ice bath to improve the yield.

  • Collect, wash, and dry the crystals as described in the cooling crystallization protocol.

Protocol 4: Vapor Diffusion

Rationale: This technique is particularly suitable for obtaining high-quality single crystals for X-ray diffraction analysis, especially when only small amounts of material are available. It involves the slow diffusion of an antisolvent vapor into a solution of the compound.

Procedure:

  • Dissolve the this compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a jar with a lid).

  • Add a larger volume of a more volatile "antisolvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and leave it undisturbed. The antisolvent will slowly vaporize and diffuse into the solution in the inner vial, gradually decreasing the solubility of the compound and promoting slow crystal growth.

Characterization and Quality Control

To validate the success of the crystallization and the purity of the final product, the following analytical techniques are recommended.

Purity Assessment Workflow

Purity_Assessment cluster_purity Purity & Identity cluster_solid_state Solid-State Properties Crystals Dried Crystals HPLC HPLC/UPLC Crystals->HPLC NMR NMR Spectroscopy Crystals->NMR MS Mass Spectrometry Crystals->MS MP Melting Point Crystals->MP XRPD XRPD Crystals->XRPD DSC DSC Crystals->DSC

Caption: Analytical techniques for crystal characterization.

  • Melting Point Analysis: A sharp melting point range close to the literature value (once determined) is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.

  • X-Ray Powder Diffraction (XRPD): To characterize the crystalline form and investigate for polymorphism.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and detect any polymorphic transitions or solvates.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form - Solution is not sufficiently saturated.- Cooling is too rapid.- Evaporate some of the solvent to increase concentration.- Allow for slower cooling.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.
Oiling out - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated.- The cooling is too rapid.- Use a lower boiling point solvent.- Add more solvent.- Ensure slower cooling.
Poor recovery - The compound is too soluble in the cold solvent.- Cool the solution to a lower temperature.- Use a different solvent or an antisolvent method.
Colored impurities - Impurities are co-crystallizing.- Add activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).

Conclusion

The crystallization of this compound, while lacking specific published protocols, can be approached systematically. The key to success lies in a thorough solvent screening to identify an appropriate solvent or solvent system. The cooling crystallization and antisolvent crystallization methods are robust starting points for obtaining pure crystalline material. The protocols and workflows provided in this guide offer a comprehensive framework for researchers to develop a tailored and effective crystallization process for this compound, ensuring high purity and suitability for subsequent scientific investigations.

References

  • PubChem. This compound.
  • Google Patents.
  • Google Patents. Process for the preparation of substituted pyridines. DE3245950A1.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of 5-Chloro-2-methoxypyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of synthesizing this valuable substituted pyridinol intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and purity.

I. Overview of Synthetic Strategies

The synthesis of this compound presents unique challenges due to the need for regioselective functionalization of the pyridine ring. Two plausible synthetic routes are outlined below, each with distinct advantages and potential difficulties.

Route A: Stepwise Functionalization via Nucleophilic Aromatic Substitution and C-H Hydroxylation

This approach focuses on the sequential introduction of the methoxy and hydroxyl groups onto a dichlorinated pyridine scaffold.

Route B: Diazotization of an Aminopyridine Precursor

This strategy utilizes a diazotization reaction to introduce the hydroxyl group from a readily available aminopyridine intermediate.

II. Troubleshooting Guides: A Q&A Approach

This section addresses specific issues you may encounter during the synthesis of this compound.

Low Yield

Question 1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yields in multi-step syntheses of highly substituted pyridines are common and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Purity of Starting Materials: The purity of your initial pyridine derivatives is paramount. Impurities can interfere with subsequent reactions, leading to the formation of side products and a lower yield of the desired compound.

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.

  • Suboptimal Reaction Conditions: Each step in the synthesis will have its own optimal set of conditions (temperature, reaction time, solvent, and catalyst).

    • Recommendation: Systematically optimize each reaction step. Monitor the progress of your reactions using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent product degradation from prolonged reaction times.

  • Inefficient Hydroxylation: The introduction of the hydroxyl group at the C3 position can be challenging.

    • Recommendation: If utilizing a photochemical approach with a pyridine N-oxide precursor, ensure the correct wavelength of UV light is used and that the reaction is performed in the presence of a suitable acid additive to facilitate the desired rearrangement.[1][2][3][4][5]

  • Product Loss During Workup and Purification: Significant amounts of your product may be lost during extraction and purification steps.

    • Recommendation: Optimize your workup procedure. If your product has some water solubility, minimize aqueous washes or perform back-extractions of the aqueous layers. For purification, carefully select your column chromatography conditions to ensure good separation from impurities without significant product loss on the column.

Impurity Formation

Question 2: I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these side products?

Answer: The formation of impurities is a common challenge, especially in pyridine chemistry where multiple reactive sites are present.

  • Isomer Formation: In the methoxylation of a dichloropyridine, substitution at an undesired position can lead to isomeric impurities that may be difficult to separate. The regioselectivity of nucleophilic aromatic substitution on dichloropyridines is highly dependent on the substitution pattern and reaction conditions.[6][7]

    • Recommendation: Carefully control the reaction temperature and the rate of addition of your nucleophile. Lower temperatures often favor the thermodynamically more stable product.

  • Over-chlorination or Incomplete Chlorination: If your synthesis involves a chlorination step, you may see the formation of di- or tri-chlorinated pyridines, or unreacted starting material.

    • Recommendation: Use the correct stoichiometry of the chlorinating agent and monitor the reaction closely by TLC or GC-MS to stop the reaction once the desired product is formed.

  • Side Reactions of the Hydroxyl Group: The hydroxyl group is reactive and can undergo side reactions, such as etherification, if not properly protected.

    • Recommendation: If you are performing further transformations on the molecule, consider protecting the hydroxyl group with a suitable protecting group.

  • Decomposition: Substituted pyridinols can be sensitive to harsh reaction conditions.

    • Recommendation: Use milder reaction conditions where possible. For example, consider using a milder base or performing the reaction at a lower temperature.

Reaction Stalling

Question 3: My reaction seems to stop before all the starting material is consumed. What could be the cause?

Answer: A stalled reaction can be frustrating, but there are several potential causes to investigate.

  • Deactivation of the Catalyst: If you are using a catalyst, it may have become deactivated.

    • Recommendation: Ensure your reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere if the catalyst is sensitive to air or moisture.

  • Inhibition by a Byproduct: A byproduct formed during the reaction may be inhibiting the catalyst or reacting with one of the starting materials.

    • Recommendation: Analyze your reaction mixture by LC-MS to identify any potential inhibitory byproducts.

  • Reversibility of the Reaction: Some reactions are reversible, and the reaction may have reached equilibrium.

    • Recommendation: If possible, remove one of the byproducts to drive the reaction to completion.

III. Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for this compound?

A1: A promising approach involves the photochemical hydroxylation of a 5-Chloro-2-methoxypyridine-N-oxide precursor. This method has been shown to be effective for the C3 hydroxylation of various pyridine N-oxides.[1][2][3][4][5] The synthesis would involve:

  • Synthesis of 2,5-dichloropyridine.

  • Regioselective methoxylation to yield 5-Chloro-2-methoxypyridine.

  • Oxidation to 5-Chloro-2-methoxypyridine-N-oxide.

  • Photochemical hydroxylation to the final product.

Q2: How can I purify the final product, this compound?

A2: Purification of halogenated pyridinols can often be achieved by silica gel column chromatography. A gradient elution system using a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Recrystallization from a suitable solvent system could also be an effective purification method.

Q3: What are the key safety precautions I should take during this synthesis?

A3: Working with pyridine derivatives and strong reagents requires strict adherence to safety protocols.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when handling strong acids, bases, and oxidizing agents.

  • Photochemical reactions should be carried out in appropriate shielding to avoid exposure to UV radiation.

Q4: Can I use a different method to introduce the hydroxyl group?

A4: Yes, another potential method is through the diazotization of a 3-amino-5-chloro-2-methoxypyridine precursor.[8] This involves converting the amino group to a diazonium salt, which is then hydrolyzed to the hydroxyl group. However, the stability of the diazonium salt and potential side reactions need to be carefully considered.[9][10][][12]

IV. Experimental Protocols and Data

Proposed Synthesis of this compound (Route A)

This protocol is a proposed route based on established methodologies for the synthesis of similar compounds. Optimization will be necessary for each step.

Step 1: Synthesis of 5-Chloro-2-methoxypyridine

ParameterValue
Starting Material2,5-Dichloropyridine
ReagentSodium methoxide in Methanol
TemperatureReflux
Reaction Time4-6 hours
Work-upAqueous work-up and extraction
PurificationDistillation or Column Chromatography

Step 2: Synthesis of 5-Chloro-2-methoxypyridine-N-oxide

ParameterValue
Starting Material5-Chloro-2-methoxypyridine
Reagentm-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time12-24 hours
Work-upAqueous wash with sodium bicarbonate
PurificationColumn Chromatography

Step 3: Photochemical Hydroxylation to this compound

ParameterValue
Starting Material5-Chloro-2-methoxypyridine-N-oxide
ReagentsAcetic acid, (F₃C)₃COH
Solvent(F₃C)₃COH
Light Source254 nm UV lamp
Reaction Time4-8 hours
Work-upNeutralization and extraction
PurificationColumn Chromatography
Visualization of the Proposed Synthetic Workflow

Synthesis_Workflow start 2,5-Dichloropyridine step1 5-Chloro-2-methoxypyridine start->step1 1. NaOMe, MeOH Reflux step2 5-Chloro-2-methoxypyridine-N-oxide step1->step2 2. m-CPBA, DCM product This compound step2->product 3. hv (254 nm) AcOH, (CF3)3COH

Sources

Technical Support Center: Synthesis of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important pyridine derivative. The pyridine ring is a fundamental structural motif in many pharmaceuticals and agrochemicals.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Common Side Reactions and Issues

This section addresses specific experimental problems in a question-and-answer format, offering insights into their root causes and providing actionable solutions.

Question 1: My reaction is producing a significant amount of a di-chlorinated byproduct. How can I improve the regioselectivity of the chlorination step?

Answer:

The formation of di-chlorinated species is a common issue stemming from the over-reactivity of the pyridine ring under certain chlorinating conditions. The electron-donating nature of the methoxy and hydroxyl groups can activate the ring towards further electrophilic substitution.

Probable Causes:

  • Harsh Chlorinating Agent: Strong chlorinating agents like molecular chlorine (Cl₂) can be difficult to control and may lead to multiple chlorinations.[3]

  • Reaction Temperature: Higher reaction temperatures can increase the rate of secondary reactions, leading to the formation of undesired byproducts.

  • Incorrect Stoichiometry: An excess of the chlorinating agent will inevitably drive the reaction towards di- and poly-chlorination.

Recommended Solutions:

  • Choice of Chlorinating Agent: Employ a milder and more regioselective chlorinating reagent. N-Chlorosuccinimide (NCS) is often a suitable choice for the chlorination of activated aromatic systems. For particularly sensitive substrates, newer reagents like 2-Chloro-1,3-bis(methoxycarbonyl)guanidine have shown high regioselectivity.[3]

  • Temperature Control: Maintain a low and consistent reaction temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can often provide the necessary control.

  • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A slight molar excess (e.g., 1.1 equivalents) is often sufficient. It is advisable to add the chlorinating agent portion-wise to the reaction mixture to maintain a low instantaneous concentration.

ParameterRecommendation for High Regioselectivity
Chlorinating Agent N-Chlorosuccinimide (NCS)
Temperature 0°C to Room Temperature
Stoichiometry 1.1 equivalents of chlorinating agent
Question 2: I am observing the formation of a byproduct that appears to be the corresponding phenol (2,3-dihydroxypyridine derivative) after the Sandmeyer reaction. What is causing this and how can I minimize it?

Answer:

The formation of a phenol is a classic side reaction in the Sandmeyer reaction, where the diazonium salt reacts with water instead of the desired halide nucleophile.[4][5]

Probable Causes:

  • Excess Water: The presence of excess water in the reaction medium provides a competing nucleophile.

  • Elevated Temperature: The diazonium salt is thermally unstable and will decompose more rapidly at higher temperatures, favoring reaction with the solvent (water).[4]

  • Insufficient Copper(I) Catalyst: The copper(I) salt is crucial for catalyzing the radical-nucleophilic aromatic substitution mechanism of the Sandmeyer reaction.[6] Insufficient catalyst can slow down the desired reaction, allowing more time for the undesired reaction with water to occur.

Recommended Solutions:

  • Anhydrous Conditions: While the diazotization step requires an aqueous acidic medium, it is beneficial to minimize the amount of water present during the substitution step.

  • Strict Temperature Control: The diazotization should be carried out at low temperatures (typically 0-5°C) to ensure the stability of the diazonium salt. The subsequent Sandmeyer reaction should also be maintained at a controlled temperature.

  • Catalyst Purity and Loading: Ensure the use of a high-purity copper(I) halide catalyst. The catalyst should be freshly prepared or properly stored to avoid oxidation to the less effective copper(II) state. A catalytic amount is typically sufficient, but optimization may be required.

Experimental Workflow: Minimizing Phenol Formation in Sandmeyer Reaction

cluster_diazotization Diazotization (0-5°C) cluster_sandmeyer Sandmeyer Reaction A Aromatic Amine in Aqueous Acid B Add NaNO₂ Solution Dropwise A->B Maintain low temp. D Add Diazonium Salt Slowly to CuCl B->D Immediate Use C Freshly Prepared CuCl Solution C->D E Controlled Warming to Room Temperature D->E Monitor N₂ evolution F Product: Aryl Chloride E->F

Caption: Workflow to minimize phenol byproduct in Sandmeyer reaction.

Question 3: My final product is difficult to purify, showing several closely-related impurities on TLC and NMR. What are the likely sources of these impurities?

Answer:

Purification challenges often arise from a combination of incomplete reactions and the formation of structurally similar byproducts.

Probable Impurities and Their Origins:

  • Starting Material: Unreacted starting materials are a common impurity if the reaction has not gone to completion.

  • Isomeric Byproducts: Depending on the synthetic route, incomplete regioselectivity can lead to the formation of isomers. For example, in a chlorination step, you might get a mixture of 5-chloro and 3-chloro isomers.

  • Hydrolysis Products: The methoxy group at the 2-position of the pyridine ring can be susceptible to hydrolysis under acidic conditions, leading to the formation of the corresponding 2-hydroxypyridine derivative.[7]

  • Decomposition Products: Pyridine derivatives can be sensitive to strong acids and high temperatures, leading to decomposition and the formation of complex mixtures.

Troubleshooting Purification:

  • Reaction Monitoring: Use techniques like TLC, GC, or LC-MS to monitor the reaction progress and ensure it has gone to completion before workup.

  • Optimized Workup: A well-designed workup procedure can remove many impurities. For example, an acidic wash can remove basic impurities, while a basic wash can remove acidic byproducts like phenols.[4]

  • Chromatography: Column chromatography is often necessary for the final purification. Experiment with different solvent systems to achieve optimal separation. A gradient elution may be required to separate closely eluting compounds.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

II. Frequently Asked Questions (FAQs)

What is a typical synthetic route for this compound?

A common synthetic approach starts from a suitable aminopyridine derivative. The synthesis often involves a sequence of reactions such as diazotization followed by a Sandmeyer reaction to introduce the chloro group, and potentially methoxylation and hydroxylation steps. The exact sequence will depend on the commercially available starting materials. For instance, a plausible route could involve the chlorination of 2-methoxypyridin-3-ol or the Sandmeyer reaction of 5-amino-2-methoxypyridin-3-ol.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques is essential for confirming the structure and purity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, including the number and connectivity of protons and carbons.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups such as O-H, C-O, and C-Cl bonds.

  • Melting Point: A sharp melting point is indicative of a pure crystalline solid.

  • Chromatography (TLC, GC, or HPLC): Assesses the purity of the sample by detecting the presence of any impurities.

Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. They should always be prepared and used in solution at low temperatures.[4]

  • Chlorinating Agents: Many chlorinating agents are corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Organic solvents used in the synthesis are often flammable. Ensure that all heating is done using a heating mantle or oil bath and that there are no ignition sources nearby.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Logical Flow of Synthesis and Analysis

Start Starting Material (e.g., Aminopyridine derivative) Reaction1 Step 1: Introduction of Functional Groups (e.g., Chlorination/Methoxylation) Start->Reaction1 Workup1 Workup & Initial Purification Reaction1->Workup1 Analysis1 In-process Analysis (TLC, LC-MS) Workup1->Analysis1 Reaction2 Step 2: Further Functionalization (e.g., Sandmeyer Reaction) Analysis1->Reaction2 Proceed if pure enough Workup2 Final Workup Reaction2->Workup2 Purification Final Purification (Column Chromatography/ Recrystallization) Workup2->Purification Final_Product This compound Purification->Final_Product Final_Analysis Characterization (NMR, MS, IR, MP) Final_Product->Final_Analysis

Caption: General workflow for synthesis and analysis.

III. References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridine Ring Synthesis. [Link]

  • ResearchGate. 2-Methoxy Pyridine. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • Google Patents. US4942239A - Process for the production of 2-hydroxypyridine.

  • Wikipedia. Sandmeyer reaction. [Link]

  • PubMed Central (NIH). Advances on the biosynthesis of pyridine rings. [Link]

  • ResearchGate. Precursors and products from the Sandmeyer reaction. [Link]

  • PubMed Central (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • Open Access Journals. A Brief View on Pyridine Compounds. [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • PubChem. This compound. [Link]

  • Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

Sources

Technical Support Center: Purification of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxypyridin-3-ol is a substituted pyridinol derivative that serves as a crucial intermediate in medicinal chemistry and drug development. The precise arrangement of its chloro, methoxy, and hydroxyl functional groups makes it a valuable building block for complex molecular architectures. However, these same functional groups introduce specific challenges in its purification. The presence of impurities, even in small amounts, can have a significant negative impact on the yield, purity, and safety profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API).[1][2]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of this compound. It combines theoretical principles with practical, field-proven protocols to help you achieve high purity and yield.

Section 1: Compound Profile & Key Characteristics

Understanding the physicochemical properties of this compound is the foundation for developing an effective purification strategy. The interplay between the electron-withdrawing chlorine atom, the electron-donating methoxy group, and the polar, acidic hydroxyl group dictates its solubility, stability, and chromatographic behavior.

PropertyValueSource
CAS Number 1261365-86-9[3][4]
Molecular Formula C₆H₆ClNO₂[3][4]
Molecular Weight 159.57 g/mol [3][4]
Appearance Solid[3]
InChI Key DWGLBGDAIHJCDX-UHFFFAOYSA-N[3][4]
Safety Profile Acute Toxicity 4 (Oral), Warning H302 (Harmful if swallowed)[3][4]

The hydroxyl group makes the molecule polar and capable of hydrogen bonding, while the chlorinated pyridine ring provides a degree of lipophilicity. This amphiphilic nature requires careful selection of solvents for both chromatography and recrystallization.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the purification of this compound in a practical question-and-answer format.

Q1: What are the likely impurities I might encounter when purifying this compound?

A1: Impurities are typically process-related and depend on the specific synthetic route.[5] However, for substituted pyridines, common impurities fall into several classes:

  • Unreacted Starting Materials: The precursors used in the synthesis may carry through to the final step.

  • Positional Isomers: Incomplete regioselectivity during synthesis can lead to isomers, where the chloro, methoxy, or hydroxyl groups are in different positions on the pyridine ring. These are often the most challenging impurities to separate due to their similar physical properties.

  • Over-reacted or Byproducts: The synthesis of pyridines can involve complex condensation reactions that may produce various side products.[6][7]

  • Degradation Products: The compound may degrade if exposed to excessive heat or incompatible conditions, often resulting in discoloration or the formation of tarry substances.[8]

G cluster_0 Crude Product Mixture Target This compound Impurity1 Starting Material(s) (e.g., Substituted Pyridine) Impurity2 Positional Isomer(s) (e.g., 6-Chloro Isomer) Impurity3 Degradation Product(s) (e.g., Polymeric Tars)

Caption: Hypothetical impurity profile for crude this compound.

Q2: My crude product is a dark oil or a sticky solid and won't crystallize. What should I do?

A2: This is a common issue, typically caused by the presence of residual solvent or impurities that inhibit the formation of a crystal lattice. Direct crystallization is unlikely to be effective.

The recommended first step is purification by column chromatography. This technique is excellent for separating compounds with different polarities and can effectively remove the impurities preventing crystallization.[9] The goal is to isolate the target compound into fractions that, after solvent evaporation, will yield a solid suitable for further purification by recrystallization if needed.

Q3: I'm struggling to achieve good separation using column chromatography. What parameters should I optimize?

A3: Effective column chromatography relies on maximizing the differential partitioning of your target compound and its impurities between the stationary and mobile phases.[10]

Causality: The key is to select a solvent system (eluent) where the target compound has an Rf value between 0.3 and 0.7 on a Thin Layer Chromatography (TLC) plate. This range typically provides the best separation on a column.[10]

Optimization Workflow:

  • Stationary Phase: Silica gel is the standard choice for a polar compound like this. Its slightly acidic nature is generally compatible.[9]

  • Solvent System (Eluent) Screening: Use TLC to test various solvent mixtures. Start with a non-polar solvent and gradually add a more polar one. The goal is to find a mixture that separates the spot of your target compound from all impurity spots.

  • Gradient Elution: If a single solvent mixture (isocratic elution) doesn't resolve all impurities, a gradient elution is highly effective. This involves starting with a less polar solvent system and gradually increasing its polarity during the column run. This allows non-polar impurities to elute first, followed by your target compound, and finally the more polar impurities.[9]

Solvent System (in order of increasing polarity)Typical Use Case
Hexanes / Ethyl AcetateGood for resolving less polar compounds.
Dichloromethane (DCM) / Ethyl AcetateA versatile system with moderate polarity.[11]
Dichloromethane (DCM) / MethanolStronger polarity, useful for eluting more polar compounds.

graph TD {
A[Start: Crude Oily Product] --> B{TLC Analysis};
B --> C{Select Solvent System (Eluent)\nTarget Rf = 0.3 - 0.7};
C --> D[Prepare Silica Gel Slurry & Pack Column];
D --> E[Load Sample Concentrated in Minimal Solvent];
E --> F{Run Column Chromatography};
F --> G[Collect Fractions];
G --> H{Analyze Fractions by TLC};
H -- "Pure Fractions" --> I[Combine & Evaporate Solvent];
H -- "Mixed Fractions" --> J[Re-chromatograph if necessary];
I --> K[Pure Solid Product];
subgraph "Key Optimization Loop"
    C
    F
    H
end

%% Styling
style A fill:#F1F3F4,stroke:#5F6368
style K fill:#34A853,stroke:#FFFFFF,color:#FFFFFF
style J fill:#FBBC05,stroke:#202124,color:#202124
style B fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
style C fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF
style H fill:#4285F4,stroke:#FFFFFF,color:#FFFFFF

}

Caption: Workflow for optimizing column chromatography purification.

Q4: Recrystallization is giving me poor yield or low purity. How can I improve this?

A4: The success of recrystallization hinges almost entirely on the choice of solvent.[12] An ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Furthermore, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12]

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of your impure solid in small amounts of various solvents at room temperature and upon heating.

  • Use a Solvent/Anti-Solvent System: If a single perfect solvent cannot be found, a two-solvent system is a powerful alternative. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Reheat to clarify and then allow to cool slowly.

  • Ensure Slow Cooling: Rapid cooling traps impurities within the crystal lattice. Allowing the solution to cool slowly to room temperature before moving it to an ice bath is critical for forming pure crystals.

  • Seeding: If crystals are slow to form, adding a single, pure seed crystal can initiate crystallization.

Potential SolventProperties & Considerations
Isopropanol A polar protic solvent that may be effective.
Ethyl Acetate A moderately polar solvent. May need to be paired with a non-polar anti-solvent like hexanes.
Toluene A non-polar solvent; the compound may have low solubility even when hot, but it could be useful for removing non-polar impurities.
Acetonitrile A polar aprotic solvent.
Water The compound's polarity suggests some water solubility, but it is likely too soluble for effective single-solvent recrystallization. May be useful as an anti-solvent.

Section 3: Standardized Purification Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a fume hood and wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is designed for the initial purification of a crude reaction mixture.

  • TLC Analysis: Determine the optimal eluent system using TLC as described in Q3. A common starting point for this compound is a mixture of Hexanes and Ethyl Acetate or Dichloromethane and Ethyl Acetate.

  • Column Preparation:

    • Select a column of appropriate size (a general rule is to use 20-50 times the weight of silica gel to the weight of your crude sample).[9]

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your starting eluent and pour it into the column, tapping the side gently to pack the gel evenly without air bubbles.[13]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in the absolute minimum amount of the eluent or a slightly more polar solvent (like DCM).[13]

    • Carefully pipette the concentrated sample onto the top layer of sand.

    • Drain the solvent just until the sample is absorbed into the sand/silica.

  • Elution:

    • Carefully add the eluent to the top of the column, taking care not to disturb the top layer.

    • Apply gentle positive pressure (air or nitrogen) to begin flowing the solvent through the column.

    • Collect fractions in test tubes or vials.

  • Analysis:

    • Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization

This protocol is for purifying the solid material obtained from column chromatography or a crude product that is already mostly pure.

  • Solvent Selection: Choose an appropriate solvent or solvent/anti-solvent pair as described in Q4.

  • Dissolution: Place the solid to be purified in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residue), perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[12]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly, either air-drying on the filter or in a vacuum oven at a gentle temperature to remove all residual solvent.

Section 4: Purity Assessment

After purification, it is essential to confirm the purity and identity of this compound.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for confirming the chemical structure and identifying any isomeric impurities.[11]

By following these troubleshooting guides and protocols, researchers can effectively overcome the challenges associated with the purification of this compound, ensuring a high-quality intermediate for successful drug discovery and development programs.

References

  • The Royal Society of Chemistry. (n.d.). I. Materials II. Instrumentation III. Synthesis.
  • Wikipedia. (2024). Pyridine.
  • University of California, Los Angeles. (n.d.). Column chromatography.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • The Royal Society of Chemistry. (n.d.). Electronic supplementary information.
  • PubChem. (n.d.). This compound.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube.
  • Columbia University. (n.d.). Column chromatography.
  • Lab Pro Inc. (n.d.). 5-Chloro-2-methoxypyridine, 5G.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • BOC Sciences. (n.d.). Impurities.
  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Krbavčič, A., et al. (2000). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. Acta Chimica Slovenica.
  • Rathore, A. S., & Jain, A. (2014). Evaluating Impurities in Drugs (Part II of III). Pharmaceutical Technology.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Boyer Research. (2021, September 30). 12 - Synthesis of Pyridines [Video]. YouTube.
  • BenchChem. (n.d.). Thermal stability of 3-Chloro-5-fluoro-2-methoxypyridine in reactions.
  • Google Patents. (n.d.). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.

Sources

Technical Support Center: 5-Chloro-2-methoxypyridin-3-ol Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis and optimization of 5-Chloro-2-methoxypyridin-3-ol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the complexities of this reaction.

I. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for synthesizing substituted pyridines involves a multi-step process.[1] For a compound like this compound, a plausible route could start from a readily available pyridine derivative, followed by a series of reactions such as nitration, chlorination, and methoxylation to introduce the desired functional groups at specific positions. The final step would likely involve the reduction of a nitro group to an amino group, followed by diazotization to yield the hydroxyl group.[2]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in pyridine synthesis can often be attributed to several factors.[3] One of the primary culprits is the formation of side products due to competing reactions.[4] In the case of this compound, incomplete reactions at any of the intermediate steps, or suboptimal reaction conditions such as incorrect temperature or reaction time, can significantly impact the overall yield. Additionally, the purity of starting materials and reagents is crucial; impurities can interfere with the reaction pathway.

Q3: I'm observing the formation of an unexpected byproduct. How can I identify and minimize it?

The formation of byproducts is a common challenge in the synthesis of multi-substituted pyridines.[5] To identify the byproduct, it is recommended to use analytical techniques such as NMR, mass spectrometry, and chromatography. Once the structure of the byproduct is known, you can often deduce the side reaction that is occurring.[4] Common side reactions include over-chlorination, demethylation of the methoxy group, or the formation of isomers. To minimize byproduct formation, it's essential to optimize reaction conditions, including temperature, reaction time, and the stoichiometry of the reagents.[4]

Q4: What is the best method for purifying the final product?

Purification of the crude product is critical to obtain this compound of high purity.[6] Column chromatography on silica gel is a widely used and effective method for separating the desired product from byproducts and unreacted starting materials.[7][8] The choice of eluent system (e.g., a mixture of hexane and ethyl acetate) is crucial and should be determined by thin-layer chromatography (TLC) analysis.[9] In some cases, recrystallization from a suitable solvent can also be an effective purification technique.[10]

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Reagents - Ensure all reagents are fresh and have been stored under the recommended conditions. - Verify the activity of key reagents (e.g., chlorinating agent, methoxide source) through a small-scale test reaction with a known substrate.
Suboptimal Reaction Temperature - Carefully monitor and control the reaction temperature. Some steps may require cooling (e.g., nitration), while others may need heating. - Perform small-scale experiments at different temperatures to determine the optimal condition.
Incorrect Reaction Time - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Insufficient reaction time will lead to incomplete conversion, while excessive time may promote side reactions.[4]
Poor Solvent Quality - Use anhydrous solvents when necessary, as moisture can quench reagents or lead to unwanted side reactions. - Ensure the chosen solvent is appropriate for the specific reaction step and does not react with the reagents or intermediates.
Problem 2: Formation of Multiple Products (Isomers/Byproducts)
Potential Cause Troubleshooting Steps
Lack of Regioselectivity - In steps like chlorination or nitration, the position of the new substituent is critical. The directing effects of the existing groups on the pyridine ring will influence this. - Adjusting the reaction conditions (e.g., temperature, catalyst) can sometimes improve regioselectivity.
Over-reaction - Use the correct stoichiometric amount of reagents. An excess of a reactive reagent like a chlorinating agent can lead to the introduction of more than one chlorine atom. - Add the reactive reagent slowly and with efficient stirring to avoid localized high concentrations.
Side Reactions - The methoxy group can be susceptible to cleavage under acidic or harsh conditions. The hydroxyl group can also undergo undesired reactions. - Protect sensitive functional groups if necessary.
Problem 3: Difficult Purification
Potential Cause Troubleshooting Steps
Products with Similar Polarity - If the desired product and a major byproduct have very similar polarities, separation by standard column chromatography can be challenging. - Try different eluent systems or use a different stationary phase (e.g., alumina). - Consider derivatizing the product or byproduct to alter its polarity, facilitating separation, followed by removal of the derivatizing group.
Product Instability - Substituted pyridinols can sometimes be unstable, especially under acidic or basic conditions or when exposed to air and light.[11] - Perform the purification quickly and at a low temperature if possible. - Store the purified product under an inert atmosphere and protected from light.

III. Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (Methoxylation)

This protocol describes a general method for the substitution of a chloro group with a methoxy group on a pyridine ring, a key step that could be involved in the synthesis of this compound.

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chlorinated pyridine precursor in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To this solution, add sodium methoxide (typically 1.1 to 1.5 equivalents). The addition can be done portion-wise or as a solution in methanol.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane). Extract the aqueous layer multiple times with the organic solvent.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

IV. Visualizing the Process

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Check Reagent Purity & Activity start->check_reagents optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK end_goal Improved Yield check_reagents->end_goal Reagents Impure/Inactive optimize_time Optimize Reaction Time optimize_temp->optimize_time Temp Optimized optimize_temp->end_goal Temp Not Optimal check_solvent Verify Solvent Quality optimize_time->check_solvent Time Optimized optimize_time->end_goal Time Not Optimal side_reactions Investigate Side Reactions (TLC/LC-MS) check_solvent->side_reactions Solvent OK check_solvent->end_goal Solvent Inappropriate purification_loss Assess Purification Losses side_reactions->purification_loss Side Reactions Minimized side_reactions->end_goal Major Side Products purification_loss->end_goal Purification Optimized purification_loss->end_goal High Loss in Purification

Caption: A logical workflow for troubleshooting low reaction yields.

General Synthetic Strategy

synthetic_strategy start_material Substituted Pyridine nitration Nitration start_material->nitration chlorination Chlorination nitration->chlorination methoxylation Methoxylation chlorination->methoxylation reduction Reduction of Nitro Group methoxylation->reduction diazotization Diazotization to Hydroxyl reduction->diazotization final_product This compound diazotization->final_product

Caption: A generalized multi-step synthesis pathway.

V. References

  • BenchChem. (n.d.). Avoiding side reactions in one-pot pyridine synthesis. Retrieved from

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Retrieved from

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines. Retrieved from

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from

  • Organic Syntheses. (n.d.). Procedure. Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Retrieved from

  • Wikipedia. (n.d.). Pyridine. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. Retrieved from

  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from

  • BenchChem. (n.d.). Technical Guide: 3-Chloro-5-fluoro-2-methoxypyridine. Retrieved from

  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from

  • Amerigo Scientific. (n.d.). 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. Retrieved from _

  • ResearchGate. (2025). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Retrieved from

  • PubMed. (n.d.). Characterization of polymorph transformations that decrease the stability of tablets containing the WHO essential drug mebendazole. Retrieved from

  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Retrieved from

  • Small Water Systems Training. (n.d.). Water Treatment Process Troubleshooting Guide for Class A and Class B Operators Supplement. Retrieved from

  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Retrieved from

  • NIH. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from

  • AstralPool Australia. (n.d.). How to Troubleshoot Pool Chlorinators. Retrieved from

  • Dosatron. (n.d.). Chlorinator Maintenance: How to Troubleshoot your Injector?. Retrieved from

  • BenchChem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine. Retrieved from

  • Hydro Instruments. (n.d.). Shutdown and Troubleshooting. Retrieved from

  • Hach. (n.d.). What troubleshooting should be done if my CL17 analyzer is reading low or zero?. Retrieved from

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Technical Support Center: NMR Analysis of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for identifying impurities in 5-Chloro-2-methoxypyridin-3-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot their experimental results effectively. The guide follows a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What does the ideal ¹H NMR spectrum for pure this compound look like?

A1: Understanding the expected spectrum of your pure compound is the first step in identifying what shouldn't be there. For this compound (C₆H₆ClNO₂), you should expect to see four distinct signals corresponding to the different types of protons in the molecule.

The pyridine ring has two protons. Due to the substitution pattern, they will appear as two distinct signals in the aromatic region, likely as doublets if they are coupled to each other, though long-range couplings can sometimes add complexity. The methoxy group (-OCH₃) will appear as a sharp singlet, and the hydroxyl group (-OH) will also be a singlet, which can often be broad.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Aromatic H (H-4) ~7.3 - 7.6 Doublet (d) 1H The exact shift is influenced by the adjacent chloro and hydroxyl groups.
Aromatic H (H-6) ~7.7 - 8.0 Doublet (d) 1H Typically downfield due to proximity to the nitrogen atom.[1][2]
Methoxy (-OCH₃) ~3.9 - 4.1 Singlet (s) 3H A characteristic sharp peak in a relatively clean region of the spectrum.

| Hydroxyl (-OH) | Variable (e.g., 5.0 - 9.0) | Singlet (s), often broad | 1H | Position and shape are highly dependent on solvent, concentration, and temperature. |

Note: These are estimated values. Actual shifts can vary based on the deuterated solvent used, sample concentration, and instrument parameters.

Q2: I'm seeing several unexpected peaks in my spectrum. What are the most common sources of contamination?

A2: Unexpected peaks almost always originate from one of four sources. A systematic approach is crucial for efficient identification. The most common culprits are residual solvents from your reaction work-up or purification, unreacted starting materials or side-products from the synthesis, and external contaminants.

Common Impurity Sources:

  • Residual Solvents: The most frequent source. Solvents like ethyl acetate, hexane, dichloromethane, acetone, and methanol are often difficult to remove completely, even under high vacuum.[3][4]

  • Synthesis-Related Impurities: These include unreacted starting materials, intermediates, or byproducts from unintended side reactions. Their identification requires knowledge of the synthetic route used.[5]

  • Reagents: Traces of reagents used in the synthesis, such as acids, bases, or coupling agents.

  • External Contaminants: These can be introduced during sample preparation and include water (from the solvent or atmosphere), grease from glassware joints, or even plasticizers from storage containers.[5]

Below is a logical workflow to diagnose the origin of unknown peaks.

G start Unexpected Peaks Observed in ¹H NMR check_solvent Compare peak shifts to common solvent tables start->check_solvent is_solvent Is it a known solvent? check_solvent->is_solvent solvent_id Impurity Identified: Residual Solvent is_solvent->solvent_id Yes check_synthesis Review Synthetic Route: Analyze starting materials & potential side products is_solvent->check_synthesis No is_synthesis_related Does it match a potential synthesis-related species? check_synthesis->is_synthesis_related synth_id Impurity Likely: Starting Material or Side-Product is_synthesis_related->synth_id Yes check_exchangeable Perform D₂O Shake Experiment is_synthesis_related->check_exchangeable No is_exchangeable Does the peak disappear? check_exchangeable->is_exchangeable exchangeable_id Impurity Identified: Water or other exchangeable proton (-OH, -NH) is_exchangeable->exchangeable_id Yes other_source Consider External Contaminants (e.g., grease, plasticizers) is_exchangeable->other_source No

Figure 1: Logical workflow for identifying unknown NMR peaks.

Troubleshooting Guide

Q3: My spectrum has sharp singlets and multiplets that don't belong to my compound. How can I confirm if they are solvents?

A3: This is a classic and easily solvable issue. Reference tables for the chemical shifts of common laboratory solvents are an essential tool for every chemist.[6][7] The chemical shift of a solvent's residual protons can vary slightly depending on the deuterated solvent used for the NMR experiment.

Table 2: ¹H NMR Chemical Shifts (δ, ppm) of Common Residual Solvents in CDCl₃ and DMSO-d₆

Solvent Formula CDCl₃ DMSO-d₆ Multiplicity
Acetone C₃H₆O 2.17 2.09 Singlet (s)
Acetonitrile C₂H₃N 2.10 2.07 Singlet (s)
Dichloromethane CH₂Cl₂ 5.30 5.76 Singlet (s)
Diethyl Ether C₄H₁₀O 3.48, 1.21 3.38, 1.09 Quartet (q), Triplet (t)
Ethyl Acetate C₄H₈O₂ 4.12, 2.05, 1.26 4.03, 1.99, 1.15 q, s, t
Hexane C₆H₁₄ 1.25, 0.88 1.24, 0.86 Multiplet (m), m
Methanol CH₄O 3.49 3.16 Singlet (s)
Toluene C₇H₈ 7.2-7.3, 2.36 7.2-7.3, 2.30 m, s

| Water | H₂O | ~1.56 | ~3.33 | Broad Singlet (br s) |

Source: Adapted from values published in chemistry literature.[4] Note that the water peak is highly variable.

Pro-Tip: If a peak's integration is variable and doesn't correspond to a logical molar ratio with your compound, it is very likely a solvent or water.

Q4: The peak for my hydroxyl (-OH) group is either extremely broad or completely missing. What happened?

A4: This is a common and expected behavior for hydroxyl protons. Their appearance is highly sensitive to several factors:

  • Proton Exchange: The -OH proton can rapidly exchange with other acidic protons in the sample, such as trace amounts of water or acid. This rapid exchange is often on a similar timescale to the NMR experiment, causing the peak to broaden significantly.

  • Hydrogen Bonding: Concentration-dependent hydrogen bonding also contributes to peak broadening and can cause the chemical shift to vary between samples.

  • Solvent Effects: In protic solvents like D₂O or Methanol-d₄, the hydroxyl proton will exchange with the deuterium atoms of the solvent, causing the peak to diminish or disappear entirely.[8]

To definitively identify the -OH peak, you should perform a "D₂O shake" experiment.

Experimental Protocols

Protocol 1: The D₂O Shake Experiment

This simple and effective technique confirms the identity of exchangeable protons (like -OH or -NH).

Objective: To replace the active proton on your compound with a deuterium atom from D₂O, causing its corresponding peak to disappear from the ¹H NMR spectrum.

Methodology:

  • Acquire Initial Spectrum: Prepare your sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum.

  • Identify Putative -OH Peak: Note the chemical shift and appearance of the peak you suspect is the hydroxyl proton.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the tube.

  • Mix Thoroughly: Cap the NMR tube securely and shake it vigorously for 30-60 seconds to ensure the D₂O mixes with your sample. You may see an emulsion or a separate layer, which is acceptable.

  • Re-acquire Spectrum: Place the tube back in the spectrometer. It is advisable to re-shim the instrument, as the addition of D₂O can affect the magnetic field homogeneity. Acquire a second ¹H NMR spectrum.

  • Analyze and Compare: Compare the new spectrum to the original. The peak corresponding to the -OH proton should have significantly decreased in intensity or disappeared completely. A new, often broad peak for HOD (a mix of H₂O and D₂O) may appear.

Figure 2: Workflow and expected results of a D₂O shake experiment.
Q5: My sample seems pure by other methods (TLC, LC-MS), but the NMR spectrum is very complex or has broad peaks. What could be the issue?

A5: If you have ruled out common impurities, the complexity might stem from the sample itself or the way the data was acquired.

  • Poor Shimming/Sample Homogeneity: An inhomogenous magnetic field across the sample is a common cause of peak broadening.[9] This can be caused by poor instrument shimming or undissolved solids in your NMR tube.

    • Solution: Ensure your sample is fully dissolved. If solids are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette. Always allow the instrument to perform its automated shimming routine.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant broadening of all peaks in the spectrum. This is less common but can be an issue if your synthesis involved metal catalysts that were not fully removed.

    • Solution: Purify the sample again, perhaps using a method known to remove metal contaminants, such as passing it through a short plug of silica gel or celite.

  • Rotamers or Tautomers: In some molecules, rotation around a single bond may be slow on the NMR timescale, leading to the appearance of two distinct sets of peaks for the same compound (rotamers). While less likely for this specific molecule, it's a possibility in more complex systems.

    • Solution: Acquiring the spectrum at an elevated temperature can often cause these separate peaks to coalesce into a single, sharp set of signals.[8]

For any persistent issues with instrument performance, such as the inability to achieve good shimming or lock, it is best to consult the NMR facility manager.[9][10]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Babij, N. R., McCusker, E. O., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Stoll, S., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Defense Technical Information Center (DTIC). (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Abraham, R. J., et al. (2010). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
  • Castellano, S., & Sun, C. (1966). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
  • University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • University of Wisconsin-Madison, Chemistry Department. Troubleshooting Acquisition Related Problems - NMR.
  • UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ.
  • ResearchGate. How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?.
  • ResearchGate. (2018). Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2-phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate.

Sources

Technical Support Center: Purification of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the purification of 5-Chloro-2-methoxypyridin-3-ol. The methodologies described herein are designed to address common challenges encountered during synthesis, focusing on the effective removal of byproducts to achieve high purity.

Frequently Asked Questions (FAQs): Identifying the Purification Challenge

This section addresses initial questions a researcher may have when faced with an impure sample of this compound.

Q1: What are the most probable byproducts in a this compound synthesis?

A1: The identity of byproducts is intrinsically linked to the synthetic route employed. Given the structure, common synthetic pathways likely involve multi-step functionalization of a pyridine core.[1] Consequently, you can anticipate several classes of impurities:

  • Unreacted Starting Materials: The precursor pyridine derivative (e.g., a di-chloro or amino-pyridine) may persist in the final mixture.

  • Isomeric Byproducts: If chlorination is a key step, regioisomers may form, resulting in compounds where the chlorine atom is at a different position on the pyridine ring.[2]

  • Over-reacted Products: In chlorination or methoxylation steps, di-substituted or other undesired products can be generated.

  • Products of Side Reactions: Hydrolysis of the methoxy group to a hydroxyl group or decomposition of the pyridine ring under harsh conditions can occur.

  • Reagent-Derived Impurities: If phosphorus-based chlorinating agents (e.g., POCl₃) are used, residual phosphorus-containing byproducts might contaminate the product.[3][4]

Q2: My initial analysis (NMR/LC-MS) of the crude product shows several unexpected peaks. How should I approach their identification?

A2: A systematic approach is crucial. First, compare the crude analysis with the spectra of your starting materials to identify any unreacted precursors. For unknown peaks, high-resolution mass spectrometry (HRMS) will provide an exact mass, allowing you to predict molecular formulas for the impurities. Subsequently, techniques like 2D NMR (COSY, HSQC, HMBC) can help elucidate the structures of significant byproducts. Comparing the impurity structures to your starting materials and reagents will often reveal their origin (e.g., an isomer, a dimer, or a degradation product). This identification is key to selecting an appropriate purification strategy.

Q3: What are the key physicochemical properties of this compound that I can exploit for purification?

A3: The unique structure of this compound provides several handles for purification. It is an amphoteric molecule, possessing both a basic pyridine nitrogen (pKa ~5-6 for many pyridine derivatives) and an acidic phenolic hydroxyl group.[5] This allows for selective extraction based on pH adjustment.[6] Its polarity is distinct from many potential non-polar or highly polar byproducts, making it a good candidate for chromatography.

PropertyValue / Predicted CharacteristicSource
CAS Number 1261365-86-9
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Physical Form Solid
Acidity (pKa) The phenolic -OH is acidic; the pyridine nitrogen is basic.[5][7]
Polarity Moderately polar, soluble in polar organic solvents.General Chemical Knowledge

Troubleshooting Guides: Step-by-Step Purification Protocols

This section provides detailed workflows for common purification challenges, explaining the rationale behind each step to ensure both success and understanding.

Guide 1: Purification by Recrystallization

Q: My crude product is a solid with >85% purity. Is recrystallization a suitable final purification step?

A: Yes, recrystallization is an ideal and highly efficient technique for purifying solid compounds that are already relatively pure.[8] It leverages differences in solubility between the desired product and impurities in a chosen solvent at different temperatures.[9]

Q: How do I select the optimal solvent system for recrystallization?

A: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble or be completely insoluble at all temperatures.[8] A systematic screening process is recommended.

Experimental Protocol: Solvent Screening and Recrystallization

  • Solvent Screening:

    • Place a small amount (10-20 mg) of your crude product into several test tubes.

    • Add a few drops of a different solvent (e.g., isopropanol, ethyl acetate, toluene, water, or mixtures) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the product readily.

    • Heat the tubes that showed poor room-temperature solubility. The product should dissolve completely upon heating.

    • Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. The formation of well-defined crystals indicates a promising solvent system.

  • Recrystallization Procedure:

    • Dissolution: Place the crude solid in a flask and add the minimum amount of the chosen hot solvent to dissolve it completely.[9]

    • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper. This prevents premature crystallization.

    • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.[9] Once at room temperature, cool further in an ice bath to maximize crystal yield.

    • Collection: Collect the purified crystals by vacuum filtration.[8]

    • Washing & Drying: Wash the crystals on the filter with a small amount of cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all residual solvent.

Guide 2: Purification by Acid-Base Extraction

Q: My crude product is an oily residue or a solid mixture containing significant neutral or non-basic impurities. How can I isolate the target compound?

A: The amphoteric nature of this compound makes it an excellent candidate for an acid-base extraction workup.[6] This technique separates compounds based on their differing acid-base properties and their resulting solubility in aqueous and organic phases.

Workflow: Acid-Base Purification of this compound

start Crude Product (in EtOAc or DCM) extract_acid Extract with 1M HCl (aq) start->extract_acid org1 Organic Phase 1: Neutral/Acidic Impurities extract_acid->org1 Separate aq1 Aqueous Phase 1: Protonated Product (R-PyH⁺Cl⁻) extract_acid->aq1 basify Adjust pH to ~8-9 with 2M NaOH (aq) aq1->basify precipitate Product Precipitates or can be Extracted basify->precipitate extract_prod Extract with EtOAc or DCM precipitate->extract_prod org2 Organic Phase 2: Purified Product extract_prod->org2 Separate aq2 Aqueous Phase 2: Salts extract_prod->aq2 dry Dry (Na₂SO₄), Filter, Evaporate org2->dry final Pure Product dry->final

Caption: Acid-base extraction workflow for purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic pyridine nitrogen will be protonated, pulling the desired product into the aqueous layer as its hydrochloride salt. Neutral and acidic impurities will remain in the organic layer.[6]

  • Separation: Separate the aqueous layer from the organic layer. The organic layer can be discarded or processed further if it contains valuable non-basic compounds.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) with stirring until the pH is approximately 8-9. This will deprotonate the pyridinium salt, causing the neutral product to precipitate out of the solution.

  • Isolation:

    • If a solid precipitates, it can be collected by vacuum filtration.

    • Alternatively, the product can be extracted back into an organic solvent (e.g., three portions of EtOAc or DCM).

  • Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Guide 3: Purification by Flash Column Chromatography

Q: I have multiple byproducts with polarities very similar to my target compound. How can I achieve a good separation?

A: Flash column chromatography is the most powerful technique for separating complex mixtures.[9] For pyridine derivatives, which are basic, special considerations are needed to avoid common issues like peak tailing.[5]

Q: I am observing significant peak tailing for my compound on a silica column. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like pyridines is primarily caused by strong, non-ideal interactions between the basic nitrogen atom and acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This can be mitigated by:

  • Adding a Competing Base: Incorporating a small amount (0.1-1%) of a competing base like triethylamine (TEA) or pyridine into the mobile phase. These additives will preferentially bind to the acidic silanol sites, allowing your compound to elute more symmetrically.[5]

  • Using a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or a polymer-based support.[5][9]

Troubleshooting Common Chromatography Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation - Incorrect mobile phase polarity.- Column overload.- Optimize the solvent system using TLC.- Use a longer column or decrease the sample load.[9]
Peak Tailing - Strong interaction of basic analyte with acidic silica.- Add 0.1-1% triethylamine (TEA) to the eluent.- Switch to a neutral alumina or C18 reverse-phase column.[5]
Low Recovery - Compound is irreversibly adsorbed onto the column.- Product is volatile and lost during solvent removal.- Deactivate the silica gel with TEA before loading.- Use a less acidic stationary phase.- Evaporate solvent at a lower temperature.
Cracked Column Bed - Running the column dry.- Heat generated from high flow rates.- Ensure the column head is always covered with solvent.- Reduce the flow rate.

Workflow: Troubleshooting Chromatographic Separation

cluster_0 start Initial Chromatography Run check_sep Is Separation Adequate? start->check_sep yes_sep Proceed to Fraction Collection check_sep->yes_sep Yes no_sep No check_sep->no_sep still_bad Still Poor Separation? check_tail Is Peak Tailing Observed? no_sep->check_tail yes_tail Add 0.5% TEA to Eluent Re-run Column check_tail->yes_tail Yes no_tail Adjust Eluent Polarity (TLC Guidance) check_tail->no_tail No re_run Re-run Column yes_tail->re_run no_tail->re_run re_run->check_sep re_run:e->check_sep:w

Caption: A logical workflow for improving chromatographic separation.

Summary of Purification Strategies

Choosing the correct purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity.

MethodAdvantagesDisadvantagesBest For...
Recrystallization - Highly effective for achieving high purity (>99.5%).- Scalable and cost-effective.- Simple procedure.- Requires a solid product.- Some product loss is inevitable.- May not remove impurities with similar solubility.Final purification step for solids that are already >85% pure.[8]
Acid-Base Extraction - Excellent for removing neutral or non-basic impurities.- Can handle oily or crude mixtures.- Relatively fast and scalable.- Only applicable to compounds with acidic/basic handles.- May not separate from impurities with similar pKa values.Gross purification after reaction workup to remove baseline impurities.[6]
Column Chromatography - Most versatile and powerful method.- Can separate complex mixtures and isomers.- Applicable to a wide range of compounds.- Can be time-consuming and labor-intensive.- Requires significant solvent volumes.- Potential for product loss on the column.[9]Separating challenging mixtures, isomers, or when very high purity is required from a complex crude product.[10]

References

  • Benchchem. (n.d.). How to remove unreacted starting material from the product mixture.
  • Premecz, J. E., & Ford, M. E. (1987). Gas chromatographic separation of substituted pyridines. Journal of Chromatography A, 388(1), 23–35.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Various Authors. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (PMC).
  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.
  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • Wikipedia. (n.d.). Pyridine.
  • Benchchem. (n.d.). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
  • Los Alamos National Laboratory. (n.d.). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
  • Google Patents. (n.d.). EP0289180A2 - Method of chlorination.

Sources

Stability issues of 5-Chloro-2-methoxypyridin-3-ol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: 5-Chloro-2-methoxypyridin-3-ol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound. As a substituted pyridinol, its unique structure presents specific handling and storage requirements that are critical for ensuring experimental reproducibility and the integrity of your results. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the stability and purity of your compound.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you might encounter during your experiments. The question-and-answer format is designed to help you quickly identify and solve issues related to the stability of this compound.

Question 1: My assay results are inconsistent, and I suspect the compound is degrading. What are the most likely causes?

Answer: Inconsistent results are a primary indicator of compound instability. The molecular structure of this compound contains functional groups sensitive to environmental factors. The root cause can typically be traced to one of four areas: storage, handling, solution conditions, or temperature.

  • Improper Storage: The manufacturer's Safety Data Sheet (SDS) for this compound specifies that the compound is hygroscopic, air, and light sensitive [1]. Storing the solid compound in a standard laboratory environment without proper precautions will lead to degradation.

    • Causality: The hydroxyl group makes the compound susceptible to moisture absorption (hygroscopicity), which can initiate hydrolysis or other degradation pathways. Exposure to oxygen and light can catalyze oxidative processes and photodegradation, respectively[2].

    • Solution: Always store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect it from light by using an amber vial or storing it in a dark location[1]. A desiccator can provide an additional layer of protection against moisture.

  • Handling Practices: How you handle the compound when weighing it or preparing solutions is critical.

    • Causality: Brief exposure to atmospheric oxygen and humidity can be sufficient to affect the stability of a sensitive compound, especially if the container is opened and closed frequently.

    • Solution: Handle the solid under an inert gas blanket whenever possible[1]. Minimize the time the container is open to the atmosphere. Use clean, dry spatulas and glassware to prevent contamination.

  • Solution Instability (pH and Solvent Choice): Pyridinol derivatives are often susceptible to pH-dependent degradation.[2]

    • Causality: The stability of the compound can be significantly influenced by the pH of your solution. Studies on similar pyridine derivatives have shown extreme instability in alkaline conditions and lability in acidic media[2]. The choice of solvent is also crucial; protic solvents may participate in degradation reactions.

    • Solution: Prepare solutions fresh for each experiment. If you must store solutions, keep them at low temperatures (-20°C or -80°C) and protected from light. Perform a preliminary pH stability screen by dissolving the compound in buffers of varying pH (e.g., pH 3, 7, 9) and analyzing the purity over time using HPLC.

  • Thermal Stress:

    • Causality: Elevated temperatures can accelerate degradation reactions.[3]

    • Solution: Avoid heating solutions containing this compound unless required by a specific protocol. If heating is necessary, perform it for the shortest possible duration. Store stock solutions at recommended refrigerated or frozen temperatures.[4]

start Inconsistent Assay Results storage Improper Storage? start->storage handling Incorrect Handling? start->handling solution Solution Instability? start->solution temp Thermal Stress? start->temp store_sol Store solid under inert gas, protected from light/moisture. storage->store_sol Yes handle_sol Handle under inert gas, minimize air exposure. handling->handle_sol Yes solution_sol Prepare solutions fresh. Buffer at neutral pH. Store frozen. solution->solution_sol Yes temp_sol Avoid heating. Store solutions cold. temp->temp_sol Yes

Caption: Troubleshooting workflow for inconsistent results.

Question 2: I am observing new peaks in my HPLC/LC-MS chromatogram after my compound has been in solution for a few hours. How can I determine if these are degradation products?

Answer: The appearance of new, growing peaks over time is a classic sign of degradation. To confirm this and identify the nature of these new species, a systematic approach is required.

  • Establish a Baseline: Immediately after preparing a solution of this compound, run an HPLC analysis. This "time zero" (T=0) chromatogram will serve as your reference for the purity of the compound before significant degradation has occurred.

  • Time-Course Analysis: Re-analyze the same solution at regular intervals (e.g., 1, 4, 8, and 24 hours) while keeping it under your typical experimental conditions (e.g., room temperature on a benchtop). If the new peaks increase in area while the parent compound peak decreases, this strongly suggests they are degradation products.

  • Perform a Forced Degradation Study: To proactively identify potential degradation products, it is best practice to conduct a forced degradation study.[3][5] This involves subjecting the compound to harsh conditions to accelerate its breakdown. The peaks generated in this study can serve as markers for specific degradation pathways. This is a core activity in pharmaceutical development to establish stability-indicating methods.[6][7] See the Experimental Protocols section below for a detailed guide.

  • Characterize the New Peaks: Use mass spectrometry (LC-MS) to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is invaluable for proposing potential structures of the degradation products. For example, a loss of a methyl group (CH3, 14 Da) or hydrolysis could be identified. For definitive structural elucidation, techniques like NMR spectroscopy may be necessary.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

Based on the SDS, the compound is sensitive to air, light, and moisture[1]. Therefore, the ideal storage conditions are:

  • Temperature: Recommended storage temperature is typically found on the product label, often refrigerated conditions are suitable[4].

  • Atmosphere: Store under an inert gas like argon or nitrogen.

  • Container: Use a tightly sealed, amber glass vial.

  • Environment: Store in a dark, dry place. A desiccator can be used to minimize moisture exposure.

Q2: How stable is this compound in common organic solvents?

While specific data is limited, general chemical principles suggest that stability will be highest in aprotic, anhydrous solvents such as DMSO, DMF, or acetonitrile. Protic solvents like methanol or ethanol could potentially react with the compound over time, especially if acidic or basic impurities are present. It is always recommended to prepare solutions fresh. If using a solvent like 2-methyl-propan-2-ol, it has been noted as a stable choice for similar analytes in GC-MS studies.[9]

Q3: What are the likely degradation pathways for this molecule?

While a definitive study on this specific molecule is not publicly available, we can infer likely pathways based on its structure and the behavior of similar compounds[2][10]:

  • Oxidation: The electron-rich pyridinol ring, particularly the hydroxyl group, is susceptible to oxidation, which could lead to ring-opening or the formation of quinone-like structures. This is often accelerated by light and trace metals.

  • Hydrolysis: The methoxy group could be susceptible to hydrolysis under strong acidic conditions, yielding a diol derivative.

  • Photodegradation: Aromatic and heterocyclic compounds are often light-sensitive. UV exposure can provide the energy to initiate radical reactions, leading to complex degradation product mixtures.[2]

Parent This compound Oxidation Oxidative Degradation (e.g., quinone-like products) Parent->Oxidation O2, Light Hydrolysis Acidic Hydrolysis (demethylation) Parent->Hydrolysis H+ / H2O Photo Photodegradation (complex mixtures) Parent->Photo UV Light

Caption: Potential degradation pathways.

Experimental Protocols

Protocol 1: Conducting a Forced Degradation Study

This protocol outlines the steps to intentionally degrade this compound under various stress conditions. This is essential for developing a stability-indicating analytical method.[3][5] The goal is to achieve 5-20% degradation of the active ingredient.[5]

Objective: To identify potential degradation products and test the specificity of an analytical method.

Analytical Method: A reverse-phase HPLC method with UV or MS detection is typically used.[3][8]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a water/acetonitrile mixture.

  • Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (compound in solvent only) stored at room temperature and protected from light.

Stress ConditionReagent/ConditionTypical ConcentrationTemperatureTimeNeutralization Step (before HPLC)
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60 °C2, 8, 24 hoursAdd equivalent 0.1 M NaOH
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 MRoom Temp30 min, 2, 8 hoursAdd equivalent 0.1 M HCl
Oxidation Hydrogen Peroxide (H₂O₂)3%Room Temp2, 8, 24 hoursN/A
Thermal Heat (Solid & Solution)N/A80 °C24, 48 hoursN/A
Photolytic UV/Visible LightICH Guideline Q1BRoom TempExposeN/A
ICH Q1B recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
  • Analysis: At each time point, withdraw an aliquot, perform the neutralization step if required, and dilute to the target analytical concentration. Analyze by HPLC.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. Look for a decrease in the parent peak and the appearance of new peaks. If using a photodiode array (PDA) detector, check the peak purity of the parent compound to ensure no degradants are co-eluting.

cluster_stress Stress Conditions Acid Acidic (HCl) Analyze Analyze Samples by HPLC/LC-MS Acid->Analyze Base Basic (NaOH) Base->Analyze Ox Oxidative (H2O2) Ox->Analyze Therm Thermal (Heat) Therm->Analyze Photo Photolytic (Light) Photo->Analyze Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Ox Stock->Therm Stock->Photo Data Interpret Data: Identify Degradants Analyze->Data

Caption: Workflow for a forced degradation study.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.
  • Fisher Scientific. (2012). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloro-3-methoxypyridine.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet - 2-Amino-5-chloropyridine.
  • Gontarska, M., & Dołowy, M. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods.
  • MedChemExpress. (2026). Methyl 5-chloro-2-methoxybenzoate-d3-SDS.
  • Reddy, Y. R. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. [Link]
  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
  • Cornish, L. (2025). Analytical Techniques In Stability Testing.
  • Sigma-Aldrich. (n.d.). This compound AldrichCPR.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • ChemicalBook. (2025). 5-CHLORO-3-FLUORO-2-METHOXY-PYRIDINE.
  • PubMed. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML.

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Technical Support Center: Optimizing Catalyst Loading for Reactions Involving 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for optimizing catalytic reactions involving the versatile building block, 5-Chloro-2-methoxypyridin-3-ol. The unique electronic and structural features of this molecule, particularly the presence of a chlorine atom, a methoxy group, and a hydroxyl group on the pyridine ring, present specific challenges and opportunities in catalyst selection and loading. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to empower you to achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during your experiments with this compound, with a focus on catalyst-related problems.

Question 1: My Suzuki-Miyaura reaction is sluggish or stalls completely. How can I optimize the catalyst loading and system?

Answer:

A stalled Suzuki-Miyaura reaction with this compound is a common issue, often stemming from a combination of factors related to the catalyst system and the substrate's inherent properties. The electron-donating methoxy and hydroxyl groups can deactivate the pyridine ring towards oxidative addition, the rate-determining step of the catalytic cycle. Furthermore, the acidic proton of the hydroxyl group can interfere with the base or the catalyst itself.

Here is a systematic approach to troubleshoot this issue:

  • Increase Catalyst Loading in Increments: While higher catalyst loading can increase costs, it is often a necessary starting point for challenging substrates. Begin with a standard loading of 1-2 mol% of the palladium precursor and incrementally increase it to 5 mol% or even higher in small-scale test reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal loading.

  • Ligand Selection is Crucial: For electron-rich and sterically hindered substrates like this, bulky and electron-rich phosphine ligands are often essential to promote efficient oxidative addition. Consider switching from standard ligands like triphenylphosphine to more advanced Buchwald-type ligands.

    • Recommended Ligands:

      • SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its effectiveness with aryl chlorides.

      • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another excellent choice for challenging couplings.

      • RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Often effective when other ligands fail.

  • Choice of Palladium Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common choices, pre-formed palladium-ligand complexes (precatalysts) can offer higher activity and reproducibility. These precatalysts are often more stable and ensure the correct palladium-to-ligand ratio.

  • Base and Solvent Optimization: The base is not just a proton scavenger; it plays a critical role in the transmetalation step. For substrates with acidic protons, a weaker base might be beneficial to avoid deprotonation of the hydroxyl group, which could lead to catalyst inhibition.

    • Base Screening: Compare a strong base like NaOt-Bu with milder inorganic bases such as K₃PO₄ or Cs₂CO₃.

    • Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are standard. The addition of a small amount of water can sometimes be beneficial for the dissolution of the base and can accelerate the reaction.

Question 2: I am observing significant formation of a dehalogenated byproduct (2-methoxy-pyridin-3-ol). What is causing this, and how can I minimize it?

Answer:

The formation of the dehalogenated byproduct, 2-methoxypyridin-3-ol, is a result of a common side reaction known as hydrodehalogenation. This occurs when the chloro-substituent is replaced by a hydrogen atom. This side reaction is often promoted by the catalyst system itself, especially in the presence of a hydrogen source.

Strategies to Minimize Hydrodehalogenation:

  • Ligand Modification: The choice of ligand can significantly influence the rate of hydrodehalogenation versus the desired cross-coupling. Bulky, electron-rich ligands that promote rapid reductive elimination can often outcompete the hydrodehalogenation pathway.

  • Base Selection: The nature of the base can play a role. In some cases, using a weaker base can reduce the incidence of this side reaction.

  • Scrutinize Your Reagents: Ensure all reagents and solvents are anhydrous, as water can sometimes serve as a proton source for this side reaction. The quality of the amine used in Buchwald-Hartwig reactions is also critical, as impurities can act as hydrogen donors.[1]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.

Question 3: My Buchwald-Hartwig amination reaction is giving low yields. Could the unprotected hydroxyl group be the problem?

Answer:

Yes, the unprotected hydroxyl group is a likely culprit for low yields in Buchwald-Hartwig amination. The strong bases typically used in this reaction (e.g., NaOt-Bu, LHMDS) will readily deprotonate the hydroxyl group, forming a pyridinolate species. This can lead to several complications:

  • Catalyst Inhibition: The anionic pyridinolate can coordinate to the palladium center, potentially inhibiting its catalytic activity.

  • Side Reactions: The pyridinolate is a nucleophile itself and could potentially participate in side reactions.

Troubleshooting Strategies:

  • In-situ Protection: One effective strategy is the in-situ protection of the hydroxyl group. Adding a silylating agent like N,O-Bis(trimethylsilyl)acetamide (BSA) to the reaction mixture before adding the catalyst can protect the hydroxyl group as a TMS ether. This protecting group is often stable under the reaction conditions and can be easily removed during aqueous workup.

  • Base Selection: Experiment with different bases. While strong bases are often required, a careful screening might reveal a base that is effective for the amination but less prone to causing issues with the hydroxyl group.

  • Ligand Screening: As with other cross-coupling reactions, the choice of a bulky, electron-rich phosphine ligand is critical. These ligands can create a sterically hindered environment around the palladium center, which may disfavor the coordination of the pyridinolate.

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst types used for cross-coupling reactions with this compound?

A1: Palladium-based catalysts are the most common choice for cross-coupling reactions involving aryl chlorides. The catalytic system typically consists of a palladium precursor and a phosphine ligand. For a challenging substrate like this compound, highly active catalyst systems are generally required. These often feature bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, RuPhos).

Q2: How does catalyst loading impact reaction kinetics and product purity?

A2: Catalyst loading directly influences the reaction rate. Higher loading generally leads to faster conversion of the starting material. However, excessively high catalyst loading can lead to an increase in side reactions and can make product purification more challenging due to residual catalyst and ligands. The optimal catalyst loading is a balance between achieving a reasonable reaction time and maintaining high product purity.

Q3: Can I reuse the palladium catalyst?

A3: In homogeneous catalysis, which is typical for these types of reactions, the catalyst is dissolved in the reaction medium, making its recovery and reuse challenging without specialized techniques. For applications where catalyst reuse is critical, exploring heterogeneous catalysts, such as palladium supported on charcoal (Pd/C) or magnetically recoverable nanocatalysts, could be an option, although their activity for this specific transformation may need to be evaluated.

Q4: What are the key safety precautions when working with palladium catalysts and phosphine ligands?

A4: Palladium catalysts and phosphine ligands should be handled with care. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Always consult the Safety Data Sheet (SDS) for each specific reagent. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Experimental Protocols and Workflows

The following protocols are provided as a starting point for your optimization studies. It is highly recommended to perform small-scale test reactions to identify the optimal conditions for your specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a good starting point for coupling this compound with a variety of boronic acids.

Reagents and Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous, degassed toluene.

  • Add the catalyst premix to the reaction vial.

  • Add the remaining anhydrous, degassed toluene to the reaction vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Seal the vial and evacuate and backfill with an inert atmosphere three times.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterStarting ConditionOptimization Range
Catalyst Loading 2 mol% Pd(OAc)₂1-5 mol%
Ligand SPhos (4 mol%)XPhos, RuPhos (2-8 mol%)
Base K₃PO₄ (2 equiv.)Cs₂CO₃, NaOt-Bu (2-3 equiv.)
Solvent TolueneDioxane, THF
Temperature 100 °C80-120 °C
Workflow for Optimizing Catalyst Loading

G

References

Sources

Technical Support Center: Stabilizing 5-Chloro-2-methoxypyridin-3-ol During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 5-Chloro-2-methoxypyridin-3-ol. As a crucial intermediate in pharmaceutical synthesis, the stability of this molecule during workup and purification is paramount for achieving high yields and purity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate the common challenges associated with its degradation.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered by researchers.

Q1: Why is my isolated this compound discolored (e.g., pink, brown, or black)?

A1: Discoloration is a classic indicator of oxidative degradation. The 3-hydroxyl group on the pyridine ring gives the molecule phenolic character. Phenols, and especially their corresponding phenoxides (formed under basic conditions), are highly susceptible to oxidation by atmospheric oxygen.[1][2] This process often forms highly colored quinone-like impurities, even in trace amounts.

Q2: My yield is consistently low after workup and purification. What are the likely causes?

A2: Low yields can stem from several factors:

  • Chemical Degradation: As mentioned in Q1, oxidation is a primary culprit. Additionally, exposure to excessively high or low pH can catalyze other decomposition pathways.[3][4]

  • Physical Loss During Extraction: Incorrect pH during liquid-liquid extraction can lead to poor partitioning into the organic layer. Since the molecule has both a basic pyridine nitrogen and an acidic hydroxyl group, its solubility is highly pH-dependent.

  • Irreversible Adsorption during Chromatography: Standard silica gel is acidic and can strongly bind basic compounds like pyridines, leading to significant material loss on the column or "streaking".[5]

Q3: The compound seems to degrade during column chromatography on silica gel. How can I prevent this?

A3: This is a common problem. The acidic nature of silica gel can catalyze degradation, while the basicity of the pyridine nitrogen leads to strong interactions and poor chromatography.[5] To mitigate this, you can:

  • Use a Deactivated Stationary Phase: Employ neutral alumina or pre-treat the silica gel by slurrying it in the eluent containing a small amount (0.5-1%) of a volatile base like triethylamine (Et₃N).[5]

  • Work Quickly: Do not let the compound sit on the column for extended periods.

  • Use a Non-Polar Eluent System: A less polar mobile phase can reduce interaction time with the stationary phase.

Q4: What is the optimal pH range for the aqueous phase during liquid-liquid extraction?

A4: The optimal pH is a delicate balance. You must avoid strongly basic conditions (pH > 8) to prevent deprotonation of the hydroxyl group and subsequent oxidation. You should also avoid strongly acidic conditions (pH < 4) which would protonate the pyridine nitrogen, increasing aqueous solubility. The ideal range for extraction is neutral to slightly acidic (pH 5-7) . Using a buffered wash, such as a phosphate buffer or a saturated solution of ammonium chloride, is highly recommended over unbuffered water or strong acids/bases.

Section 2: Core Troubleshooting Guide: A Mechanistic Approach

This section delves deeper into the root causes of degradation and provides comprehensive solutions.

Issue: Pervasive Oxidative Degradation
  • Symptoms: The reaction mixture or isolated product darkens upon exposure to air, especially during basification, extraction, or solvent evaporation. New, often colored, spots appear on the TLC plate.

  • Root Cause Analysis: The 3-pyridinol moiety is an electron-rich aromatic alcohol. Under basic conditions, it deprotonates to form a pyridin-3-olate anion. This anion is significantly more electron-rich and is rapidly oxidized by O₂, often catalyzed by trace metal impurities, to form unstable radical intermediates that polymerize or rearrange into complex, colored structures.[1][6][7]

The diagram below illustrates the initial steps of base-promoted oxidative degradation.

G Compound This compound Phenoxide Pyridin-3-olate Anion (Highly Activated) Compound->Phenoxide  Base (e.g., OH⁻) pH > 8 Radical Radical Intermediate Phenoxide->Radical  Air (O₂) Trace Metals Products Colored Quinone-like Degradation Products Radical->Products Further Reactions/ Polymerization

Caption: Initial steps of oxidative degradation.

  • Maintain a Neutral to Slightly Acidic pH:

    • Action: During aqueous workup, rigorously maintain the pH between 5 and 7.

    • Causality: This ensures the hydroxyl group remains protonated, significantly reducing its susceptibility to oxidation. The pyridine nitrogen remains largely as the free base, ensuring solubility in common organic solvents.

    • Protocol: After quenching the reaction, adjust the pH with a dilute buffer (e.g., 1M NaH₂PO₄) or dilute HCl. Wash the organic layer with a saturated NH₄Cl solution or a pH 7 phosphate buffer instead of plain water or bicarbonate solution.

  • Minimize Air Exposure:

    • Action: Perform the workup using degassed solvents and under an inert atmosphere (Nitrogen or Argon).

    • Causality: Directly removes molecular oxygen, a key reagent in the degradation pathway.

    • Protocol: Before workup, sparge all aqueous and organic solvents with N₂ or Ar for 15-20 minutes. Conduct extractions in a separatory funnel that has been purged with inert gas. Concentrate the final product on a rotary evaporator equipped with a gas inlet to break the vacuum with N₂ or Ar instead of air.

  • Consider an Antioxidant or Reducing Wash:

    • Action: Add a small amount of a mild reducing agent to the aqueous wash.

    • Causality: These agents act as scavengers for dissolved oxygen and can quench oxidative chain reactions.

    • Protocol: Wash the organic layer with a freshly prepared 5% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This step should be performed after the initial pH adjustment.

Section 3: Detailed Protocols & Methodologies
Protocol A: Recommended General Workup Procedure

This protocol integrates the preventative measures discussed above for maximal stability.

  • Reaction Quench: Cool the reaction mixture to 0-10 °C. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a pH 7 phosphate buffer until the reaction is quenched and the pH of the aqueous phase is confirmed to be between 6 and 7.

  • Extraction: Transfer the mixture to a separatory funnel purged with nitrogen. Extract the product with an appropriate solvent (e.g., ethyl acetate or dichloromethane, 3x). Use solvents that have been previously degassed by sparging with nitrogen.

  • Washing: Combine the organic layers. Wash sequentially with:

    • Degassed saturated aqueous NH₄Cl solution (1x).

    • (Optional) Freshly prepared, degassed 5% aqueous sodium thiosulfate (1x).

    • Degassed brine (1x).[8]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Allow it to stand for at least 15-30 minutes to ensure complete water removal.[8][9]

  • Filtration and Concentration: Filter the drying agent. Concentrate the filtrate using a rotary evaporator, maintaining a low bath temperature (<40 °C). Importantly, break the vacuum with nitrogen or argon gas. The resulting crude product should be stored under an inert atmosphere and protected from light.

Protocol B: Purification by Flash Column Chromatography
  • Stationary Phase Preparation (Choose one):

    • Method 1 (Standard): Use silica gel with a less polar, fast-eluting solvent system to minimize contact time. This is suitable if the product is only mildly sensitive.

    • Method 2 (Recommended): Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) and add triethylamine (Et₃N) to a final concentration of 0.5-1% v/v.[5] Let the slurry stand for 15 minutes before packing the column.

  • Elution: Load the crude product onto the column and elute with your chosen solvent system, maintaining the 0.5-1% triethylamine concentration throughout the run if using Method 2.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions.

  • Solvent Removal: Evaporate the solvent under reduced pressure. To remove residual triethylamine, co-evaporation with a solvent like toluene can be effective.[8][10]

G cluster_prep Preparation cluster_workup Workup & Extraction cluster_purification Purification P1 Degas all solvents with N₂/Ar W1 1. Quench Reaction to pH 6-7 P1->W1 W2 2. Extract with Degassed Solvent W1->W2 W3 3. Wash with Degassed Brine / NH₄Cl W2->W3 W4 4. Dry over Na₂SO₄ W3->W4 W5 5. Concentrate under N₂ W4->W5 C1 Slurry Silica Gel with 1% Et₃N W5->C1 C2 Flash Chromatography C1->C2 C3 Concentrate Fractions C2->C3 Final Final C3->Final Pure Product

Caption: Recommended workflow for stable workup.

Section 4: Key Data Summary

This table summarizes key physicochemical properties relevant to the workup and handling of the target compound and its parent structures.

PropertyThis compound3-Hydroxypyridine (Parent)Notes
Molecular Formula C₇H₈ClNO₂C₅H₅NOThe addition of chloro and methoxy groups increases molecular weight and lipophilicity.[11]
Molecular Weight 173.60 g/mol 95.10 g/mol Affects diffusion rates and elution profiles in chromatography.[11]
Appearance White to off-white solidWhite to pale yellow solid[12]Significant deviation from this (e.g., brown, black) indicates impurity/degradation.
Melting Point Not widely reported125-128 °C[13][14]A broad or depressed melting point is a sign of impurity.
Predicted Acidity (pKa) ~8-9 (for -OH group)~8.72 (for -OH group)The electron-withdrawing chloro group slightly increases the acidity of the hydroxyl group. Deprotonation occurs under moderately basic conditions.
Predicted Basicity (pKa) ~2-3 (for pyridinium ion)~4.8 (for pyridinium ion)The electron-withdrawing groups (-Cl, -OH) significantly reduce the basicity of the pyridine nitrogen compared to pyridine itself (~5.2).[15] It will be protonated only in acidic media.
Section 5: References
  • Benchchem. (n.d.). Application Notes and Protocols for the Laboratory Preparation of 6-Methyl-2-pyridinol. Retrieved January 10, 2026, from

  • Guidechem. (n.d.). 3-Hydroxypyridine 109-00-2 wiki. Retrieved January 10, 2026, from

  • LookChem. (n.d.). Exploring 3-Hydroxypyridine: Properties, Applications, and Industry Insights. Retrieved January 10, 2026, from

  • ResearchGate. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Retrieved January 10, 2026, from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in the synthesis of N-substituted piperidines. Retrieved January 10, 2026, from

  • ResearchGate. (2020). The effect of pH on the degradation of phenol, pyridine, and quinoline.... Retrieved January 10, 2026, from [https://www.researchgate.net/publication/341695507_The_effect_of_pH_on_the_degradation_of_phenol_pyridine_and_quinoline_by_catalytic_wet_air_oxidation_using_CuO HZSM-5_catalyst]([Link] HZSM-5_catalyst)

  • ResearchGate. (n.d.). Main degradation steps of phenolic compounds. Retrieved January 10, 2026, from [Link]

  • Semantic Scholar. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review. Retrieved January 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Drying Methods. Retrieved January 10, 2026, from [Link]

  • Schöneich, C. (2018). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Proceedings of the National Academy of Sciences, 115(10), 2332-2337. Retrieved January 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved January 10, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup. Retrieved January 10, 2026, from [Link]

  • LibreTexts Chemistry. (2021). 4.7: Reaction Work-Ups. Retrieved January 10, 2026, from [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved January 10, 2026, from [Link]

  • Amerigo Scientific. (n.d.). (5-Chloro-2-methoxypyridin-3-yl)methanol. Retrieved January 10, 2026, from [Link]

  • Quora. (2018). Why is pyridine a weak base and pi-electron deficient?. Retrieved January 10, 2026, from [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 5-Chloro-2-methoxypyridin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-2-methoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting advice for the multi-step synthesis of this valuable pyridine intermediate. We will delve into the common challenges encountered during reaction scale-up, offering solutions grounded in chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

This compound is a key building block in medicinal chemistry and drug discovery. Its substituted pyridine scaffold is a common motif in a variety of biologically active molecules. The presence of chloro, methoxy, and hydroxyl groups provides multiple points for further functionalization, making it a versatile intermediate for the synthesis of complex pharmaceutical compounds.

Q2: What are the main safety considerations when working with pyridine derivatives on a large scale?

Working with pyridine derivatives at scale requires stringent safety protocols. These compounds can be volatile and toxic. Key safety measures include:

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a controlled reactor setup with appropriate off-gas scrubbing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Containment: For larger scale reactions, closed systems are recommended to minimize exposure.

  • Thermal Management: Be aware of potential exotherms, especially during nitration and diazotization steps. Implement proper cooling and monitoring.

Q3: What are the typical starting materials for the synthesis of this compound?

A common and cost-effective starting material is 2-amino-5-chloropyridine. This readily available precursor can be chemically modified in a multi-step synthesis to introduce the desired hydroxyl and methoxy functionalities.

Proposed Synthetic Pathway

A plausible synthetic route to this compound, adapted from related syntheses, is outlined below. This multi-step process involves diazotization, nitration, reduction, and a final diazotization/hydrolysis.[1] Each step presents unique challenges, particularly during scale-up.

Synthetic_Pathway A 2-Amino-5-chloropyridine B 2-Hydroxy-5-chloropyridine A->B 1. NaNO2, H2SO4 2. H2O, heat C 2-Hydroxy-3-nitro-5-chloropyridine B->C HNO3, H2SO4 D 2-Hydroxy-3-amino-5-chloropyridine C->D Reduction (e.g., Fe/HCl) E 5-Chloro-2,3-dihydroxypyridine D->E 1. NaNO2, H2SO4 2. H2O, heat F This compound E->F Methylation (e.g., CH3I, base)

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Guide for Scale-Up

Scaling up any chemical synthesis from the bench to a pilot plant or full-scale production environment often magnifies issues that were insignificant at a smaller scale. The following table outlines common problems encountered during the synthesis of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solutions
Low yield in diazotization of 2-amino-5-chloropyridine - Incomplete diazotization due to poor temperature control. - Side reactions, such as the formation of azo compounds. - Inefficient hydrolysis of the diazonium salt.- Maintain a temperature of 0-5 °C during the addition of sodium nitrite. - Ensure efficient stirring to prevent localized concentration gradients. - Control the rate of heating during the hydrolysis step to avoid decomposition.
Poor regioselectivity during nitration - Overly aggressive nitrating conditions leading to the formation of dinitro species or other isomers. - Insufficient temperature control causing side reactions.- Use a milder nitrating agent or a lower concentration of nitric acid. - Carefully control the reaction temperature, typically between 0-10 °C. - Consider a stepwise addition of the nitrating agent.
Incomplete reduction of the nitro group - Inactive or insufficient reducing agent. - Poor mass transfer in a heterogeneous reaction mixture (e.g., with iron filings).- Use a fresh, high-quality reducing agent. - Increase the stirring rate to improve mass transfer. - Consider a homogeneous reduction system if feasible.
Formation of tar-like byproducts - Decomposition of diazonium salts at elevated temperatures. - Polymerization of reactive intermediates.- Maintain strict temperature control during diazotization and hydrolysis. - Ensure that the diazonium salt is consumed quickly in the subsequent step. - Optimize the work-up procedure to remove impurities promptly.
Difficulty in product isolation and purification - The product may be an oil or a low-melting solid, making filtration difficult. - Presence of closely related impurities that co-crystallize with the product.- If the product is an oil, consider extraction followed by distillation or chromatography.[2] - For solid products, explore different crystallization solvents and conditions to improve crystal morphology and purity. - Consider converting the product to a salt to facilitate isolation and purification.
Polymorphism of the final product - Different crystallization conditions can lead to the formation of different crystal forms (polymorphs) with varying physical properties.- Standardize the crystallization protocol, including solvent, temperature, and cooling rate. - Characterize the solid-state properties of the final product using techniques like DSC and XRD to ensure batch-to-batch consistency.[3][4]
Thermal runaway during exothermic steps - Nitration and diazotization reactions are often highly exothermic. Poor heat dissipation on a larger scale can lead to a dangerous thermal runaway.- Ensure the reactor has adequate cooling capacity. - Implement a controlled addition of reagents. - Monitor the internal reaction temperature closely with a calibrated probe. - For highly energetic reactions, consider using a continuous flow reactor for better heat and mass transfer.

Experimental Protocols

Representative Protocol for the Nitration of 2-Hydroxy-5-chloropyridine (Step B to C):

  • Reaction Setup: In a well-ventilated fume hood, charge a jacketed glass reactor with 2-hydroxy-5-chloropyridine and concentrated sulfuric acid. Begin cooling the reactor jacket to maintain an internal temperature of 0-5 °C.

  • Reagent Addition: Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the reactor while maintaining vigorous stirring. The addition rate should be controlled to keep the internal temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding the reaction mixture to a mixture of ice and water. The product will precipitate out of the solution.

  • Isolation: Isolate the solid product by filtration and wash with cold water until the filtrate is neutral.

  • Drying: Dry the product under vacuum at a temperature not exceeding 50 °C.

Visualization of Troubleshooting Logic

The following diagram illustrates a decision-making workflow for addressing common issues during the scale-up of this compound synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis Step cluster_troubleshooting Troubleshooting Start Initiate Scale-Up Reaction Perform Reaction Step Start->Reaction Monitor Monitor Progress (TLC/HPLC) Reaction->Monitor Workup Quench and Work-up Monitor->Workup Isolate Isolate Crude Product Workup->Isolate Problem Problem Identified? Isolate->Problem LowYield Low Yield Problem->LowYield Yes Impure Impure Product Problem->Impure Yes Safety Safety Concern (e.g., Exotherm) Problem->Safety Yes End Proceed to Next Step Problem->End No Optimize Optimize Reaction Conditions (Temp, Reagents, Time) LowYield->Optimize Purify Improve Purification (Crystallization, Chromatography) Impure->Purify ReviewSafety Review Safety Procedures (Cooling, Addition Rate) Safety->ReviewSafety Optimize->Reaction Purify->Isolate ReviewSafety->Reaction

Caption: A decision-making workflow for troubleshooting common scale-up issues.

References

  • Bio-based Press. (2016). Purification of bio-based chemicals on an industrial scale. [Link]
  • Google Patents. (n.d.). EP1842847B1 - Process for production of 5-chloro-2,4-dihydroxypyridine.
  • MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]
  • ResearchGate. (2005). Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. [Link]
  • ResearchGate. (2011). Crystal Polymorphism in Chemical Process Development. [Link]
  • Beilstein Journal of Organic Chemistry. (2018). High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine. [Link]
  • Reddit. (2024). Purification of oily products in industrial chemistry. [Link]
  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
  • Google Patents. (n.d.).
  • PubMed. (2004).
  • Googleapis.com. (1992). r"O. [Link]
  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

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Managing exothermic reactions in 5-Chloro-2-methoxypyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-2-methoxypyridin-3-ol. Our focus is to provide in-depth troubleshooting and practical guidance for managing exothermic reactions, a critical aspect of ensuring both safety and success in this synthetic sequence. The information presented herein is a synthesis of established chemical principles and practical field insights.

Introduction to the Synthetic Pathway and Thermal Hazards

The synthesis of this compound is a multi-step process that involves intermediates and reactions with inherent thermal risks. Based on analogous syntheses, a plausible and efficient route commences with 2-amino-5-chloropyridine and proceeds through a key intermediate, 5-chloro-2,3-dihydroxypyridine. This pathway involves two diazotization reactions, which are notoriously exothermic and require stringent temperature control. A final selective methylation furnishes the target molecule.

The primary thermal hazards are associated with the diazotization steps, where the formation of unstable diazonium salts can lead to rapid gas evolution (N₂) and a sudden increase in temperature if not properly managed.[1][2] The decomposition of these intermediates is highly exothermic and can trigger a thermal runaway.[1][2] Subsequent quenching and neutralization steps also require careful handling to control exotherms.

Frequently Asked Questions (FAQs)

Q1: My first diazotization of 2-amino-5-chloropyridine is showing a rapid temperature spike despite external cooling. What's happening and how can I control it?

A1: A rapid temperature increase during the initial diazotization is a common issue and typically points to an overly rapid addition of sodium nitrite or insufficient heat removal. The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) is highly exothermic.[2]

  • Causality: The rate of heat generation is directly proportional to the rate of the reaction. A fast addition of the nitrite solution leads to a rapid formation of the diazonium salt, overwhelming the cooling capacity of your reactor.

  • Troubleshooting Steps:

    • Slow Down the Addition: Reduce the addition rate of your aqueous sodium nitrite solution significantly. A dropwise addition with continuous monitoring of the internal temperature is crucial.

    • Improve Heat Transfer: Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the cooling bath. For larger scale reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.

    • Maintain Low Temperature: The reaction should be maintained at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.[3] Pre-cool all solutions before addition.

    • Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a thermal buffer.

Q2: I'm observing excessive gas evolution during the second diazotization to form 5-chloro-2,3-dihydroxypyridine. Is this normal?

A2: Vigorous gas (N₂) evolution is expected as the diazonium salt is converted to the hydroxyl group. However, if the effervescence is uncontrollable, it indicates that the decomposition of the diazonium intermediate is happening too quickly. This can be due to the temperature rising above the stability threshold of the diazonium salt.

  • Causality: Aromatic diazonium salts are thermally labile. As the temperature increases, the rate of decomposition and nitrogen gas evolution accelerates, which can lead to a dangerous pressure buildup in a closed system.[1]

  • Troubleshooting Steps:

    • Strict Temperature Control: The patent for the precursor synthesis specifies a temperature of -10 to 5 °C for this step, followed by slow warming.[4] Adhering to this temperature profile is critical.

    • Controlled Warming: After the addition of sodium nitrite is complete, the reaction mixture should be warmed slowly and in a controlled manner to initiate the hydrolysis of the diazonium salt. A sudden increase in temperature will lead to a burst of gas.

    • Adequate Headspace and Venting: Ensure your reaction vessel has sufficient headspace to accommodate the evolved gas. For larger scale reactions, a properly sized vent is essential for safe pressure release.

Q3: The final selective methylation step to produce this compound is showing an unexpected exotherm. What could be the cause?

A3: While the Williamson ether synthesis is generally less exothermic than diazotization, a noticeable exotherm can occur, especially at higher concentrations or if a highly reactive methylating agent is used.

  • Causality: The reaction involves the deprotonation of a hydroxyl group by a base, followed by nucleophilic attack on the methylating agent. The neutralization of the base and the SN2 reaction itself can contribute to heat generation.

  • Troubleshooting Steps:

    • Portion-wise Addition of Base: If using a strong base like sodium hydride, add it in portions to the solution of the diol to control the initial deprotonation exotherm.

    • Controlled Addition of Methylating Agent: Add the methylating agent (e.g., dimethyl sulfate or methyl iodide) slowly to the solution of the formed alkoxide.

    • Choice of Solvent: Using a solvent with a good heat capacity can help to moderate the temperature.[5]

    • Cooling: Perform the addition of reagents at a reduced temperature (e.g., 0-10 °C) and then allow the reaction to slowly warm to the desired temperature.

Troubleshooting Guide: Managing Exothermic Events

Symptom Potential Cause Immediate Action Preventative Measures
Rapid temperature increase during NaNO₂ addition (Diazotization) Addition rate too high; Inefficient cooling.1. Immediately stop the addition of sodium nitrite. 2. Ensure maximum cooling is applied. 3. Increase stirring speed if safe to do so.1. Use a syringe pump or dropping funnel for controlled, slow addition. 2. Ensure the reactor is adequately sized for the cooling bath. 3. Pre-cool all reagents.
Uncontrolled, rapid gas evolution after diazotization Reaction temperature too high, causing rapid decomposition of the diazonium salt.1. Immediately apply maximum cooling to try and regain temperature control. 2. Ensure the reactor is vented to prevent pressure buildup.1. Maintain the recommended low temperature during and after nitrite addition.[4] 2. Warm the reaction mixture slowly and in a controlled manner.
Sudden temperature rise during quenching of the reaction mixture Quenching with a highly reactive agent or too quickly.1. Slow down or stop the addition of the quenching agent. 2. Apply external cooling.1. Add the reaction mixture slowly to the quenching solution (e.g., ice water) with vigorous stirring. 2. Use a less reactive quenching agent initially if possible.
Localized boiling or fuming during methylation Poor mixing leading to "hot spots".1. Stop reagent addition. 2. Increase stirring rate.1. Use an appropriate stirrer and vessel geometry to ensure good mixing. 2. Dilute the reaction mixture.

Experimental Protocols

Protocol 1: Synthesis of 5-chloro-2,3-dihydroxypyridine (Key Intermediate)

This protocol is adapted from patent CN101830845A and should be performed with strict adherence to safety procedures.[4]

Step A: Diazotization of 2-Amino-5-chloropyridine

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid.

  • Cool the mixture to 0-5 °C using an ice-salt bath.

  • Slowly, add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to 30-50 °C and hold for 1-2 hours to complete the hydrolysis to 2-hydroxy-5-chloropyridine.

Step B: Nitration of 2-hydroxy-5-chloropyridine

  • To the cooled solution from Step A, slowly add a mixture of concentrated nitric and sulfuric acid, maintaining the temperature between 50-60 °C.

  • Stir for 1-2 hours at this temperature.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Isolate the precipitated 2-hydroxy-3-nitro-5-chloropyridine by filtration.

Step C: Reduction of the Nitro Group

  • Suspend the 2-hydroxy-3-nitro-5-chloropyridine in ethanol.

  • Add iron powder and a catalytic amount of calcium chloride.

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction and filter off the iron salts.

  • Concentrate the filtrate to obtain crude 2-hydroxy-3-amino-5-chloropyridine.

Step D: Second Diazotization

  • Dissolve the crude 2-hydroxy-3-amino-5-chloropyridine in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to -10 to -5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below -5 °C.

  • After the addition, slowly warm the mixture to 50-60 °C and stir for 2 hours.

  • Cool the reaction and adjust the pH to 6-7 with sodium hydroxide to precipitate the 5-chloro-2,3-dihydroxypyridine.

  • Isolate the product by filtration.

Protocol 2: Emergency Quenching Procedure for Diazotization

In the event of a thermal runaway during diazotization (uncontrolled temperature rise and gas evolution), the following emergency procedure should be initiated immediately:

  • Stop all reagent addition.

  • Maximize cooling: Ensure coolant is flowing at its maximum rate.

  • If the temperature continues to rise, and it is safe to do so, add a pre-prepared quenching agent. A cold solution of a reducing agent that can decompose nitrous acid, such as sulfamic acid or urea, can be added to neutralize the unreacted sodium nitrite.

  • Evacuate the area if the reaction cannot be brought under control.

Visualizations

Logical Workflow for Managing Exotherms

ExothermManagement start Initiate Reaction Step (e.g., Diazotization) monitor Continuously Monitor Internal Temperature start->monitor decision Temperature Stable? monitor->decision proceed Continue Reagent Addition decision->proceed Yes action Take Corrective Action decision->action No proceed->monitor end Reaction Complete/ Controlled proceed->end On completion stop_addition Stop Reagent Addition action->stop_addition max_cooling Maximize Cooling action->max_cooling increase_stirring Increase Stirring action->increase_stirring quench Emergency Quench action->quench If severe stop_addition->monitor max_cooling->monitor increase_stirring->monitor quench->end If controlled evacuate Evacuate quench->evacuate If uncontrollable

Caption: Decision workflow for managing temperature during exothermic reactions.

Synthetic Pathway Overview

SynthesisPathway start 2-Amino-5-chloropyridine step1 Diazotization 1 (Exothermic) start->step1 intermediate1 2-Hydroxy-5-chloropyridine step1->intermediate1 step2 Nitration intermediate1->step2 intermediate2 2-Hydroxy-3-nitro-5-chloropyridine step2->intermediate2 step3 Reduction intermediate2->step3 intermediate3 2-Hydroxy-3-amino-5-chloropyridine step3->intermediate3 step4 Diazotization 2 (Exothermic) intermediate3->step4 intermediate4 5-Chloro-2,3-dihydroxypyridine step4->intermediate4 step5 Selective Methylation (Potentially Exothermic) intermediate4->step5 product This compound step5->product

Caption: Key steps in the synthesis of this compound, highlighting exothermic stages.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Nitrite.
  • CN101830845A. (2010). Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents.
  • MacLaren, K., et al. (2020). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Organic Process Research & Development.
  • Gemoets, H. P. L., et al. (2016).
  • Altarawneh, M., et al. (2020). Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts.
  • West Liberty University. (2005). Sodium nitrite MSDS.
  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards: SODIUM NITRITE.
  • Ridd, J. H. (1965). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic.
  • Deadman, J. J., et al. (2014). Multicomponent, flow diazotization/Mizoroki-Heck coupling protocol: dispelling myths about working with diazonium salts. Beilstein Journal of Organic Chemistry.
  • Zolfigol, M. A., et al. (2012). Rapid and efficient diazotization and diazo coupling reactions on silica sulfuric acid under solvent-free conditions. Dyes and Pigments.
  • Chemtrade Logistics. (2023). Sodium Nitrite, High Purity Granular and Flake Grades Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines.
  • The Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

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Technical Support Center: Column Chromatography Optimization for 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 5-Chloro-2-methoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during the purification of this and similar polar, basic heterocyclic compounds. Our approach is rooted in fundamental chromatographic principles, providing not just protocols, but the causal logic behind them to empower you to make informed decisions in your work.

Section 1: Compound Analysis & Initial Considerations

Before embarking on any purification, a thorough understanding of the target molecule's properties is paramount.

Chemical Structure: this compound Molecular Formula: C₆H₆ClNO₂[1] Molecular Weight: 159.57 g/mol [1][2]

Key Physicochemical Characteristics:

  • Polarity: The presence of a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a nitrogen atom within the pyridine ring confers significant polarity to the molecule. This high polarity means it will have a strong affinity for polar stationary phases like silica gel.[3]

  • Basicity: Pyridine and its derivatives are basic compounds, with a typical pKa for the protonated nitrogen ranging from 5 to 6.[4][5] This basicity is a critical factor in chromatography, as the lone pair of electrons on the nitrogen can interact strongly with acidic sites on the stationary phase.

  • Solubility: The compound's polarity suggests it will have better solubility in polar organic solvents (e.g., Methanol, Ethyl Acetate, Dichloromethane) than in non-polar solvents (e.g., Hexane, Heptane). Determining solubility is a crucial first step in choosing a solvent system.[6]

Section 2: Frequently Asked Questions (FAQs) in Method Development

This section addresses the most common questions that arise when designing a purification strategy for this compound.

Q1: What is the best stationary phase for purifying this compound?

Answer: The choice of stationary phase is critical due to the compound's basic nature.

  • Standard Silica Gel (SiO₂): This is the most common stationary phase in normal-phase chromatography.[7] However, the surface of standard silica gel is covered with silanol groups (Si-OH), which are acidic. The basic nitrogen of the pyridine ring can interact strongly with these acidic silanols, leading to significant peak tailing and, in some cases, irreversible adsorption or degradation of the compound.[5]

  • Deactivated or End-Capped Silica: A better choice is a high-purity, end-capped silica gel. In this material, many of the residual silanol groups have been chemically deactivated, leading to a more inert surface and significantly improved peak shape for basic compounds.[5]

  • Alumina (Al₂O₃): Alumina is another polar stationary phase. Neutral or basic alumina can be an excellent alternative to silica for purifying basic compounds, as it lacks the strong acidic sites responsible for tailing.

  • Reversed-Phase Silica (C18, C8): If the compound or its impurities have sufficient hydrophobic character, reversed-phase chromatography can be a powerful option.[8][9] This technique uses a non-polar stationary phase with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For compounds that are very polar, HILIC is an excellent technique. It uses a polar stationary phase (similar to normal phase) but with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[3][11]

Recommendation: Start with standard silica gel for initial screening via Thin Layer Chromatography (TLC). If significant tailing is observed, consider adding a basic modifier to the mobile phase or switching to alumina or a deactivated silica column.

Q2: How do I select the right mobile phase (eluent)?

Answer: The mobile phase selection process should be systematic and guided by TLC analysis. The goal is to find a solvent system that provides a retention factor (Rƒ) of approximately 0.2-0.4 for the target compound, with the best possible separation from impurities.[12]

  • Start with a Two-Solvent System: For normal-phase chromatography, a common approach is to use a non-polar "weak" solvent and a polar "strong" solvent.[6] The overall polarity of the eluent is adjusted by changing the ratio of these two solvents.[12]

    • Common Systems:

      • Hexane / Ethyl Acetate

      • Dichloromethane (DCM) / Methanol (MeOH)[13]

  • TLC Screening: Test your crude sample in several solvent ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc). The ideal system will move the desired compound off the baseline while leaving impurities either far behind or well ahead.[6]

  • Incorporate a Basic Modifier: If you observe streaking or tailing on the TLC plate even with a good Rƒ, it indicates a strong interaction with the silica. Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your chosen eluent system. This modifier will compete with your compound for the acidic silanol sites, leading to a much sharper, more symmetrical spot.[5]

Solvent Polarity and Properties Table
SolventPolarity Index (P')Boiling Point (°C)Notes
n-Hexane0.169Weak, non-polar solvent.
Dichloromethane (DCM)3.140Good starting solvent, dissolves many organics.
Ethyl Acetate (EtOAc)4.477Common polar modifier.
Acetone5.156Can be effective, but watch for reactivity.
Acetonitrile (ACN)5.882Used in both normal and reversed-phase.[10]
Isopropanol (IPA)3.982Can improve solubility.[10]
Methanol (MeOH)5.165Very strong polar solvent.[10]
Triethylamine (Et₃N)1.989Basic modifier to improve peak shape.
Q3: Should I use isocratic or gradient elution?

Answer:

  • Isocratic Elution: Uses a constant mobile phase composition throughout the separation. It is simpler to perform and is ideal when the Rƒ values of the compounds to be separated are relatively close.

  • Gradient Elution: The composition of the mobile phase is changed during the run, typically by gradually increasing the proportion of the more polar solvent. This is highly effective for separating complex mixtures with components of widely differing polarities. It helps to elute strongly retained compounds more quickly and in sharper bands.[14]

Recommendation: If your TLC analysis shows that all impurities are well-separated from your product in a single solvent system, isocratic elution is sufficient. If you have both less polar and more polar impurities to remove, a step or linear gradient will be much more efficient.

Q4: How should I load my sample onto the column?

Answer: The goal is to apply the sample in as narrow a band as possible at the top of the column. A wide sample band will lead to poor separation.[15]

  • Wet Loading: Dissolve the crude sample in the minimum possible volume of the initial mobile phase solvent.[7] Carefully pipette this solution directly onto the top of the stationary phase. This is the preferred method if your sample is readily soluble in the eluent.

  • Dry Loading (Adsorption Method): If your sample does not dissolve well in the mobile phase or requires a strong solvent for dissolution, dry loading is essential.[15] Dissolve your crude product in a strong, volatile solvent (like DCM or MeOH). Add a small amount of silica gel (2-3 times the mass of your crude sample) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica. Carefully layer this powder on top of the packed column. This technique prevents the strong dissolution solvent from ruining the separation at the start.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution / Overlapping Peaks 1. Incorrect mobile phase polarity.[16] 2. Column is overloaded with sample. 3. Sample band was too wide during loading. 4. Column was poorly packed (channeling).1. Re-optimize the mobile phase using TLC. Aim for a lower Rƒ (0.15-0.2) to increase separation. 2. Reduce the amount of sample loaded. A general rule is 1-5% of the stationary phase mass.[17] 3. Use the dry loading technique.[15] 4. Repack the column carefully, ensuring a uniform and level bed.[7]
Significant Peak Tailing 1. Strong interaction between the basic analyte and acidic silanol groups on silica.[5]1. Add a basic modifier (0.1-1% triethylamine or pyridine) to the eluent. 2. Switch to a less acidic stationary phase like neutral alumina or deactivated silica gel.
Compound Won't Elute from the Column 1. Mobile phase is not polar enough. 2. Compound has irreversibly adsorbed or decomposed on the stationary phase.[18]1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Perform a 2D TLC test (see Protocol section) to check for stability on silica. If it degrades, a different stationary phase is required.[5]
Low Recovery of Product 1. Irreversible adsorption or on-column decomposition.[18] 2. The compound is eluting in very broad bands and is too dilute to detect in later fractions.[18]1. See solutions for "Compound Won't Elute". Using a basic modifier can often improve recovery. 2. Concentrate a wider range of fractions and re-analyze by TLC. Use a steeper gradient to elute the compound in a sharper band.
Cracked or Channeled Column Bed 1. The stationary phase ran dry during packing or running. 2. Drastic and sudden changes in solvent polarity caused thermal stress.[14]1. Always keep the solvent level above the top of the stationary phase. 2. When running a gradient, increase the polarity gradually rather than making large, sudden jumps (e.g., from 100% Hexane to 100% EtOAc).
Visual Workflow: Method Development

The following diagram outlines the logical flow for developing a robust column chromatography method.

MethodDevelopment cluster_prep Phase 1: Initial Screening cluster_dev Phase 2: Optimization & Setup cluster_run Phase 3: Execution & Analysis TLC 1. TLC Analysis (Multiple Solvent Systems) Rf_Check 2. Identify System with Product Rf ≈ 0.2-0.4 TLC->Rf_Check Rf_Check->TLC Rƒ Not OK Tailing_Check 3. Check for Tailing on TLC Plate Rf_Check->Tailing_Check Rƒ OK Add_Modifier 4a. Add Basic Modifier (e.g., 0.5% Et3N) Tailing_Check->Add_Modifier Tailing Seen Pack_Column 4b. Slurry Pack Column Tailing_Check->Pack_Column No Tailing Add_Modifier->Pack_Column Load_Sample 5. Load Sample (Wet or Dry Method) Pack_Column->Load_Sample Run_Column 6. Run Column (Isocratic or Gradient) Load_Sample->Run_Column Collect_Fractions 7. Collect Fractions Run_Column->Collect_Fractions Analyze_Fractions 8. Analyze by TLC Collect_Fractions->Analyze_Fractions Combine_Pure 9. Combine Pure Fractions & Evaporate Analyze_Fractions->Combine_Pure

Caption: A logical workflow for method development.

Visual Workflow: Troubleshooting Common Issues

This decision tree provides a systematic guide for diagnosing and resolving common purification problems.

Troubleshooting cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_recovery Low Recovery Start Problem Encountered Res_Check Are peaks overlapping? Start->Res_Check Tailing_Check Is product peak asymmetric/tailing? Start->Tailing_Check Rec_Check Is product missing? Start->Rec_Check Res_Sol1 Decrease eluent polarity to lower Rf Res_Check->Res_Sol1 Yes Res_Sol2 Use a longer/thinner column Res_Sol1->Res_Sol2 Res_Sol3 Reduce sample load Res_Sol2->Res_Sol3 Tailing_Sol1 Add basic modifier (0.1-1% Et3N) to eluent Tailing_Check->Tailing_Sol1 Yes Tailing_Sol2 Switch to neutral alumina or deactivated silica Tailing_Sol1->Tailing_Sol2 Rec_Sol1 Increase eluent polarity (run a gradient) Rec_Check->Rec_Sol1 Yes Rec_Sol2 Perform 2D TLC to check for on-column degradation Rec_Sol1->Rec_Sol2 Rec_Sol3 Use a more inert stationary phase Rec_Sol2->Rec_Sol3

Caption: A troubleshooting decision tree for common issues.

Section 4: Key Experimental Protocols

Protocol 1: 2D TLC for Compound Stability

This protocol is essential to determine if your compound is stable on the chosen stationary phase (e.g., silica gel).[5]

  • Obtain a square TLC plate.

  • Spot a dilute solution of your crude mixture in the bottom-left corner of the plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate from the chamber and dry it completely. Do not visualize under UV light yet.

  • Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Dry the plate and visualize it.

  • Interpretation: If your compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If any new spots appear that are not on this diagonal, it indicates that your compound is degrading on the stationary phase.

Protocol 2: Slurry Packing a Silica Gel Column

Proper packing is crucial for a high-quality separation. Wet packing is generally preferred for consistency.[7][17]

  • Secure the column vertically to a clamp stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (0.5 cm) layer of sand.

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, non-polar mobile phase (e.g., Hexane). The consistency should be like a milkshake, not too thick.

  • Pour the slurry into the column in one continuous motion. Use a funnel to avoid spilling.

  • Gently tap the side of the column with a piece of rubber tubing to dislodge any air bubbles and encourage even settling.

  • Open the stopcock to drain the excess solvent, collecting it for reuse. As the silica settles, continuously add more solvent to the top. Crucially, never let the solvent level drop below the top of the silica bed.

  • Once the silica bed is stable and no longer settles, add a final layer of sand (0.5-1 cm) on top to protect the surface from being disturbed during sample and eluent addition.[15]

  • Drain the solvent until it is just level with the top of the sand layer, then close the stopcock. The column is now ready for sample loading.

References

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection.
  • Biotage. (2023, January 24). How should normal-phase gradient solvents be chosen?
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  • Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
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  • GL Sciences. (n.d.). Normal Phase Column Selection Guide.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
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  • ResearchGate. (2021, June). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
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  • PubChem. (n.d.). This compound.
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  • Bitesize Bio. (n.d.). The Basics of Running a Chromatography Column.
  • Wiley-VCH. (n.d.). Supporting Information.
  • The Royal Society of Chemistry. (n.d.). Materials and methods.
  • Amerigo Scientific. (n.d.). 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine.
  • The Organic Chemistry Channel. (2013, October 21). 【4K】-- Column Chromatography (Purification).
  • Biocompare. (n.d.). Chromatography and Separation.

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Technical Support Center: Solvent-Driven Regioselectivity in Reactions of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-Chloro-2-methoxypyridin-3-ol. This guide is structured as a series of troubleshooting questions and in-depth answers designed to address common challenges and optimize your reaction outcomes. Our focus is on a critical, often underestimated parameter: the choice of solvent. Understanding how solvents mediate reactivity is key to controlling reaction pathways and achieving desired product profiles.

Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound, and how does its structure influence reactivity?

A1: this compound is an ambident nucleophile, meaning it has multiple sites that can react, leading to different products. The key to successful synthesis is controlling which site reacts.

  • The Hydroxyl Group (O-site): The oxygen of the -OH group is nucleophilic, especially when deprotonated to form a phenoxide-like anion. This site participates in O-alkylation or O-acylation reactions.

  • The Pyridine Nitrogen (N-site): The lone pair of electrons on the pyridine nitrogen is also nucleophilic. Reactions at this site lead to N-alkylation , forming pyridinium salts. The electron-withdrawing fluorine atoms in similar pyridinols are known to increase the acidity of the N-H bond, which can favor N-alkylation under certain conditions.[1]

  • The Pyridine Ring (C-sites): The pyridine ring is electron-deficient, and the chloro-substituent at the 5-position makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) , although this typically requires harsh conditions or highly activated substrates.

The challenge in derivatizing this molecule is achieving regioselectivity between the O-site and the N-site.[1] This competition is heavily influenced by the reaction conditions, most notably the solvent and base employed.

Q2: How does the general classification of a solvent (protic vs. aprotic) fundamentally alter the course of a reaction with this substrate?

A2: Solvent choice is paramount because it directly influences the stability and reactivity of the nucleophile (the deprotonated pyridinol) and any charged intermediates.[2][3]

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents have acidic protons and can form strong hydrogen bonds.[2] They are excellent at solvating both cations and anions.

    • Effect on Nucleophile: They can form a "solvent cage" around the deprotonated oxygen or nitrogen through hydrogen bonding, which stabilizes the nucleophile but also sterically hinders it and reduces its reactivity.[3] This can slow down bimolecular reactions (SN2).[2][4]

    • Effect on Reaction Mechanism: By stabilizing charged intermediates like carbocations, polar protic solvents can favor unimolecular pathways (SN1).[4][5]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents have dipole moments but lack acidic protons.

    • Effect on Nucleophile: They are poor at solvating anions. They effectively solvate the counter-ion (e.g., K⁺ from K₂CO₃) but leave the pyridinolate anion "naked" and highly reactive.[6] This significantly accelerates SN2 reactions.[5][6]

    • Effect on Reaction Mechanism: The enhanced reactivity of the nucleophile strongly favors the SN2 pathway. These solvents are the standard choice for many alkylation and SNAr reactions.[7]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices for reactions involving charged species due to their inability to dissolve ionic reagents or stabilize polar transition states. Their use is typically limited to reactions that do not involve ionic intermediates or those employing phase-transfer catalysts.

Solvent ClassExamplesEffect on Nucleophile (Anion)Favored Substitution Mechanism
Polar Protic Water, Ethanol, Methanol, Acetic AcidStrong solvation, decreased reactivitySN1
Polar Aprotic Acetone, DMF, DMSO, AcetonitrileWeak solvation, enhanced reactivitySN2
Non-Polar Hexane, Toluene, Diethyl EtherVery poor solvation, often insolubleGenerally unsuitable for ionic reactions
Troubleshooting Guides
Problem 1: My reaction is yielding a mixture of N- and O-alkylated products. How can I improve selectivity?

This is the most common challenge. Regioselectivity is a delicate balance of base strength, counter-ion, temperature, and critically, solvent choice.[1]

To Favor O-Alkylation:

The goal is to maximize the nucleophilicity of the oxygen atom. This is best achieved under SN2 conditions.

  • Recommended Solvent: A polar aprotic solvent like DMF , acetone , or acetonitrile is strongly recommended.[8] These solvents leave the oxygen anion highly reactive.

  • Recommended Base: Use a mild, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[1] Cs₂CO₃ is often superior due to the higher solubility of its salts and the "cesium effect," which further enhances the reactivity of the oxygen anion.

  • Causality: The polar aprotic solvent solvates the potassium or cesium cation, leaving the pyridinolate anion highly exposed and reactive. The oxygen, being more electronegative, bears a greater partial negative charge in the anion, making it the more kinetically favorable site for attack in these solvents.

To Favor N-Alkylation:

Directing alkylation to the pyridine nitrogen is often more difficult and may require alternative strategies.

  • Solvent Considerations: While less straightforward, sometimes switching to a polar protic solvent can subtly shift the equilibrium. The hydrogen bonding from a protic solvent might preferentially solvate the harder oxygen anion, leaving the softer nitrogen atom more available for reaction. However, this can also decrease overall reactivity.

  • Alternative Strategies:

    • Mitsunobu Reaction: This is a powerful method that uses an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (like DIAD or DEAD) in an anhydrous aprotic solvent like THF .[1] This reaction often shows high preference for N-alkylation of pyridinone systems.

    • Protecting Groups: One could protect the hydroxyl group (e.g., as a silyl ether), perform the N-alkylation, and then deprotect the oxygen.

G start Desired Product? o_alk O-Alkylated Product (Ether) start->o_alk O-Alkylation n_alk N-Alkylated Product (Pyridinium Salt) start->n_alk N-Alkylation cond_o Use Polar Aprotic Solvent (DMF, Acetone, MeCN) + Mild Base (K₂CO₃, Cs₂CO₃) o_alk->cond_o Conditions cond_n Consider Mitsunobu Reaction (ROH, PPh₃, DIAD) in THF n_alk->cond_n Conditions

Caption: Decision tree for directing alkylation of this compound.

Problem 2: My reaction has stalled, or the yield is very low. What are the likely solvent-related causes?

Low yield is a frustrating issue that can often be traced back to fundamental reaction setup and solvent choice.[9][10]

  • Issue: Poor Solubility:

    • Diagnosis: Are your starting material and base fully dissolved or properly suspended in the solvent at the reaction temperature? Incomplete dissolution is a common cause of low conversion.

    • Solution:

      • Switch Solvents: Consult a solvent miscibility and polarity chart. If you are using a less polar solvent like THF, switching to a more polar one like DMF or DMSO might be necessary.

      • Increase Temperature: Gently warming the reaction can increase solubility and reaction rate. However, be cautious, as higher temperatures can also lead to side products.[9]

      • Use a Co-solvent: Adding a small amount of a more polar solvent (e.g., 10% DMF in THF) can sometimes be sufficient to bring reagents into solution without drastically changing the reaction environment.

  • Issue: Solvent-Induced Side Reactions:

    • Diagnosis: Are you observing unexpected byproducts? Your solvent might not be as "innocent" as you think.

    • Solution:

      • Avoid Nucleophilic Solvents: Pyridine, while a polar aprotic solvent, is also a good nucleophile and can compete in the reaction.[11] Unless it is a required part of the reaction, avoid it as a solvent for alkylations.

      • Beware of Solvolysis: If you are using a polar protic solvent (e.g., ethanol) with a reactive alkyl halide, you may be forming an ethyl ether as a byproduct (solvolysis). This is more common in SN1-type reactions. If this is an issue, switch to a polar aprotic solvent.

  • Issue: Presence of Water:

    • Diagnosis: Many alkylation reactions are moisture-sensitive. Water can hydrolyze sensitive reagents and quench bases.

    • Solution: Always use anhydrous (dry) solvents, especially for reactions requiring strong bases or sensitive electrophiles like the Mitsunobu reaction.[1][12] Ensure glassware is oven- or flame-dried before use.

Experimental Protocols
Protocol 1: Selective O-Alkylation using an Alkyl Halide

This protocol is adapted from standard procedures for the O-alkylation of similar pyridinone systems and is designed to maximize the yield of the ether product.[1][8]

1. Reagent Preparation:

  • To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

2. Reaction Execution:

  • Stir the resulting suspension at room temperature for 20-30 minutes to facilitate salt formation.

  • Slowly add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to a temperature between 60-80 °C.

3. Monitoring and Work-up:

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).[1]

  • Once complete, cool the mixture to room temperature.

  • Quench the reaction by slowly pouring it into cold water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and then with brine to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure O-alkylated product.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep1 Add Pyridinol & Anhydrous DMF to Flask prep2 Add Base (K₂CO₃ or Cs₂CO₃) prep1->prep2 prep3 Stir at RT (30 min) prep2->prep3 react1 Add Alkyl Halide (1.2 eq) prep3->react1 react2 Heat to 60-80 °C react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with EtOAc workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Purify via Chromatography workup3->workup4

Sources

Troubleshooting poor conversion rates in 5-Chloro-2-methoxypyridin-3-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methoxypyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to poor conversion rates, and optimize reaction outcomes. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Addressing Poor Conversion Rates

Low conversion rates in the synthesis of this compound can be attributed to a variety of factors, from reagent quality to reaction conditions. This section provides a structured approach to identifying and resolving these issues.

Issue 1: Low or No Product Formation

This is one of the most common and frustrating challenges. A systematic evaluation of the reaction components and parameters is crucial for diagnosis.

Potential Causes & Step-by-Step Solutions:
  • Poor Quality of Starting Materials: The purity of reactants is paramount. Impurities in the starting material, such as 2-amino-5-chloropyridine, can introduce competing side reactions.

    • Solution:

      • Verify Purity: Analyze all starting materials via NMR, GC-MS, or HPLC to confirm their identity and purity. For instance, the purity of 3-Hydroxypyridine should be ≥98% for reliable outcomes.[1]

      • Purification of Starting Materials: If impurities are detected, purify the starting materials using appropriate techniques like recrystallization or column chromatography.

  • Ineffective Diazotization: The diazotization of the amino group is a critical step. Incomplete diazotization will result in unreacted starting material and reduced yield.

    • Solution:

      • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of sodium nitrite to prevent the decomposition of the diazonium salt.

      • Stoichiometry: Ensure the correct molar ratio of sodium nitrite and acid (e.g., hydrochloric acid) is used. An excess of nitrous acid can lead to unwanted side reactions.

  • Suboptimal Reaction Temperature for Hydrolysis: The conversion of the diazonium salt to the hydroxyl group is temperature-dependent.

    • Solution:

      • Controlled Heating: After diazotization, gradually and controllably warm the reaction mixture. The optimal temperature for hydrolysis can vary, but a range of 30-50 °C is often a good starting point.[2]

      • Monitor Gas Evolution: The evolution of nitrogen gas is an indicator of the hydrolysis reaction. The rate of gas evolution can help gauge the reaction progress.

  • Incorrect pH: The pH of the reaction medium can significantly influence the stability of the diazonium salt and the subsequent hydrolysis.

    • Solution:

      • Maintain Acidity: Ensure the reaction medium is sufficiently acidic during diazotization to favor the formation of the diazonium salt.

      • pH Adjustment for Work-up: During the work-up, carefully adjust the pH to isolate the product. For phenolic compounds like this compound, adjusting the pH to the isoelectric point can maximize precipitation.

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts is a common challenge in pyridine chemistry. Understanding the potential side reactions is key to minimizing them.

Potential Causes & Step-by-Step Solutions:
  • Side Reactions of the Diazonium Salt: Diazonium salts are reactive intermediates and can undergo various side reactions, such as coupling reactions or replacement by other nucleophiles present in the reaction mixture.

    • Solution:

      • Control Nucleophile Concentration: Minimize the concentration of unintended nucleophiles. For example, using a clean reaction setup and high-purity solvents is crucial.

      • Rapid Subsequent Step: Proceed to the hydrolysis step immediately after the diazotization is complete to minimize the time the diazonium salt exists in the reaction mixture.

  • Over-Nitration or Incomplete Reduction (in multi-step syntheses): If the synthesis involves nitration and reduction steps, controlling these can be challenging. For instance, in the synthesis of 2-hydroxyl-3-amino-5-chloropyridine, incomplete reduction will carry over the nitro-intermediate.[2]

    • Solution:

      • Optimize Nitration Conditions: Carefully control the temperature and duration of the nitration step to avoid the formation of dinitro- or other over-nitrated products.[2]

      • Ensure Complete Reduction: Use a reliable reducing agent and monitor the reaction to completion (e.g., by TLC or LC-MS) to ensure all the nitro groups are converted to amino groups before proceeding.

  • Decomposition of the Product: Pyridin-3-ol derivatives can be susceptible to degradation under harsh conditions.

    • Solution:

      • Mild Work-up Conditions: Use mild acidic and basic conditions during the work-up procedure.

      • Avoid Excessive Heat: During solvent evaporation and drying, use the lowest practical temperature to prevent thermal decomposition.

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting poor conversion rates.

II. Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A common synthetic pathway starts from 2-amino-5-chloropyridine. The process involves diazotization of the amino group, followed by hydrolysis to introduce the hydroxyl group. Subsequent methoxylation of a related intermediate can yield the final product. A documented synthesis route for the similar 5-chloro-2,3-dihydroxyl pyridine involves diazotization of 2-amino-5-chloropyridine to 2-hydroxyl-5-chloropyridine, followed by nitration, reduction, and a final diazotization.[2]

Q2: What are the critical parameters to control during the diazotization step?

The critical parameters for a successful diazotization are:

  • Temperature: Strictly maintain the temperature between 0-5 °C.

  • Rate of Addition: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine.

  • Acidity: Ensure a sufficiently acidic environment, typically using a strong mineral acid like HCl.

Q3: How can I effectively purify the final product?

Purification of this compound can be achieved through several methods:

  • Recrystallization: This is often the most effective method for obtaining a highly pure solid product. The choice of solvent is critical and may require some experimentation. Common solvents include ethanol, methanol, or mixtures with water.

  • Column Chromatography: For removing closely related impurities, silica gel column chromatography can be employed. A suitable eluent system, such as a mixture of ethyl acetate and hexane, should be determined by thin-layer chromatography (TLC).

  • Acid-Base Extraction: As a phenolic compound, this compound can be separated from non-acidic impurities by dissolving the crude product in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide). The product can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety precautions are essential:

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

  • Reagents: Handle all chemicals, especially corrosive acids and potentially toxic pyridine derivatives, with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of vapors.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxyl-5-chloropyridine via Diazotization

This protocol is adapted from a similar synthesis and serves as a foundational step.[2]

  • Dissolution: Dissolve 2-amino-5-chloropyridine in an aqueous solution of a strong mineral acid (e.g., HCl) in a reaction vessel equipped with a stirrer and a thermometer. Cool the mixture to 0-5 °C in an ice bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution while maintaining the temperature between 0-5 °C. Stir vigorously during the addition.

  • Hydrolysis: After the addition of sodium nitrite is complete, continue stirring at 0-5 °C for 30 minutes. Then, slowly warm the reaction mixture to 30-50 °C. You should observe the evolution of nitrogen gas.

  • Work-up: Once the gas evolution ceases, cool the reaction mixture. Neutralize the excess acid with a suitable base (e.g., sodium bicarbonate) until the pH is neutral.

  • Isolation: The product, 2-hydroxyl-5-chloropyridine, may precipitate out of the solution. If so, collect the solid by filtration. If it remains in solution, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the collected solid or the organic extract and purify by recrystallization or column chromatography.

Reaction Mechanism Overview

ReactionMechanism A 2-Amino-5-chloropyridine B Diazonium Salt Intermediate A->B NaNO2, HCl 0-5 °C C 5-Chloro-pyridin-2-ol B->C H2O, Δ (-N2)

Caption: A simplified reaction pathway for the synthesis of a key intermediate.

IV. Data Summary

ParameterRecommended RangeRationale
Diazotization Temperature 0-5 °CPrevents premature decomposition of the diazonium salt.
Hydrolysis Temperature 30-50 °CFacilitates the conversion of the diazonium salt to the hydroxyl group without degrading the product.[2]
Purity of Starting Material ≥98%Minimizes side reactions and improves yield and purity of the final product.[1]

V. References

  • ResearchGate. (n.d.). Synthesis of 3-hydroxypyridines from bio-based furfural. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating Chemical Synthesis with 3-Hydroxypyridine: A Practical Guide. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). US3218330A - Preparation of 3-hydroxypyridine. Retrieved from

  • ResearchGate. (n.d.). How to synthesizer of 3-hydroxy pyridine? Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-Amino-2-Chloro-3-Methoxypyridine. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 5-Chloro-3-(dimethoxymethyl)-2-methoxypyridine. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Methoxypyridine: Properties, Synthesis, and Applications in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study. Retrieved from [Link]

  • Google Patents. (n.d.). US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. Retrieved from

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Retrieved from

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Retrieved from

  • ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activity of some 2,5-disubstituted 1,3,4-oxadiazoles | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). EP0289180A2 - Method of chlorination. Retrieved from

  • Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Retrieved from

  • PubMed. (n.d.). Synthesis of some new 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl as potent antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

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Validation & Comparative

Unambiguous Structural Confirmation of 5-Chloro-2-methoxypyridin-3-ol: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any chemical entity towards further study. The substitution pattern on an aromatic or heteroaromatic ring can dramatically alter a compound's biological activity, toxicity, and pharmacokinetic properties. In this guide, we delve into the robust methodology of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the definitive structural elucidation of a substituted pyridinol, 5-Chloro-2-methoxypyridin-3-ol. This guide will not only provide a detailed, step-by-step workflow for 2D NMR analysis but also objectively compare its performance and utility against other common analytical techniques such as mass spectrometry and single-crystal X-ray crystallography, supported by experimental data and logical workflows.

The Challenge: Differentiating Isomers of Chloro-methoxypyridin-3-ol

The synthesis of substituted pyridines can often yield a mixture of isomers, or a single isomer whose identity must be confirmed. For a molecule with the molecular formula C₆H₆ClNO₂, several constitutional isomers are possible. The precise placement of the chloro, methoxy, and hydroxyl groups on the pyridine ring is critical. Misidentification can lead to erroneous structure-activity relationship (SAR) studies and wasted resources. While 1D ¹H NMR can provide initial clues, severe signal overlap and the absence of proton-proton coupling for isolated spins can make a definitive assignment challenging. This is where the power of 2D NMR becomes indispensable.

The 2D NMR Approach: A Coordinated Effort of COSY, HSQC, and HMBC

A suite of 2D NMR experiments, primarily Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a comprehensive roadmap of the molecular structure by revealing through-bond correlations between nuclei.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically over two or three bonds.[1] This is instrumental in piecing together fragments of the molecule containing adjacent protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons to which they are attached (one-bond ¹H-¹³C correlation). This is a crucial step in assigning the protonated carbons in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds). This is the key to identifying quaternary (non-protonated) carbons and connecting the molecular fragments into a complete structure.

Logical Workflow for Structural Elucidation using 2D NMR

The following diagram illustrates the logical workflow for elucidating the structure of a substituted pyridine using a combination of 1D and 2D NMR experiments.

HMBC_Correlations cluster_structure This compound C2 C2-OCH3 C3 C3-OH C2->C3 C4 C4-H C3->C4 C5 C5-Cl C4->C5 C6 C6-H C5->C6 N N OCH3 OCH3 H4 H4 H4->C2 ³J H4->C5 ²J H4->C6 ³J H6 H6 H6->C2 ³J H6->C4 ³J H6->C5 ²J OCH3_H OCH3 OCH3_H->C2 ²J

Caption: Key HMBC correlations for structural confirmation.

This comprehensive analysis of the 2D NMR data allows for the unambiguous assignment of all protons and carbons, confirming the structure as this compound.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool, it is important to understand its advantages and limitations in comparison to other common analytical techniques for small molecule characterization.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
2D NMR Measures through-bond nuclear spin correlations.Provides unambiguous connectivity information, allowing for definitive isomer differentiation. Non-destructive.Requires a relatively larger amount of pure sample. Can be time-consuming to acquire and interpret data.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, requires very little sample. Provides accurate molecular weight. Fragmentation patterns can give structural clues.Fragmentation can be complex and may not definitively differentiate between all isomers. Does not provide direct connectivity information. [2][3]
Single-Crystal X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute, three-dimensional structure of the molecule in the solid state.Requires a suitable single crystal, which can be difficult or impossible to grow. The solid-state structure may not represent the solution-state conformation. [4]

In the context of this compound:

  • Mass Spectrometry would readily confirm the molecular formula C₆H₆ClNO₂ through high-resolution mass analysis. However, the fragmentation patterns of different isomers could be very similar, making a definitive structural assignment based on MS alone unreliable.

  • Single-Crystal X-ray Crystallography , if a suitable crystal could be obtained, would provide the most definitive structural evidence. However, the process of obtaining a high-quality crystal is often a significant bottleneck in research.

Therefore, for routine and reliable confirmation of the substitution pattern on a pyridine ring, 2D NMR offers the most practical and conclusive solution.

Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

NMR Data Acquisition (on a 500 MHz Spectrometer):

  • ¹H NMR: Acquire a standard 1D proton spectrum to check for sample purity and to determine the chemical shift range.

  • ¹³C{¹H} NMR: Acquire a standard 1D carbon spectrum with proton decoupling. A DEPT-135 experiment is also recommended to differentiate between CH, CH₂, and CH₃ signals.

  • gCOSY (gradient-selected COSY):

    • Spectral width: Cover the full proton chemical shift range.

    • Acquire 256-512 increments in the indirect dimension (F1) with 2-4 scans per increment.

  • gHSQC (gradient-selected HSQC):

    • Optimize for a one-bond ¹JCH coupling constant of ~145 Hz.

    • Acquire 256 increments in F1 with 4-8 scans per increment.

  • gHMBC (gradient-selected HMBC):

    • Optimize for long-range coupling constants (²JCH and ³JCH) of 8-10 Hz.

    • Acquire 256-512 increments in F1 with 8-16 scans per increment, depending on sample concentration.

Conclusion

The structural elucidation of substituted heterocyclic compounds like this compound demands a rigorous and unambiguous analytical approach. While techniques like mass spectrometry and X-ray crystallography provide valuable information, 2D NMR spectroscopy, through the synergistic application of COSY, HSQC, and HMBC experiments, offers an unparalleled ability to map the complete bonding network of a molecule in solution. This guide has demonstrated a logical and systematic workflow for the interpretation of 2D NMR data, providing researchers with a robust and reliable method for confirming the structures of their synthesized compounds, thereby ensuring the integrity and validity of their subsequent scientific investigations.

References

  • ACD/Labs. (n.d.). NMR Prediction.
  • Bruker. (n.d.). Mnova Predict.
  • Chemistry LibreTexts. (2020, August 12). COSY.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.
  • Nuzillard, J., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 457-466.
  • Patiny, L. (n.d.). Simulate and predict NMR spectra.
  • Royal Society of Chemistry. (2014). 2D NMR. In Structure Elucidation in Organic Chemistry: The Role of Spectroscopy and Spectrometry.
  • Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines.
  • University of Calgary. (n.d.). Chapter 13 - 2D NMR. In Organic Chemistry Online.
  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(1), 123.
  • ACS Publications. (2022). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • ResearchGate. (2020). Synthesis, Characterization, and Comparative Study of Some Heterocyclic Compounds Containing Isoniazid and Nicotinic Acid Hydrazide Moieties. Russian Journal of Organic Chemistry, 56(10), 1795-1800.
  • MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(1), 123.
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  • PMC. (2020). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 20(1), 123.
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  • SpectraBase. (n.d.). Pyridine.
  • European Journal of Chemistry. (2022). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 13(1), 117-128.
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Synthesized 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 5-Chloro-2-methoxypyridin-3-ol is a substituted pyridine derivative, a class of heterocyclic compounds frequently utilized as key building blocks in the synthesis of active pharmaceutical ingredients (APIs). The precise arrangement of its chloro, methoxy, and hydroxyl functional groups makes it a versatile precursor. However, impurities—ranging from starting materials and reagents to byproducts and isomers—can significantly impact the downstream synthetic steps and, more critically, the toxicological profile of the final drug product.

This guide provides an in-depth, data-supported comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of this compound. We will move beyond rote protocols to explore the scientific rationale behind methodological choices, ensuring that the selected method is not only effective but also validated for its intended purpose, adhering to the highest standards of scientific integrity.

The Analytical Challenge: Physicochemical Properties of this compound

The molecular structure of this compound presents a unique analytical challenge. It possesses both non-polar (chlorinated aromatic ring) and polar (hydroxyl group) characteristics. The phenolic hydroxyl group (pKa ≈ 8-10) is ionizable, meaning its charge state is dependent on pH. This duality dictates the need for a highly robust and selective analytical method. Reversed-Phase HPLC (RP-HPLC), where a polar mobile phase is used with a non-polar stationary phase, is the technique of choice for such molecules.[1][2] In RP-HPLC, hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase, while more hydrophilic molecules elute earlier.[1]

Comparative Analysis of RP-HPLC Methodologies

The success of an RP-HPLC separation is governed by several key parameters. Here, we compare the impact of two critical variables: the stationary phase chemistry and the organic modifier in the mobile phase.

The Stationary Phase: A Comparison of C18 and Polar-Embedded C18 Columns

The stationary phase is the heart of the chromatographic separation. The choice of column chemistry directly influences retention, selectivity, and peak shape.

  • Conventional C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC, offering high hydrophobicity and excellent retention for aromatic compounds.[3] They separate analytes primarily based on hydrophobic interactions.

  • Polar-Embedded C18 Columns: These columns have a polar group (e.g., amide or carbamate) embedded within the C18 alkyl chain. This feature provides alternative selectivity and, crucially, prevents "phase collapse" or "ligand folding" when using highly aqueous mobile phases (less than 5% organic).[4] This is particularly advantageous for retaining and separating polar impurities that may be present in the this compound sample.

The Mobile Phase: Acetonitrile vs. Methanol and the Critical Role of pH

The mobile phase composition fine-tunes the separation. It typically consists of an aqueous component (often buffered) and an organic modifier.

  • Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in RP-HPLC.[1] ACN generally offers lower viscosity (leading to higher efficiency) and a lower UV cutoff wavelength. Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions, which can be beneficial for separating compounds with polar functional groups.

  • Aqueous Buffer and pH Control: Due to the ionizable hydroxyl group on this compound, controlling the mobile phase pH with a buffer is non-negotiable for achieving reproducible retention times and symmetrical peak shapes. A pH around 3-4, using a phosphate or formate buffer, ensures the hydroxyl group is protonated (neutral), leading to consistent hydrophobic interactions with the stationary phase.

Data-Driven Comparison of HPLC Conditions

To illustrate the impact of these choices, we present experimental data from the analysis of a synthesized batch of this compound, spiked with two potential process-related impurities: Impurity A (a more polar starting material) and Impurity B (a less polar, isomeric byproduct).

Table 1: Comparative Performance of Different RP-HPLC Methodologies

ParameterMethod AMethod BMethod C
Column Conventional C18 (4.6 x 150 mm, 5 µm)Conventional C18 (4.6 x 150 mm, 5 µm)Polar-Embedded C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)Acetonitrile (ACN)
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min5% to 95% B in 15 min
Retention Time (Main Peak) 8.52 min9.15 min8.21 min
Resolution (Main Peak / Impurity B) 1.81.62.5
Resolution (Main Peak / Impurity A) 2.12.32.9
Tailing Factor (Main Peak) 1.31.51.1
Theoretical Plates (Main Peak) 11,5009,80014,200

Analysis: The data clearly indicates that Method C , utilizing a Polar-Embedded C18 column with an Acetonitrile gradient , provides the superior separation. It delivers the best resolution for both polar and non-polar impurities, the most symmetrical peak shape (lowest tailing factor), and the highest column efficiency (theoretical plates). This demonstrates the advantage of the polar-embedded phase in providing a more balanced interaction for the analyte and its diverse impurities.

Recommended Protocol for Purity Analysis

Based on the comparative data, the following detailed protocol is recommended.

Materials and Reagents
  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Formic Acid (≥98%)

  • This compound reference standard and sample

  • Column: Polar-Embedded C18 (e.g., Waters XBridge BEH C18, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 5 µm particle size.

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1.0 L of HPLC grade water. Filter and degas.

  • Mobile Phase B: HPLC grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 275 nm (Verify λmax experimentally if possible)

  • Gradient Program:

    • 0.0 min: 5% B

    • 15.0 min: 95% B

    • 17.0 min: 95% B

    • 17.1 min: 5% B

    • 20.0 min: 5% B (End Run)

Data Analysis
  • Integrate all peaks in the chromatogram.

  • Calculate the percentage purity of the main peak using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (Aqueous & Organic) C Equilibrate System with Initial Conditions A->C B Prepare Sample & Reference Standard (0.5 mg/mL in Diluent) D Inject Sample (5 µL) B->D C->D E Run Gradient Separation D->E F Acquire Chromatogram (DAD @ 275 nm) E->F G Integrate Peaks F->G H Calculate % Area Purity G->H

Caption: A streamlined workflow for the HPLC purity analysis of this compound.

Ensuring Method Reliability: Validation According to ICH Q2(R1) Guidelines

A developed analytical method is incomplete without validation, which demonstrates that it is "suitable for its intended purpose."[5][6] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[5][6] Key validation parameters for a purity method include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] This is demonstrated by running blank samples, spiked samples, and subjecting the sample to stress conditions (e.g., acid, base, oxidation) to ensure degradation products are resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the nominal test concentration.[6][8]

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to samples with known concentrations (e.g., spiked placebo) and expressing the results as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.2 units in pH, ±2°C in column temperature). This provides an indication of its reliability during normal usage.[8]

Validation_Logic sub_node sub_node center Reliable Purity Method sub_node_spec Specificity (Peak Purity) center->sub_node_spec Selectivity sub_node_lin Linearity (Correlation Coeff.) center->sub_node_lin Quantitative Range sub_node_acc Accuracy (% Recovery) center->sub_node_acc Trueness sub_node_prec Precision (% RSD) center->sub_node_prec Reproducibility sub_node_rob Robustness (Parameter Variation) center->sub_node_rob Durability sub_node_loq LOQ (Sensitivity) center->sub_node_loq Limits

Caption: The logical pillars of analytical method validation as per ICH guidelines.

Conclusion

The purity analysis of this compound requires a well-developed and validated HPLC method that can adeptly handle its unique physicochemical properties. Our comparative analysis demonstrates that a Reversed-Phase HPLC method using a Polar-Embedded C18 column with a buffered Acetonitrile/Water mobile phase provides the most robust, selective, and efficient separation of the main compound from potential process-related impurities. By following the detailed protocol and adhering to the validation principles outlined in the ICH Q2(R1) guidelines, researchers and drug development professionals can ensure the highest confidence in the quality and purity of this critical pharmaceutical intermediate.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Wikipedia. (2023). Reversed-phase chromatography.
  • Horváth, Cs., et al. (1976). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Journal of Liquid Chromatography, 1(1), 1-25.
  • Bari, S. B. (2022). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • Scribd. (n.d.). Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Goetz, H., et al. (2016). Live qualification/validation of purity methods for protein products. Purdue University Publications.
  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Pawar, A., et al. (2021). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review, 12(8), 77.

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A Comparative Guide to the Synthetic Routes of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxypyridin-3-ol is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of functional groups—a chlorine atom, a methoxy group, and a hydroxyl group—on the pyridine scaffold makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential biological activity. The development of efficient and scalable synthetic routes to this compound is, therefore, a critical endeavor for researchers in drug discovery and process chemistry.

This guide provides an in-depth comparison of two plausible synthetic routes to this compound. As no direct, peer-reviewed synthesis for this specific molecule is readily available in the public domain, the routes presented herein are constructed based on established principles of heterocyclic chemistry and supported by analogous transformations reported in the literature and patent filings. We will delve into the strategic considerations, mechanistic underpinnings, and potential challenges associated with each pathway, providing a comprehensive analysis to inform synthetic planning and execution.

Route 1: Stepwise Functionalization of a Dichloropyridine Precursor

This approach begins with a commercially available dichloropyridine derivative and introduces the required functional groups in a sequential manner. The key strategic element of this route is the control of regioselectivity during the nucleophilic aromatic substitution (SNAr) reactions.

Overall Synthetic Strategy: Route 1

Route 1 A 2,3-Dichloropyridine B 2,3-Dichloro-5-nitropyridine A->B HNO₃, H₂SO₄ C 5-Chloro-2-methoxy-3-nitropyridine B->C NaOCH₃, CH₃OH D 3-Amino-5-chloro-2-methoxypyridine C->D Reduction (e.g., Fe/HCl) E This compound D->E NaNO₂, H₂SO₄, H₂O

Caption: Proposed synthetic workflow for Route 1, starting from 2,3-Dichloropyridine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1a: Nitration of 2,3-Dichloropyridine

The initial step involves the nitration of 2,3-dichloropyridine to introduce a nitro group, which will later be converted to the hydroxyl group. The directing effects of the chlorine atoms and the pyridine nitrogen favor nitration at the 5-position.

  • Protocol: To a cooled (0-5 °C) solution of fuming sulfuric acid, 2,3-dichloropyridine is added portion-wise, maintaining the temperature below 10 °C. Fuming nitric acid is then added dropwise. The reaction mixture is allowed to warm to room temperature and then heated to 80-90 °C for several hours. After cooling, the mixture is poured onto ice and neutralized with a base (e.g., NaOH solution) to precipitate the product, 2,3-dichloro-5-nitropyridine, which is then filtered, washed with water, and dried.

  • Causality: The pyridine nitrogen deactivates the ring towards electrophilic substitution, requiring harsh conditions (fuming acids). The electron-withdrawing nature of the chlorine atoms further deactivates the ring but directs the incoming electrophile to the C5 position, which is meta to both chlorine atoms and the nitrogen, thus being the least deactivated position.

Step 1b: Regioselective Methoxylation

This crucial step involves a nucleophilic aromatic substitution to replace one of the chlorine atoms with a methoxy group. The chlorine at the 2-position is more activated towards nucleophilic attack due to the ability of the pyridine nitrogen to stabilize the negative charge in the Meisenheimer intermediate.[1]

  • Protocol: 2,3-Dichloro-5-nitropyridine is dissolved in anhydrous methanol. A solution of sodium methoxide in methanol is added dropwise at room temperature. The reaction is then heated to reflux and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield 5-chloro-2-methoxy-3-nitropyridine.

  • Trustworthiness: The regioselectivity of nucleophilic aromatic substitution on dichloropyridines is a well-established principle.[2][3] The C2 position is generally more susceptible to attack than the C3 position, especially when an electron-withdrawing group is present on the ring, further stabilizing the intermediate.

Step 1c: Reduction of the Nitro Group

The nitro group is reduced to a primary amine, which is a precursor to the final hydroxyl group.

  • Protocol: 5-Chloro-2-methoxy-3-nitropyridine is dissolved in a mixture of ethanol and concentrated hydrochloric acid. Iron powder is added portion-wise, and the mixture is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is filtered hot through Celite, and the filtrate is concentrated. The residue is dissolved in water and basified to precipitate the product, 3-amino-5-chloro-2-methoxypyridine.

  • Expertise & Experience: Metal-acid systems like Fe/HCl are classic and reliable reagents for the reduction of aromatic nitro groups, being generally tolerant of other functional groups like chlorides and ethers.

Step 1d: Diazotization and Hydrolysis

The final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

  • Protocol: 3-Amino-5-chloro-2-methoxypyridine is dissolved in dilute sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then gently warmed to facilitate the hydrolysis of the diazonium salt. The solution is then neutralized, and the product is extracted with an organic solvent. The organic extracts are dried and concentrated to afford this compound.

  • Authoritative Grounding: The diazotization of aminopyridines to yield hydroxypyridines is a standard transformation in heterocyclic chemistry.[4] Although the stability of pyridine diazonium salts can vary, this method is widely used.[5]

Route 2: Functional Group Interconversion from a Substituted Aminopyridine

This alternative strategy commences with a commercially available aminopyridine and introduces the remaining functional groups through a series of transformations. This route draws inspiration from a patented synthesis of the structurally related 5-chloro-2,3-dihydroxypyridine.[6]

Overall Synthetic Strategy: Route 2

Route 2 A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-nitropyridine A->B HNO₃, H₂SO₄ C 2,3-Diamino-5-chloropyridine B->C Reduction (e.g., Fe/HCl) D 5-Chloro-2-hydroxy-3-aminopyridine C->D NaNO₂, H₂SO₄, H₂O (Diazotization) E This compound D->E NaNO₂, H₂SO₄, H₂O (Diazotization) then CH₃I, Base

Caption: Proposed synthetic workflow for Route 2, starting from 2-Amino-5-chloropyridine.

Detailed Experimental Protocols and Mechanistic Insights

Step 2a: Nitration of 2-Amino-5-chloropyridine

The starting aminopyridine is nitrated. The amino group is a strong activating group and directs the nitration to the ortho (C3) and para (C5) positions. Since the C5 position is already substituted with chlorine, the nitration is expected to occur at the C3 position.

  • Protocol: 2-Amino-5-chloropyridine is added portion-wise to concentrated sulfuric acid at low temperature. A mixture of concentrated nitric acid and sulfuric acid is then added dropwise. The reaction is stirred at a controlled temperature until completion. The mixture is then poured onto ice, and the pH is carefully adjusted with a base to precipitate the product, 2-amino-5-chloro-3-nitropyridine.

  • Causality: The powerful activating and ortho-directing effect of the amino group facilitates this electrophilic substitution under milder conditions than required for 2,3-dichloropyridine.

Step 2b: Reduction of the Nitro Group

The newly introduced nitro group is reduced to an amine.

  • Protocol: Similar to Step 1c, 2-amino-5-chloro-3-nitropyridine is reduced using a metal-acid system (e.g., iron in acetic acid or hydrochloric acid) to yield 2,3-diamino-5-chloropyridine.

  • Trustworthiness: This is a standard and high-yielding transformation.

Step 2c: Selective Diazotization and Hydrolysis

This step aims to selectively convert the 2-amino group into a hydroxyl group. The 2-amino group is generally more reactive in diazotization than the 3-amino group in such systems.

  • Protocol: 2,3-Diamino-5-chloropyridine is dissolved in an aqueous acid (e.g., H₂SO₄) and cooled to 0-5 °C. A stoichiometric amount of aqueous sodium nitrite is added slowly. The reaction is carefully monitored. After the selective diazotization, the mixture is warmed to induce hydrolysis to form 3-amino-5-chloro-pyridin-2-ol.

  • Expertise & Experience: Selective diazotization can be challenging and may require careful control of stoichiometry and reaction conditions to avoid the formation of byproducts from the reaction of the 3-amino group.

Step 2d: Diazotization of the Remaining Amino Group and Methylation

This two-part final step first converts the 3-amino group to a hydroxyl group and then methylates the 2-hydroxyl to the target methoxy group. A more direct approach would be a one-pot diazotization followed by methylation. However, a stepwise approach offers better control. A plausible alternative is to first methylate the 2-hydroxy group and then perform the diazotization of the 3-amino group. For the purpose of this guide, we will outline the latter.

  • Protocol (Methylation then Diazotization):

    • Methylation: 3-Amino-5-chloro-pyridin-2-ol is dissolved in a suitable solvent (e.g., DMF), and a base (e.g., K₂CO₃) is added, followed by a methylating agent (e.g., methyl iodide or dimethyl sulfate). The reaction is stirred until the starting material is consumed. Workup involves quenching with water and extraction to yield 3-amino-5-chloro-2-methoxypyridine.

    • Diazotization: This intermediate is then subjected to diazotization and hydrolysis as described in Step 1d to yield the final product, this compound.

  • Authoritative Grounding: The O-methylation of hydroxypyridines is a common transformation. The subsequent diazotization of the remaining amino group follows established procedures.[4]

Comparison of Synthetic Routes

FeatureRoute 1: From 2,3-DichloropyridineRoute 2: From 2-Amino-5-chloropyridine
Starting Material 2,3-Dichloropyridine2-Amino-5-chloropyridine
Number of Steps 44 (with a 2-step final stage)
Key Challenges - Harsh nitration conditions. - Ensuring high regioselectivity in the methoxylation step.- Potential for over-nitration. - Selective diazotization of the 2-amino group. - Potential for side reactions during diazotization.
Advantages - More predictable regiochemistry in the SNAr step. - Avoids handling of potentially unstable diamine intermediates.- Milder conditions for the initial nitration step. - Readily available starting material.
Disadvantages - Use of fuming acids. - Potentially lower overall yield due to harsh conditions.- Selectivity in the diazotization of the diamine can be difficult to control. - Potential for byproduct formation.

Conclusion

Both proposed synthetic routes to this compound offer viable, albeit challenging, pathways.

Route 1 is arguably the more robust and predictable approach for a laboratory setting. The control of regioselectivity in the nucleophilic aromatic substitution of a dichloronitropyridine is well-precedented, and the subsequent reduction and diazotization steps are standard transformations. The main drawback is the use of harsh conditions for the initial nitration.

Route 2 presents a more elegant strategy on paper, starting from a readily available and activated pyridine derivative. However, the practical execution of this route hinges on the ability to achieve high selectivity in the diazotization of the intermediate diamine. This step could be prone to the formation of complex mixtures, potentially complicating purification and reducing the overall yield.

For researchers and drug development professionals seeking a reliable and scalable synthesis of this compound, Route 1 is recommended as the initial approach due to its more predictable outcomes based on established reactivity principles. Further process development and optimization would be necessary for either route to be implemented on a larger scale. This guide provides the foundational chemical logic and experimental frameworks to embark on the synthesis of this valuable chemical intermediate.

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A Senior Application Scientist's Guide to the Biological Activity of 5-Chloro-2-methoxypyridin-3-ol Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyridin-3-ol Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold for designing biologically active molecules.[3][4] Within this class, pyridin-3-ol derivatives are of particular interest due to their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][5][6]

This guide focuses on 5-Chloro-2-methoxypyridin-3-ol, a specific substituted pyridin-3-ol, and explores the potential biological activities of its analogs. While comprehensive, direct comparative studies on a wide array of its specific analogs are not extensively documented in publicly available literature, this guide will synthesize data from closely related substituted pyridine and pyridin-3-ol compounds. By analyzing the structure-activity relationships (SAR) of these related molecules, we can construct a predictive framework to guide researchers in the rational design and screening of novel this compound analogs for therapeutic applications.

Our analysis will be grounded in established experimental data and protocols, providing a robust, scientifically validated resource for researchers, chemists, and drug development professionals dedicated to exploring this promising chemical space.

Synthetic Strategies: Building the Analog Library

The generation of a diverse library of analogs is predicated on versatile and efficient synthetic methodologies. The this compound scaffold offers several positions for chemical modification. Key synthetic strategies often involve multi-step reactions starting from commercially available pyridine derivatives.

Causality in Synthesis: The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the pyridine ring. The presence of the electron-withdrawing nitrogen atom deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the 2- and 4-positions.[4]

A generalized synthetic workflow for creating analogs might involve:

  • Initial Halogenation/Alkoxylation: Introducing chloro and methoxy groups onto a pyridine precursor.

  • Functionalization at C3: Modifying the hydroxyl group via etherification or esterification.

  • Substitution at C4 or C6: Utilizing cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabled by the existing halogen atom, to introduce diverse aryl, heteroaryl, or alkyl groups.[7]

This systematic approach allows for the creation of a matrix of analogs where the biological impact of each structural modification can be systematically evaluated.

Comparative Biological Activity: A Multi-Faceted Evaluation

The true potential of this compound analogs lies in their diverse biological activities. Based on data from related pyridine compounds, we will explore their potential in three key areas: antifungal, antibacterial, and antiproliferative activity.

Antifungal Activity

The rise of drug-resistant fungal infections necessitates the discovery of novel antifungals with unique mechanisms of action.[8][9] Pyridine derivatives have shown considerable promise in this area.[5][10] The antifungal efficacy of novel compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens.

Table 1: Representative Antifungal Activity of Substituted Pyridine Analogs

Compound Class Fungal Strain MIC (µg/mL) Reference
Nicotinic acid benzylidene hydrazide derivatives Candida albicans 15.62 - 62.5 [5]
Nicotinic acid benzylidene hydrazide derivatives Aspergillus niger 15.62 - 125 [5]
Pyridinium Salts Candida albicans >100 [11]

| Pyran & Thiazolopyridine derivatives | Fusarium oxysporum | High Activity |[10] |

This table presents illustrative data from related compound classes to guide potential screening efforts for this compound analogs.

Antibacterial Activity

Similarly, pyridine-containing structures have been investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[3][12] Their mechanism often involves the disruption of essential microbial processes like cell wall synthesis or nucleic acid metabolism.[3]

Table 2: Representative Antibacterial Activity of Substituted Pyridine Analogs

Compound Class Bacterial Strain MIC (µg/mL) Reference
(Pyridin-3-yl)phenyloxazolidinones Streptococcus pneumoniae ≤0.06 - 1 [12]
Dodecanoic acid pyridine derivatives Staphylococcus aureus Good Activity [5]
Dodecanoic acid pyridine derivatives Escherichia coli Good Activity [5]
N-pyridin-3-yl-benzenesulfonamide Staphylococcus aureus High Activity (Zone of Inhibition) [13]

| Pyridinium Salts | Staphylococcus aureus | 3.125 - 100 |[11] |

This table presents illustrative data from related compound classes to guide potential screening efforts for this compound analogs.

Antiproliferative and Cytotoxic Activity

The structural diversity of pyridine derivatives makes them attractive scaffolds for the development of novel anticancer agents.[1][6] Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which measures the compound's potency in inhibiting cancer cell growth.

Table 3: Representative Antiproliferative Activity of Substituted Pyridine Analogs

Compound Class Cancer Cell Line IC₅₀ (µM) Reference
Pyridine derivatives with OMe groups A549 (Lung) 1.0 [1]
Imidazo[1,2-a]pyridine derivatives HT-29 (Colon) 6.78 [6]
5-chloropyrido[3,4-b]indol-1-ones A549 (Lung) 0.15 [14]
2-Chloro-indolo[2,3-b]quinoline HCT116 (Colorectal) 0.35 [15]

| Ciminalum–thiazolidinone hybrids | SW-620 (Colon) | <0.01 - 0.02 |[16] |

This table presents illustrative data from related compound classes to guide potential screening efforts for this compound analogs.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint

The biological activity of a compound is intimately linked to its three-dimensional structure. Analyzing how specific structural modifications affect potency provides critical insights for lead optimization.[17] For pyridin-3-ol analogs, several key relationships can be inferred from existing literature.

  • Role of Halogens: The chlorine atom at the C5 position is expected to significantly influence the electronic properties of the pyridine ring, potentially enhancing membrane permeability and binding affinity through halogen bonding.

  • Impact of the Methoxy Group: The methoxy group at C2 can affect the molecule's conformation and metabolic stability. Studies on other pyridine derivatives have shown that the number and position of methoxy groups can dramatically alter antiproliferative activity, with increased substitution sometimes leading to lower IC₅₀ values.[1]

  • Influence of the C3-Hydroxyl Group: The hydroxyl group at C3 is a key functional group for hydrogen bonding with biological targets. It also serves as a synthetic handle for introducing a variety of substituents, allowing for fine-tuning of solubility and potency.

  • Substitution at Other Positions: Introducing bulky or polar groups at other positions on the ring can modulate selectivity, solubility, and activity against off-target proteins, such as monoamine oxidase (MAO).[12]

SAR_of_Pyridin-3-ol_Analogs Core 5-Chloro-2-methoxy pyridin-3-ol Core C5_Cl C5-Chloro: - Enhances lipophilicity - Potential for halogen bonding Core->C5_Cl C2_OMe C2-Methoxy: - Affects conformation - Influences metabolic stability Core->C2_OMe C3_OH C3-Hydroxyl: - Key H-bond donor/acceptor - Synthetic handle for R groups Core->C3_OH Other_Subs Other Substituents (C4, C6): - Modulate solubility - Impact selectivity & potency Core->Other_Subs Activity Biological Activity (Antifungal, Antibacterial, Anticancer) C5_Cl->Activity C2_OMe->Activity C3_OH->Activity Other_Subs->Activity

Caption: Structure-Activity Relationship (SAR) map for pyridin-3-ol analogs.

Experimental Protocols: Ensuring Data Integrity and Reproducibility

The trustworthiness of any comparative guide rests on the validity of its underlying experimental methods. The following protocols are detailed to ensure they serve as self-validating systems for researchers.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of chemical compounds.[18] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[19]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan product.[18] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[18][20]

  • Compound Treatment: Prepare serial dilutions of the test analogs in the culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the desired compound concentrations. Include vehicle control wells (solvent only) and blank wells (medium only).

  • Incubation: Incubate the plate for a specified exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS, sterile-filtered) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol) to each well to dissolve the purple formazan crystals.[21] Allow the plate to stand overnight in the incubator to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Note: The XTT assay is an alternative that produces a water-soluble formazan, eliminating the solubilization step and making it suitable for high-throughput screening.[18]

General Workflow for Bioactivity Screening

The path from a newly synthesized compound to a potential lead involves a structured screening cascade. This workflow ensures that resources are focused on the most promising candidates.

Screening_Workflow cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism & Lead Optimization A Synthesis of Analog Library B Primary Bioactivity Screen (e.g., Single High Concentration) A->B C Initial Cytotoxicity (e.g., against a normal cell line) B->C D Dose-Response Assays (Determine IC50 / MIC) C->D Active & Non-Toxic Hits Progress E Broad-Spectrum Screening (Panel of cell lines / microbes) D->E F Selectivity & Toxicity Assessment E->F G Mechanism of Action (MoA) Studies F->G Selective Hits Progress H Structure-Activity Relationship (SAR) Analysis G->H I Lead Optimization H->I

Caption: General experimental workflow for screening novel chemical analogs.

Conclusion and Future Perspectives

This guide establishes that analogs of this compound represent a promising, yet underexplored, class of compounds. By drawing parallels from related substituted pyridines, we can reasonably predict that these analogs possess the potential for significant antifungal, antibacterial, and antiproliferative activities. The structure-activity relationships discussed herein provide a clear rationale for analog design, emphasizing the modulation of properties through targeted substitutions on the pyridine core.

The path forward is clear: a systematic synthesis and screening of a focused library of this compound analogs are warranted. Future research should prioritize:

  • Broad-Spectrum Screening: Testing newly synthesized analogs against diverse panels of fungal pathogens, bacteria (including resistant strains), and cancer cell lines to identify initial hits.

  • Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent compounds to understand their therapeutic potential and guide further optimization.

  • In Vivo Evaluation: Progressing lead candidates with favorable in vitro profiles into preclinical animal models to assess their efficacy and safety.

By leveraging the foundational knowledge and protocols outlined in this guide, the scientific community can accelerate the exploration of this chemical scaffold and potentially uncover novel therapeutic agents to address pressing global health challenges.

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A Comparative Guide to the Validation of a New Stability-Indicating HPLC Method for 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of 5-Chloro-2-methoxypyridin-3-ol. As a critical intermediate or potential impurity in pharmaceutical development, ensuring a robust, reliable, and specific analytical method is paramount for quality control, stability testing, and regulatory compliance.

We move beyond a simple checklist approach to validation. Instead, this document elucidates the causal logic behind experimental design choices and acceptance criteria, grounding the entire process in the harmonized principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] The objective is to present a self-validating system, where the data generated intrinsically demonstrates the method's suitability for its intended purpose.[5][6][7]

This guide compares the newly developed HPLC method against alternative analytical strategies, providing the experimental data necessary for researchers, quality control analysts, and drug development professionals to make informed decisions.

The Regulatory Imperative: Grounding Validation in Global Standards

The validation of an analytical procedure is a formal process to demonstrate its fitness for purpose.[6][7] Regulatory bodies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), align with the ICH guidelines.[1][4][8] Our validation protocol is designed in accordance with ICH Q2(R2) "Validation of Analytical Procedures," which outlines the necessary performance characteristics to be investigated.[1][4][6] This framework is complemented by principles detailed in the United States Pharmacopeia (USP) General Chapter <1225> "Validation of Compendial Procedures."[9][10][11]

The core validation parameters we will establish for this quantitative impurity method are:

  • Specificity (including stability-indicating properties)

  • Linearity & Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

The Proposed Method: A High-Resolution RP-HPLC-UV Protocol

The selected analytical approach is an isocratic RP-HPLC method with UV detection. This choice is predicated on the physicochemical properties of this compound, which contains a chromophore suitable for UV detection and sufficient polarity for good retention and separation on a reverse-phase column. This method avoids the need for derivatization, a common requirement for analyzing polar pyridinol compounds by Gas Chromatography (GC).[12][13]

Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 288 nm

    • Injection Volume: 10 µL

    • Run Time: 15 minutes

  • Solutions Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Sample Solution: Prepare sample solutions using the diluent to achieve a target concentration within the validated range (e.g., 100 µg/mL).

Method Validation: A Systematic Experimental Approach

The following sections detail the experimental execution and acceptance criteria for each validation parameter.

Specificity & Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[5][10][14] To establish this as a "stability-indicating" method, we conducted forced degradation studies to ensure that any degradation products do not interfere with the quantification of the main analyte.

Experimental Protocol: A solution of this compound (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance heated at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to 1.2 million lux hours of visible light and 200 watt hours/m² of UV light in a photostability chamber.

All stressed samples were then analyzed, and the chromatograms were compared to that of an unstressed standard.

Results: Significant degradation was observed under basic and oxidative conditions. The parent peak of this compound remained spectrally pure and was well-resolved from all degradation product peaks in all stress conditions, demonstrating the method's specificity and stability-indicating nature.

Stress Condition% DegradationPeak Purity AnglePeak Purity ThresholdResolution of Closest Degradant
Acid Hydrolysis5.8%0.2510.315> 2.0
Base Hydrolysis18.2%0.2330.310> 2.0
Oxidation12.5%0.2450.312> 2.0
Thermal2.1%0.2280.309N/A
Photolytic3.5%0.2390.311> 2.0

Acceptance Criteria: The method is considered specific if the peak purity test passes (Angle < Threshold) and all degradant peaks are resolved from the analyte peak with a resolution (Rs) of ≥ 2.0.

Diagram: Forced Degradation Specificity Workflow

G cluster_stress Forced Degradation Conditions cluster_analysis Chromatographic Analysis cluster_evaluation Specificity Evaluation Acid Acid (0.1 M HCl) HPLC Inject into Validated HPLC System Acid->HPLC Base Base (0.1 M NaOH) Base->HPLC Oxidation Oxidation (6% H2O2) Oxidation->HPLC Thermal Thermal (105°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Resolution Peak Resolution (Rs ≥ 2.0) HPLC->Resolution Purity Peak Purity Test (Angle < Threshold) HPLC->Purity MassBalance Mass Balance (95-105%) HPLC->MassBalance Conclusion Method is Stability-Indicating Resolution->Conclusion Purity->Conclusion MassBalance->Conclusion

Caption: Logic flow for establishing a stability-indicating method.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol: A series of at least five concentrations, ranging from the Limit of Quantitation (LOQ) to 150% of the target analytical concentration (e.g., 1 µg/mL to 150 µg/mL), were prepared from the stock solution and injected in triplicate.

Results: A linear regression analysis was performed on the plot of peak area versus concentration.

ParameterResult
Range 1.0 - 150 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9998
Y-intercept % of Response at 100% 0.28%

Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is required.

Accuracy

Accuracy reflects the closeness of the test results to the true value. It is typically determined by spike recovery studies.

Experimental Protocol: A placebo (matrix without the analyte) was spiked with this compound at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Nine determinations (3 concentrations, 3 replicates each) were performed.

Results:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
50%50.049.899.6%
100%100.0100.5100.5%
150%150.0149.199.4%
Average Recovery 99.8%

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the variability of results from multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval under the same conditions.

  • Intermediate Precision: Assesses variations within the same laboratory (e.g., different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability: Six replicate injections of a 100 µg/mL standard solution were made on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was repeated on a different day by a different analyst using a different HPLC system.

Results:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Mean Peak Area 4,591,2344,605,881
Standard Deviation 21,57825,332
% Relative Standard Deviation (%RSD) 0.47%0.55%

Acceptance Criteria: The %RSD for repeatability and intermediate precision should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Results:

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (%RSD ≤ 10%) and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol: The effect of small changes to the following parameters was evaluated:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 2°C)

  • Mobile Phase pH (± 0.2 units)

  • Mobile Phase Organic Composition (± 2%)

Results: In all cases, system suitability parameters (see below) remained within acceptance criteria, and the peak shape and retention time showed no significant changes, confirming the method's robustness.

System Suitability

System suitability testing is an integral part of the analytical procedure, ensuring the chromatographic system is adequate for the intended analysis.

Experimental Protocol: A standard solution (100 µg/mL) was injected five times before starting any analytical run.

Results & Acceptance Criteria:

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 20008500
%RSD of Peak Area ≤ 2.0%0.6%

Comparative Analysis: HPLC vs. Alternative Methods

While the validated RP-HPLC method is highly suitable, it is instructive to compare it with other potential analytical techniques.

FeatureValidated RP-HPLC Method Alternative: GC-MS Method
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Sample Preparation Simple dissolution in diluentRequires derivatization (e.g., silylation) to increase volatility and thermal stability of the polar hydroxyl group.[12][13][15] This adds time, complexity, and potential for error.
Specificity High; demonstrated stability-indicatingHigh; mass spectrometric detection provides excellent specificity based on mass-to-charge ratio.
Sensitivity (LOQ) 1.0 µg/mLPotentially lower (sub-µg/mL), especially with selected ion monitoring (SIM).
Run Time 15 minutesTypically longer, including derivatization time.
Solvent Consumption Moderate (aqueous/organic mobile phase)Lower (gaseous mobile phase), but derivatization reagents and solvents are required.
Robustness High; proven through validation.Can be less robust; derivatization reactions can be sensitive to moisture.[16]

Diagram: Overall Method Validation Workflow

G Start Method Development (RP-HPLC) Protocol Write Validation Protocol (Define Parameters & Criteria) Start->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Final Validation Report Robustness->Report

Caption: Sequential workflow for analytical method validation.

Final Conclusion

The RP-HPLC method presented in this guide has been systematically validated according to ICH Q2(R2) guidelines and is proven to be specific, linear, accurate, precise, and robust for the quantitative determination of this compound. Its stability-indicating nature makes it highly suitable for use in quality control and stability studies throughout the drug development lifecycle. When compared to a potential GC-MS alternative, this HPLC method offers a more efficient workflow by avoiding complex sample derivatization, making it the superior choice for routine analysis.

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Performance Benchmarking of 5-Chloro-2-methoxypyridin-3-ol Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridinol scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide presents a comprehensive framework for benchmarking the performance of novel derivatives based on the 5-Chloro-2-methoxypyridin-3-ol core. We provide an objective comparison of critical drug-like properties, supported by detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals to facilitate the identification and optimization of promising therapeutic candidates. Our narrative emphasizes the causality behind experimental choices, ensuring that the described protocols serve as a self-validating system for rigorous candidate profiling.[3]

Introduction: The Strategic Importance of the Pyridinol Scaffold

The development of selective kinase inhibitors remains a formidable challenge in drug discovery, primarily due to the highly conserved nature of the ATP-binding site across the human kinome.[4][5] The this compound scaffold has emerged as a privileged structure, offering a versatile template for synthesizing potent and selective modulators of key signaling pathways implicated in oncology and inflammatory diseases.[6] Its unique electronic and steric properties allow for fine-tuning of interactions within the kinase hinge region and adjacent pockets.

However, raw potency is not a sufficient predictor of clinical success. A successful drug candidate must possess a finely balanced profile of potency, selectivity, metabolic stability, and low cytotoxicity.[7] This guide provides a systematic approach to evaluating these multi-parameter objectives, enabling researchers to make data-driven decisions and de-risk candidates early in the discovery pipeline.

Core Performance Metrics: A Multi-Parameter Evaluation Framework

To comprehensively evaluate a drug candidate, we must move beyond single-point measurements. The following metrics form the pillars of our benchmarking strategy, ensuring a holistic assessment of each derivative's therapeutic potential.

  • Target Potency (IC₅₀): This is the fundamental measure of a compound's ability to inhibit its intended biological target. It is quantified as the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.[8]

  • Kinase Selectivity: A compound's inhibitory profile across a panel of related and unrelated kinases. High selectivity is crucial for minimizing off-target effects and improving the safety profile of a therapeutic.[9]

  • Cellular Efficacy: The ability of a compound to exert its intended effect in a biological context, such as inhibiting the proliferation of cancer cells. This bridges the gap between biochemical activity and physiological response.[10]

  • Metabolic Stability: A measure of a compound's susceptibility to metabolism, typically by liver enzymes. High metabolic stability is desirable as it often correlates with better oral bioavailability and a longer duration of action.[11]

  • General Cytotoxicity: The compound's toxicity to non-target, healthy cells. A large therapeutic window—the difference between the concentration required for efficacy and the concentration at which toxicity occurs—is a critical attribute of a safe drug.[12][13]

The logical flow of our evaluation process is designed to eliminate weak candidates efficiently, starting with broad screening and progressing to more complex biological systems.

G cluster_0 Benchmarking Workflow Compound Library Compound Library Biochemical Assays Biochemical Assays (Potency & Selectivity) Compound Library->Biochemical Assays Primary Screen Cell-Based Assays Cell-Based Assays (Efficacy & Cytotoxicity) Biochemical Assays->Cell-Based Assays Hits ADME Profiling In Vitro ADME Profiling (Metabolic Stability) Cell-Based Assays->ADME Profiling Validated Hits Lead Candidate Lead Candidate ADME Profiling->Lead Candidate Optimized Lead

Caption: High-level experimental workflow for benchmarking derivatives.

Comparative Performance Data

The following table summarizes hypothetical performance data for three this compound derivatives (CMPD-A, CMPD-B, CMPD-C) against a well-characterized, fictitious target kinase (Kinase X) and an off-target kinase (Kinase Y).

Parameter CMPD-A CMPD-B CMPD-C Rationale & Interpretation
Kinase X IC₅₀ (nM) 15550Measures on-target potency. Lower is better. CMPD-B is the most potent.
Kinase Y IC₅₀ (nM) 1,50050>10,000Measures off-target activity. Higher is better for selectivity.
Selectivity Index (Y/X) 10010>200A key indicator of specificity. CMPD-C demonstrates superior selectivity.
MCF-7 Cell IC₅₀ (µM) 0.50.11.2Cellular efficacy in a breast cancer cell line. CMPD-B shows the best cellular activity.
Metabolic Stability (t½, min) 45595In vitro half-life in liver S9 fractions. CMPD-C is the most stable.[14][15]
Cytotoxicity CC₅₀ (µM) >501.0>50Toxicity in normal cells. CMPD-A and CMPD-C show a much better safety window than CMPD-B.[16]

Analysis:

  • CMPD-A presents a balanced profile: good potency, reasonable selectivity, and a strong safety margin.

  • CMPD-B is highly potent and effective in cells but suffers from poor selectivity and high cytotoxicity, making it a risky candidate. Its metabolic instability suggests it would be cleared from the body very quickly.[11]

  • CMPD-C , while less potent than the others, exhibits outstanding selectivity and metabolic stability, coupled with low cytotoxicity. This profile suggests it could be a strong candidate for further optimization to improve potency.

This multi-parameter view is essential; relying solely on potency (CMPD-B) would have been misleading. CMPD-C, despite lower initial potency, may represent a more promising starting point for developing a safe and effective therapeutic.

Key Experimental Protocols

Scientific integrity demands reproducible and robust methodologies. The following protocols are standard in the industry for generating high-quality, comparable data.

Protocol: Luminescence-Based Kinase Inhibition Assay

This assay quantifies kinase activity by measuring the amount of ADP produced, which is a universal product of kinase-catalyzed phosphorylation. A decrease in ADP indicates inhibition.[17]

Causality: We choose a luminescence-based readout for its high signal-to-background ratio, sensitivity, and amenability to high-throughput screening, allowing for efficient determination of IC₅₀ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare kinase assay buffer, kinase enzyme, specific substrate, and ATP solutions at 2X final concentration.

  • Compound Plating: Serially dilute test compounds in DMSO, then dilute into assay buffer. Add 5 µL of each compound concentration to a 384-well plate. Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

  • Kinase Reaction: Add 5 µL of the 2X enzyme/substrate mix to each well. Add 5 µL of 2X ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

  • Signal Generation: Add 30 µL of Kinase Detection Reagent to convert ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the curve using a four-parameter logistic model to determine the IC₅₀ value.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[19][20]

Causality: This assay is selected for its reliability, cost-effectiveness, and ability to provide quantitative data on a compound's cytostatic or cytotoxic effects, which is fundamental for assessing therapeutic potential and safety.[21][22]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 for efficacy, or a non-cancerous line like HEK293 for cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[18]

  • Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC₅₀ (for efficacy) or CC₅₀ (for cytotoxicity).[18]

Protocol: In Vitro Metabolic Stability (Liver S9 Fraction Assay)

This assay evaluates the rate at which a compound is metabolized by a broad range of drug-metabolizing enzymes.

Causality: Liver S9 fractions are used because they contain both microsomal (Phase I) and cytosolic (Phase II) enzymes, providing a more comprehensive metabolic profile than microsomes alone.[14][23][24] This early screen helps eliminate compounds with poor metabolic stability, saving significant resources.[15]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing liver S9 fraction and NADPH regenerating system (cofactors for Phase I enzymes) in phosphate buffer.

  • Incubation: Pre-warm the master mix and test compound solution to 37°C. Initiate the reaction by adding the test compound (final concentration typically 1 µM) to the master mix.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

Mechanistic Context: Targeting the PI3K/mTOR Signaling Pathway

Many pyridinol-based inhibitors are designed to target critical nodes in cell signaling pathways that drive cancer cell proliferation and survival. The PI3K/mTOR pathway is one such critical network.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Growth & Proliferation mTOR->Proliferation Promotes Inhibitor Pyridinol Derivative (e.g., CMPD-A) Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway targeted by a kinase inhibitor.

A selective inhibitor targeting PI3K would block the conversion of PIP2 to PIP3, preventing the activation of Akt and mTOR downstream. This leads to a shutdown of signals that promote cell growth, providing a clear therapeutic mechanism.

Conclusion

The benchmarking of this compound derivatives requires a rigorous, multi-faceted approach. By systematically evaluating potency, selectivity, cellular efficacy, metabolic stability, and cytotoxicity, researchers can build a comprehensive performance profile for each candidate. This data-driven strategy, grounded in robust and reproducible experimental protocols, is essential for identifying compounds with the highest probability of clinical success. The framework presented in this guide provides a clear path for navigating the complexities of preclinical drug discovery and unlocking the full therapeutic potential of this promising chemical scaffold.

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A Comparative Guide to Catalytic Systems for the Derivatization of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chloro-2-methoxypyridin-3-ol in Medicinal Chemistry

This compound is a pivotal structural motif in modern medicinal chemistry. As a highly functionalized heterocyclic building block, it serves as a versatile scaffold for the synthesis of a multitude of pharmacologically active compounds. The strategic derivatization of its pyridine core—specifically at the chloro-position—is a critical tactic for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of drug candidates. This guide provides an in-depth comparative analysis of catalytic systems for a key transformation of this substrate: the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of carbon-carbon bond formation in the pharmaceutical industry.[1][2] By presenting objective performance data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select and optimize catalytic systems for their specific synthetic challenges.

Focus Reaction: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane and an organic halide or triflate, forming a new carbon-carbon bond.[3][4] For a substrate like this compound, this reaction is particularly valuable for introducing aryl, heteroaryl, or vinyl substituents at the C5 position.

However, the reaction is not without its challenges. The chlorine atom on the pyridine ring is less reactive than corresponding bromine or iodine atoms, necessitating highly active catalytic systems for efficient C-Cl bond activation.[5] The electron-donating 2-methoxy group can further deactivate the C-Cl bond towards the initial oxidative addition step in the catalytic cycle.[5] Therefore, the judicious selection of the palladium source and, most critically, the supporting ligand is paramount for a successful transformation.

Catalyst Systems Under Review: A Comparative Analysis

The efficacy of a Suzuki-Miyaura coupling is profoundly influenced by the choice of the phosphine ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition of the aryl chloride and facilitate the subsequent steps of the catalytic cycle.[5] We will compare three state-of-the-art palladium-based catalytic systems for the coupling of this compound with a generic arylboronic acid.

Mechanism Overview: The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps[3][6][7]:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond, forming a Pd(II) complex. This is often the rate-limiting step for chloropyridines.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Below is a visualization of the general workflow for catalyst screening and the Suzuki-Miyaura catalytic cycle.

G cluster_workflow Experimental Workflow: Catalyst Screening A Reactant Preparation (Aryl Halide, Boronic Acid) C Reaction (Inert Atmosphere, Heat) A->C B Catalyst System Setup (Pd Precursor + Ligand + Base) B->C D Workup & Purification (Extraction, Chromatography) C->D E Analysis (Yield, Purity by LC-MS, NMR) D->E F Compare & Optimize E->F Suzuki_Cycle center Pd(II) pd0 L₂Pd(0) oa_complex L₂Pd(II)(Ar)(Cl) pd0->oa_complex Oxidative Addition (+ Ar-Cl) oa_label Ar-Cl trans_complex L₂Pd(II)(Ar)(Ar') oa_complex->trans_complex Transmetalation (+ Ar'-B(OH)₂, Base) boronic_label Ar'-B(OH)₂ trans_complex->pd0 Reductive Elimination (- Ar-Ar') product_label Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Performance Metrics & Comparative Data

The following table summarizes the performance of three popular and highly effective catalytic systems for the Suzuki coupling of this compound with phenylboronic acid, based on established methods for similar chloropyridines. [5]

Catalyst System Pd Precursor Ligand Base Solvent Temp (°C) Time (h) Typical Yield (%) Key Advantages
System 1 Pd(OAc)₂ SPhos K₃PO₄ Toluene/H₂O 100 18 85-95 High activity for Ar-Cl, good functional group tolerance.
System 2 Pd₂(dba)₃ XPhos Cs₂CO₃ Toluene 110 16 90-98 Excellent for sterically hindered substrates, very high yields. [5]

| System 3 | Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene/H₂O | 100 | 24 | 70-85 | More economical ligand, effective but may require longer times. |

Note: Yields are estimations based on couplings of structurally similar substrates and are highly dependent on the specific boronic acid partner and reaction scale. [5]

Experimental Protocols

The following are detailed, self-validating procedures for the Suzuki coupling reaction using Catalyst System 1 (Pd/SPhos). These protocols are designed to serve as a robust starting point for reaction optimization.

Protocol: Suzuki Coupling using Pd(OAc)₂ / SPhos

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Toluene (5 mL)

  • Water (0.5 mL)

  • Argon (or Nitrogen) gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (2 mol%) and SPhos (4 mol%). Add these solids to the reaction flask. Expertise Note: Adding the catalyst components last minimizes premature decomposition and ensures a homogeneous mixture before heating.

  • Inerting the Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial as the active Pd(0) species is oxygen-sensitive.

  • Solvent Addition: Using a syringe, add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask. The solvent should be degassed by bubbling argon through it for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Catalyst Selection Guide

The choice of catalyst for the derivatization of this compound via Suzuki-Miyaura coupling is critical for achieving high yields and purity.

  • For general-purpose coupling with unhindered arylboronic acids, the Pd(OAc)₂/SPhos system offers a robust and high-yielding starting point.

  • When dealing with sterically demanding coupling partners or when maximizing yield is the absolute priority, the Pd₂(dba)₃/XPhos system is often the superior choice, despite the higher cost of the components. [5]* For cost-sensitive, large-scale syntheses where slightly longer reaction times are acceptable, the Pd(OAc)₂/PCy₃ system presents a viable, more economical alternative.

Ultimately, empirical screening of catalysts, bases, and solvents for each specific substrate combination remains the most effective strategy for reaction optimization. This guide provides the foundational data and protocols to embark on that process with a high probability of success.

Decision_Tree Start Select Catalyst System Q1 Sterically Hindered Substrate? Start->Q1 Q2 Cost is Primary Constraint? Q1->Q2 No Sys_XPhos Use Pd/XPhos System Q1->Sys_XPhos Yes Sys_SPhos Use Pd/SPhos System (General Purpose) Q2->Sys_SPhos No Sys_PCy3 Use Pd/PCy₃ System Q2->Sys_PCy3 Yes

Caption: Decision tree for catalyst selection.

References

  • Belnome, F., Fehér, P. P., Stirling, A., & Ábrányi-Balogh, P. (n.d.). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • Ohta, A., Aoyagi, Y., et al. (n.d.). Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Semantic Scholar. [Link]
  • Wikipedia. (n.d.).
  • Meta‐Selective Copper‐Catalyzed C−H Arylation of Pyridines and Isoquinolines through Dearomatized Intermediates. (2024).
  • Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction. (n.d.). Royal Society of Chemistry. [Link]
  • ACS Green Chemistry Institute. (n.d.).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Chemistry LibreTexts. (2023).
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
  • Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Zare, N., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28). [Link]
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  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
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  • Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]
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  • MDPI. (n.d.). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

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Assessing the Reproducibility of 5-Chloro-2-methoxypyridin-3-ol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-2-methoxypyridin-3-ol is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with many highly functionalized heterocyclic compounds, its utility is directly linked to the reliability and reproducibility of its synthesis. This guide provides an in-depth comparison of plausible synthetic routes to this compound, designed for researchers, scientists, and drug development professionals. In the absence of a well-established, publicly available synthesis protocol, this document outlines two proposed methodologies, grounded in established chemical principles and analogous transformations reported in the literature. The objective is to provide a comprehensive framework for approaching the synthesis of this target molecule, with a strong emphasis on assessing and navigating potential reproducibility challenges.

Proposed Synthetic Methodologies

Two primary retrosynthetic approaches are presented here, each with its own set of advantages and potential drawbacks regarding reproducibility.

Route 1: Late-Stage Chlorination of a Pyridinol Precursor

This strategy focuses on introducing the chlorine atom at a later stage of the synthesis, starting from the more readily accessible 2-methoxypyridin-3-ol. The key challenge in this route lies in achieving regioselective chlorination at the C5 position.

Route 2: Nucleophilic Aromatic Substitution on a Dichloro-Precursor

This approach involves the selective methoxylation of a di-chlorinated pyridinol. The success of this route hinges on the regioselective displacement of one chlorine atom over the other, a common challenge in the chemistry of substituted pyridines.

Route 1: Synthesis via Late-Stage Electrophilic Chlorination

This proposed route commences with the synthesis of 2-methoxypyridin-3-ol, followed by a regioselective electrophilic chlorination.

Workflow for Route 1

Route 1 Workflow A 2-Aminopyridin-3-ol B Diazotization & Hydrolysis A->B 1. NaNO2, H2SO4 2. Heat C 2-Methoxypyridin-3-ol B->C Methylation (e.g., CH3I, base) D Electrophilic Chlorination C->D Chlorinating Agent (e.g., NCS or SO2Cl2) E This compound D->E Purification

Caption: Proposed workflow for the synthesis of this compound via late-stage chlorination.

Experimental Protocols for Route 1

Step 1a: Synthesis of 2-Methoxypyridin-3-ol (Hypothetical)

  • Rationale: The synthesis of the precursor 2-methoxypyridin-3-ol is not explicitly detailed in the provided search results. A plausible approach would be the diazotization of 2-aminopyridin-3-ol to introduce the hydroxyl group, followed by methylation. The diazotization of aminopyridines is a well-established transformation.[1][][3]

  • Procedure:

    • To a stirred solution of 2-aminopyridin-3-ol (1.0 eq) in 10% aqueous sulfuric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

    • Slowly warm the mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude pyridin-2,3-diol.

    • Dissolve the crude pyridin-2,3-diol in a suitable solvent such as DMF.

    • Add a base (e.g., potassium carbonate, 1.5 eq) and methyl iodide (1.1 eq).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Purify the crude product by column chromatography to obtain 2-methoxypyridin-3-ol.

Step 1b: Chlorination of 2-Methoxypyridin-3-ol

  • Rationale: The regioselective chlorination of the electron-rich pyridinol ring is the critical step. N-Chlorosuccinimide (NCS) is a common and relatively mild reagent for the chlorination of activated aromatic and heteroaromatic rings.[4][5][6][7] Sulfuryl chloride (SO2Cl2) is another potential chlorinating agent.[8][9][10][11][12] The methoxy and hydroxyl groups are activating and ortho-, para-directing. The C5 position is para to the hydroxyl group and ortho to the methoxy group, making it a likely site for electrophilic attack.

  • Procedure:

    • Dissolve 2-methoxypyridin-3-ol (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

    • Add N-chlorosuccinimide (1.05 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating to proceed to completion.

    • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Assessment of Reproducibility for Route 1
  • Challenges:

    • The synthesis of the 2-methoxypyridin-3-ol precursor is not guaranteed and would require optimization.

    • The key challenge is the regioselectivity of the chlorination step. While the C5 position is electronically favored, chlorination at other positions (e.g., C3) is possible, leading to a mixture of isomers that could be difficult to separate.

    • Over-chlorination to yield a dichlorinated product is also a potential side reaction.

  • Mitigation Strategies:

    • Careful control of reaction conditions (temperature, stoichiometry of the chlorinating agent) is crucial.

    • Screening of different chlorinating agents (e.g., NCS, SO2Cl2) and solvents may be necessary to optimize regioselectivity.

    • Thorough analytical characterization (NMR, MS) of the product is essential to confirm the correct isomer has been synthesized.

Route 2: Synthesis via Nucleophilic Aromatic Substitution

This proposed route begins with a di-chlorinated pyridine and relies on the selective substitution of one chlorine atom with a methoxy group.

Workflow for Route 2

Route 2 Workflow A 2,5-Dichloropyridin-3-ol B Selective Methoxylation A->B Sodium Methoxide (controlled stoichiometry) C This compound B->C Purification

Caption: Proposed workflow for the synthesis of this compound via nucleophilic aromatic substitution.

Experimental Protocols for Route 2

Step 2a: Synthesis of 2,5-Dichloropyridin-3-ol (Hypothetical)

  • Rationale: The starting material, 2,5-dichloropyridin-3-ol, is not commercially available in large quantities and would likely need to be synthesized. A possible route could involve the chlorination of pyridin-3-ol, though controlling the regioselectivity to obtain the desired 2,5-dichloro isomer would be challenging. An alternative might involve a multi-step synthesis starting from a different pyridine derivative.

Step 2b: Selective Methoxylation of 2,5-Dichloropyridin-3-ol

  • Rationale: Nucleophilic aromatic substitution (SNAr) on di-chlorinated pyridines can be regioselective, influenced by the electronic effects of other substituents.[13][14][15][16][17] The chlorine at the C2 position is generally more activated towards nucleophilic attack than the chlorine at the C5 position due to the electron-withdrawing effect of the ring nitrogen. The hydroxyl group at C3 will also influence the reactivity.

  • Procedure:

    • To a solution of 2,5-dichloropyridin-3-ol (1.0 eq) in a polar aprotic solvent such as DMF or DMSO, add sodium methoxide (1.0 eq) at room temperature.

    • Stir the reaction mixture and monitor the progress by TLC. Gentle heating may be required to drive the reaction to completion.

    • Upon completion, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to a neutral pH.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the desired product from any remaining starting material and the di-methoxylated byproduct.

Assessment of Reproducibility for Route 2
  • Challenges:

    • The synthesis of the 2,5-dichloropyridin-3-ol starting material is a significant hurdle and would require a separate, optimized synthetic route.

    • The primary challenge is achieving high regioselectivity in the methoxylation step. A mixture of the desired 2-methoxy-5-chloro isomer and the 2-chloro-5-methoxy isomer is possible.

    • Di-substitution, leading to 2,5-dimethoxypyridin-3-ol, is a likely side reaction if the stoichiometry of sodium methoxide is not carefully controlled.

  • Mitigation Strategies:

    • Precise control over the stoichiometry of sodium methoxide is critical to minimize di-substitution.

    • The reaction temperature should be kept as low as possible to favor the more reactive C2 position and improve selectivity.

    • An alternative could be to protect the hydroxyl group before the SNAr reaction, which might alter the regioselectivity.

    • Careful purification by column chromatography will be essential to isolate the desired product.

Comparative Analysis of Proposed Routes

FeatureRoute 1: Late-Stage ChlorinationRoute 2: Nucleophilic Aromatic Substitution
Starting Material Availability Potentially more accessible starting materials (e.g., 2-aminopyridin-3-ol).Requires synthesis of the less common 2,5-dichloropyridin-3-ol.
Number of Steps Likely more steps to synthesize the immediate precursor.Potentially fewer steps if the dichloro-precursor can be synthesized efficiently.
Key Reproducibility Challenge Regioselectivity of electrophilic chlorination.Regioselectivity of nucleophilic substitution and control of di-substitution.
Potential for Isomeric Impurities High potential for chloro-isomers.High potential for methoxy-isomers and di-substituted byproducts.
Purification Likely to require careful chromatographic separation of isomers.Likely to require careful chromatographic separation of isomers and byproducts.

Conclusion and Recommendations

Neither of the proposed routes for the synthesis of this compound is without significant challenges to reproducibility. The lack of a documented and validated synthetic procedure means that any attempt to synthesize this molecule will require considerable process development and optimization.

  • Route 1 (Late-Stage Chlorination) may be the more practical starting point if a reliable synthesis for 2-methoxypyridin-3-ol can be established. The primary focus for ensuring reproducibility would be the meticulous optimization of the chlorination step to maximize the yield of the desired C5-chloro isomer.

  • Route 2 (Nucleophilic Aromatic Substitution) is theoretically more direct but is hampered by the likely difficult synthesis of the 2,5-dichloropyridin-3-ol starting material. If this precursor can be obtained, the key to reproducibility will be fine-tuning the SNAr reaction conditions to achieve high regioselectivity.

For any research group embarking on the synthesis of this compound, it is strongly recommended to:

  • Conduct small-scale pilot reactions to establish the feasibility of each step.

  • Employ rigorous analytical techniques (NMR, LC-MS) to characterize all intermediates and the final product to confirm regiochemistry.

  • Systematically screen reaction parameters (solvent, temperature, reagent stoichiometry) to optimize for yield and purity.

Ultimately, the successful and reproducible synthesis of this molecule will be a testament to careful experimental design and a thorough understanding of the principles of pyridine chemistry.

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Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of Bioactive Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the pyridine scaffold stands as a cornerstone, a privileged structure renowned for its prevalence in a vast array of therapeutic agents.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a versatile template for medicinal chemists. Within this broad family, methoxypyridine derivatives have emerged as particularly fruitful subjects of investigation, demonstrating a wide spectrum of biological activities. The strategic placement of a methoxy group on the pyridine ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and target engagement.

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of three distinct classes of methoxypyridine derivatives, each targeting a different facet of cellular function: PI3K/mTOR dual inhibitors, cytotoxic agents, and P-glycoprotein (P-gp) inhibitors. By dissecting the chemical nuances that govern their biological effects, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide future design and optimization efforts.

Dual PI3K/mTOR Inhibition: The Promise of Sulfonamide Methoxypyridine Derivatives

The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3] Consequently, the development of dual PI3K/mTOR inhibitors is a highly pursued strategy in oncology.[4] A series of sulfonamide methoxypyridine derivatives has shown significant promise in this arena, with subtle structural modifications leading to profound differences in inhibitory potency.[3][4]

Structure-Activity Relationship Analysis

The core scaffold of these inhibitors typically features a methoxypyridine moiety linked to a sulfonamide group, which in turn is connected to various aromatic systems. The SAR of these compounds reveals several key trends:

  • The Nature of the Aromatic Core: The choice of the aromatic system attached to the sulfonamide is a critical determinant of activity. A quinoline core has been found to be particularly effective, demonstrating potent inhibitory activity against both PI3Kα and mTOR.[3]

  • Substituents on the Terminal Aromatic Ring: Modifications to the terminal aromatic ring system have a significant impact on potency. For instance, in a series with a quinoline core, the introduction of an N-isopropyl amide at the 5-position of an oxazole ring attached to the quinoline resulted in a compound with an exceptionally low IC50 value for PI3Kα (0.22 nM) and potent mTOR inhibition (23 nM).[3] In contrast, ester or small alkyl amide substituents at the same position led to a decrease in activity, highlighting the importance of a moderately sized, hydrogen-bond-donating group at this position for optimal interaction with the kinase domains.[4]

SAR_PI3K_mTOR_Inhibitors Core Methoxypyridine-Sulfonamide Core Aromatic_System Aromatic System (e.g., Quinoline) Core->Aromatic_System Linkage Terminal_Substituent Terminal Substituent (e.g., N-isopropyl amide) Aromatic_System->Terminal_Substituent Substitution Activity Potent PI3Kα/mTOR Inhibition Terminal_Substituent->Activity Enhances

Caption: Key structural features influencing PI3K/mTOR inhibition.

Comparative Data of Sulfonamide Methoxypyridine Derivatives as PI3Kα/mTOR Inhibitors
Compound IDAromatic CoreTerminal Substituent (R)PI3Kα IC50 (nM)[3]mTOR IC50 (nM)[3]
22a Quinoline-OxazoleEster>1000>1000
22b Quinoline-OxazoleN-methyl amide150890
22c Quinoline-OxazoleN-isopropyl amide0.2223
22d Quinoline-OxazoleN-cyclopropyl amide1.2150

Cytotoxic Agents: The Impact of Aryl Substituents on 2-Methoxypyridine-3-carbonitriles

The development of novel cytotoxic agents remains a cornerstone of cancer research. A series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has demonstrated significant antiproliferative effects against various cancer cell lines.[5][6] The SAR of these compounds underscores the critical role of the aryl substituent at the 4-position of the pyridine ring in dictating their cytotoxic potency.

Structure-Activity Relationship Analysis

The general structure of these cytotoxic agents consists of a 2-methoxypyridine-3-carbonitrile core with a 2,5-dichlorothiophen-3-yl group at the 6-position and a variable aryl group at the 4-position. The key SAR observations are as follows:

  • Effect of Halogen Substitution on the Aryl Ring: The presence and nature of halogen substituents on the 4-aryl ring significantly influence cytotoxicity. A 4-bromophenyl substituent (compound 5d ) confers greater activity than a 4-chlorophenyl group (compound 5c ), suggesting that larger, more polarizable halogens are favorable.[5]

  • Role of Methoxy and Nitro Groups: The introduction of a methoxy group on the aryl ring, as seen in the 3-bromo-4-methoxyphenyl derivative (5i ), leads to a substantial increase in cytotoxic activity.[5] Similarly, the presence of a nitro group, particularly at the 4-position of the phenyl ring (5h ), also enhances potency.[5][6] This suggests that electron-withdrawing and electron-donating groups at specific positions can both contribute to improved activity, likely through different mechanisms of target interaction.

  • The Pyridine-3-carbonitrile Moiety: The pyridine-3-carbonitrile scaffold itself is crucial for the observed cytotoxicity, as related pyridine derivatives lacking the cyano group at the 3-position exhibit significantly weaker activity.[5]

SAR_Cytotoxic_Agents Core 2-Methoxypyridine-3-carbonitrile Core Aryl_Substituent 4-Aryl Substituent Core->Aryl_Substituent Substitution at C4 Substituent_Features Halogens (Br > Cl) Methoxy Group Nitro Group Aryl_Substituent->Substituent_Features Cytotoxicity Enhanced Cytotoxicity Aryl_Substituent->Cytotoxicity Modulates

Caption: Influence of 4-aryl substituents on cytotoxicity.

Comparative Cytotoxicity Data of 2-Methoxypyridine-3-carbonitrile Derivatives
Compound ID4-Aryl SubstituentHepG2 IC50 (µM)[5]DU145 IC50 (µM)[5]MBA-MB-231 IC50 (µM)[5]
5c 4-Chlorophenyl>100>100>100
5d 4-Bromophenyl1.534.624.35
5h 4-Nitrophenyl1.532.562.47
5i 3-Bromo-4-methoxyphenyl1.531.451.38

P-glycoprotein Inhibition: The Role of 6-Methoxy-2-arylquinolines

P-glycoprotein (P-gp) is an ATP-dependent efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting a wide range of chemotherapeutic agents out of cancer cells.[7] The development of P-gp inhibitors is a critical strategy to overcome MDR. A series of 6-methoxy-2-arylquinolines has been investigated for their potential to inhibit P-gp function.

Structure-Activity Relationship Analysis

The core structure of these P-gp inhibitors is a 6-methoxyquinoline with an aryl substituent at the 2-position. The SAR of this class of compounds highlights the following:

  • Importance of the 4-Position Substituent: A key finding in the SAR of these quinolines is the crucial role of a substituent at the 4-position. The presence of a hydroxymethyl group at this position has been shown to be essential for potent P-gp inhibitory activity.

  • Influence of the 2-Aryl Group: While the 4-hydroxymethyl group is critical, the nature of the aryl ring at the 2-position also modulates activity. However, the effect of substituents on this ring appears to be less pronounced than the impact of the 4-position substituent.

  • The 6-Methoxy Group: The 6-methoxy group is a common feature in this series and is believed to contribute to the overall binding affinity to P-gp, likely through hydrophobic and/or hydrogen bonding interactions within the transporter's binding pocket.[8]

SAR_Pgp_Inhibitors Core 6-Methoxy-2-arylquinoline Core Position_4_Substituent 4-Hydroxymethyl Group Core->Position_4_Substituent Key Substitution Pgp_Inhibition Potent P-gp Inhibition Position_4_Substituent->Pgp_Inhibition Essential for Activity

Caption: The critical role of the 4-hydroxymethyl group in P-gp inhibition.

Comparative P-gp Inhibitory Activity of 6-Methoxy-2-arylquinoline Derivatives
Compound ID2-Aryl Substituent4-Position SubstituentP-gp Inhibition (Fold increase in Rhodamine 123 accumulation vs. control)
5a 4-Hydroxyphenyl-CH2OH1.3-fold stronger than Verapamil
5b 4-Fluorophenyl-CH2OH2.1-fold stronger than Verapamil
Control Verapamil-1.0

Experimental Protocols

Protocol 1: ADP-Glo™ Kinase Assay for PI3K/mTOR Activity

This protocol is a luminescent ADP detection assay to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9][10][11][12]

  • Kinase Reaction:

    • Set up a 5 µL kinase reaction in a 384-well plate containing 1x kinase buffer, the desired concentration of the test compound, and the PI3K or mTOR enzyme.

    • Initiate the reaction by adding ATP to a final concentration of 10 µM.

    • Incubate the reaction at room temperature for 60 minutes.

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop.

  • Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][13][14][15]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Incubate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Rhodamine 123 Efflux Assay for P-gp Inhibition

This assay measures the intracellular accumulation of the fluorescent P-gp substrate Rhodamine 123 to assess the inhibitory potential of test compounds on P-gp function.[7][16][17][18][19]

  • Cell Seeding:

    • Seed P-gp overexpressing cells (e.g., MDCK-MDR1) in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well.

    • Allow the cells to adhere and form a monolayer by incubating for 24-48 hours.

  • Compound Incubation:

    • Remove the culture medium and wash the cells twice with pre-warmed transport buffer (e.g., HBSS).

    • Add 100 µL of transport buffer containing various concentrations of the test compound or a positive control (e.g., Verapamil).

    • Pre-incubate for 30 minutes at 37°C.

  • Rhodamine 123 Loading:

    • Add 100 µL of a working solution of Rhodamine 123 (final concentration of 5 µM) to each well.

    • Incubate for 60-90 minutes at 37°C, protected from light.

  • Cell Washing and Lysis:

    • Remove the incubation solution and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively. An increase in fluorescence in the presence of the test compound indicates P-gp inhibition.

Conclusion

The comparative analysis of these three distinct classes of methoxypyridine derivatives vividly illustrates the power of subtle structural modifications in fine-tuning biological activity. For the sulfonamide-based PI3K/mTOR inhibitors, the interplay between the core aromatic system and terminal substituents is paramount for achieving dual potency. In the case of the 2-methoxypyridine-3-carbonitrile cytotoxic agents, the electronic and steric properties of the 4-aryl substituent are the primary drivers of antiproliferative efficacy. Finally, for the 6-methoxy-2-arylquinoline P-gp inhibitors, the introduction of a specific functional group at the 4-position is the key determinant of their ability to modulate drug efflux.

This guide underscores the importance of a systematic and comparative approach to SAR studies. By understanding the causal relationships between chemical structure and biological function across different therapeutic targets, we can accelerate the design of more potent, selective, and effective drug candidates. The provided experimental protocols serve as a practical foundation for researchers to validate and expand upon these findings in their own laboratories.

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A Head-to-Head Comparison of 5-Chloro-2-methoxypyridin-3-ol and its Commercial Alternatives in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a research program. The seemingly subtle differences between analogous chemical scaffolds can lead to significant disparities in synthetic accessibility, physicochemical properties, and ultimately, biological activity. This guide provides an in-depth, head-to-head comparison of 5-Chloro-2-methoxypyridin-3-ol with its commercially available halogenated analogs: 5-Bromo-2-methoxypyridin-3-ol and 5-Fluoro-2-methoxypyridin-3-ol. Our analysis is grounded in established chemical principles and supported by experimental data to empower you with the insights needed to make informed decisions in your synthetic and medicinal chemistry endeavors.

Introduction: The Strategic Value of Substituted Pyridin-3-ols

Substituted pyridin-3-ol scaffolds are privileged structures in medicinal chemistry, appearing in a multitude of biologically active compounds, including kinase inhibitors. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's properties, influencing its binding affinity to biological targets, metabolic stability, and overall pharmacokinetic profile. This compound and its analogs offer a versatile platform for generating novel chemical entities, with the halogen at the 5-position serving as a key handle for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions.

Physicochemical Properties: A Comparative Overview

The nature of the halogen atom at the 5-position significantly impacts the physicochemical properties of the molecule. While comprehensive experimental data for all three compounds is not available in a single source, we can infer key differences based on the known properties of halogens in aromatic systems.

Property5-Fluoro-2-methoxypyridin-3-olThis compound5-Bromo-2-methoxypyridin-3-ol
Molecular Weight ( g/mol ) 143.11159.57204.02
LogP (Predicted) LowerIntermediateHigher
Polar Surface Area (Ų) ~49~49~49
Reactivity in Nucleophilic Aromatic Substitution HighestIntermediateLowest
Reactivity in Cross-Coupling (Oxidative Addition) LowestIntermediateHighest

Note: Predicted LogP values are based on general trends of halogen substitution. Exact experimental values may vary.

The choice of halogen can be a strategic decision in drug design. For instance, the introduction of fluorine can modulate pKa, improve metabolic stability, and enhance binding interactions, while the larger bromine atom can provide a different steric and electronic profile.

Synthetic Utility: A Focus on Palladium-Catalyzed Cross-Coupling Reactions

A primary application of these halo-methoxypyridinols is as substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. The reactivity of the carbon-halogen bond is a critical performance metric. The established trend for the ease of oxidative addition to the palladium catalyst is I > Br > Cl >> F.

G cluster_reactivity Reactivity in Suzuki-Miyaura Coupling 5-Bromo 5-Bromo-2-methoxypyridin-3-ol 5-Chloro This compound 5-Bromo->5-Chloro Higher Reactivity 5-Fluoro 5-Fluoro-2-methoxypyridin-3-ol 5-Chloro->5-Fluoro Higher Reactivity

Comparative Performance in Suzuki-Miyaura Coupling:

While direct side-by-side comparative yield data for these three specific substrates under identical conditions is scarce in the literature, we can infer their relative performance from established protocols for similar halo-pyridines.

  • 5-Bromo-2-methoxypyridin-3-ol: As a bromo-pyridine, this analog is expected to be a reliable substrate for Suzuki-Miyaura coupling, generally providing good to excellent yields under standard conditions. Typical catalysts include Pd(PPh₃)₄ or PdCl₂(dppf) with a carbonate or phosphate base.[1]

  • This compound: Chloro-pyridines are known to be more challenging substrates than their bromo counterparts due to the stronger C-Cl bond.[2] Successful coupling often requires more specialized and reactive catalytic systems, such as those employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and stronger bases (e.g., Cs₂CO₃ or K₃PO₄) at elevated temperatures.[3]

  • 5-Fluoro-2-methoxypyridin-3-ol: The C-F bond is generally the most difficult to activate for oxidative addition in palladium-catalyzed cross-coupling. Consequently, 5-fluoro analogs are typically poor substrates for standard Suzuki-Miyaura reactions and may require specialized catalysts or alternative coupling strategies.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 5-Halogenated-2-methoxypyridin-3-ol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 5-bromo- and this compound. Optimization of the catalyst, ligand, base, and temperature will be necessary to achieve optimal results, particularly for the chloro-analog.

Materials:

  • 5-Halogenated-2-methoxypyridin-3-ol (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., SPhos for chloro-analog, PPh₃ for bromo-analog, 4-10 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water or toluene)

Procedure:

  • To an oven-dried reaction vessel, add the 5-halogenated-2-methoxypyridin-3-ol, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst and phosphine ligand.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Reactant Mixing (Halo-pyridine, Boronic Acid, Base) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Solvent & Catalyst Addition (Degassed Solvent, Pd Catalyst, Ligand) B->C D Reaction (Heating & Stirring) C->D E Work-up (Extraction & Washing) D->E F Purification (Column Chromatography) E->F G Coupled Product F->G

Application in Medicinal Chemistry: Kinase Inhibition

The 2-methoxypyridin-3-ol scaffold is a key component in a number of kinase inhibitors, including those targeting the Epidermal Growth Factor Receptor (EGFR), a crucial target in oncology.[4][5][6] The nature of the substituent at the 5-position can significantly influence the binding affinity and selectivity of the inhibitor.

G cluster_pathway Role of 5-Halogenated Pyridin-3-ols in Kinase Inhibitor Synthesis BuildingBlock 5-Halogenated-2-methoxypyridin-3-ol (e.g., 5-Chloro analog) Coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) BuildingBlock->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Synthetic Modifications Intermediate->Modification KinaseInhibitor Final Kinase Inhibitor (e.g., EGFR Inhibitor) Modification->KinaseInhibitor BiologicalTarget Kinase Active Site (e.g., EGFR) KinaseInhibitor->BiologicalTarget Binding & Inhibition

Hypothetical Impact on Biological Activity:

  • Fluorine: The small size and high electronegativity of fluorine can lead to favorable interactions with the kinase active site through hydrogen bonding or dipole-dipole interactions. It can also block metabolic oxidation at that position, potentially improving the pharmacokinetic profile of the final compound.

  • Chlorine: Chlorine, being larger than fluorine, can form halogen bonds with electron-donating residues in the protein. Its electronic properties can also influence the overall electron distribution of the inhibitor.

  • Bromine: The even larger and more polarizable bromine atom can form stronger halogen bonds and may provide a better steric fit in certain kinase active sites.

The optimal choice of halogen will be highly dependent on the specific topology and amino acid composition of the target kinase's active site.

Conclusion and Recommendations

The choice between this compound and its bromo- and fluoro-analogs is a strategic decision that should be guided by the specific goals of the research program.

  • For synthetic efficiency in cross-coupling reactions, 5-Bromo-2-methoxypyridin-3-ol is generally the preferred choice due to its higher reactivity, allowing for milder reaction conditions and potentially higher yields.

  • This compound represents a more cost-effective option for large-scale synthesis, but requires more specialized and robust catalytic systems to achieve efficient coupling.

  • 5-Fluoro-2-methoxypyridin-3-ol is the most challenging substrate for cross-coupling but may be the optimal choice when the unique properties of fluorine are desired in the final molecule for biological activity or metabolic stability .

It is highly recommended that researchers screen a small panel of these halogenated building blocks in their specific application to empirically determine the optimal choice for their synthetic route and biological target. This data-driven approach will ultimately save time and resources in the long run and increase the probability of success in the development of novel chemical entities.

References

  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. J Med Chem. 2023. URL
  • A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for comb
  • Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorg Med Chem. 2018. URL
  • Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine. BenchChem. 2025. URL
  • Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer.
  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Pharmaceuticals (Basel). 2022. URL
  • Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation.
  • Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents. Molecules. 2014. URL
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. 2023. URL
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • The Suzuki Reaction. Andrew G Myers Research Group. N.d. URL
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. 2017. URL
  • Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941. Mol Cancer Ther. 2009. URL
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor
  • Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. BenchChem. 2025. URL
  • N,N,O-tridentate palladium(II) complexes as efficient catalysts for Suzuki cross coupling reaction of aryl halides. New J. Chem. 2017. URL
  • Suzuki Coupling. Organic Chemistry Portal. N.d. URL
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Arkivoc. 2020. URL
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. 2024. URL
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed. 2023. URL
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals. N.d. URL
  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. J Med Chem. 2021. URL
  • Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 upd
  • Exploring Kinase Inhibition Properties of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine Derivatives. Pharmaceuticals (Basel). 2020. URL
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
  • 5-Aryl-pyrazolo[3,4-b]pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Curr Med Chem. 2012. URL

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A Researcher's Guide to Validating the Mechanism of Action for a 5-Chloro-2-methoxypyridin-3-ol Based Compound

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-layered strategy for elucidating and validating the mechanism of action (MoA) for novel compounds built on the 5-Chloro-2-methoxypyridin-3-ol scaffold. In drug discovery, observing a desired cellular phenotype is only the beginning. A rigorous and validated MoA is essential for building a compelling therapeutic hypothesis, guiding lead optimization, and mitigating the risk of late-stage failures.

We will move beyond a simple checklist of experiments. Instead, this guide presents a logical, self-validating workflow designed to build a robust scientific narrative. We will progress from broad, unbiased screening to confirm direct target binding in the complex cellular milieu, and finally, to verifying the functional consequences on downstream signaling pathways. Each step is designed to be an orthogonal validation of the last, ensuring the highest degree of scientific confidence.

For the purpose of this guide, we will proceed with a common scenario: a novel this compound based compound, hereafter referred to as CMPD-X , has demonstrated potent anti-proliferative effects in a cancer cell line, and initial hypotheses suggest it may function as a kinase inhibitor.

Chapter 1: Initial Target Identification and Biochemical Potency

The first step in MoA validation is to identify the direct molecular target(s) of CMPD-X. While phenotypic screens are valuable, they do not reveal the specific protein interaction responsible for the observed effect. Kinases are one of the largest and most critical families of drug targets, and their dysregulation is implicated in countless diseases, including cancer.[1][2] Therefore, screening CMPD-X against a broad panel of kinases is a logical and high-yield starting point.

This initial screen serves two purposes: 1) to identify high-affinity primary targets, and 2) to assess the compound's selectivity profile early in the discovery process.[3] A highly selective compound is often preferred to minimize off-target effects, which can lead to toxicity.

Core Experiment: Large-Scale Kinase Inhibitor Profiling

We will utilize a biochemical assay that measures the ability of CMPD-X to inhibit the enzymatic activity of a large, diverse panel of purified kinases. A common method involves quantifying the amount of ATP consumed by the kinase during the phosphotransferase reaction, often using a luminescent readout.[4]

Experimental Protocol: Biochemical Kinase Inhibition Assay

  • Assay Preparation: A panel of over 400 purified human kinases is prepared in individual wells of a multi-well plate.[3]

  • Compound Incubation: A fixed, high concentration of CMPD-X (e.g., 10 µM) is added to each well and incubated with the respective kinase. A well-characterized, non-selective kinase inhibitor (e.g., Staurosporine) serves as a positive control, while DMSO is used as a vehicle (negative) control.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the specific peptide substrate for each kinase and ATP.[4]

  • Signal Detection: After a defined incubation period, a reagent (such as Kinase-Glo®) is added to quantify the remaining ATP. The resulting luminescence is inversely proportional to kinase activity.

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to the vehicle control.

  • Follow-up IC50: For any kinases showing significant inhibition (>70%), a follow-up dose-response experiment is conducted with a serial dilution of CMPD-X to determine the half-maximal inhibitory concentration (IC50).

Anticipated Data & Comparison

The initial screen will provide a selectivity profile. Let us hypothesize that CMPD-X is a potent inhibitor of MAPK-Associated Protein Kinase 1 (MAPKAPK1) and shows minimal activity against other kinases. For comparison, we will use AZD1480 , a known JAK/STAT pathway inhibitor, to illustrate a different selectivity profile.[5]

Table 1: Hypothetical Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase Target CMPD-X (% Inhibition) Staurosporine (Control) AZD1480 (Alternative)
MAPKAPK1 98% 99% 15%
MAPKAPK2 25% 99% 12%
JAK2 5% 99% 95%
STAT3 2% 95% 92%
EGFR 8% 98% 10%

| SRC | 12% | 99% | 25% |

Table 2: Hypothetical Biochemical IC50 Values

Compound Primary Target Biochemical IC50 (nM)
CMPD-X MAPKAPK1 50

| AZD1480 | JAK2 | 75 |

These biochemical data strongly suggest that CMPD-X is a potent and selective inhibitor of MAPKAPK1. However, this interaction has only been demonstrated in a purified, artificial system. The next critical step is to confirm this binding event occurs within living cells.

Chapter 2: Validating Target Engagement in a Cellular Environment

Confirming that a compound interacts with its intended target in the native, complex environment of a living cell is a cornerstone of MoA validation.[6][7][8] Cellular assays account for crucial factors like cell permeability and compound stability, providing a more physiologically relevant measure of target engagement.[9]

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly measures target engagement in intact cells or tissue.[10] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[11][12][13]

Core Experiment: Cellular Thermal Shift Assay (CETSA)

We will perform two key CETSA experiments. First, a "melt curve" to demonstrate that CMPD-X stabilizes MAPKAPK1, shifting its melting temperature (Tagg). Second, an "isothermal dose-response" to quantify the potency of target engagement in cells (cellular EC50).[13]

Experimental Protocol: CETSA Melt Curve & Isothermal Dose-Response

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., HCT116) to ~80% confluency. Treat the cells with either a high concentration of CMPD-X (e.g., 20 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.[11]

  • Heat Challenge (Melt Curve): Aliquot the cell suspensions into PCR tubes. Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Cool immediately to 4°C.[12]

  • Heat Challenge (Isothermal Dose-Response): Based on the melt curve, select a single temperature that results in ~50% protein denaturation in the vehicle group. Treat cells with a serial dilution of CMPD-X, then heat all samples at this fixed temperature for 3 minutes.[11]

  • Cell Lysis & Fractionation: Lyse the cells using freeze-thaw cycles. Pellet the aggregated, denatured proteins by high-speed centrifugation (20,000 x g). The supernatant contains the soluble, non-denatured protein fraction.[12]

  • Protein Detection: Quantify the amount of soluble MAPKAPK1 remaining in the supernatant at each temperature point (for the melt curve) or at each compound concentration (for the dose-response) using Western Blotting or an ELISA-based method. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[11]

Visualizing the CETSA Workflow

G cluster_0 Cell Preparation cluster_1 Heat Challenge cluster_2 Analysis A Culture Cells B Treat with CMPD-X or Vehicle A->B C Aliquot Cells B->C D Heat at Temp Gradient (Melt Curve) C->D E Heat at Fixed Temp (Isothermal Dose-Response) C->E F Cell Lysis D->F E->F G Centrifuge to Pellet Aggregates F->G H Collect Soluble Fraction (Supernatant) G->H I Quantify Soluble Target (Western Blot / ELISA) H->I caption CETSA Experimental Workflow.

Caption: CETSA Experimental Workflow.

Anticipated Data & Comparison

A successful experiment will show a rightward shift in the melting curve in the presence of CMPD-X, indicating stabilization. The isothermal experiment will yield a dose-dependent increase in soluble protein, allowing for the calculation of a cellular EC50.

Table 3: Hypothetical CETSA Melt Curve Data

Treatment Apparent Tagg (°C) for MAPKAPK1 ΔTagg (°C)
Vehicle (DMSO) 52.5°C -
CMPD-X (20 µM) 58.0°C +5.5°C

| AZD1480 (20 µM) | 52.6°C | +0.1°C |

Table 4: Potency Comparison from Target Engagement Assays

Compound Target Cellular Target Engagement EC50 (nM)
CMPD-X MAPKAPK1 250

| AZD1480 | JAK2 | 400 |

The data now provides strong evidence that CMPD-X enters cells and directly binds to MAPKAPK1 with a measurable potency. The final step is to demonstrate that this binding event modulates the known signaling pathway of the target.

Chapter 3: Elucidating Downstream Functional Consequences

The ultimate validation of an MoA is demonstrating that target engagement translates into a functional cellular outcome.[6] Since we have identified MAPKAPK1 as the primary target, we must now measure the effect of CMPD-X on its known signaling pathway. MAPKAPK1 is a downstream effector of the MAPK/ERK pathway and is known to phosphorylate various substrates, including transcription factors that regulate gene expression.

A reporter gene assay is an ideal tool for this purpose.[14][15] These assays are engineered to produce an easily measurable signal (e.g., light from luciferase) in response to the activation or inhibition of a specific signaling pathway.[16][17]

Hypothesized Signaling Pathway

Let's hypothesize that active MAPKAPK1 leads to the activation of a transcription factor, "TF-A," which in turn drives the expression of pro-proliferative genes. Inhibition of MAPKAPK1 by CMPD-X should therefore decrease the activity of TF-A and reduce the expression of its target genes.

G cluster_pathway Hypothesized Signaling Pathway cluster_intervention Drug Intervention ERK ERK Kinase MAPKAPK1 MAPKAPK1 ERK->MAPKAPK1 Activates TFA Transcription Factor A (Inactive) MAPKAPK1->TFA Activates TFA_A Transcription Factor A (Active) TFA->TFA_A Gene Target Gene Expression (e.g., Proliferation) TFA_A->Gene Promotes CMPDX CMPD-X CMPDX->MAPKAPK1 Inhibits caption Hypothesized MAPKAPK1 Pathway.

Caption: Hypothesized MAPKAPK1 Pathway.

Core Experiment: Dual-Luciferase Reporter Assay

We will use a reporter construct where the expression of Firefly luciferase is controlled by a promoter containing binding sites for TF-A. A second reporter, Renilla luciferase, driven by a constitutive promoter, will be co-transfected to normalize for transfection efficiency and cell viability.[16]

Experimental Protocol: Dual-Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells with two plasmids:

    • One containing the Firefly luciferase gene downstream of a TF-A responsive promoter.

    • A second containing a constitutively expressed Renilla luciferase gene for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with a serial dilution of CMPD-X, a known pathway activator (positive control), and a vehicle control (DMSO).

  • Cell Lysis: After a suitable incubation period (e.g., 6-24 hours), lyse the cells using the passive lysis buffer provided with the assay kit.

  • Luminescence Measurement:

    • Add the Firefly luciferase substrate to the cell lysate and measure the resulting luminescence (Signal A).

    • Add the Renilla luciferase substrate (which quenches the Firefly signal) and measure the second luminescence signal (Signal B).

  • Data Analysis: Calculate the normalized response by dividing Signal A by Signal B for each well. Determine the IC50 of CMPD-X for pathway inhibition.

Anticipated Data & Comparison

The results should show a dose-dependent decrease in normalized luciferase activity, confirming that CMPD-X inhibits the MAPKAPK1 signaling pathway.

Table 5: Hypothetical Reporter Gene Assay Results

Treatment Normalized Luciferase Activity (Fold Change vs. Vehicle)
Vehicle (DMSO) 1.0
Pathway Activator 15.0
CMPD-X (1 µM) 0.2

| AZD1480 (1 µM) | 0.95 |

Table 6: Functional Pathway Inhibition IC50

Compound Pathway Functional IC50 (nM)
CMPD-X MAPKAPK1 Pathway 450

| AZD1480 | JAK/STAT Pathway | 600 |

Conclusion: A Consolidated View of the Mechanism of Action

Table 7: Summary Comparison of CMPD-X vs. Alternative Compound

Parameter CMPD-X AZD1480 (Alternative) Rationale
Primary Target MAPKAPK1 JAK2 Identified via broad biochemical screening.
Biochemical IC50 50 nM 75 nM Potency against the purified enzyme.
Cellular Target Engagement (EC50) 250 nM 400 nM Potency of direct binding in intact cells (CETSA).

| Functional Pathway (IC50) | 450 nM | 600 nM | Potency in modulating the downstream signaling pathway. |

The data consistently demonstrates that CMPD-X is a potent and selective inhibitor of MAPKAPK1. It enters cells, binds its target with sub-micromolar potency, and functionally inhibits the downstream signaling cascade at concentrations that correlate well with its target engagement and biochemical potency. This validated mechanism of action provides a strong foundation for further preclinical development and establishes a clear biomarker strategy (e.g., measuring phosphorylation of MAPKAPK1 substrates) for future studies.

References

  • Signaling Reporter Assays. Eurofins DiscoverX. URL: https://www.discoverx.
  • Flow cytometric reporter assays provide robust functional analysis of signaling complexes. Journal of Biological Chemistry. URL: https://www.jbc.org/article/S0021-9258(23)02476-8/fulltext
  • Kinase Screening and Profiling Services. BPS Bioscience. URL: https://bpsbioscience.com/kinase-screening-profiling-services
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397. BenchChem. URL: https://www.benchchem.com/application-notes/cellular-thermal-shift-assay-cetsa-with-mr44397
  • Kinase Screening and Profiling Services. Creative Enzymes. URL: https://www.creative-enzymes.com/services/kinase-screening-and-profiling-services.html
  • Gene Reporter Assays | Signaling Pathway Analysis. QIAGEN. URL: https://www.qiagen.com/us/products/discovery-and-translational-research/functional-and-cell-analysis/reporter-assays/cignal-reporter-assays
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  • Reporter Gene Assays. Thermo Fisher Scientific. URL: https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-biology-learning-center/protein-biology-resource-library/pierce-protein-methods/reporter-gene-assays.html
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A Framework for Inter-Laboratory Characterization of 5-Chloro-2-methoxypyridin-3-ol: Ensuring Analytical Consistency and Data Reliability

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The robust and reproducible analytical characterization of chemical entities is a cornerstone of modern drug discovery and development. 5-Chloro-2-methoxypyridin-3-ol is a heterocyclic compound with potential applications in medicinal chemistry. To ensure the reliability and consistency of data generated across different research and quality control laboratories, a standardized approach to its characterization is paramount. This guide proposes a framework for an inter-laboratory comparison study for this compound, detailing validated methodologies for key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The objective is to provide a comprehensive protocol that, if followed, will allow for a direct and meaningful comparison of characterization data, thereby establishing a consensus on the analytical profile of this compound.

Introduction: The Imperative for Standardized Characterization

This compound (C₆H₆ClNO₂) is a substituted pyridine derivative with a molecular weight of 159.57 g/mol .[1][2] Its utility in synthetic and medicinal chemistry necessitates a well-defined and consistent analytical profile to ensure purity, identity, and stability. Inconsistencies in analytical data between laboratories can lead to significant delays in research and development, flawed structure-activity relationship (SAR) studies, and potential regulatory hurdles. An inter-laboratory comparison study is a powerful tool to assess the reproducibility of analytical methods and to establish a harmonized standard for the characterization of a compound.[3][4][5][6]

This guide is designed for researchers, analytical scientists, and quality assurance professionals. It provides not just a set of protocols, but also the scientific rationale behind the selection of specific techniques and experimental parameters, in line with international guidelines on analytical method validation.[7][8][9][10][11]

Proposed Inter-Laboratory Study Workflow

The proposed study is designed to assess the consistency of analytical data for this compound across multiple participating laboratories. A central organizing body would be responsible for distributing a single, homogenous batch of the compound to all participants. Each laboratory would then perform the characterization using the protocols detailed in this guide and report their findings back to the central body for statistical analysis.

Inter-laboratory_Study_Workflow cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Independent Analysis cluster_2 Phase 3: Data Compilation & Comparison A Central Body Obtains Homogenous Batch of this compound B Aliquot and Blind Labeling A->B C Distribution to Participating Laboratories B->C D Lab 1: NMR, MS, HPLC Analysis C->D E Lab 2: NMR, MS, HPLC Analysis C->E F Lab 'n': NMR, MS, HPLC Analysis C->F G Data Submission to Central Body D->G E->G F->G H Statistical Analysis & Outlier Identification G->H I Generation of Comparison Report H->I

Caption: Proposed workflow for the inter-laboratory comparison study.

Structural Elucidation and Purity Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous identification and structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the identity and structural integrity of this compound. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide a unique fingerprint of the molecule.[12]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is to ensure the solubility of the compound and to observe the exchangeable proton of the hydroxyl group.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of at least 5 seconds to ensure accurate integration.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Employ a sufficient number of scans to obtain a good signal-to-noise ratio (this may require several hours depending on the concentration and instrument sensitivity).

  • Data Processing and Reporting:

    • Process the spectra using appropriate software (e.g., Mnova, TopSpin).

    • Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • Reference the ¹³C spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

    • Report chemical shifts (δ) in ppm to two decimal places for ¹H and one for ¹³C.

    • Report coupling constants (J) in Hertz (Hz).

    • Report the integration values for all proton signals.

Data Comparison Table for NMR

ParameterLaboratory 1Laboratory 2Laboratory 'n'Consensus Value
¹H NMR
δ (ppm), H-4
δ (ppm), H-6
δ (ppm), OCH₃
δ (ppm), OH
¹³C NMR
δ (ppm), C-2
δ (ppm), C-3
δ (ppm), C-4
δ (ppm), C-5
δ (ppm), C-6
δ (ppm), OCH₃
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight of the compound and can offer insights into its elemental composition through high-resolution mass spectrometry (HRMS).[3][4] This is a critical step in confirming the identity of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI) source.

  • Acquisition:

    • Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Infuse the sample solution directly or via a flow injection analysis (FIA) setup.

    • Acquire data in a full scan mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 100-300).

    • Ensure the instrument is properly calibrated to achieve a mass accuracy of <5 ppm.

  • Data Processing and Reporting:

    • Determine the accurate m/z of the most abundant isotopologue of the [M+H]⁺ ion.

    • Calculate the elemental composition based on the measured accurate mass.

    • Report the measured accurate mass, the calculated accurate mass for the proposed formula (C₆H₇ClNO₂⁺), and the mass error in ppm.

Data Comparison Table for HRMS

ParameterExpected ValueLaboratory 1Laboratory 2Laboratory 'n'
[M+H]⁺
Calculated m/z160.0160
Measured m/z
Mass Error (ppm)< 5

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the workhorse of purity determination in the pharmaceutical industry.[13][14] A validated, stability-indicating HPLC method is essential to quantify the purity of this compound and to detect any related impurities. The use of a photodiode array (PDA) detector allows for the assessment of peak purity.

HPLC_Workflow A Mobile Phase Preparation A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile C HPLC System C18 Column (e.g., 150 x 4.6 mm, 5 µm) Column Temp: 30 °C Flow Rate: 1.0 mL/min A->C B Sample Preparation 1 mg/mL stock in Methanol Dilute to 0.1 mg/mL with Mobile Phase B->C D Gradient Elution 0-2 min: 5% B 2-15 min: 5-95% B 15-18 min: 95% B 18-20 min: 5% B C->D E Detection & Analysis PDA Detector (210-400 nm) Quantify at λmax Report Purity (% Area) D->E

Caption: Workflow for HPLC purity analysis.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and PDA detector.

    • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detection scanning from 210-400 nm; extraction wavelength for quantification to be determined from the UV spectrum of the main peak (λmax).

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate for 5 minutes.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in methanol.

    • Dilute this stock solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of mobile phase A and B.

  • Data Analysis and Reporting:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Report the retention time of the main peak.

    • Report the area percentage of any observed impurities.

Data Comparison Table for HPLC Purity

ParameterLaboratory 1Laboratory 2Laboratory 'n'Acceptance Criteria
Retention Time (min)± 0.2 min
Purity (% Area)≥ 98.0%
Individual Impurity (% Area)≤ 0.5%
Total Impurities (% Area)≤ 2.0%

Conclusion

The successful execution of the inter-laboratory study outlined in this guide will establish a robust and reliable analytical profile for this compound. By adhering to these standardized protocols, participating laboratories can generate comparable data, leading to a consensus on the structural identity and purity of this compound. This harmonization is essential for facilitating seamless progress in research and development and for ensuring the quality of scientific data. The principles and methodologies described herein are grounded in established regulatory guidelines and represent best practices in analytical chemistry.

References

  • ICH Guidelines for Analytical Method Valid
  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). Journal of GXP Compliance.
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  • Reporting Analytical Data. (2009). The Journal of Organic Chemistry.
  • Method Validation Guidelines. (n.d.).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous management of chemical reagents is the bedrock of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Chloro-2-methoxypyridin-3-ol. As a halogenated organic compound, its disposal requires a specific and informed approach that goes beyond general chemical waste procedures. This document outlines the necessary hazard assessments, handling protocols, and disposal logistics to ensure operational integrity and safety.

Part 1: Hazard Assessment and Pre-Disposal Characterization

Anticipated Hazard Profile

Based on analogous chemical structures, this compound should be handled as a hazardous substance. The primary anticipated hazards include:

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

  • Acute Toxicity: Harmful if swallowed.[2][5]

  • Environmental Hazard: Chlorinated organic compounds are often persistent in the environment and can be toxic to aquatic life.[6]

Regulatory Framework: RCRA Classification

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Due to its chlorinated nature and potential toxicity, this compound must be managed as a hazardous waste. This classification mandates a "cradle-to-grave" management system, ensuring that the waste is handled safely from the point of generation to its final disposal.[8]

Mandatory Personal Protective Equipment (PPE)

Given the anticipated hazards, stringent adherence to PPE protocols is non-negotiable. The causality is clear: engineering controls like fume hoods are the first line of defense, but PPE is essential to mitigate the risk of direct exposure during handling and waste consolidation.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against splashes and airborne particles that can cause serious eye irritation.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use and disposed of after contamination.
Protective Clothing Standard laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (if handling powders outside of a fume hood).Required if there is a risk of inhaling dust or aerosols, which can cause respiratory irritation.[1]

Part 2: Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that demands careful execution. The core principle is waste segregation—collecting halogenated organic waste separately from all other waste streams. This is crucial because chlorinated waste requires high-temperature incineration with specialized flue gas scrubbing to prevent the formation of highly toxic dioxins.[9]

Waste Segregation and Collection
  • Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Solids" or "Halogenated Organic Liquids," depending on the form of the waste. Never mix halogenated and non-halogenated waste.[10]

  • Select an Appropriate Container: Use a chemically compatible container. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw cap.

  • Transfer Waste: Carefully transfer the this compound waste into the designated container. If transferring solids, use a dedicated scoop or spatula. If transferring solutions, use a funnel. All transfers should be performed inside a certified chemical fume hood.

  • Do Not Overfill: Fill the container to no more than 80% of its capacity to allow for vapor expansion and to prevent spills.[10]

  • Secure the Container: Tightly close the container cap immediately after adding waste. Containers must remain closed unless waste is actively being added.[11]

Labeling and Storage

Proper labeling is a key component of EPA compliance.[12] The label communicates the container's contents and associated hazards to all personnel and waste handlers.

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.

  • Complete the Tag Information: Clearly and legibly write the following:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Do not use abbreviations.

    • An accurate estimation of the percentage of each component if it is a mixture.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste was added).

  • Store in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA. The SAA must be at or near the point of generation and under the control of the laboratory personnel.[11][12] The SAA should have secondary containment (like a spill tray) to capture any potential leaks.

G cluster_0 Step 1: In-Lab Waste Generation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal gen Generate Waste (this compound) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe container Select Compatible Container (Halogenated Waste Stream) ppe->container transfer Transfer Waste in Fume Hood container->transfer label_waste Label Container Immediately ('Hazardous Waste', Full Chemical Name, Date) transfer->label_waste store Store in Secondary Containment (Satellite Accumulation Area - SAA) label_waste->store request Request Pickup from EHS store->request pickup Waste Collected by Licensed Hauler request->pickup dispose Transport to TSDF for High-Temperature Incineration pickup->dispose

Caption: Disposal workflow for this compound.

Arranging for Final Disposal

Hazardous waste must be disposed of through your institution's EHS office, which works with licensed Treatment, Storage, and Disposal Facilities (TSDFs).[13]

  • Monitor Accumulation Dates: Be aware of the regulatory time limits for waste accumulation.

  • Schedule a Pickup: Once the container is full or nearing its time limit, submit a chemical waste pickup request to your EHS department.

  • Documentation: Ensure all paperwork associated with the waste pickup is completed accurately. This creates the manifest that tracks the waste to its final destination.[13]

Part 3: Decontamination and Emergency Procedures

Decontamination

All non-disposable items that come into contact with this compound must be thoroughly decontaminated.

  • Glassware and Equipment: Rinse three times with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste in the appropriate halogenated liquid waste container. After the solvent rinse, wash with soap and water.

  • Work Surfaces: Wipe down the work surface (fume hood sash, countertop) with a cloth dampened with a solvent, followed by a soap and water wash. The used cloth should be disposed of as solid hazardous waste.

Emergency Response
  • Spills: For small spills within a chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Sweep up the absorbed material, place it in a sealed container, label it as hazardous waste, and dispose of it accordingly. For larger spills, evacuate the area and contact your institution's EHS emergency line.

  • Personnel Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the scientific diligence it requires, ensuring a safe laboratory environment and protecting our shared ecosystem.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2-methoxypyridin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risk Profile

While a specific Safety Data Sheet (SDS) for 5-Chloro-2-methoxypyridin-3-ol is not widely available, a conservative approach is mandated. By analyzing data from analogous chlorinated and methoxylated pyridines, we can anticipate its hazard profile. Compounds like 5-Chloro-2-methoxypyridine and other chloropyridines are classified as hazardous substances.[1][2][3] The primary risks are summarized below.

Hazard ClassificationAnticipated Effects & RationaleCitations
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. This is a common characteristic of substituted pyridines.[4][5][6]
Skin Corrosion/Irritation Causes skin irritation. Chlorinated compounds can be defatting and irritating to the skin upon contact.[2][4][7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. The "-ol" (alcohol) group can increase irritant properties.[2][4][7]
Respiratory Irritation May cause respiratory irritation. Vapors or dusts can irritate the mucous membranes and upper respiratory tract.[1][4][8]
Flammability Structurally similar compounds are flammable liquids and vapors. Keep away from heat, sparks, and open flames.[3][7][9]

This assessment dictates a stringent approach to personal protective equipment to create a self-validating system of safety where exposure is minimized through engineering controls and robust PPE.

Core Protective Measures: Your First Line of Defense

Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[10] The following equipment is mandatory to prevent chemical exposure via inhalation, skin absorption, or eye contact.[11]

Eye and Face Protection
  • Requirement: Chemical splash goggles meeting NIOSH or EU EN166 standards are essential.[5][12]

  • Causality: The anticipated serious eye irritation necessitates a full seal around the eyes to protect from splashes, mists, or vapors.[2][7] Standard safety glasses with side shields are insufficient.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of larger quantities or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[12]

Hand Protection
  • Requirement: Chemically resistant, impervious gloves are required.

  • Causality: Given that the compound is anticipated to be harmful in contact with skin, gloves are critical. Nitrile or neoprene gloves are recommended for handling pyridine-like substances, as they offer good resistance.[10][13] Always inspect gloves for tears or pinholes before use.

  • Protocol: Use proper glove removal technique to avoid contaminating your skin. Dispose of contaminated gloves as hazardous waste immediately.[12]

Skin and Body Protection
  • Requirement: A professional lab coat must be worn and fully fastened.

  • Causality: This protects against accidental skin contact from minor splashes and spills.[12][13]

  • Enhanced Protection: For procedures with a higher risk of significant exposure, such as large-scale synthesis or spill cleanup, chemical-resistant coveralls or a chemical-protective suit should be utilized.[14] Wear closed-toe shoes at all times in the laboratory.

Respiratory Protection
  • Primary Control: All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][13]

  • Secondary Control: If engineering controls are not available or insufficient to maintain exposure below established limits for similar compounds (e.g., pyridine's OSHA PEL of 5 ppm), respiratory protection is required.[11][15][16]

  • Requirement: A NIOSH-approved respirator with an organic vapor cartridge is necessary.[8][12] If the compound is a solid and dust can be generated, a particulate filter may also be needed. Proper fit-testing and training are mandatory before using any respirator.[16]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is crucial for safety. The following protocol outlines the key steps for handling this compound.

Pre-Handling Protocol
  • Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[10]

  • Safety Equipment Check: Locate and verify the functionality of the nearest safety shower and eyewash station.[17]

  • PPE Donning: Put on all required PPE (lab coat, gloves, goggles) before handling the chemical container.

Handling Protocol
  • Chemical Transport: Transport the chemical container in a secondary, shatterproof container.

  • Work in Fume Hood: Perform all manipulations, including weighing, transferring, and preparing solutions, inside a certified chemical fume hood.[12]

  • Container Management: Keep the container tightly closed when not in use to minimize the release of vapors.[3][10]

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[4][16] Wash hands thoroughly after handling the compound, even after removing gloves.[4][18]

Post-Handling Protocol
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination: first gloves, then goggles, and finally the lab coat.

  • Hand Washing: Immediately wash hands with soap and water.[12]

Diagram: Chemical Handling Workflow

G cluster_prep Pre-Handling cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood & Eyewash prep2 Don PPE: - Goggles - Gloves - Lab Coat prep1->prep2 handle1 Weigh & Transfer Chemical prep2->handle1 handle2 Keep Container Sealed handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Doff PPE Correctly post1->post2 post3 Wash Hands Thoroughly post2->post3 end End post3->end start Start start->prep1

A streamlined workflow for safely handling this compound.

Emergency Response and Disposal

Spill Management
  • Minor Spill: For a small spill inside a fume hood, evacuate personnel from the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.[17][19] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[17]

  • Major Spill: Evacuate the laboratory immediately and alert your institution's Environmental Health and Safety (EHS) department.[12] Do not attempt to clean up a major spill without specialized training and equipment.

First Aid Measures
  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of soap and water for at least 15 minutes.[5][13] Seek medical attention.[17]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[13][17] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][13]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][13]

Disposal Plan

Proper disposal is a critical final step. As a halogenated organic compound, this compound must be treated as hazardous waste.[19]

  • Waste Segregation: Collect all waste containing this chemical, including contaminated solids (gloves, absorbent materials) and solutions, in a dedicated hazardous waste container.[20] This waste must be segregated as "halogenated organic waste."[19]

  • Container Management: Use a chemically compatible container (e.g., high-density polyethylene or glass) that can be securely sealed.[19]

  • Labeling: The container must be clearly labeled "Hazardous Waste" and list the full chemical name: "this compound."[19] All constituents and their approximate percentages must be included.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[17]

  • Pickup: Contact your institution's EHS department to arrange for hazardous waste pickup. The recommended disposal method is high-temperature incineration at a licensed facility.[19][20]

Diagram: Waste Disposal Workflow

G cluster_collection Collection & Segregation cluster_labeling Labeling & Storage start Waste Generated (Chemical or Contaminated PPE) node1 Place in Designated 'Halogenated Organic' Waste Container start->node1 node2 Ensure Container is Compatible (e.g., HDPE, Glass) node1->node2 node3 Label Container: 'Hazardous Waste' + Full Chemical Name node2->node3 node4 Seal Container & Store in Satellite Accumulation Area node3->node4 end_process Contact EHS for Pickup (for Incineration) node4->end_process

Decision process for the proper disposal of this compound waste.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.